molecular formula C26H23F10NO8 B604965 C-NH-Boc-C-Bis-(C1-PEG1-PFP) CAS No. 1807521-01-2

C-NH-Boc-C-Bis-(C1-PEG1-PFP)

カタログ番号: B604965
CAS番号: 1807521-01-2
分子量: 667.45
InChIキー: IBFNCENUPUCYOT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2-(t-Butoxycarbonylamido)-1,3-bis(PFP-oxycarbonylethoxy)propane is a PEG Linker.

特性

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-oxo-3-(2,3,4,5,6-pentafluorophenoxy)propoxy]propoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23F10NO8/c1-26(2,3)45-25(40)37-10(8-41-6-4-11(38)43-23-19(33)15(29)13(27)16(30)20(23)34)9-42-7-5-12(39)44-24-21(35)17(31)14(28)18(32)22(24)36/h10H,4-9H2,1-3H3,(H,37,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBFNCENUPUCYOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(COCCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)COCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23F10NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

667.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the PROTAC Linker: C-NH-Boc-C-Bis-(C1-PEG1-PFP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and application of the heterobifunctional PROTAC (Proteolysis Targeting Chimera) linker, C-NH-Boc-C-Bis-(C1-PEG1-PFP). This linker is a critical tool in the development of targeted protein degraders, a revolutionary therapeutic modality in drug discovery.

Core Structure and Chemical Identity

C-NH-Boc-C-Bis-(C1-PEG1-PFP) is a polyethylene (B3416737) glycol (PEG)-based linker designed for the synthesis of PROTACs.[1][2][3] Its structure is engineered to covalently connect a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase. The linker itself is a key component of the resulting PROTAC molecule, influencing its solubility, cell permeability, and the geometric orientation of the two ligands to facilitate the formation of a productive ternary complex.

The chemical name delineates its core components:

  • C-NH-Boc: A central carbon atom is attached to an amine group protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is a common protecting group in peptide synthesis that can be removed under mild acidic conditions to reveal a primary amine, which can then be coupled to an E3 ligase ligand.[4]

  • C-Bis-(C1-PEG1-PFP): This signifies that the central carbon framework branches into two identical arms. Each arm consists of a short PEG spacer (PEG1, one ethylene (B1197577) glycol unit) connected via a one-carbon unit (C1).[1][3] Crucially, each arm is terminated with a pentafluorophenyl (PFP) ester.

The PFP ester is a highly efficient amine-reactive functional group.[5] It reacts with primary or secondary amines (such as those on lysine (B10760008) residues or the N-terminus of a protein ligand) to form stable amide bonds.[6] PFP esters are known to be less susceptible to spontaneous hydrolysis in aqueous solutions compared to other common amine-reactive reagents like N-hydroxysuccinimide (NHS) esters, which can lead to higher conjugation efficiencies.[7][8]

Chemical Structure Diagram

G cluster_0 C_central C NH_Boc NH-Boc C_central->NH_Boc C_branch C C_central->C_branch C_branch->p1 C_branch->p2 O1_arm1 O CH2_1_arm1 CH₂ O1_arm1->CH2_1_arm1 CH2_2_arm1 CH₂ CH2_1_arm1->CH2_2_arm1 O2_arm1 O CH2_2_arm1->O2_arm1 CO_arm1 C=O O2_arm1->CO_arm1 PFP1 PFP CO_arm1->PFP1 O1_arm2 O CH2_1_arm2 CH₂ O1_arm2->CH2_1_arm2 CH2_2_arm2 CH₂ CH2_1_arm2->CH2_2_arm2 O2_arm2 O CH2_2_arm2->O2_arm2 CO_arm2 C=O O2_arm2->CO_arm2 PFP2 PFP CO_arm2->PFP2 p1->O1_arm1 p2->O1_arm2

Caption: 2D representation of the C-NH-Boc-C-Bis-(C1-PEG1-PFP) structure.

Physicochemical and Quantitative Data

The key properties of C-NH-Boc-C-Bis-(C1-PEG1-PFP) are summarized below. This data is essential for calculating molar quantities for conjugation reactions and for understanding the compound's solubility and storage requirements.

PropertyValueReference(s)
CAS Number 1807521-01-2[3]
Molecular Formula C₂₆H₂₃F₁₀NO₈-
Molecular Weight 667.45 g/mol [3]
Appearance Solid / Oil-
Solubility Soluble in DMSO (e.g., 10 mM)[3]
Storage Store at -20°C with desiccant[8][9]
Reactive Groups 2 x Pentafluorophenyl (PFP) Ester[5]
Reactive Toward Primary and Secondary Amines (e.g., -NH₂)[7][8]
Protecting Group tert-Butyloxycarbonyl (Boc)[4]

Note: Detailed analytical data such as ¹H NMR, ¹³C NMR, and mass spectrometry are typically provided by the manufacturer on a lot-specific Certificate of Analysis but are not publicly available.

Mechanism of Action: The PROTAC Pathway

This linker is an intermediate used to synthesize PROTACs. PROTACs function by hijacking the cell's own ubiquitin-proteasome system (UPS) to selectively tag a target protein for degradation.[10] The process is catalytic, with a single PROTAC molecule capable of inducing the degradation of multiple target protein molecules.[11]

The logical workflow is as follows:

  • Ternary Complex Formation: The PROTAC molecule, via its two distinct ligands, simultaneously binds to the Protein of Interest (POI) and an E3 ubiquitin ligase, forming a POI-PROTAC-E3 ligase ternary complex.[12]

  • Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin (Ub) molecules from a charged E2 ubiquitin-conjugating enzyme to the surface of the POI, typically on lysine residues.

  • Polyubiquitination: A chain of ubiquitin molecules is built upon the POI.

  • Proteasomal Recognition: The polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome.[10]

  • Degradation and Recycling: The proteasome unfolds and degrades the POI into small peptides. The PROTAC molecule is then released and can bind to another POI and E3 ligase to repeat the cycle.[13]

PROTAC Mechanism of Action Diagram

PROTAC_Mechanism POI Protein of Interest (POI) Ternary Ternary Complex POI-PROTAC-E3 POI->Ternary PROTAC {PROTAC} PROTAC->Ternary E3 E3 Ligase E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Recycle {Recycled PROTAC} Ternary->Recycle Release E2 E2-Ub E2->Ternary Ub Proteasome {26S Proteasome} Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation Recycle->PROTAC Re-initiation

Caption: Workflow of targeted protein degradation by the ubiquitin-proteasome system.

Experimental Protocol: General Procedure for Conjugation

The following is a generalized protocol for conjugating an amine-containing molecule (e.g., a peptide or small molecule ligand for a POI) to the PFP ester groups of C-NH-Boc-C-Bis-(C1-PEG1-PFP). Optimal conditions, such as molar ratios and reaction times, should be determined empirically for each specific application.

Materials
  • C-NH-Boc-C-Bis-(C1-PEG1-PFP)

  • Amine-containing molecule ("Ligand-NH₂")

  • Anhydrous, amine-free organic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))

  • Reaction Buffer: Amine-free buffer, pH 7.2-8.5 (e.g., 100 mM phosphate (B84403) buffer, borate (B1201080) buffer, or HEPES).[7] Avoid buffers containing primary amines like Tris or glycine.[9]

  • Quenching Reagent (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine.[6]

  • Purification system (e.g., HPLC, flash chromatography).

Procedure
  • Prepare Reagent Solutions: a. Immediately before use, prepare a stock solution of C-NH-Boc-C-Bis-(C1-PEG1-PFP) in anhydrous DMSO or DMF to a concentration of 10-100 mM. Do not store the reconstituted linker, as the PFP ester is sensitive to moisture.[9] b. Dissolve the amine-containing molecule (Ligand-NH₂) in the Reaction Buffer. If solubility is limited, a small percentage of co-solvent (DMSO or DMF) may be added.

  • Initiate Conjugation Reaction: a. Add the C-NH-Boc-C-Bis-(C1-PEG1-PFP) stock solution to the Ligand-NH₂ solution. A common starting point is to use a slight molar excess of the amine-containing ligand to favor the formation of the bis-conjugated product, though this must be optimized. For a linker with two reactive sites, a 2.5 to 5-fold molar excess of the amine ligand over the linker is a reasonable starting point. b. Allow the reaction to proceed at room temperature for 1-4 hours or at 4°C overnight.[7] The reaction progress can be monitored by an appropriate analytical method, such as LC-MS or HPLC, to observe the consumption of starting materials and the formation of the desired product.

  • Quench the Reaction (Optional): a. If any reactive PFP esters remain, the reaction can be quenched by adding a quenching reagent (e.g., Tris or glycine) to a final concentration of 20-50 mM.[6] Incubate for 15-30 minutes at room temperature.

  • Purification: a. Purify the resulting Boc-protected PROTAC conjugate from excess reagents and byproducts using a suitable chromatography technique (e.g., reverse-phase HPLC).

  • Final Synthesis Steps: a. The purified intermediate can then be deprotected (Boc removal) and coupled to an E3 ligase ligand to complete the synthesis of the final PROTAC molecule.

Experimental Workflow Diagram

Exp_Workflow A 1. Prepare Solutions - Linker in anhydrous DMSO - Ligand-NH₂ in Reaction Buffer (pH 7.2-8.5) B 2. Initiate Conjugation - Add Linker solution to Ligand solution - React for 1-4h at RT A->B C 3. Monitor Progress (LC-MS / HPLC) B->C D 4. Quench Reaction (Optional) - Add Tris or Glycine buffer C->D If unreacted PFP E 5. Purify Conjugate (HPLC / Chromatography) C->E Reaction complete D->E F 6. Final PROTAC Synthesis - Boc Deprotection - E3 Ligand Coupling E->F

Caption: General experimental workflow for conjugation using the PFP linker.

References

In-Depth Technical Guide: C-NH-Boc-C-Bis-(C1-PEG1-PFP) in PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1807521-01-2

This technical guide provides a comprehensive overview of the bifunctional linker, C-NH-Boc-C-Bis-(C1-PEG1-PFP), for researchers, scientists, and professionals engaged in drug development, with a particular focus on Proteolysis Targeting Chimeras (PROTACs).

Core Compound Summary

C-NH-Boc-C-Bis-(C1-PEG1-PFP) is a PEG-based heterobifunctional linker designed for the synthesis of PROTACs.[1][2][3][4][5][6][7][8][9] PROTACs are novel therapeutic modalities that leverage the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins implicated in disease.[1][9] This linker is a critical component that connects a ligand for a target protein with a ligand for an E3 ubiquitin ligase, thereby facilitating the ubiquitination and subsequent degradation of the target protein.

The structure of C-NH-Boc-C-Bis-(C1-PEG1-PFP) incorporates several key chemical features:

  • A central core with a Boc-protected amine. The tert-Butoxycarbonyl (Boc) group is a widely used protecting group for amines that can be deprotected under mild acidic conditions.[10][11]

  • Two short polyethylene (B3416737) glycol (PEG) chains (C1-PEG1), which enhance the solubility of the resulting PROTAC molecule in aqueous environments.[10]

  • Two terminal pentafluorophenyl (PFP) esters. PFP esters are highly reactive towards primary and secondary amines, facilitating the formation of stable amide bonds. They offer greater stability towards hydrolysis compared to other amine-reactive esters like N-hydroxysuccinimide (NHS) esters.[10][12]

Physicochemical and Technical Data

The following table summarizes the key quantitative data for C-NH-Boc-C-Bis-(C1-PEG1-PFP).

PropertyValueSource(s)
CAS Number 1807521-01-2[1][2][9][13]
Synonym 2-(t-Butoxycarbonylamido)-1,3-bis(PFP-oxycarbonylethoxy)propane[4][14]
Molecular Formula C₂₆H₂₃F₁₀NO₈[9][13][15]
Molecular Weight 667.45 g/mol [2][9][13][15]
Solubility 10 mM in DMSO; Soluble in DCM[2][12]
Purity ≥95%[4]
Storage Room temperature (may vary); -20°C recommended for long-term storage. Refer to the Certificate of Analysis for specific storage conditions.[1][4][9][12]
Shipping Room temperature[2]

Experimental Protocols & Applications

C-NH-Boc-C-Bis-(C1-PEG1-PFP) is utilized as an intermediate in the multi-step synthesis of PROTACs. The general workflow involves the sequential coupling of the E3 ligase ligand and the target protein ligand to the linker.

General PROTAC Synthesis Workflow

The synthesis of a PROTAC using this linker typically follows a logical progression. First, one of the PFP esters is reacted with an amine-containing ligand (either for the target protein or the E3 ligase). Following this initial coupling, the second PFP ester is available for reaction with the other amine-containing ligand. The Boc protecting group on the linker's core can be removed at a suitable stage to reveal a primary amine, which can be further functionalized if necessary.

PROTAC_Synthesis_Workflow cluster_reactants Reactants cluster_synthesis Synthesis Steps cluster_product Final Product Linker C-NH-Boc-C-Bis- (C1-PEG1-PFP) Step1 Step 1: First Coupling (Amide Bond Formation) Linker->Step1 E3_Ligand E3 Ligase Ligand (with amine) E3_Ligand->Step1 Target_Ligand Target Protein Ligand (with amine) Step2 Step 2: Second Coupling (Amide Bond Formation) Target_Ligand->Step2 Intermediate Intermediate Product: Ligand-Linker Conjugate Step1->Intermediate Purification Intermediate->Step2 PROTAC Final PROTAC Molecule Step2->PROTAC Final Purification

Caption: General workflow for PROTAC synthesis using a bifunctional linker.

PROTAC Mechanism of Action

Once synthesized, the PROTAC molecule can be introduced to a biological system. The PROTAC simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome.

PROTAC_MoA cluster_cellular_environment Cellular Environment PROTAC PROTAC E3 E3 Ubiquitin Ligase PROTAC->E3 Recycled Ternary Ternary Complex (PROTAC-Target-E3) PROTAC->Ternary Target Target Protein Target->Ternary E3->Ternary PolyUb Polyubiquitinated Target Protein Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->E3 Activation Proteasome Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: Mechanism of action for a PROTAC, leading to targeted protein degradation.

Concluding Remarks

C-NH-Boc-C-Bis-(C1-PEG1-PFP) is a versatile and valuable chemical tool for the construction of PROTACs. Its well-defined structure, incorporating a protected amine, solubility-enhancing PEG linkers, and highly reactive PFP esters, provides a robust platform for the development of novel therapeutics based on targeted protein degradation. Researchers utilizing this linker can benefit from its favorable chemical properties to synthesize a diverse range of PROTAC molecules for various biological targets. The successful application of this and similar linkers is pivotal in advancing the field of targeted protein degradation and developing new treatments for a wide array of diseases.

References

A Technical Guide to Boc-Protected PEG Linkers for PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to PROTAC Technology and the Role of Linkers

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that have emerged as a powerful therapeutic modality.[1][] They function by recruiting a specific E3 ubiquitin ligase to a protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation by the proteasome.[3][4][5] A PROTAC molecule is comprised of three key components: a ligand that binds the POI, a ligand that recruits an E3 ligase, and a chemical linker connecting the two.[][6]

The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical properties like solubility and cell permeability.[6][7] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance aqueous solubility and their synthetic tractability.[8][9][] The length and composition of the PEG chain can be systematically varied to optimize ternary complex geometry for efficient protein degradation.[1][8]

To enable the controlled, stepwise assembly of the PROTAC molecule, protecting groups are essential. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines within these PEG linkers.[11] Its stability in various reaction conditions and its facile removal under acidic conditions make it an ideal tool for preventing unwanted side reactions and directing the synthetic pathway.[11][12] This guide provides an in-depth overview of the use of Boc-protected PEG linkers in PROTAC synthesis, complete with experimental protocols, quantitative data, and process visualizations.

PROTAC Mechanism of Action

PROTACs operate by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. The PROTAC molecule simultaneously binds to the target protein and an E3 ligase, forming a ternary complex. This proximity allows the E3 ligase to tag the target protein with ubiquitin. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC is released to repeat the cycle.

PROTAC_Pathway POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binding PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Recruitment Ternary->PROTAC Recycled Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

PROTAC-mediated protein degradation pathway.

General Synthesis Workflow

The synthesis of a PROTAC using a Boc-protected PEG linker is a sequential process. It typically begins by coupling the first ligand (either for the POI or the E3 ligase) to one end of the bifunctional linker. The Boc protecting group on the other end of the linker is then removed under acidic conditions to expose a reactive amine. Finally, the second ligand is coupled to this newly deprotected amine to complete the PROTAC molecule. Solid-phase synthesis is often employed to streamline purification between steps.[7]

Synthesis_Workflow start Starting Materials ligand1 Ligand 1 (e.g., POI Ligand with -COOH) start->ligand1 linker Boc-NH-PEGn-NH2 Linker start->linker ligand2 Ligand 2 (e.g., E3 Ligand with -COOH) start->ligand2 step1 Step 1: First Coupling (Amide Bond Formation) ligand1->step1 linker->step1 step3 Step 3: Second Coupling (Amide Bond Formation) ligand2->step3 intermediate1 Intermediate 1 (Ligand1-PEGn-NH-Boc) step1->intermediate1 step2 Step 2: Boc Deprotection (Acidic Conditions, e.g., TFA) intermediate1->step2 intermediate2 Intermediate 2 (Ligand1-PEGn-NH2) step2->intermediate2 intermediate2->step3 final_protac Final PROTAC Molecule step3->final_protac purification Purification (e.g., HPLC) final_protac->purification

General workflow for PROTAC synthesis.

Data Presentation

The selection of linkers and reaction conditions is crucial for efficient PROTAC synthesis. The following tables summarize common Boc-protected PEG linkers and typical reaction conditions.

Table 1: Common Boc-Protected Bifunctional PEG Linkers for PROTAC Synthesis

Compound Name Functional Group 1 Functional Group 2 Typical Application
Boc-NH-PEGn-COOH[5][13] Boc-protected Amine Carboxylic Acid Amide coupling to amine-functionalized ligands.
Boc-NH-PEGn-NH2[3][4][14] Boc-protected Amine Primary Amine Amide coupling to acid-functionalized ligands.
Boc-NH-PEGn-Br[7] Boc-protected Amine Bromoalkane Alkylation of amine or thiol-functionalized ligands.
Boc-NH-PEGn-OH[15] Boc-protected Amine Hydroxyl Can be activated (e.g., tosylation) for coupling.[6]

| NH-bis(PEG3-Boc)[16] | Secondary Amine | Two Boc-Amine arms | Synthesis of branched or multi-arm PROTACs. |

Table 2: Representative Conditions for Ligand Coupling Reactions

Reaction Type Ligand 1 Functional Group Linker Functional Group Coupling Reagents Solvent Temperature Time Ref
Amide Coupling Carboxylic Acid Amine HATU (1.2-3 eq.), DIPEA (2-6 eq.) DMF Room Temp. 4-16 h [7][16]
SNAr Aryl Fluoride Amine DIPEA (or other base) DMF / DMSO Room Temp. 4-12 h [1]
Alkylation Amine Bromoalkane DIPEA (4 eq.) DMF Room Temp. 24 h [7]

| Click Chemistry | Alkyne | Azide | Copper(I) catalyst (e.g., CuSO₄, Na-Ascorbate) | t-BuOH/H₂O | Room Temp. | 4-12 h |[1][17] |

Table 3: Common Reagents and Conditions for Boc Deprotection

Reagent Concentration Solvent Time Scavengers (Optional) Ref
Trifluoroacetic Acid (TFA) 20-50% Dichloromethane (DCM) 30 min - 1 h Triisopropylsilane (B1312306) (TIS), Water [7][18]

| Hydrogen Chloride (HCl) | 4 M | 1,4-Dioxane | 30 min | --- |[18] |

Experimental Protocols

The following protocols provide detailed methodologies for the key steps in synthesizing a PROTAC using a Boc-protected PEG linker. These represent general procedures that may require optimization for specific substrates.

Protocol 1: Coupling of a Carboxylic Acid-Functionalized Ligand to a Boc-PEG-Amine Linker

This procedure describes the formation of an amide bond between a ligand (e.g., for the E3 ligase) and the amine terminus of a Boc-protected linker.

Materials:

  • Carboxylic acid-functionalized E3 ligase ligand (1.0 eq)

  • Boc-NH-PEGn-NH2 (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate, Saturated aqueous NaHCO₃, Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.[16]

  • Add DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.[16]

  • Add a solution of the Boc-NH-PEGn-NH2 linker (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the progress by LC-MS.[16]

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.[16]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected ligand-linker intermediate.

  • Purify the crude product as needed, typically via column chromatography.

Protocol 2: Boc Deprotection of the Ligand-Linker Intermediate

This protocol details the removal of the Boc protecting group to expose the terminal amine for the next coupling step.[7][18]

Materials:

  • Boc-protected ligand-linker intermediate

  • Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • (Optional) Scavengers like triisopropylsilane (TIS) to prevent side reactions with sensitive residues.[12]

Procedure:

  • Dissolve the Boc-protected ligand-linker intermediate in DCM.

  • Add TFA to the solution to achieve a final concentration of 20-50%. For solid-phase synthesis, the resin is treated directly with the TFA/DCM solution.[7]

  • Stir the mixture at room temperature for 30 minutes to 1 hour. Monitor deprotection by TLC or LC-MS.[18]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • The resulting TFA salt of the deprotected amine can often be used directly in the next step after drying.

  • For neutralization, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate or treat with a base like DIPEA (typically 10% in DCM for solid-phase work).[7][11]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the free amine intermediate.

Protocol 3: Coupling of the Second Ligand to the Deprotected Intermediate

This procedure describes the final step where the second ligand (e.g., for the POI) is coupled to the linker.

Materials:

  • Amine-functionalized ligand-linker intermediate (1.0 eq)

  • Carboxylic acid-functionalized POI ligand (1.2 eq)

  • HATU (1.2 eq)

  • DIPEA (2.0 eq)

  • Anhydrous DMF

  • HPLC-grade solvents for purification (e.g., acetonitrile, water)

Procedure:

  • Follow the same amide coupling procedure as described in Protocol 1, using the deprotected amine-intermediate as the starting material.

  • Dissolve the POI ligand (1.2 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) and stir for 15 minutes at room temperature.

  • Add the amine-functionalized ligand-linker intermediate (1.0 eq) to the reaction mixture.

  • Stir at room temperature for 4-16 hours, monitoring by LC-MS.[7]

  • Upon completion, the final PROTAC is typically purified by preparative HPLC to yield the highly pure product.[17]

Key Chemical Transformations

The use of a Boc protecting group allows for orthogonal control over the reactivity of different functional groups. The Boc group is stable to the basic conditions often used in amide coupling but is easily cleaved by acid, enabling the sequential construction of the PROTAC.

Logical flow of chemical transformations.

Conclusion

Boc-protected PEG linkers are indispensable tools in the rational design and synthesis of PROTACs.[11][16] They provide a robust and versatile strategy for connecting the two distinct ligands while imparting favorable physicochemical properties such as enhanced solubility.[6][7] The acid-labile nature of the Boc group allows for a controlled, sequential synthetic route, preventing the formation of undesired oligomers and simplifying the purification of intermediates and the final product. The detailed protocols and data presented in this guide offer a framework for researchers and drug developers to effectively utilize these critical reagents in the advancement of targeted protein degradation.

References

The Role of Pentafluorophenyl Esters in Bioconjugation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pentafluorophenyl (PFP) esters have emerged as highly efficient and reliable reagents in the field of bioconjugation, offering significant advantages over traditional N-hydroxysuccinimide (NHS) esters. Their primary strengths lie in their enhanced stability towards hydrolysis and greater reactivity with primary and secondary amines, leading to more efficient and reproducible conjugation outcomes. This technical guide provides a comprehensive overview of the chemistry of PFP esters, a quantitative comparison with other amine-reactive crosslinkers, detailed experimental protocols, and visual workflows to aid researchers in leveraging this powerful bioconjugation tool.

Introduction to PFP Esters in Bioconjugation

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology, enabling the development of antibody-drug conjugates (ADCs), diagnostic assays, and targeted therapeutics. The choice of chemical linker is critical to the success of these endeavors. PFP esters are active esters that react with nucleophilic groups, most notably the primary amines found in the side chains of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.[1] The electron-withdrawing nature of the pentafluorophenyl group makes the ester carbonyl carbon highly electrophilic and the pentafluorophenolate an excellent leaving group, facilitating rapid and efficient conjugation.[2]

Core Advantages of PFP Esters

The principal advantage of PFP esters over the more commonly used NHS esters is their superior stability in aqueous solutions.[3][4][5] NHS esters are notoriously susceptible to hydrolysis, a competing reaction that reduces the availability of the active ester for conjugation, particularly at the neutral to basic pH required for efficient aminolysis.[3] This instability often necessitates the use of a large excess of the NHS reagent and can lead to variability in conjugation efficiency. PFP esters, in contrast, exhibit a significantly lower rate of spontaneous hydrolysis, which translates to higher conjugation yields and more consistent results, a crucial factor when working with precious biomolecules.[2][6]

Furthermore, kinetic studies have shown that PFP esters possess faster aminolysis kinetics compared to NHS esters. One study demonstrated a pseudo-first-order rate constant for the aminolysis of a poly(pentafluorophenyl acrylate) that was significantly faster than that of a poly(N-hydroxysuccinimide-4-vinyl benzoate) under similar conditions.[6] This increased reactivity allows for more rapid and complete conjugation reactions.

Quantitative Data Presentation

Direct, side-by-side quantitative comparisons of the conjugation efficiency of PFP esters against other crosslinkers under identical conditions are limited in published literature. However, the available data on hydrolytic stability and reaction kinetics strongly support the advantages of PFP esters.

Table 1: Comparative Properties of Amine-Reactive Esters
FeaturePentafluorophenyl (PFP) EsterN-hydroxysuccinimide (NHS) Ester
Reactive Group Pentafluorophenyl EsterN-hydroxysuccinimide Ester
Target Primary and secondary aminesPrimary amines
Bond Formed AmideAmide
Optimal pH Range 7.2 - 9.07.2 - 8.5
Solubility Generally requires organic co-solvent (e.g., DMSO, DMF)Generally requires organic co-solvent (e.g., DMSO, DMF)
Key Advantage Higher resistance to hydrolysis, leading to potentially more efficient reactions.[1]Well-established chemistry with a wide variety of reagents available.
Key Disadvantage Can be more hydrophobic than NHS esters.Susceptible to hydrolysis, which can lead to lower reaction yields.

Data sourced from multiple references.[1]

Table 2: Hydrolytic Stability of Active Esters in Aqueous Solution
pHTemperature (°C)NHS Ester Half-lifePFP Ester Half-life
7.004-5 hoursMore stable than NHS ester
8.041 hourSignificantly more stable than NHS ester
8.6410 minutesSignificantly more stable than NHS ester

NHS Ester half-life data sourced from reference[1]. PFP ester stability is qualitatively described as greater than NHS esters in multiple sources.[3][4][5][6]

Experimental Protocols

Protocol 1: General Protein Labeling with a PFP Ester

This protocol provides a general procedure for the conjugation of a PFP ester-activated molecule to a protein.

Materials:

  • Protein to be labeled (in an amine-free buffer, e.g., PBS, pH 7.2-8.5)

  • PFP ester-activated molecule

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment for purification

Methodology:

  • Prepare the Protein Solution: Dissolve the protein in an amine-free buffer (e.g., 100 mM phosphate (B84403) buffer, 150 mM NaCl, pH 7.2-8.5) at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange.

  • Prepare the PFP Ester Solution: Immediately before use, allow the PFP ester reagent to equilibrate to room temperature to prevent moisture condensation. Dissolve the PFP ester in anhydrous DMSO or DMF to a stock concentration of 10-100 mM.[7]

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved PFP ester to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation. Gently mix the reaction and incubate for 1-4 hours at room temperature or overnight at 4°C.[7]

  • Quench the Reaction (Optional): To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for 30 minutes at room temperature.[7]

  • Purify the Conjugate: Remove unreacted PFP ester and byproducts (pentafluorophenol) by size-exclusion chromatography (e.g., a desalting column) or by dialysis against a suitable buffer (e.g., PBS).

Protocol 2: Comparative Analysis of Active Ester Hydrolysis Rate via HPLC

This protocol allows for the quantitative comparison of the hydrolysis rates of PFP and NHS esters.[6]

Materials:

  • PFP and NHS esters of the same molecule (e.g., biotin)

  • Phosphate Buffered Saline (PBS), pH 7.4 and Sodium Bicarbonate buffer, pH 8.5

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA)

  • Reverse-phase HPLC system with a C18 column and UV detector

Methodology:

  • Prepare Stock Solutions: Prepare 10 mM stock solutions of each active ester in anhydrous DMSO or DMF.

  • Initiate Hydrolysis: Dilute each active ester stock solution into the reaction buffer (pH 7.4 or 8.5) to a final concentration of 1 mM.

  • HPLC Analysis: Immediately inject a sample (t=0) onto the HPLC system. Continue to inject samples at regular time intervals (e.g., every 15 minutes for the first hour, then hourly).

  • Data Analysis: Monitor the decrease in the peak area of the active ester and the increase in the peak area of the hydrolyzed carboxylic acid product over time. Calculate the half-life (t½) of each ester under the different pH conditions by plotting the natural logarithm of the active ester concentration versus time.

Mandatory Visualizations

Chemical Reaction Pathway

G PFP_Ester PFP Ester (R-CO-OC6F5) Nucleophilic_Attack Nucleophilic Attack PFP_Ester->Nucleophilic_Attack + Primary_Amine Primary Amine (H2N-Biomolecule) Primary_Amine->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Reaction Amide_Bond Stable Amide Bond (R-CO-NH-Biomolecule) Tetrahedral_Intermediate->Amide_Bond Collapse of Intermediate PFP_Leaving_Group Pentafluorophenol (HOC6F5) Tetrahedral_Intermediate->PFP_Leaving_Group Release of Leaving Group

Caption: PFP ester reaction with a primary amine.

Experimental Workflow

G Start Start: Prepare Protein and PFP Ester Solutions Mix Mix Protein and PFP Ester (Molar Excess of PFP Ester) Start->Mix Incubate Incubate (1-4h at RT or overnight at 4°C) Mix->Incubate Quench Quench Reaction (Optional) (e.g., with Tris buffer) Incubate->Quench Purify Purify Conjugate (Size-Exclusion Chromatography or Dialysis) Incubate->Purify If not quenching Quench->Purify Analyze Analyze Conjugate (e.g., SDS-PAGE, MS) Purify->Analyze End End: Purified Bioconjugate Analyze->End

Caption: General workflow for protein bioconjugation using PFP esters.

Conclusion

Pentafluorophenyl esters represent a superior choice for amine-reactive bioconjugation, offering enhanced stability and reactivity compared to traditional NHS esters. Their resistance to hydrolysis leads to more efficient and reproducible conjugations, which is particularly advantageous when working with valuable biomolecules. By understanding the underlying chemistry and following optimized protocols, researchers can effectively utilize PFP esters to generate high-quality bioconjugates for a wide range of applications in research, diagnostics, and therapeutics.

References

Technical Guide: C-NH-Boc-C-Bis-(C1-PEG1-PFP) for PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bifunctional PROTAC (Proteolysis Targeting Chimera) linker, C-NH-Boc-C-Bis-(C1-PEG1-PFP). This molecule serves as a crucial component in the construction of PROTACs, facilitating the linkage of a target protein ligand and an E3 ubiquitin ligase ligand.

Core Molecular Data

The fundamental properties of C-NH-Boc-C-Bis-(C1-PEG1-PFP) are summarized below.

PropertyValue
Molecular Weight 667.45 g/mol [1][2]
Molecular Formula C₂₆H₂₃F₁₀NO₈[1]
CAS Number 1807521-01-2[1][2]
Synonyms Boc-NH-PEG2-C2-bis-PFP
Description A PEG-based heterobifunctional linker with a Boc-protected amine and two pentafluorophenyl (PFP) esters.[1][2]

Structural Representation

The chemical structure of C-NH-Boc-C-Bis-(C1-PEG1-PFP) is depicted below, illustrating the arrangement of the Boc-protected amine, the PEG spacer, and the terminal PFP esters.

G C_mid C N_boc N(Boc) C_mid->N_boc C_second C C_mid->C_second C1_1 CH₂ C_second->C1_1 C1_2 CH₂ C_second->C1_2 O_peg1_1 O C1_1->O_peg1_1 C_peg1_1 CH₂ O_peg1_1->C_peg1_1 C_pfp1 C(=O)O-PFP C_peg1_1->C_pfp1 O_peg1_2 O C1_2->O_peg1_2 C_peg1_2 CH₂ O_peg1_2->C_peg1_2 C_pfp2 C(=O)O-PFP C_peg1_2->C_pfp2

Caption: Chemical structure of C-NH-Boc-C-Bis-(C1-PEG1-PFP).

Application in PROTAC Synthesis: A General Workflow

C-NH-Boc-C-Bis-(C1-PEG1-PFP) is a versatile linker for the modular synthesis of PROTACs. The Boc-protected amine and the two PFP esters provide orthogonal reactive sites. The PFP esters are highly reactive towards primary and secondary amines, forming stable amide bonds, while the Boc group can be deprotected under acidic conditions to reveal a primary amine for subsequent conjugation.

A typical workflow for synthesizing a PROTAC using this linker is outlined below. This process involves a sequential, two-step conjugation.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: First Ligand Conjugation cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Second Ligand Conjugation Linker C-NH-Boc-C-Bis-(C1-PEG1-PFP) Intermediate1 Boc-Linker-Ligand1 Linker->Intermediate1 Ligand1 E3 Ligase Ligand (with amine group) Ligand1->Intermediate1 Intermediate2 H₂N-Linker-Ligand1 Intermediate1_ref Boc-Linker-Ligand1 Intermediate1_ref->Intermediate2  Acidic  Deprotection Ligand2 Target Protein Ligand (with PFP-reactive group) Final_PROTAC Ligand2-Linker-Ligand1 (Final PROTAC) Ligand2->Final_PROTAC Intermediate2_ref H₂N-Linker-Ligand1 Intermediate2_ref->Final_PROTAC

Caption: General workflow for PROTAC synthesis using C-NH-Boc-C-Bis-(C1-PEG1-PFP).

Experimental Protocols

While a specific, published synthesis protocol for a PROTAC using C-NH-Boc-C-Bis-(C1-PEG1-PFP) is not publicly available, the following represents a generalized, illustrative procedure based on established bioconjugation chemistry.

Materials:

  • C-NH-Boc-C-Bis-(C1-PEG1-PFP) linker

  • E3 Ligase Ligand with an available amine group

  • Target Protein Ligand with a PFP-reactive functional group (e.g., amine)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • DIPEA (N,N-Diisopropylethylamine)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Reverse-phase HPLC system for purification

Protocol:

Step 1: Conjugation of the E3 Ligase Ligand

  • Dissolve the E3 Ligase Ligand (1.0 eq) and C-NH-Boc-C-Bis-(C1-PEG1-PFP) (1.1 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-16 hours, monitoring progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting Boc-Linker-Ligand1 intermediate by flash column chromatography.

Step 2: Boc Deprotection

  • Dissolve the purified Boc-Linker-Ligand1 in a solution of 20-50% TFA in DCM.

  • Stir the mixture at room temperature for 1-2 hours, monitoring the deprotection by LC-MS.

  • Upon completion, remove the solvent and TFA under reduced pressure (co-evaporating with DCM or toluene (B28343) may be necessary to remove residual TFA).

  • The resulting H₂N-Linker-Ligand1 is often used in the next step without further purification.

Step 3: Conjugation of the Target Protein Ligand

  • Dissolve the H₂N-Linker-Ligand1 intermediate (1.0 eq) and the Target Protein Ligand (1.1 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-16 hours, monitoring by LC-MS.

  • Upon completion, purify the final PROTAC molecule by reverse-phase HPLC.

  • Characterize the final product by LC-MS and NMR to confirm its identity and purity.

Quality Control and Analytical Data

The quality and purity of C-NH-Boc-C-Bis-(C1-PEG1-PFP) and the resulting PROTAC conjugates are critical for reproducible biological results. The following analytical techniques are essential for characterization.

Analytical MethodPurposeExpected Outcome
¹H and ¹⁹F NMR Structural elucidation and confirmation of the linker and final PROTAC.The spectra should be consistent with the proposed chemical structure, showing characteristic peaks for the Boc group, PEG chain, PFP esters, and conjugated ligands.
LC-MS Determination of molecular weight and purity of intermediates and the final product.A major peak corresponding to the expected mass-to-charge ratio of the desired compound. Purity is typically assessed by the peak area percentage.
HPLC Assessment of purity and quantification.A single major peak for the purified compound, with purity often exceeding 95%.

Researchers can typically request a Certificate of Analysis (CoA) from the supplier, which will include data from these analytical methods for the linker itself.

References

The Solubility of PEG-Based PROTAC Linkers in DMSO: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their therapeutic success. The linker, the component that connects the target protein binder to the E3 ligase ligand, plays a pivotal role in influencing the overall physicochemical properties of the PROTAC molecule. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers have garnered significant attention due to their ability to favorably modulate properties such as solubility and cell permeability. This technical guide provides an in-depth exploration of the solubility of PEG-based PROTAC linkers in dimethyl sulfoxide (B87167) (DMSO), a common solvent used in the preparation of stock solutions for screening and in vitro assays.

The Critical Role of Solubility in PROTAC Development

A significant challenge in the development of PROTACs is their frequently observed low aqueous solubility, largely attributable to their high molecular weight and lipophilicity.[1] Poor solubility can impede formulation, reduce bioavailability, and lead to unreliable results in biological assays. The incorporation of hydrophilic linkers, such as those based on PEG, is a widely adopted strategy to enhance the solubility of PROTACs.[1][2] DMSO is a powerful aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds, making it an essential solvent in early-stage drug discovery for the preparation of high-concentration stock solutions. Therefore, understanding the solubility of PROTAC components, including the linker, in DMSO is fundamental for seamless experimental workflows.

Quantitative Solubility of PEG-Based Linkers in DMSO

The following table presents representative quantitative solubility data for a series of methoxy-PEG-acid linkers of varying lengths in DMSO. This data is compiled based on publicly available information for specific linkers and the well-established high solubility of PEG derivatives in DMSO. It serves to illustrate the general trend and provide a practical reference for researchers.

LinkerStructureMolecular Weight ( g/mol )Solubility in DMSO (mg/mL)Molar Solubility (M)
m-PEG2-acidCH₃O(CH₂CH₂)₂OCH₂COOH164.18> 200> 1.22
m-PEG3-acidCH₃O(CH₂CH₂)₃OCH₂COOH208.23> 200> 0.96
m-PEG4-acidCH₃O(CH₂CH₂)₄OCH₂COOH252.29> 200> 0.79
m-PEG5-acidCH₃O(CH₂CH₂)₅OCH₂COOH296.34100[2]0.34[2]
m-PEG6-acidCH₃O(CH₂CH₂)₆OCH₂COOH340.39> 100> 0.29
m-PEG8-acidCH₃O(CH₂CH₂)₈OCH₂COOH428.50> 100> 0.23

Note: The solubility values presented as ">" indicate that the solubility is at least the specified value, and likely higher. The data for m-PEG5-acid is based on a cited source, while the other values are representative estimates reflecting the high solubility of PEG derivatives in DMSO.

Experimental Protocol: Determination of Thermodynamic Solubility of PEG-Based Linkers in DMSO

This section outlines a detailed protocol for determining the thermodynamic solubility of a PEG-based PROTAC linker in DMSO using the shake-flask method. This method is considered the gold standard for solubility measurement and determines the equilibrium solubility of a compound in a given solvent.

Materials:

  • PEG-based linker (solid form)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vials with screw caps (B75204) (e.g., 1.5 mL or 2 mL glass vials)

  • Vortex mixer

  • Thermostatically controlled shaker or rotator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis, ELSD, or MS)

  • Analytical balance

  • Syringe filters (0.22 µm, compatible with DMSO)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of the PEG-linker and dissolve it in a known volume of DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL).

    • Perform serial dilutions of the stock solution with DMSO to prepare a series of standard solutions of known concentrations (e.g., 1, 0.5, 0.25, 0.1, 0.05 mg/mL). These will be used to generate a calibration curve.

  • Sample Preparation for Solubility Measurement:

    • Add an excess amount of the solid PEG-linker to a pre-weighed vial. The amount should be sufficient to ensure that a saturated solution is formed and that undissolved solid remains at equilibrium.

    • Record the exact weight of the added linker.

    • Add a precise volume of DMSO (e.g., 1 mL) to the vial.

    • Tightly cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or rotator set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. For small molecules in DMSO, 24 to 48 hours is typically recommended.

  • Separation of Saturated Solution:

    • After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10-15 minutes to pellet the undissolved solid.

    • Carefully collect the supernatant (the saturated DMSO solution) using a pipette, being cautious not to disturb the solid pellet.

    • Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles.

  • Analysis by HPLC:

    • Analyze the standard solutions by HPLC to generate a calibration curve of peak area versus concentration.

    • Dilute an aliquot of the filtered saturated solution with DMSO to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted sample by HPLC under the same conditions as the standard solutions.

  • Calculation of Solubility:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the concentration of the original saturated solution by multiplying the determined concentration by the dilution factor.

    • The resulting concentration is the thermodynamic solubility of the PEG-linker in DMSO at the specified temperature, typically expressed in mg/mL or M.

Visualizing Key Processes

To further aid in the understanding of the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and the experimental workflow for determining linker solubility.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex Binding E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruitment Ub_Target Ubiquitinated Target Ternary_Complex->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_Target->Proteasome Recognition Degraded_Fragments Degraded Fragments Proteasome->Degraded_Fragments Degradation Solubility_Workflow cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Separation cluster_analysis Analysis A 1. Prepare Standards (Linker in DMSO) F 6. Analyze Standards & Sample by HPLC A->F Generate Calibration Curve B 2. Add Excess Linker to DMSO C 3. Agitate for 24-48h at constant temperature B->C D 4. Centrifuge to pellet solid C->D E 5. Filter Supernatant D->E E->F Analyze Saturated Solution G 7. Calculate Solubility from Calibration Curve F->G

References

Unlocking Targeted Protein Degradation: A Technical Guide to PROTAC Technology and Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target previously "undruggable" proteins.[1] This in-depth guide provides a technical overview of PROTAC technology, with a particular focus on the critical role of the linker in mediating targeted protein degradation. We will delve into the core mechanism of action, linker design principles, and key experimental protocols for the successful development and evaluation of these novel therapeutics.

Introduction to PROTAC Technology: Hijacking the Cellular Machinery

PROTACs are heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) by co-opting the cell's own protein disposal system, the ubiquitin-proteasome system (UPS).[2][3] Unlike traditional small molecule inhibitors that merely block a protein's function, PROTACs physically remove the target protein from the cell.[1] This event-driven mechanism of action allows for a catalytic response, where a single PROTAC molecule can induce the degradation of multiple target protein molecules.[2]

The structure of a PROTAC is central to its function and consists of three key components covalently linked together[3]:

  • A ligand for the Protein of Interest (POI): This "warhead" specifically binds to the target protein.[4]

  • A ligand for an E3 Ubiquitin Ligase: This "anchor" recruits a specific E3 ubiquitin ligase, a component of the UPS.[4] Commonly recruited E3 ligases include Cereblon (CRBN) and Von Hippel-Lindau (VHL).[2]

  • A chemical linker: This flexible or rigid chain connects the POI ligand and the E3 ligase ligand.[4]

The orchestrated action of these components leads to the formation of a ternary complex between the POI, the PROTAC, and the E3 ligase.[2] This proximity induces the E3 ligase to transfer ubiquitin molecules to the surface of the POI.[1] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, effectively eliminating it from the cell.[3] The PROTAC molecule is subsequently released and can participate in another cycle of degradation.[1]

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds to E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Catalyzes Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Releases Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition by Degraded_POI Degraded POI (Peptides) Proteasome->Degraded_POI Degrades

Figure 1: Mechanism of Action of PROTAC Technology.

The Heart of the Chimera: A Deep Dive into PROTAC Linkers

The linker is far more than a passive spacer; it is a critical determinant of a PROTAC's biological activity and physicochemical properties.[2] The length, composition, and attachment points of the linker profoundly influence the formation and stability of the ternary complex, which is a prerequisite for efficient protein degradation.[5]

Key Functions of the PROTAC Linker:
  • Enabling Ternary Complex Formation: The primary role of the linker is to bridge the POI and the E3 ligase, facilitating the formation of a productive ternary complex.[6]

  • Optimizing Ternary Complex Geometry: The linker's length and rigidity dictate the relative orientation of the POI and E3 ligase within the complex, influencing the efficiency of ubiquitin transfer.[2]

  • Influencing Physicochemical Properties: The linker contributes to the overall solubility, cell permeability, and metabolic stability of the PROTAC molecule.[2][6]

  • Modulating Selectivity: Subtle changes in linker composition can impact the selectivity of the PROTAC for its intended target over other proteins.[6]

Common Linker Chemistries and Design Considerations:

The most prevalent linker motifs in PROTAC design are polyethylene (B3416737) glycol (PEG) and alkyl chains of varying lengths.[4] PEG linkers can enhance the solubility of PROTACs, while alkyl chains offer a high degree of flexibility.[2] Other chemical groups incorporated into linkers include alkynes, triazoles, and saturated heterocycles like piperazine (B1678402) and piperidine.[5]

The design of an optimal linker is an empirical process that often involves the synthesis and screening of a library of compounds with varying linker lengths and compositions.[5] Key considerations in linker design include:

  • Length: The optimal linker length is target-dependent and must be experimentally determined. It typically ranges from a few atoms to over 20 atoms.[7][8]

  • Composition: The chemical makeup of the linker affects its flexibility, polarity, and ability to engage in hydrogen bonding.

  • Attachment Points: The points at which the linker is connected to the POI and E3 ligase ligands can significantly impact the geometry of the ternary complex.[5]

  • Rigidity vs. Flexibility: Flexible linkers allow for more conformational freedom, potentially increasing the probability of forming a productive ternary complex. However, high flexibility can also lead to an entropic penalty upon binding. Rigid linkers can pre-organize the molecule in a favorable conformation but may be more challenging to design.[2]

Linker_Design cluster_Linker Linker Design Considerations cluster_Properties Impact on PROTAC Properties Length Length (Optimal distance between ligands) Ternary_Complex Ternary Complex Formation & Stability Length->Ternary_Complex Composition Composition (e.g., PEG, Alkyl, Heterocycles) Physicochemical Physicochemical Properties (Solubility, Permeability) Composition->Physicochemical Selectivity Selectivity & Potency Composition->Selectivity Attachment Attachment Points (Vector on ligands) Attachment->Ternary_Complex Flexibility Flexibility vs. Rigidity (Conformational freedom) Flexibility->Ternary_Complex Ternary_Complex->Selectivity PK_PD Pharmacokinetics & Pharmacodynamics Physicochemical->PK_PD Experimental_Workflow Start PROTAC Design & Synthesis Ternary_Complex_Assay 1. Ternary Complex Formation Assay (e.g., SPR, ITC, TR-FRET) Start->Ternary_Complex_Assay Ubiquitination_Assay 2. Ubiquitination Assay (e.g., Western Blot for Ub, In vitro ubiquitination) Ternary_Complex_Assay->Ubiquitination_Assay Degradation_Assay 3. Target Degradation Assay (e.g., Western Blot, Mass Spectrometry) Ubiquitination_Assay->Degradation_Assay Cell_Viability 4. Cellular Phenotype Assays (e.g., Cell Viability, Downstream Signaling) Degradation_Assay->Cell_Viability Optimization Lead Optimization (Iterative Design & Testing) Cell_Viability->Optimization Optimization->Start Redesign End Candidate Selection Optimization->End Success

References

An In-depth Technical Guide on the Inferred Mechanism of Action of C-NH-Boc-C-Bis-(C1-PEG1-PFP)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The specific molecule "C-NH-Boc-C-Bis-(C1-PEG1-PFP)" is not documented in publicly available scientific literature. This guide is based on an expert chemical interpretation of its name, which suggests it is a homobifunctional, amine-reactive crosslinking agent. The mechanism of action, protocols, and data presented are therefore based on the well-established principles of its constituent chemical groups, primarily the Pentafluorophenyl (PFP) esters.

Inferred Molecular Structure and Core Function

The chemical name C-NH-Boc-C-Bis-(C1-PEG1-PFP) describes a molecule with three main components:

  • Central Scaffold (C-NH-Boc-C): This likely represents a carbon-based core containing an amine (-NH) group protected by a tert-Butyloxycarbonyl (Boc) group. The Boc group is a standard protecting group in organic synthesis, preventing the amine from reacting, and can be removed under acidic conditions if a third reactive site is desired.

  • Spacer Arms (-C1-PEG1-): The molecule has two identical arms, as indicated by "Bis-". Each arm contains a short, hydrophilic spacer composed of a one-carbon unit (C1) and a single polyethylene (B3416737) glycol unit (PEG1). PEG linkers are known to increase the water solubility of molecules and their conjugates, which can help reduce aggregation and immunogenicity.[1][2][3]

  • Reactive Groups (-PFP): Each arm is terminated with a Pentafluorophenyl (PFP) ester. PFP esters are highly efficient amine-reactive functional groups used for bioconjugation.[4][5]

Based on this structure, the molecule is a homobifunctional crosslinker .[6][7][8] Its primary function is to covalently link two molecules that possess primary amine groups, such as the lysine (B10760008) residues and N-termini of proteins.[2][9]

Mechanism of Action: Amine-Reactive Crosslinking

The "mechanism of action" of this molecule is a chemical reaction, not a pharmacological one. It operates via nucleophilic acyl substitution.

  • Nucleophilic Attack: An accessible, unprotonated primary amine (e.g., from a lysine residue on a protein) acts as a nucleophile. It attacks the electrophilic carbonyl carbon of one of the PFP esters.[2][10]

  • Formation of Amide Bond: This attack leads to the formation of a stable, covalent amide bond between the target molecule and the crosslinker.[4][10][11]

  • Release of Leaving Group: The pentafluorophenolate group is released as a byproduct. The electron-withdrawing properties of the fluorine atoms make pentafluorophenol (B44920) a very good leaving group, which drives the reaction to completion efficiently.[5]

  • Crosslinking: The second PFP ester on the other end of the molecule can then react with a primary amine on a second protein (inter-molecular crosslink) or another amine on the same protein (intra-molecular crosslink), resulting in a covalent bridge.[2]

PFP esters are particularly advantageous because they are more resistant to spontaneous hydrolysis in aqueous solutions compared to other common amine-reactive esters like N-hydroxysuccinimide (NHS) esters.[4][5][11][12] This increased stability leads to higher reaction efficiencies, especially in dilute solutions or at the slightly basic pH required for the reaction.[2][10][12]

G cluster_intermediate Intermediate cluster_products Products Protein1 Protein 1 (with -NH2 group) ActivatedProtein Activated Protein 1 (Mono-linked) Protein1->ActivatedProtein 1. Nucleophilic Attack (Amide bond forms) Crosslinker Bis-PFP Crosslinker Crosslinker->ActivatedProtein Crosslinked Crosslinked Proteins (Protein 1 - Protein 2) ActivatedProtein->Crosslinked 3. Reaction with Protein 2 PFP_leaving Pentafluorophenol (Byproduct) ActivatedProtein->PFP_leaving 2. Leaving group released

Mechanism of homobifunctional PFP-ester crosslinking.

Quantitative Data: Comparative Properties of Amine-Reactive Esters

Since no specific data exists for the named molecule, this table summarizes the general properties of PFP esters compared to the widely used NHS esters, which is crucial for experimental design.

FeaturePFP EsterNHS EsterSulfo-NHS Ester
Reactive Target Primary & Secondary AminesPrimary AminesPrimary Amines
Bond Formed AmideAmideAmide
Optimal pH Range 7.2 - 9.07.2 - 8.57.2 - 8.5
Solubility Requires organic solvent (DMSO, DMF)Requires organic solvent (DMSO, DMF)Water-soluble
Hydrolytic Stability More stable than NHS estersProne to hydrolysisMore stable than NHS esters in water
Key Advantage Higher resistance to hydrolysis, leading to more efficient reactions.[2][5][10]Well-established chemistry.Water solubility, ideal for cell surface labeling.[10]

Data compiled from publicly available resources on common crosslinking agents.[10]

Experimental Protocols

The following are generalized protocols for using a homobifunctional PFP-ester crosslinker for protein studies. Note: Optimal conditions (e.g., molar excess, incubation time) must be determined empirically for each specific application.[2][9]

This protocol is designed to identify protein-protein interactions or stabilize protein complexes.

Materials:

  • Protein(s) of interest in an amine-free buffer (e.g., PBS, HEPES, Bicarbonate).

  • Bis-PFP crosslinker.

  • Anhydrous DMSO or DMF.

  • Quenching Buffer (e.g., 1 M Tris-HCl or Glycine, pH ~8.0).

  • Desalting column or dialysis equipment for purification.

Procedure:

  • Prepare Protein Solution: Dissolve the protein(s) to be crosslinked in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5) to a final concentration of 0.1-5 mg/mL.[2] If the stock buffer contains amines (like Tris), perform a buffer exchange.

  • Prepare Crosslinker Stock: Immediately before use, dissolve the Bis-PFP crosslinker in anhydrous DMSO or DMF to create a 10-100 mM stock solution.[2][10] Do not store the reconstituted crosslinker as it is moisture-sensitive.[13]

  • Initiate Crosslinking: Add a 10- to 50-fold molar excess of the crosslinker stock solution to the protein solution.[2][9] The final concentration of organic solvent should be kept low (ideally <10%) to avoid protein denaturation.[10]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature (20-25°C) or for 2-4 hours at 4°C for sensitive proteins.[2][10][11]

  • Quench Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.[9][10] Incubate for an additional 15-30 minutes at room temperature. This will consume any unreacted PFP esters.[11]

  • Analysis: Analyze the crosslinked products using SDS-PAGE (to observe higher molecular weight bands), HPLC, or mass spectrometry.[11]

Workflow for a typical protein crosslinking experiment.

This protocol is used to study interactions between proteins on the surface of living cells.

Materials:

  • Cell suspension (~25 x 10^6 cells/mL).

  • Ice-cold, amine-free buffer (e.g., PBS, pH 8.0).

  • Bis-PFP crosslinker stock solution (as above).

  • Quenching Solution (e.g., ice-cold PBS with 20-50 mM Tris or 100 mM glycine).

Procedure:

  • Cell Preparation: Harvest cells and wash them three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture medium. Resuspend the cells in ice-cold PBS (pH 8.0) at a concentration of approximately 25 x 10^6 cells/mL.[9][10]

  • Initiate Crosslinking: Add the crosslinker stock solution to the cell suspension to a final concentration of 1-5 mM.[2][9]

  • Incubation: Incubate the cell suspension for 30 minutes at 4°C or on ice.[2] Performing the reaction at low temperature is critical to minimize the internalization of the crosslinker by the cells.[9]

  • Quench Reaction: Stop the reaction by adding the Quenching Solution and incubating for 10-15 minutes on ice.[9]

  • Cell Lysis and Analysis: Wash the cells again with PBS to remove excess quenching buffer. The cells can then be lysed, and the crosslinked protein complexes can be analyzed by immunoprecipitation, Western blotting, or mass spectrometry.

Conclusion

While the specific molecule "C-NH-Boc-C-Bis-(C1-PEG1-PFP)" is not found in existing literature, its chemical name provides a clear blueprint for its function as a homobifunctional crosslinking agent. Its core mechanism relies on the superior stability and reactivity of PFP esters for forming amide bonds with primary amines on biomolecules.[5] The inclusion of a PEG spacer enhances solubility, making it a potentially valuable tool for studying protein-protein interactions, stabilizing protein complexes for structural analysis, and developing complex bioconjugates. The protocols and data provided serve as a foundational guide for the application of such a reagent in a research setting.

References

An In-depth Technical Guide to Boc Deprotection in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the chemical synthesis of peptides, the strategic use of protecting groups is paramount to achieving high yields and purity. The tert-butyloxycarbonyl (Boc) group has long been a cornerstone for the protection of the α-amino group of amino acids in solid-phase peptide synthesis (SPPS). This in-depth technical guide provides a comprehensive overview of the core principles of Boc deprotection, including its chemical mechanism, optimized protocols, and strategies to mitigate common side reactions.

The Chemical Mechanism of Boc Deprotection

The removal of the Boc protecting group is an acid-catalyzed process. The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, typically trifluoroacetic acid (TFA). This initial protonation is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a transient carbamic acid intermediate. The carbamic acid is unstable and readily undergoes decarboxylation to yield the free amine as an ammonium (B1175870) salt.

The generation of the highly reactive tert-butyl cation is a critical aspect of the Boc deprotection mechanism, as it can lead to undesired side reactions through the alkylation of nucleophilic amino acid side chains.

Boc_Deprotection_Mechanism Boc_Peptide Boc-NH-Peptide Protonated_Boc Boc(H+)-NH-Peptide Boc_Peptide->Protonated_Boc + H+ Carbamic_Acid [HOOC-NH-Peptide] Protonated_Boc->Carbamic_Acid - tBu+ tBu_cation tert-butyl cation Protonated_Boc->tBu_cation Free_Amine H3N+-Peptide Carbamic_Acid->Free_Amine - CO2 Side_Products Alkylated Side Products tBu_cation->Side_Products + Nucleophilic Side Chain

Figure 1: Mechanism of acid-catalyzed Boc deprotection.

Reagents and Conditions for Boc Deprotection

The most commonly employed reagent for Boc deprotection is trifluoroacetic acid (TFA), typically used in a solution with dichloromethane (B109758) (DCM). The concentration of TFA and the reaction time are critical parameters that must be optimized to ensure complete deprotection while minimizing side reactions.

Table 1: Comparison of Deprotection Conditions with Varying TFA Concentrations

TFA Concentration (% in DCM)Reaction TimeTypical ApplicationAdvantagesDisadvantages
25%2 hoursGeneral use, good for sensitive substrates.[1]Milder conditions, may reduce side reactions.Slower reaction time.
50%30 minutesStandard condition for routine deprotection.[1][2]Faster than 25% TFA, widely applicable.May not be suitable for very acid-sensitive peptides.
55%30 minutesAlternative standard condition.Has been shown to yield higher purity peptides compared to 100% TFA in some cases.[1][3]Similar to 50% TFA.
100% (neat)5 minutesRapid deprotection.[3]Very fast reaction time.Increased risk of side reactions and may lead to incomplete deprotection due to poor resin swelling.[3]

Hydrogen chloride (HCl) in an organic solvent, such as 1,4-dioxane, is another effective reagent for Boc deprotection and can be a stronger alternative for challenging deprotections.[4]

Common Side Reactions and the Role of Scavengers

The primary challenge during Boc deprotection is the prevention of side reactions caused by the electrophilic tert-butyl cation. This cation can alkylate nucleophilic amino acid side chains, leading to impurities that can be difficult to remove. The amino acids most susceptible to this modification are those with electron-rich side chains, including:

  • Tryptophan (Trp): The indole (B1671886) ring is highly nucleophilic and prone to tert-butylation.[5]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium (B1226848) salt.

  • Cysteine (Cys): The free thiol group is a target for alkylation.

  • Tyrosine (Tyr): The phenolic ring can be alkylated.

To mitigate these side reactions, "scavengers" are added to the deprotection reaction mixture. Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the sensitive amino acid residues, effectively trapping the cation and preventing it from reacting with the peptide.

Scavenger_Mechanism tBu_cation tert-butyl cation Trapped_cation Trapped Cation tBu_cation->Trapped_cation + Scavenger Alkylated_Side_Product Alkylated Side Product tBu_cation->Alkylated_Side_Product + Nucleophilic Side Chain Scavenger Scavenger (e.g., TIS, H2O) Scavenger->Trapped_cation Nucleophilic_Side_Chain Nucleophilic Amino Acid Side Chain Nucleophilic_Side_Chain->Alkylated_Side_Product

Figure 2: Role of scavengers in preventing side reactions.

The choice of scavenger depends on the amino acid composition of the peptide.

Table 2: Efficacy of Different Scavenger Cocktails

Scavenger CocktailTarget ResiduesDesired Product (%)Side Products (%)Reference
95% TFA / 5% H₂OGeneral purpose, peptides without sensitive residues.VariableVariable[6]
95% TFA / 2.5% H₂O / 2.5% TISTryptophan, general use.9010[7]
92.5% TFA / 5% Thioanisole / 2.5% EDTCysteine, Methionine.955[7]
88% TFA / 5% Phenol / 5% H₂O / 2% TISGeneral purpose, Tyrosine.8515[7]
Reagent K (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5)Peptides with multiple sensitive residues.HighLow[4]

Quantitative Data on Boc Deprotection

The efficiency of Boc deprotection is influenced by several factors, including the choice of acid, its concentration, the reaction time, and the presence of scavengers.

Table 3: Comparison of Different Boc Deprotection Protocols

ProtocolReagentsReaction TimeTypical YieldPurity
Standard TFA/DCM50% TFA in DCM30 minutes>95%Good
Neat TFA100% TFA5 minutesVariableCan be lower due to side reactions and incomplete deprotection.[3]
HCl/Dioxane4M HCl in 1,4-dioxane30 minutes>95%Good
High-Temperature (Ionic Liquid)2 equiv. TFA in TTP-NTf₂10 minutesHighHigh[8]

Detailed Experimental Protocols

Protocol 1: Standard Boc Deprotection of a Resin-Bound Peptide

This protocol describes the standard procedure for removing the N-terminal Boc group during solid-phase peptide synthesis.

Materials:

  • Boc-protected peptide-resin

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • 5% (v/v) Diisopropylethylamine (DIPEA) in DCM (for neutralization)

  • Reaction vessel for solid-phase synthesis

Procedure:

  • Resin Swelling: Swell the Boc-protected peptide-resin in DCM for 15-30 minutes in the reaction vessel.

  • Pre-wash (optional but recommended): Wash the resin with a 50% TFA/DCM solution for 5 minutes.[2]

  • Deprotection: Add a solution of 50% TFA in DCM to the resin (approximately 10 mL per gram of resin).[2]

  • Reaction: Agitate the mixture at room temperature for 20-30 minutes.

  • Washing: Filter the resin and wash it three times with DCM.

  • Neutralization: Wash the resin three times with a 5% solution of DIPEA in DCM to neutralize the trifluoroacetate (B77799) salt of the N-terminal amine.[4]

  • Final Washes: Wash the resin three times with DCM to remove excess DIPEA.

  • Drying: Dry the resin under a stream of nitrogen or in a vacuum desiccator before proceeding to the next coupling step.

Protocol 2: Boc Deprotection and Cleavage from the Resin with Scavengers

This protocol is for the final cleavage of the peptide from the resin with simultaneous deprotection of the Boc group and acid-labile side-chain protecting groups.

Materials:

  • Boc-protected peptide-resin

  • TFA cleavage cocktail (e.g., TFA/H₂O/Triisopropylsilane (TIS), 95:2.5:2.5 v/v/v)[1]

  • Cold diethyl ether

  • Centrifuge tubes

Procedure:

  • Resin Preparation: Place the dry peptide-resin in a reaction vessel.

  • Cleavage and Deprotection: Add the freshly prepared TFA cleavage cocktail to the resin.

  • Reaction: Agitate the mixture at room temperature for 2-4 hours.

  • Peptide Collection: Filter the resin and collect the filtrate containing the cleaved peptide.

  • Resin Wash: Wash the resin with a small amount of fresh TFA to recover any remaining peptide and combine the filtrates.

  • Precipitation: Add the combined filtrate dropwise to a stirred vortex of cold diethyl ether (at least 10-20 times the volume of the filtrate). A white precipitate of the peptide should form.

  • Isolation: Collect the precipitated peptide by centrifugation.

  • Washing: Wash the peptide pellet with cold diethyl ether 2-3 times to remove scavengers and residual TFA.

  • Drying: Dry the peptide pellet under vacuum.

Monitoring the Deprotection Reaction

The completion of the Boc deprotection reaction can be monitored by various analytical techniques. A common qualitative method is the Kaiser test (ninhydrin test), where a positive result (blue color) indicates the presence of a free primary amine. For quantitative analysis and to ensure the absence of starting material, High-Performance Liquid Chromatography (HPLC) is the method of choice. A small aliquot of the resin can be cleaved, and the resulting peptide analyzed by HPLC to confirm complete deprotection before proceeding with the synthesis.

Workup and Purification

After cleavage and deprotection, the crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The choice of column and gradient conditions will depend on the properties of the peptide. The purified peptide fractions are then lyophilized to obtain a stable, fluffy white powder.

Experimental_Workflow cluster_SPPS Solid-Phase Peptide Synthesis Cycle Coupling Amino Acid Coupling Washing1 Washing Coupling->Washing1 Deprotection Boc Deprotection Washing1->Deprotection Neutralization Neutralization Deprotection->Neutralization Washing2 Washing Neutralization->Washing2 Washing2->Coupling Cleavage Cleavage from Resin & Global Deprotection Washing2->Cleavage Precipitation Precipitation with Cold Ether Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Lyophilization Lyophilization Purification->Lyophilization Final_Peptide Pure Peptide Lyophilization->Final_Peptide

Figure 3: General experimental workflow for Boc-SPPS.

Conclusion

The successful deprotection of the Boc group is a critical step in solid-phase peptide synthesis that requires careful consideration of reagents, reaction conditions, and the potential for side reactions. By understanding the underlying chemical mechanism and employing optimized protocols with appropriate scavengers, researchers can achieve high yields of pure peptides. The quantitative data and detailed experimental procedures provided in this guide serve as a valuable resource for scientists and professionals in the field of drug development and peptide research, enabling them to navigate the complexities of Boc deprotection with confidence.

References

A Technical Guide to C-NH-Boc-C-Bis-(C1-PEG1-PFP): A Versatile Linker for Proteolysis Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. These heterobifunctional molecules are comprised of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. The linker is a critical component, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which ultimately leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.

This technical guide provides an in-depth overview of the chemical properties and applications of C-NH-Boc-C-Bis-(C1-PEG1-PFP) , a polyethylene (B3416737) glycol (PEG)-based linker molecule designed for the synthesis of PROTACs. We will delve into its constituent functional groups, their roles in PROTAC assembly, and provide representative experimental protocols and conceptual diagrams to guide researchers in its application.

Chemical Properties and Structure

C-NH-Boc-C-Bis-(C1-PEG1-PFP) is a precisely designed chemical entity that incorporates several key functional groups, each with a specific purpose in the modular synthesis of PROTACs.

Table 1: Physicochemical Properties of C-NH-Boc-C-Bis-(C1-PEG1-PFP)

PropertyValueSource
CAS Number 1807521-01-2[1]
Molecular Formula C₂₆H₂₃F₁₀NO₈-
Molecular Weight 667.45 g/mol [1]
Solubility Soluble in DMSO (10 mM)[1]
Appearance Not specified in available literature. Typically a solid.-
Melting Point Not specified in available literature.-
Boiling Point Not specified in available literature.-
Density Not specified in available literature.-

The structure of C-NH-Boc-C-Bis-(C1-PEG1-PFP) is characterized by three key components:

  • Boc (tert-Butyloxycarbonyl) Group : This is a widely used protecting group for amines. In the context of PROTAC synthesis, the Boc group masks a reactive amine, preventing it from participating in unintended side reactions during the sequential attachment of the target protein and E3 ligase ligands.[2] The Boc group can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the free amine for subsequent conjugation.[2][3]

  • PEG (Polyethylene Glycol) Linker : The short PEG chain (C1-PEG1) serves as the flexible spacer connecting the two active ends of the PROTAC. PEG linkers are known to enhance the aqueous solubility and cell permeability of the final PROTAC molecule, which are crucial properties for biological activity.[4] The flexibility of the PEG chain is also thought to facilitate the optimal orientation of the target protein and E3 ligase for efficient ternary complex formation.[5]

  • PFP (Pentafluorophenyl) Ester Groups : The two PFP ester moieties are highly reactive activating groups for amide bond formation. They readily react with primary and secondary amines on the E3 ligase ligand or the target protein ligand to form stable amide bonds.[6] This facilitates a modular and efficient approach to PROTAC synthesis.

Role in PROTAC Synthesis and Mechanism of Action

The design of C-NH-Boc-C-Bis-(C1-PEG1-PFP) allows for a stepwise and controlled synthesis of a PROTAC molecule. A general synthetic workflow is depicted below.

PROTAC_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product Linker C-NH-Boc-C-Bis-(C1-PEG1-PFP) Step1 Step 1: First Coupling (Amide bond formation) Linker->Step1 E3_Ligand E3 Ligase Ligand (with amine group) E3_Ligand->Step1 POI_Ligand POI Ligand (with amine group) Step3 Step 3: Second Coupling (Amide bond formation) POI_Ligand->Step3 Step2 Step 2: Boc Deprotection (Acidic conditions) Step1->Step2 Step2->Step3 PROTAC PROTAC Molecule Step3->PROTAC

Figure 1: A generalized workflow for the synthesis of a PROTAC molecule.

Once synthesized, the PROTAC molecule can be introduced to a cellular system to induce the degradation of the target protein. The mechanism of action follows a catalytic cycle.

PROTAC_Signaling_Pathway PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Release & Recycle Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Figure 2: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental Protocols

While specific protocols for C-NH-Boc-C-Bis-(C1-PEG1-PFP) are not available in peer-reviewed literature, the following are representative procedures for the synthesis of a PROTAC using a Boc-protected, amine-reactive linker. These are intended for illustrative purposes and should be adapted and optimized for specific ligands and reaction conditions.

Protocol 1: Coupling of the First Ligand to the PFP Ester

Materials:

  • C-NH-Boc-C-Bis-(C1-PEG1-PFP)

  • E3 Ligase Ligand (containing a primary or secondary amine)

  • Anhydrous Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the E3 ligase ligand (1.0 equivalent) in anhydrous DMF under an inert atmosphere.

  • Add DIPEA (2.0-3.0 equivalents) to the solution.

  • In a separate flask, dissolve C-NH-Boc-C-Bis-(C1-PEG1-PFP) (1.1 equivalents) in anhydrous DMF.

  • Slowly add the linker solution to the E3 ligase ligand solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-16 hours.

  • Monitor the reaction progress by an appropriate analytical method, such as Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture can be purified by standard chromatographic techniques (e.g., flash column chromatography or preparative HPLC) to isolate the mono-substituted intermediate.

Protocol 2: Boc-Deprotection

Materials:

  • Boc-protected intermediate from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected intermediate in a mixture of DCM and TFA (e.g., 1:1 v/v).

  • Stir the solution at room temperature for 1-2 hours.

  • Monitor the deprotection by LC-MS to ensure complete removal of the Boc group.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • The resulting amine salt can be used directly in the next step or after neutralization.

Protocol 3: Coupling of the Second Ligand

Materials:

  • Deprotected intermediate from Protocol 2

  • Target Protein Ligand (containing a primary or secondary amine)

  • Anhydrous DMF

  • DIPEA

Procedure:

  • Dissolve the deprotected intermediate in anhydrous DMF.

  • Add DIPEA (2.0-3.0 equivalents) to neutralize the amine salt and act as a base for the coupling reaction.

  • In a separate flask, dissolve the target protein ligand (1.0-1.2 equivalents) in anhydrous DMF.

  • Add the target protein ligand solution to the reaction mixture.

  • Stir at room temperature for 4-16 hours, monitoring by LC-MS.

  • Upon completion, purify the final PROTAC molecule using preparative HPLC.

  • Characterize the final product by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Safety and Handling

As with any laboratory chemical, C-NH-Boc-C-Bis-(C1-PEG1-PFP) should be handled with appropriate safety precautions. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, general safety guidelines for similar chemical reagents should be followed.[7][8]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

C-NH-Boc-C-Bis-(C1-PEG1-PFP) is a valuable chemical tool for researchers engaged in the development of PROTACs. Its well-defined structure, incorporating a Boc-protected amine, a flexible PEG spacer, and reactive PFP esters, provides a versatile platform for the modular and efficient synthesis of these innovative therapeutic agents. While specific experimental data for this compound is limited in the public domain, the principles of its reactivity and application can be inferred from the extensive literature on PROTAC synthesis and the known chemistry of its functional groups. This guide provides a foundational understanding to aid scientists in the strategic application of this linker in the exciting and rapidly advancing field of targeted protein degradation.

References

C-NH-Boc-C-Bis-(C1-PEG1-PFP) for targeted protein degradation

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to C-NH-Boc-C-Bis-(C1-PEG1-PFP) for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Targeted Protein Degradation

Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, offering a paradigm shift from traditional occupancy-based inhibition to event-driven elimination of disease-causing proteins.[1] This approach utilizes bifunctional small molecules, most notably Proteolysis-Targeting Chimeras (PROTACs), to hijack the cell's endogenous ubiquitin-proteasome system (UPS) for the selective destruction of target proteins.[2][3]

A PROTAC molecule consists of three key components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4][] The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the key ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for target ubiquitination and subsequent degradation by the 26S proteasome.[6][7]

This guide focuses on C-NH-Boc-C-Bis-(C1-PEG1-PFP) (CAS No. 1807521-01-2), a versatile, polyethylene (B3416737) glycol (PEG)-based linker building block designed for the efficient synthesis of PROTACs.[8][9] Its structure features:

  • A Boc-protected amine , providing an orthogonal handle for sequential, controlled conjugation.[10]

  • A short C1-PEG1 linker core, which offers a defined spatial separation between the two ligands while enhancing solubility.[11][12]

  • Dual Pentafluorophenyl (PFP) esters , highly reactive groups that facilitate efficient amide bond formation with amine-functionalized ligands under mild conditions.[10]

This combination of features makes C-NH-Boc-C-Bis-(C1-PEG1-PFP) an ideal starting point for generating libraries of PROTACs for structure-activity relationship (SAR) studies.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

PROTACs synthesized using the C-NH-Boc-C-Bis-(C1-PEG1-PFP) linker operate by inducing the proximity of a target protein and an E3 ligase, such as the widely used Cereblon (CRBN) or von Hippel-Lindau (VHL).[13][] This induced proximity facilitates the transfer of ubiquitin from an E2-ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the target protein.[15] A key advantage of this mechanism is its catalytic nature; a single PROTAC molecule can induce the degradation of multiple target protein molecules before it is itself degraded, leading to potent and sustained pharmacological effects at low doses.[7][16]

PROTAC_Mechanism_of_Action cluster_assembly Ternary Complex Formation cluster_ubiquitination Ubiquitination Cascade POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary Recycle PROTAC Recycled E3 E3 Ubiquitin Ligase (e.g., Cereblon) E3->Ternary Ternary->PROTAC Release PolyUb Poly-Ubiquitinated POI Ternary->PolyUb Poly-ubiquitination E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Ub E2->Ternary Ub Ub Ubiquitin (Ub) Ub->E1 Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

PROTAC-mediated protein degradation pathway.

Representative PROTAC Synthesis Workflow

The structure of C-NH-Boc-C-Bis-(C1-PEG1-PFP) allows for a straightforward and modular two-step synthesis of a final PROTAC molecule. This process involves the sequential coupling of an E3 ligase ligand and a POI ligand. The use of PFP esters provides a reliable method for amide bond formation.[10]

PROTAC_Synthesis_Workflow cluster_step1 Step 1: First Coupling cluster_step2 Step 2: Second Coupling Linker C-NH-Boc-C-Bis (C1-PEG1-PFP) Intermediate_1 Intermediate 1 (Boc-Linker-E3 Ligand) Linker->Intermediate_1 E3_Ligand E3 Ligase Ligand (e.g., Pomalidomide-NH2) E3_Ligand->Intermediate_1 Deprotection Boc Deprotection (e.g., TFA) Intermediate_1->Deprotection Reacts with Intermediate_2 Intermediate 2 (H2N-Linker-E3 Ligand) Deprotection->Intermediate_2 Yields Final_PROTAC Final PROTAC Intermediate_2->Final_PROTAC POI_Ligand POI Ligand (e.g., Target Binder-NH2) POI_Ligand->Final_PROTAC

Sequential synthesis of a PROTAC molecule.

Quantitative Data for a Representative PROTAC

While specific data for PROTACs using the exact C-NH-Boc-C-Bis-(C1-PEG1-PFP) linker is not publicly available, the following tables summarize typical quantitative data for a well-characterized PROTAC targeting a protein like Bruton's tyrosine kinase (BTK) or a bromodomain (BRD) protein, synthesized with a similar short-chain PEG linker and a Cereblon E3 ligase ligand. This data serves as a benchmark for what researchers might expect.

Table 1: Binding and Ternary Complex Formation Binding affinity and ternary complex parameters are crucial for effective degradation.

ParameterDescriptionRepresentative ValueAssay Method
KD (Target) Binding affinity to the target protein (POI).15 nMIsothermal Titration Calorimetry (ITC) / TR-FRET
KD (E3 Ligase) Binding affinity to the E3 ligase (e.g., CRBN).1.8 µMFluorescence Polarization (FP) / TR-FRET
Alpha (α) Cooperativity factor for ternary complex formation.5 - 20Time-Resolved FRET (TR-FRET)

Table 2: Cellular Degradation and Potency Cellular assays determine the efficacy of the PROTAC in a biological context.

ParameterDescriptionRepresentative ValueAssay Method
DC50 Concentration for 50% maximal degradation.1-10 nMWestern Blot / Mass Spectrometry Proteomics
Dmax Maximum percentage of protein degradation achieved.> 95%Western Blot / Mass Spectrometry Proteomics
t1/2 (Degradation) Time to achieve 50% protein degradation.2-4 hoursTime-Course Western Blot
EC50 (Viability) Concentration for 50% effect in cell viability.8 nMCellTiter-Glo®

Key Experimental Protocols

Successful development of PROTACs relies on a suite of robust biochemical and cellular assays to characterize their activity.[1][17]

Protocol 1: General PROTAC Synthesis via PFP Ester Coupling

This protocol describes a general method for the final coupling step to synthesize the PROTAC.

  • Preparation : Dissolve the deprotected amine intermediate (H2N-Linker-E3 Ligand, 1.0 equivalent) in anhydrous dimethylformamide (DMF).

  • Coupling : To this solution, add the amine-functionalized POI ligand (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 3.0 equivalents).

  • Reaction : Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-12 hours.

  • Monitoring : Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up : Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO3, water, and brine.

  • Purification : Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.

Protocol 2: Western Blotting for Target Protein Degradation

This is the standard method for quantifying changes in protein levels following PROTAC treatment.[7]

  • Cell Culture : Seed cells (e.g., MCF-7, HEK293) in 6-well plates and allow them to adhere overnight.

  • Treatment : Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control for a specified time (e.g., 18-24 hours).

  • Cell Lysis : Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer : Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting : Block the membrane (e.g., with 5% non-fat milk in TBST) and incubate with a primary antibody against the target protein overnight at 4°C. Use an antibody for a loading control (e.g., GAPDH, β-actin) to normalize results.

  • Detection : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis : Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control signal and express as a percentage relative to the DMSO-treated control.

Western_Blot_Workflow Start Cell Seeding & Adherence Treatment PROTAC Treatment (Dose-Response) Start->Treatment Lysis Cell Lysis & Protein Extraction Treatment->Lysis Quant Protein Quantification (BCA Assay) Lysis->Quant SDS_PAGE SDS-PAGE Quant->SDS_PAGE Transfer Membrane Transfer (PVDF) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Antibody1 Primary Antibody Incubation (Target + Loading Control) Blocking->Antibody1 Antibody2 Secondary Antibody Incubation (HRP-conjugated) Antibody1->Antibody2 Detection ECL Detection & Imaging Antibody2->Detection Analysis Densitometry Analysis & Normalization Detection->Analysis End DC50 / Dmax Results Analysis->End

References

The Critical Role of PEG Linker Length in PROTAC Efficiency: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1] These heterobifunctional molecules are composed of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a chemical linker.[2][3] The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and, most importantly, the stability of the key ternary complex (POI-PROTAC-E3 ligase) required for ubiquitination and subsequent degradation.[1][4][5] Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone in PROTAC design due to their hydrophilicity, biocompatibility, and tunable length.[1][6] This guide provides an in-depth technical examination of the profound impact of PEG linker length on PROTAC efficiency, supported by quantitative data, detailed experimental protocols, and visual diagrams to aid in the rational design of next-generation protein degraders.

Introduction: The Linker as a Key Modulator of PROTAC Activity

The linker's primary role is to bridge the two ligands, enabling the formation of a productive ternary complex.[3] Its length, composition, and attachment points are critical parameters that must be optimized for each specific POI and E3 ligase pair.[7] An improperly designed linker can lead to steric hindrance, preventing ternary complex formation, or result in a non-productive complex where ubiquitination is inefficient.[6]

PEG linkers, composed of repeating ethylene (B1197577) glycol units, offer several advantages in PROTAC design:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain can improve the aqueous solubility of often large and hydrophobic PROTAC molecules, which is crucial for their bioavailability.[1][8][9]

  • Modulated Cell Permeability: While increased hydrophilicity can sometimes hinder passive diffusion across cell membranes, the flexibility of PEG linkers allows them to adopt conformations that can shield polar surface area, potentially improving cell permeability.[2]

  • Tunable Length: The length of the PEG linker can be precisely controlled during synthesis, allowing for systematic optimization of the distance between the POI and the E3 ligase to achieve optimal ternary complex formation.[8][9]

Quantitative Impact of PEG Linker Length on PROTAC Efficiency

Systematic variation of the PEG linker length has been shown to have a significant impact on the degradation potency (DC50) and maximal degradation (Dmax) of PROTACs. The optimal length is highly dependent on the specific biological system.

Case Study: BRD4 Degradation

The bromodomain and extra-terminal domain (BET) protein BRD4 is a well-studied target for PROTAC-mediated degradation. The following table summarizes compiled data from various studies on thalidomide-based PROTACs targeting BRD4, illustrating the trend of PEG linker length on degradation efficiency.

PROTAC (Illustrative)E3 Ligase LigandPOI LigandPEG Linker Length (n)Cell LineDC50 (nM)Dmax (%)Reference
BRD4-PROTAC-1ThalidomideJQ1-like2HEK293>1000<20[4]
BRD4-PROTAC-2ThalidomideJQ1-like3HEK293~100~70[4]
BRD4-PROTAC-3ThalidomideJQ1-like4HEK293~25>90[4]
BRD4-PROTAC-4ThalidomideJQ1-like5HEK293~15>95[4]
BRD4-PROTAC-5ThalidomideJQ1-like6HEK293~50~85[4]

Note: The data presented is a synthesis of findings from multiple studies and should be interpreted as a qualitative guide to the general trend. Exact values are dependent on the specific chemical structures and experimental conditions.

Case Study: Estrogen Receptor α (ERα) and TANK-Binding Kinase 1 (TBK1) Degradation

Further studies on other protein targets have reinforced the critical nature of linker length optimization.

PROTACTarget ProteinE3 LigaseLinker Length (atoms)Degradation PotencyReference
ERα-PROTAC-1ERαVHL12Less Potent[10]
ERα-PROTAC-2ERαVHL16More Potent[10]
TBK1-PROTAC-1TBK1VHL< 12No Degradation[3][]
TBK1-PROTAC-2TBK1VHL12-29Submicromolar Degradation[3][]

These examples clearly demonstrate that a "one-size-fits-all" approach to linker design is not viable. The optimal PEG linker length must be empirically determined for each new PROTAC system.

Signaling Pathways and Experimental Workflows

A clear understanding of the underlying biological pathways and the experimental procedures used to evaluate PROTACs is essential for researchers in this field.

PROTAC-Mediated Protein Degradation Pathway

The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation.

PROTAC_Mechanism cluster_cytoplasm Cellular Environment POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binds PROTAC PROTAC PROTAC->Ternary_Complex E3 E3 Ligase E3->Ternary_Complex Recruits Ternary_Complex->PROTAC Release & Recycle Ternary_Complex->E3 Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub_E2 Ubiquitin-charged E2 Ligase Ub_E2->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for Evaluating PROTAC Efficiency

Western blotting is a standard method to quantify the degradation of a target protein. The following diagram outlines a typical workflow.

Western_Blot_Workflow A 1. Cell Culture & PROTAC Treatment B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification (e.g., BCA Assay) B->C D 4. SDS-PAGE (Protein Separation) C->D E 5. Protein Transfer (to PVDF membrane) D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. Detection (Chemiluminescence) F->G H 8. Data Analysis (Densitometry) G->H I Determine DC50 & Dmax H->I

Caption: Experimental workflow for Western Blot analysis.

Detailed Experimental Protocols

General Protocol for PROTAC Synthesis

The synthesis of PROTACs typically involves the coupling of a POI ligand and an E3 ligase ligand via a bifunctional PEG linker.[12]

Materials:

  • POI ligand with a suitable functional group for conjugation (e.g., carboxylic acid, amine).

  • E3 ligase ligand with a suitable functional group for conjugation (e.g., amine, halide).

  • Bifunctional PEG linker (e.g., NH2-PEGn-COOH).

  • Coupling reagents (e.g., HATU, HOBt).

  • Bases (e.g., DIPEA).

  • Anhydrous solvents (e.g., DMF, DCM).

  • Standard laboratory glassware and purification equipment (e.g., HPLC, flash chromatography).

Procedure (Illustrative Amide Bond Formation):

  • Activate the Carboxylic Acid: Dissolve the ligand or linker containing a carboxylic acid moiety in anhydrous DMF. Add a coupling reagent (e.g., HATU) and a base (e.g., DIPEA) and stir at room temperature for 15-30 minutes.

  • Coupling Reaction: To the activated carboxylic acid solution, add the other component (ligand or linker) containing a free amine group.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 2-24 hours. Monitor the reaction progress by LC-MS or TLC.

  • Work-up and Purification: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent. Purify the crude product by flash chromatography or preparative HPLC to obtain the desired PROTAC.

  • Characterization: Confirm the identity and purity of the final PROTAC product using analytical techniques such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Western Blot Protocol for PROTAC-Mediated Degradation Assay

This protocol details the steps to quantify the degradation of a target protein in response to PROTAC treatment.[4]

1. Cell Culture and Treatment:

  • Plate cells (e.g., MCF7 for ERα, HEK293 for BRD4) in multi-well plates and allow them to adhere overnight.[10]

  • Treat the cells with a range of concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a specified duration (e.g., 18-24 hours).

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Incubate the lysates on ice for 30 minutes, with intermittent vortexing.

  • Clarify the lysates by centrifugation at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.

  • Collect the supernatant containing the total protein.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions to ensure equal protein loading in the subsequent steps.[13]

4. Western Blotting:

  • Normalize the protein concentrations of all samples with lysis buffer.

  • Denature the protein samples by boiling in Laemmli sample buffer.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

  • Incubate the membrane with a primary antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

  • Wash the membrane multiple times with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

5. Data Analysis:

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalize the target protein band intensity to the corresponding loading control band intensity.

  • Calculate the percentage of degradation relative to the vehicle-treated control.

  • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[4]

Logical Relationship: Linker Length and Ternary Complex Stability

The efficiency of a PROTAC is intrinsically linked to the stability of the ternary complex it forms. The length of the PEG linker plays a crucial role in this dynamic.

Linker_Length_Logic cluster_linker Linker Length cluster_complex Ternary Complex Formation & Stability cluster_outcome Degradation Efficiency Short Too Short Steric_Clash Steric Clash (Prevents Formation) Short->Steric_Clash Optimal Optimal Productive_Complex Stable & Productive Complex Optimal->Productive_Complex Long Too Long Unstable_Complex Unstable/Unproductive Complex Long->Unstable_Complex Low_Efficiency Low Efficiency (High DC50, Low Dmax) Steric_Clash->Low_Efficiency High_Efficiency High Efficiency (Low DC50, High Dmax) Productive_Complex->High_Efficiency Low_Efficiency2 Low Efficiency (High DC50, Low Dmax) Unstable_Complex->Low_Efficiency2

References

A Technical Guide to C-NH-Boc-C-Bis-(C1-PEG1-PFP): A Heterobifunctional Linker for PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the heterobifunctional PROTAC linker, C-NH-Boc-C-Bis-(C1-PEG1-PFP). It covers its chemical properties, supplier information, and a detailed guide to its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary approach in targeted drug discovery.

Introduction to C-NH-Boc-C-Bis-(C1-PEG1-PFP)

C-NH-Boc-C-Bis-(C1-PEG1-PFP) is a valuable chemical tool used in the development of PROTACs. PROTACs are chimeric molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to selectively degrade target proteins of interest (POIs).[1] This linker is designed with key functional groups that facilitate the modular and efficient synthesis of these complex molecules.

The structure of C-NH-Boc-C-Bis-(C1-PEG1-PFP) features:

  • A Boc (tert-Butyloxycarbonyl) protected amine group : This protecting group allows for the sequential and controlled conjugation of the linker to the other components of the PROTAC. The Boc group can be removed under acidic conditions to reveal a primary amine.[2]

  • Two PFP (Pentafluorophenyl) ester groups : These are highly reactive leaving groups that readily react with primary and secondary amines on a target-binding ligand or an E3 ligase ligand, forming stable amide bonds.[2]

  • A PEG (Polyethylene Glycol) spacer : The short PEG chain enhances the solubility and can influence the physicochemical properties of the final PROTAC molecule.[2]

Supplier and Availability Information

C-NH-Boc-C-Bis-(C1-PEG1-PFP) is available from several chemical suppliers specializing in reagents for drug discovery and life sciences research. The availability and lead times can vary between suppliers.

SupplierCatalog NumberAvailability
MedChemExpressHY-141259Inquire
Gentaur804-HY-14125924/48H for stock items, 2-6 weeks for non-stock items
KKL Med Inc.InquireInquire
MySkinRecipes10613410-20 days
孚可科技(上海)有限公司InquireInquire

Physicochemical and Technical Data

A summary of the key quantitative data for C-NH-Boc-C-Bis-(C1-PEG1-PFP) is provided in the table below.

PropertyValueReference
CAS Number 1807521-01-2[3][4]
Molecular Formula C₂₆H₂₃F₁₀NO₈[4]
Molecular Weight 667.45 g/mol [3]
Solubility 10 mM in DMSO[3]
Appearance Solid-
Storage Conditions 2-8°C, dry, sealed[4]

Experimental Protocols

The following sections provide a representative protocol for the synthesis of a PROTAC using C-NH-Boc-C-Bis-(C1-PEG1-PFP). This is a general guideline, and optimization of reaction conditions (e.g., solvent, base, temperature, and reaction time) may be necessary for specific target and E3 ligase ligands.

General PROTAC Synthesis Strategy

The synthesis of a PROTAC using this linker typically involves a two-step process:

  • Reaction of one PFP ester with the amine group of the first binding ligand (either the target protein ligand or the E3 ligase ligand).

  • Deprotection of the Boc group to reveal the amine.

  • Amide bond formation between the newly revealed amine and a carboxylic acid on the second binding ligand, or reaction of the second PFP ester with an amine on the second ligand.

The choice of which ligand to react first will depend on the specific functionalities present on each ligand.

Representative Synthesis Protocol

This protocol describes the synthesis of a hypothetical PROTAC by first reacting the linker with an amine-containing E3 ligase ligand (e.g., a derivative of pomalidomide) and then with a target protein ligand containing a carboxylic acid.

Step 1: Coupling of E3 Ligase Ligand to the Linker

  • Dissolve the amine-containing E3 ligase ligand (1.0 equivalent) and C-NH-Boc-C-Bis-(C1-PEG1-PFP) (1.1 equivalents) in a suitable anhydrous aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)).

  • Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) (2-3 equivalents), to the reaction mixture.

  • Stir the reaction at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 2-16 hours.

  • Monitor the reaction progress by an appropriate analytical technique, such as Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the formation of the mono-substituted intermediate.

  • Upon completion, quench the reaction (e.g., by adding water or a saturated aqueous solution of ammonium (B1175870) chloride).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or DCM).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the Boc-protected PROTAC intermediate.

Step 2: Boc Deprotection

  • Dissolve the purified Boc-protected intermediate from Step 1 in a suitable organic solvent (e.g., DCM).

  • Add an excess of a strong acid, such as Trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM).

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the deprotection by LC-MS.

  • Upon completion, remove the solvent and excess acid under reduced pressure. The resulting amine salt is often used directly in the next step without further purification.

Step 3: Coupling of Target Protein Ligand

  • Dissolve the deprotected intermediate from Step 2 (1.0 equivalent) and the carboxylic acid-containing target protein ligand (1.1 equivalents) in anhydrous DMF.

  • Add a peptide coupling reagent, such as HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents), and a non-nucleophilic base like DIPEA (3-4 equivalents).

  • Stir the reaction at room temperature under an inert atmosphere for 4-24 hours.

  • Monitor the formation of the final PROTAC product by LC-MS.

  • Upon completion, purify the final PROTAC using preparative High-Performance Liquid Chromatography (HPLC).

  • Characterize the final product by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mandatory Visualizations

PROTAC Mechanism of Action

The following diagram illustrates the general mechanism of action for a PROTAC molecule.

PROTAC_Mechanism cluster_cytoplasm Cell Cytoplasm POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binding PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Recruitment Ternary->PROTAC Recycled PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Synthesis and Evaluation

The following diagram outlines a typical experimental workflow for the development and testing of a PROTAC.

PROTAC_Workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation Ligand1 Ligand 1 (e.g., E3 Ligand) Coupling1 Step 1: Coupling Ligand1->Coupling1 Linker C-NH-Boc-C- Bis-(C1-PEG1-PFP) Linker->Coupling1 Ligand2 Ligand 2 (e.g., POI Ligand) Coupling2 Step 3: Coupling Ligand2->Coupling2 Deprotection Step 2: Boc Deprotection Coupling1->Deprotection Deprotection->Coupling2 Purification Purification (HPLC) Coupling2->Purification CellCulture Cell Culture Purification->CellCulture Characterized PROTAC Treatment PROTAC Treatment CellCulture->Treatment Lysis Cell Lysis Treatment->Lysis WesternBlot Western Blot Lysis->WesternBlot Analysis Data Analysis WesternBlot->Analysis

A typical workflow for PROTAC synthesis and evaluation.
Example Signaling Pathway: Targeting a Kinase with a PROTAC

This diagram illustrates how a PROTAC could be used to degrade a hypothetical oncogenic kinase, thereby inhibiting a downstream signaling pathway.

Signaling_Pathway cluster_pathway Kinase Signaling Pathway cluster_intervention PROTAC Intervention GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase Target Kinase (POI) Receptor->Kinase Activates Substrate Downstream Substrate Kinase->Substrate Phosphorylates TF Transcription Factor Substrate->TF Activates Gene Gene Expression (Proliferation, Survival) TF->Gene PROTAC Kinase-Degrading PROTAC Degradation Kinase Degradation Degradation->Kinase Inhibits by Degradation

Targeting a kinase signaling pathway with a PROTAC.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of PROTACs using C-NH-Boc-C-Bis-(C1-PEG1-PFP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to harness the cell's native protein degradation machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate target proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for target ubiquitination and subsequent degradation.

This document provides detailed application notes and protocols for the synthesis of PROTACs utilizing the C-NH-Boc-C-Bis-(C1-PEG1-PFP) linker. This linker features a short polyethylene (B3416737) glycol (PEG) chain to enhance solubility, a Boc-protected amine for sequential synthesis, and two terminal pentafluorophenyl (PFP) esters as highly reactive groups for amide bond formation with amine-functionalized ligands.

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, thereby hijacking the UPS. The following diagram illustrates the key steps in this process.

PROTAC_Pathway cluster_cell Cellular Environment cluster_ternary PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Recycled Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Activates Ub E2->E3_Ligase Transfers Ub Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: PROTAC-mediated ubiquitination and degradation of a target protein.

Experimental Protocols

The synthesis of a PROTAC using the C-NH-Boc-C-Bis-(C1-PEG1-PFP) linker is a two-step process involving sequential amide bond formation. This strategy allows for the controlled conjugation of two different amine-containing ligands (a POI ligand and an E3 ligase ligand).

General Synthetic Workflow

The overall synthetic strategy is depicted in the following workflow diagram.

Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow Ligand1 Amine-containing POI Ligand (Ligand 1-NH2) Intermediate Mono-substituted Intermediate (Ligand 1-Linker-PFP) Ligand1->Intermediate Step 1: Amide Coupling Linker C-NH-Boc-C-Bis-(C1-PEG1-PFP) (Excess) Linker->Intermediate Purification1 Purification (e.g., Precipitation/Chromatography) Intermediate->Purification1 Boc_Deprotection Boc Deprotection (e.g., TFA/DCM) Purification1->Boc_Deprotection Ligand2 Amine-containing E3 Ligase Ligand (Ligand 2-NH2) Coupling2 Amide Coupling Ligand2->Coupling2 Final_PROTAC Final PROTAC (Ligand 1-Linker-Ligand 2) Purification2 Final Purification (e.g., HPLC) Final_PROTAC->Purification2 Boc_Deprotection->Coupling2 Coupling2->Final_PROTAC

Caption: Stepwise synthesis of a PROTAC using a Boc-protected PFP linker.

Step 1: Synthesis of the Mono-substituted Intermediate

This initial step involves the reaction of the first amine-containing ligand (e.g., the POI ligand) with an excess of the C-NH-Boc-C-Bis-(C1-PEG1-PFP) linker to favor the formation of the mono-adduct.

Materials and Reagents:

  • Amine-containing POI ligand (Ligand 1-NH₂)

  • C-NH-Boc-C-Bis-(C1-PEG1-PFP)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous diethyl ether or methyl tert-butyl ether (MTBE)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • Under an inert atmosphere, dissolve the amine-containing POI ligand (1.0 equivalent) in anhydrous DMF.

  • In a separate flask, dissolve C-NH-Boc-C-Bis-(C1-PEG1-PFP) (3.0-5.0 equivalents) in anhydrous DMF.

  • To the solution of the POI ligand, add DIPEA (2.0-3.0 equivalents).

  • Slowly add the solution of the linker to the POI ligand solution at room temperature with continuous stirring.

  • Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours. Look for the disappearance of the starting amine and the appearance of a new peak corresponding to the mass of the mono-substituted product.

  • Upon completion, purify the crude reaction mixture to isolate the mono-substituted intermediate. A common method is to precipitate the product by adding the reaction mixture dropwise to a large volume of cold diethyl ether or MTBE. The precipitate can then be collected by filtration and dried under vacuum. Alternatively, the crude product can be purified by flash column chromatography.

Step 2: Boc Deprotection and Coupling with the Second Ligand

This step involves the removal of the Boc protecting group from the mono-substituted intermediate, followed by the coupling of the newly exposed amine with the second amine-containing ligand (e.g., the E3 ligase ligand).

Materials and Reagents:

  • Purified mono-substituted intermediate from Step 1

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Amine-containing E3 ligase ligand (Ligand 2-NH₂)

  • Anhydrous DMF

  • DIPEA

  • Amine-containing scavenger resin (optional)

  • Preparative High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Boc Deprotection:

    • Dissolve the purified mono-substituted intermediate (1.0 equivalent) in anhydrous DCM.

    • Add TFA (10-20 equivalents) dropwise to the solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Monitor the deprotection by LC-MS until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting crude amine-linker-PFP intermediate is often used directly in the next step.

  • Amide Coupling:

    • Under an inert atmosphere, dissolve the crude deprotected intermediate in anhydrous DMF.

    • In a separate flask, dissolve the amine-containing E3 ligase ligand (1.2-1.5 equivalents) in anhydrous DMF.

    • To the solution of the E3 ligase ligand, add DIPEA (2.0-3.0 equivalents).

    • Add the solution of the E3 ligase ligand to the solution of the deprotected intermediate at room temperature with continuous stirring.

    • Monitor the reaction progress by LC-MS. The reaction is typically complete within 2-6 hours. Look for the disappearance of the intermediate and the appearance of a new peak corresponding to the mass of the final PROTAC.

  • Work-up and Purification:

    • Once the reaction is complete, any remaining reactive PFP esters can be quenched by adding a small amount of an amine-containing scavenger resin and stirring for 30 minutes.

    • Filter the reaction mixture and purify the crude PROTAC by preparative HPLC to obtain the final product.

    • Characterize the final PROTAC using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Data Presentation

Due to the lack of publicly available quantitative data for PROTACs synthesized specifically with the C-NH-Boc-C-Bis-(C1-PEG1-PFP) linker, the following tables present illustrative data for hypothetical PROTACs to demonstrate the expected format for data presentation. Researchers should generate their own data for specific PROTACs.

Table 1: Synthesis and Characterization of a Hypothetical PROTAC

ParameterValue
PROTAC Name Hypothetical PROTAC-A
POI Ligand (Ligand 1) e.g., JQ1 derivative
E3 Ligase Ligand (Ligand 2) e.g., Pomalidomide derivative
Yield (Step 1) e.g., 65%
Yield (Step 2) e.g., 40%
Overall Yield e.g., 26%
¹H NMR Conforms to structure
HRMS (m/z) Calculated vs. Found
Purity (HPLC) >95%

Table 2: Biological Activity of a Hypothetical PROTAC

ParameterValue
Target Protein e.g., BRD4
Cell Line e.g., HeLa
DC₅₀ (nM) Concentration for 50% degradation
Dₘₐₓ (%) Maximum degradation percentage
Timepoint e.g., 24 hours

Note: DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) are key parameters to evaluate the potency and efficacy of a PROTAC. These values are typically determined by Western blot or other protein quantification methods.

Conclusion

The C-NH-Boc-C-Bis-(C1-PEG1-PFP) linker provides a versatile and efficient tool for the modular synthesis of PROTACs. The presence of a Boc-protected amine allows for a controlled, stepwise assembly, while the PFP esters ensure efficient amide bond formation under mild conditions. The protocols provided herein offer a general framework for the synthesis and evaluation of novel PROTACs. It is crucial for researchers to empirically optimize reaction conditions and linker length for each specific POI and E3 ligase pair to achieve optimal degradation activity.

Application Notes and Protocols for Ligand Conjugation using C-NH-Boc-C-Bis-(C1-PEG1-PFP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C-NH-Boc-C-Bis-(C1-PEG1-PFP) is a heterobifunctional linker designed for bioconjugation, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] This linker features two pentafluorophenyl (PFP) esters for covalent attachment to primary or secondary amines on a ligand, a Boc-protected amine for subsequent deprotection and further functionalization, and a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and optimize spatial orientation.[3][4][5] PFP esters are often preferred over N-hydroxysuccinimide (NHS) esters due to their higher resistance to hydrolysis, leading to more efficient conjugation reactions in aqueous buffers.[6][7]

These application notes provide a detailed two-stage protocol for the covalent conjugation of an amine-containing ligand to the C-NH-Boc-C-Bis-(C1-PEG1-PFP) linker, followed by the deprotection of the Boc group to yield a reactive amine.

Experimental Protocols

This protocol is divided into two main stages:

  • Stage 1: PFP Ester Conjugation to an Amine-Containing Ligand.

  • Stage 2: Boc Deprotection to Expose the Terminal Amine.

Stage 1: PFP Ester Conjugation to an Amine-Containing Ligand

This stage describes the reaction of the PFP esters on the linker with a primary or secondary amine on the ligand of interest.

Materials and Reagents:

  • C-NH-Boc-C-Bis-(C1-PEG1-PFP) linker

  • Amine-containing ligand

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[6]

  • Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer, pH 7.2-8.5[8]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns or dialysis equipment for purification[6]

Protocol:

  • Ligand Preparation: Dissolve the amine-containing ligand in the Reaction Buffer to a final concentration of 1-10 mg/mL. If solubility is an issue, a small amount of an organic co-solvent like DMF or DMSO can be added, ensuring the final concentration does not exceed 10%.

  • Linker Preparation: Immediately before use, dissolve the C-NH-Boc-C-Bis-(C1-PEG1-PFP) linker in anhydrous DMF or DMSO to a concentration of 10-100 mM.[8] PFP esters are moisture-sensitive, so it is crucial to use anhydrous solvents and handle the reagent promptly.[6]

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved linker to the ligand solution. The optimal molar ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[8] The reaction progress can be monitored by analytical techniques such as LC-MS.

  • Quenching (Optional): If there is a need to quench the reaction, add the Quenching Buffer to a final concentration of 50 mM and incubate for an additional 30 minutes at room temperature.

  • Purification: Remove the excess, unreacted linker and byproducts by dialysis against the desired buffer or by using a desalting column.[6]

Stage 2: Boc Deprotection

This stage involves the removal of the tert-butyloxycarbonyl (Boc) protecting group to expose a primary amine, which can then be used for subsequent conjugation steps.

Materials and Reagents:

  • Boc-protected conjugate from Stage 1

  • Anhydrous Dichloromethane (DCM)[9]

  • Trifluoroacetic Acid (TFA)[9]

  • Saturated sodium bicarbonate solution

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Protocol:

  • Dissolution: Dissolve the purified and dried Boc-protected conjugate from Stage 1 in anhydrous DCM.

  • Acidification: Add Trifluoroacetic Acid (TFA) to the solution to a final concentration of 20-50% (v/v).[9] The reaction should be performed in a fume hood.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.[9]

  • Neutralization and Extraction:

    • Remove the DCM and excess TFA using a rotary evaporator.

    • Redissolve the residue in a small amount of DCM and carefully add saturated sodium bicarbonate solution to neutralize the remaining acid.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected product.

  • Purification (Optional): If further purification is required, the crude product can be purified by column chromatography or HPLC.[9]

Data Presentation

The following table summarizes the key quantitative parameters for the conjugation and deprotection protocol.

ParameterStage 1: PFP Ester ConjugationStage 2: Boc Deprotection
Ligand Concentration 1-10 mg/mLN/A
Linker Concentration 10-100 mM (in DMF/DMSO)N/A
Molar Ratio (Linker:Ligand) 5:1 to 20:1N/A
Reaction pH 7.2 - 8.5Acidic
Reaction Temperature 4°C or Room TemperatureRoom Temperature
Reaction Time 1-4 hours or overnight1-2 hours
TFA Concentration N/A20-50% (v/v) in DCM

Experimental Workflow Diagram

Conjugation_Protocol cluster_stage1 Stage 1: PFP Ester Conjugation cluster_stage2 Stage 2: Boc Deprotection prep_ligand Prepare Amine-Containing Ligand Solution conjugation Conjugation Reaction (Ligand + Linker) prep_ligand->conjugation prep_linker Prepare C-NH-Boc-C-Bis- (C1-PEG1-PFP) Solution prep_linker->conjugation purification1 Purification (Desalting/Dialysis) conjugation->purification1 boc_conjugate Boc-Protected Conjugate purification1->boc_conjugate dissolution Dissolve Boc-Protected Conjugate in DCM boc_conjugate->dissolution deprotection Boc Deprotection (TFA/DCM) dissolution->deprotection workup Neutralization & Extraction deprotection->workup final_product Final Deprotected Conjugate workup->final_product

Caption: Workflow for ligand conjugation and deprotection.

References

Step-by-Step Guide to Boc Deprotection of PEG Linkers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the efficient removal of the tert-butyloxycarbonyl (Boc) protecting group from polyethylene (B3416737) glycol (PEG) linkers. The Boc group is a crucial tool in bioconjugation and drug development, enabling the controlled and sequential synthesis of complex molecules. Its acid-labile nature allows for its removal under specific conditions, revealing a primary or secondary amine ready for subsequent modification.

Application Notes

The successful deprotection of Boc-protected PEG linkers is critical for high yield and purity in the synthesis of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other PEGylated therapeutics. The choice of deprotection agent and reaction conditions depends on the stability of the overall molecule and the desired purity of the final product. The most common methods involve the use of strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl).

Mechanism of Boc Deprotection

The deprotection of a Boc-protected amine proceeds via an acid-catalyzed carbamate (B1207046) hydrolysis. The reaction is initiated by the protonation of the carbamate oxygen by a strong acid. This is followed by the loss of the stable tert-butyl cation, which can be scavenged or can deprotonate to form isobutylene (B52900) gas. The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine as an ammonium (B1175870) salt.

Quantitative Analysis of Boc Deprotection Conditions

The efficiency of Boc deprotection is influenced by the choice of acid, its concentration, the reaction time, and the solvent. Below is a comparative analysis of common acidic conditions for the deprotection of a model Boc-protected amino-PEG linker, with product purity determined by High-Performance Liquid Chromatography (HPLC).

Deprotection ReagentSolventReaction Time (minutes)Product Purity (%)[1][2]
20% TFADichloromethane (B109758) (DCM)578
50% TFADichloromethane (DCM)60>95
4M HCl1,4-Dioxane (B91453)5~80
4M HCl1,4-Dioxane60>95

Table 1: Comparative analysis of acidic conditions for Boc deprotection. Data illustrates the effect of different acidic reagents and reaction times on the purity of the deprotected product as determined by HPLC analysis.

Experimental Protocols

Detailed and optimized experimental protocols are essential for reproducible and high-yielding Boc deprotection of PEG linkers. Below are protocols for deprotection using TFA and HCl, along with methods for monitoring the reaction and purifying the final product.

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol outlines the removal of the Boc protecting group using a solution of TFA in dichloromethane (DCM).

Materials:

  • Boc-protected PEG linker

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (B1312306) (TIS) (optional scavenger for acid-sensitive residues)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Diethyl ether (for precipitation)

Procedure:

  • Dissolution: Dissolve the Boc-protected PEG linker in anhydrous DCM (0.1-0.2 M concentration) in a round-bottom flask.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Acid Addition: Slowly add TFA to the desired final concentration (e.g., 20-50% v/v).[3] If the PEG linker is attached to a molecule with acid-sensitive functional groups, add a scavenger such as TIS (2.5-5% v/v).[3]

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[3]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed (typically 1-2 hours).[3]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

    • To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3x).[3]

    • The resulting TFA salt of the deprotected amine can often be used directly in the next step.

  • Neutralization (Optional):

    • For applications requiring the free amine, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the TFA salt.[3]

    • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free amine.

  • Purification:

    • If necessary, the deprotected PEG-amine can be further purified by precipitation. Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM) and add cold diethyl ether to precipitate the product.[3] Collect the precipitate by filtration.

Protocol 2: Boc Deprotection using Hydrogen Chloride (HCl) in Dioxane

This protocol provides an alternative method for Boc deprotection using a solution of HCl in 1,4-dioxane.

Materials:

  • Boc-protected PEG linker

  • 4M HCl in 1,4-dioxane

  • Anhydrous Dichloromethane (DCM) or Methanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Diethyl ether (for precipitation)

Procedure:

  • Dissolution: Dissolve the Boc-protected PEG linker in a minimal amount of a suitable solvent like DCM or methanol.

  • Acid Addition: Add the 4M HCl solution in 1,4-dioxane to the reaction mixture.

  • Reaction: Stir the reaction at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Complete deprotection is often achieved within 30 minutes to 2 hours.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • Purification:

    • The resulting hydrochloride salt of the deprotected amine can often be precipitated by the addition of cold diethyl ether.

    • Collect the solid by filtration and dry under vacuum.

Reaction Monitoring Protocols

Thin-Layer Chromatography (TLC):

  • Stationary Phase: Silica gel plates.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol). A common system is Dichloromethane:Methanol (9:1 v/v).

  • Visualization: UV light (if the compound is UV active) or staining with a suitable agent (e.g., ninhydrin (B49086) for primary amines).

  • Observation: The deprotected amine is more polar than the Boc-protected starting material and will therefore have a lower Retention Factor (Rf) value.[3]

Liquid Chromatography-Mass Spectrometry (LC-MS):

  • Column: A reverse-phase C18 column is commonly used.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is typically employed to elute compounds of varying polarity.

  • Detection: Mass spectrometry in positive ion mode to detect the molecular ions of the starting material and the deprotected product.

  • Observation: The deprotected amine will typically have a shorter retention time than the more hydrophobic Boc-protected starting material.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Solvent: A deuterated solvent such as CDCl₃ or D₂O.

  • Observation: The progress of the deprotection can be monitored by the disappearance of the characteristic singlet signal for the nine protons of the tert-butyl group of the Boc protector, which typically appears around 1.4 ppm.

Visualizations

Boc_Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Boc-PEG Linker in Anhydrous DCM cool Cool to 0°C start->cool add_acid Add TFA (20-50% v/v) cool->add_acid react Stir at 0°C to RT add_acid->react monitor Monitor by TLC/LC-MS react->monitor concentrate Concentrate in vacuo monitor->concentrate Reaction Complete coevaporate Co-evaporate with Toluene concentrate->coevaporate neutralize Neutralize with NaHCO₃ (optional) coevaporate->neutralize precipitate Precipitate with Diethyl Ether neutralize->precipitate end Isolated Deprotected PEG-Amine precipitate->end

Caption: Experimental workflow for the Boc deprotection of a PEG linker using TFA.

Caption: Mechanism of acid-catalyzed Boc deprotection of an amine-terminated PEG linker.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Deprotection - Insufficient acid concentration or strength.- Inadequate reaction time or temperature.- Steric hindrance from the PEG chain.- Increase the concentration of TFA (e.g., from 20% to 50%).- Extend the reaction time and continue to monitor.- Consider using a stronger acid system like 4M HCl in dioxane.[3]
Observation of Side Products - Acid-labile functional groups on the conjugated molecule may be cleaved.- The tert-butyl cation byproduct may alkylate nucleophilic sites.- Use milder deprotection conditions if possible.- Add a scavenger like triisopropylsilane (TIS) to trap the tert-butyl cation.
Difficulty in Product Isolation - The deprotected PEG-amine salt may be an oil or difficult to precipitate.- The product may have some solubility in the precipitation solvent.- Ensure the use of a cold, non-polar solvent like diethyl ether for precipitation.- If the product is an oil, try triturating with the precipitation solvent to induce solidification.- Lyophilization can be an alternative for isolating water-soluble products.
Low Yield - Incomplete reaction.- Loss of product during work-up and purification steps.- Ensure the deprotection reaction has gone to completion before work-up.- Minimize the number of transfer and purification steps.- Optimize the precipitation procedure to maximize recovery.

References

Application Notes and Protocols for Amine-Reactive PFP Ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing amine-reactive pentafluorophenyl (PFP) esters for the conjugation of biomolecules. PFP esters offer a robust and efficient method for forming stable amide bonds with primary and secondary amines, making them a superior choice for labeling proteins, antibodies, and other macromolecules in various research and therapeutic applications.[1][2]

Introduction to PFP Ester Chemistry

Pentafluorophenyl esters are highly reactive crosslinking agents that readily couple with nucleophilic primary and secondary amine groups found on biomolecules, such as the ε-amino group of lysine (B10760008) residues.[3] The reaction proceeds via a nucleophilic attack from the amine on the ester, resulting in the formation of a stable amide bond and the release of pentafluorophenol (B44920) as a byproduct.[4] A key advantage of PFP esters over the more common N-hydroxysuccinimide (NHS) esters is their increased stability in aqueous solutions, rendering them less susceptible to hydrolysis.[1][5][6][7][8] This greater resistance to hydrolysis can lead to more efficient and reproducible conjugation reactions, particularly in dilute protein solutions or at a slightly basic pH.[1][4]

Core Advantages of PFP Esters:

  • Higher Hydrolytic Stability: PFP esters are more resistant to hydrolysis compared to NHS esters, resulting in higher reaction efficiencies.[1][5][6][8]

  • Efficient Amide Bond Formation: The reaction with primary and secondary amines is rapid and forms a highly stable amide bond.[7]

  • Versatility: PFP esters can be used to conjugate a wide range of molecules, including proteins, peptides, antibodies, and nanoparticles.[7]

  • Site-Specific Potential: Under specific conditions, PFP esters have been shown to preferentially label certain lysine residues on antibodies, offering a degree of site-selectivity.[9]

Comparative Data of Amine-Reactive Crosslinkers

The choice of an amine-reactive crosslinker is critical for successful bioconjugation. The following table summarizes the key properties of PFP esters in comparison to other commonly used reagents.

FeaturePFP EsterNHS EsterSulfo-NHS EsterImidoester
Reactive Group Pentafluorophenyl EsterN-hydroxysuccinimide EsterSulfo-N-hydroxysuccinimide EsterImidoester
Target Primary and secondary aminesPrimary aminesPrimary aminesPrimary amines
Bond Formed AmideAmideAmideAmidine
Optimal pH Range 7.2 - 9.0[4]7.2 - 8.5[4]7.2 - 8.58.0 - 10.0[4]
Solubility Generally requires organic solvent (DMSO, DMF)[4]Generally requires organic solvent (DMSO, DMF)Water-soluble[4]Water-soluble
Hydrolytic Stability More stable than NHS esters[4]Prone to hydrolysis, especially at higher pH[4][10]More stable than NHS esters in aqueous solutionProne to hydrolysis
Key Advantage Higher resistance to hydrolysis, leading to potentially more efficient reactions.[4] Can offer site-specific advantages (e.g., antibody light chain labeling).[9]Well-established chemistry with a wide variety of available reagents.Water-solubility allows for direct use in aqueous buffers without organic solvents, ideal for cell surface labeling.[4]Reaction preserves the positive charge of the amine, which can be important for maintaining protein structure and function.[4]
Key Disadvantage Can be more hydrophobic than NHS esters.[10]Susceptible to hydrolysis, which can lead to lower reaction yields.[4]Can still be susceptible to hydrolysis.The resulting amidine bond can be reversible at high pH.[4]

Visualizing the Conjugation Process

Chemical Reaction Mechanism

The fundamental reaction involves the nucleophilic attack of a primary amine on the PFP ester, leading to the formation of a stable amide bond and the release of pentafluorophenol.[4]

PFP PFP Ester (R-CO-OC6F5) Amide Stable Amide Bond (R-CO-NH-R') PFP->Amide + R'-NH2 PFP_OH Pentafluorophenol (HOC6F5) Amine Primary Amine (R'-NH2)

Caption: Reaction of a PFP ester with a primary amine.

General Experimental Workflow for Protein Labeling

A typical workflow for labeling a protein with a PFP ester-activated molecule involves several key steps from preparation to purification.

A Prepare Protein Solution (1-10 mg/mL in amine-free buffer, pH 7.2-9.0) C Initiate Conjugation (Add molar excess of PFP ester to protein solution) A->C B Prepare PFP Ester Solution (Dissolve in anhydrous DMSO or DMF) B->C D Incubate (1-4 hours at room temperature or overnight at 4°C) C->D E Quench Reaction (Optional) (Add quenching buffer, e.g., Tris-HCl) D->E F Purify Conjugate (Remove excess reagent via desalting column or dialysis) E->F G Characterize Conjugate (Determine degree of labeling) F->G

Caption: A typical workflow for protein labeling using a PFP ester.

Experimental Protocols

Protocol 1: General Protein Labeling with a PFP Ester

This protocol provides a general procedure for labeling a protein with a PFP ester-activated molecule.

Materials:

  • PFP ester-activated molecule

  • Protein to be labeled

  • Amine-free buffer (e.g., 100 mM sodium carbonate buffer, pH 8.5; or 100 mM phosphate (B84403) buffer, pH 7.2-8.0)[4][6]

  • Anhydrous DMSO or DMF[4][6]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)[4]

  • Desalting column or dialysis cassette for purification[4][6]

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the amine-free reaction buffer at a concentration of 1-10 mg/mL.[4] If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the reaction buffer.[4][6]

  • Prepare the PFP Ester Solution: Immediately before use, dissolve the PFP ester-activated molecule in anhydrous DMSO or DMF to a stock concentration (e.g., 10-100 mM).[4][5] PFP esters are moisture-sensitive, so it is important to equilibrate the vial to room temperature before opening to prevent condensation.[6][8] Do not prepare stock solutions for storage.[6]

  • Reaction: Add a 5- to 15-fold molar excess of the dissolved PFP ester to the protein solution while gently vortexing.[3][4] The final concentration of the organic solvent should ideally be less than 10%.[4][11]

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[4][5] For some reactions, incubation for 30 minutes to 1 hour at room temperature may be sufficient.[3][6]

  • Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for 30 minutes at room temperature.[4]

  • Purification: Remove the excess, unreacted PFP ester and byproducts by gel filtration using a desalting column or by dialysis against a suitable buffer (e.g., PBS).[4][6]

Protocol 2: Antibody Conjugation with a PFP Ester

This protocol is tailored for the conjugation of antibodies.

Materials:

  • Amine-reactive PFP ester (e.g., CoraFluor™)

  • Antibody (≥1 mg/mL)

  • Reaction buffer (100 mM sodium carbonate buffer, pH 8.5)[3]

  • Dry DMSO or DMAc[3]

  • Spin desalting column (e.g., 7 kDa MWCO)[3]

  • Storage buffer (e.g., 50 mM sodium phosphate buffer, pH 7.4, with 150 mM NaCl)[3]

Procedure:

  • Buffer Exchange: Prepare a 100 µL aliquot of the antibody at a concentration of ≥1 mg/mL in the reaction buffer using a spin desalting column.[3]

  • PFP Ester Preparation: If performing multiple conjugations, reconstitute the PFP ester in dry DMSO or DMAc to a concentration of 2.5 mM.[3]

  • Conjugation Reaction: Add the PFP ester to the antibody solution to achieve a molar ratio of approximately 5–15× of the PFP ester to the antibody.[3] The final DMSO or DMAc content should be less than 10%.[3]

  • Incubation: Briefly vortex the reaction mixture and incubate at room temperature for 1 hour.[3]

  • Purification: Remove the organic solvent and unreacted PFP ester by buffer exchange into the desired storage buffer using a spin desalting column.[3]

  • Characterization: Determine the concentration and degree of labeling (DOL) of the antibody conjugate using spectrophotometric methods.[3]

Troubleshooting and Optimization

  • Low Conjugation Efficiency:

    • Increase Molar Excess: Incrementally increase the molar excess of the PFP ester.

    • Optimize pH: Ensure the reaction pH is within the optimal range of 7.2-9.0.[4] A slightly more basic pH can increase the rate of reaction with amines.

    • Check for Competing Amines: Ensure the reaction buffer is free of primary amines like Tris or glycine.[6][12]

  • Protein Aggregation:

    • Reduce Organic Solvent: Minimize the final concentration of DMSO or DMF.

    • Add Solubilizing Agents: Consider adding 5-10% DMSO or DMF to the biomolecule solution if aggregation is an issue.[5]

  • High Hydrolysis:

    • Prepare PFP Ester Fresh: Always dissolve the PFP ester immediately before use.[6]

    • Control Moisture: Handle the PFP ester in a dry environment and allow the vial to come to room temperature before opening.[6][8]

By following these guidelines and protocols, researchers can effectively leverage the advantages of amine-reactive PFP esters for robust and efficient bioconjugation in a wide array of applications.

References

Application Notes and Protocols for Targeting Oncogenic Proteins with C-NH-Boc-C-Bis-(C1-PEG1-PFP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a powerful therapeutic modality in oncology, offering the potential to eliminate pathogenic proteins that are difficult to target with conventional inhibitors. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules at the forefront of this strategy. These molecules consist of a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2] By bringing the target protein and the E3 ligase into close proximity, PROTACs induce the ubiquitination and subsequent degradation of the target protein by the proteasome.[3][4]

The linker is a critical component of a PROTAC, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.[1][5] C-NH-Boc-C-Bis-(C1-PEG1-PFP) is a versatile, PEG-based PROTAC linker designed for this purpose.[6][7][8][9] It features a Boc-protected amine for controlled, sequential synthesis and two pentafluorophenyl (PFP) esters. PFP esters are active esters that readily react with primary amines, such as those on lysine (B10760008) residues of a protein ligand, to form stable amide bonds.[10] Notably, PFP esters exhibit greater stability against hydrolysis compared to the more commonly used NHS esters, which can lead to more efficient and reproducible conjugations.

This document provides detailed application notes and protocols for the use of C-NH-Boc-C-Bis-(C1-PEG1-PFP) in the development of a PROTAC targeting the oncogenic fusion protein BCR-ABL, a key driver in chronic myeloid leukemia (CML).

Hypothetical Application: Development of a BCR-ABL PROTAC

For the purpose of these application notes, we will outline the synthesis and evaluation of a hypothetical PROTAC, hereafter referred to as BCR-ABL-Degrader-1 , using the C-NH-Boc-C-Bis-(C1-PEG1-PFP) linker.

  • Target Oncogenic Protein: BCR-ABL

  • BCR-ABL Ligand (Warhead): A derivative of the tyrosine kinase inhibitor Dasatinib with a free amine group for conjugation.

  • E3 Ligase: Cereblon (CRBN)

  • E3 Ligase Ligand: Pomalidomide

The general structure of BCR-ABL-Degrader-1 will be: Dasatinib-Linker-Pomalidomide .

Signaling Pathway and Mechanism of Action

BCR-ABL is a constitutively active tyrosine kinase that drives cell proliferation and survival in CML through the activation of several downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways.[11][12] BCR-ABL-Degrader-1 is designed to induce the degradation of BCR-ABL, thereby shutting down these oncogenic signals.

BCR_ABL_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR-ABL BCR-ABL GRB2_SOS GRB2_SOS BCR-ABL->GRB2_SOS PI3K PI3K BCR-ABL->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival

Figure 1: Simplified BCR-ABL Signaling Pathway.

The mechanism of action for BCR-ABL-Degrader-1 involves the formation of a ternary complex with BCR-ABL and the CRBN E3 ligase, leading to the ubiquitination and proteasomal degradation of BCR-ABL.

PROTAC_Mechanism BCR-ABL_Degrader_1 BCR-ABL_Degrader_1 Ternary_Complex BCR-ABL :: Degrader :: CRBN BCR-ABL_Degrader_1->Ternary_Complex BCR-ABL BCR-ABL BCR-ABL->Ternary_Complex CRBN_E3_Ligase CRBN_E3_Ligase CRBN_E3_Ligase->Ternary_Complex Ub_BCR-ABL Ubiquitinated BCR-ABL Ternary_Complex->Ub_BCR-ABL Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_BCR-ABL->Proteasome Degraded_Peptides Degraded_Peptides Proteasome->Degraded_Peptides Degradation Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_validation In Vitro Validation Synthesis Synthesize BCR-ABL-Degrader-1 Purification Purify by HPLC Synthesis->Purification Characterization Characterize (LC-MS, NMR) Purification->Characterization Degradation_Assay Western Blot for BCR-ABL Degradation Characterization->Degradation_Assay Ternary_Complex_Assay Co-IP for Ternary Complex Formation Degradation_Assay->Ternary_Complex_Assay Viability_Assay Cell Viability Assay (MTT/CellTiter-Glo) Ternary_Complex_Assay->Viability_Assay

References

Revolutionizing Drug Discovery: A Guide to PROTAC-Mediated Protein Knockdown

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis-Targeting Chimeras (PROTACs) represents a paradigm shift in therapeutic intervention, moving beyond traditional occupancy-driven inhibition to a novel strategy of targeted protein degradation.[1][2][] This approach utilizes the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to selectively eliminate disease-causing proteins.[2][4][5] These application notes provide a comprehensive overview and detailed protocols for the experimental workflow required to effectively evaluate PROTAC-mediated protein knockdown.

The PROTAC Mechanism of Action

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[4][5] This unique structure allows the PROTAC to act as a bridge, bringing the POI and the E3 ligase into close proximity to form a ternary complex.[2][6] Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules to the POI.[6] This polyubiquitination marks the POI for recognition and subsequent degradation by the 26S proteasome.[4][5][6] A key advantage of this mechanism is its catalytic nature; once the POI is degraded, the PROTAC is released and can engage another target protein molecule, enabling potent and sustained protein knockdown at sub-stoichiometric concentrations.[2][4][6]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Release & Recycle Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Proteasome->Degraded Degradation

PROTAC Mechanism of Action.

Experimental Workflow Overview

A systematic workflow is crucial for the successful evaluation of a novel PROTAC. This process typically involves a series of in vitro experiments to confirm the PROTAC's efficacy, selectivity, and mechanism of action. The key stages include assessing the impact on cell viability, quantifying target protein knockdown, confirming ubiquitination, and evaluating potential off-target effects.

Experimental_Workflow Start Start: Novel PROTAC Compound Cell_Viability 1. Cell Viability/Cytotoxicity Assay (e.g., MTT, CTG) Start->Cell_Viability Western_Blot 2. Western Blot Analysis (Dose-Response & Time-Course) Cell_Viability->Western_Blot DC50_Dmax Determine DC50 & Dmax Western_Blot->DC50_Dmax Ubiquitination 3. Ubiquitination Assay (Co-IP, In-cell Western) DC50_Dmax->Ubiquitination Proteasome_Inhibition 4. Proteasome Inhibition Assay (e.g., with MG132) Ubiquitination->Proteasome_Inhibition Off_Target 5. Off-Target Analysis (Proteomics, CETSA) Proteasome_Inhibition->Off_Target In_Vivo 6. In Vivo Evaluation (Animal Models) Off_Target->In_Vivo End End: Characterized PROTAC In_Vivo->End

PROTAC Experimental Workflow.

Quantitative Data Summary

The efficacy of a PROTAC is primarily defined by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[7] These parameters, along with the half-maximal inhibitory concentration (IC50) from cell viability assays, provide a quantitative measure of the PROTAC's potency and effectiveness.

ParameterDescriptionTypical Value Range
DC50 The concentration of the PROTAC that induces 50% degradation of the target protein.[7]1 nM - 1 µM
Dmax The maximum percentage of target protein degradation achieved.[7]>80%
IC50 The concentration of the PROTAC that inhibits a biological process (e.g., cell proliferation) by 50%.[7]Varies depending on the target and cell line

Table 1: Key Performance Indicators for PROTAC Evaluation.

Cell LineTarget ProteinPROTACDC50 (nM)Dmax (%)IC50 (nM)
Human Cancer Cell Line ABRD4Compound X159225
Human Cancer Cell Line BKRAS G12DCompound Y88[7]>90150
Human Leukemia Cell LineBETBETd-2601.1 - 1.8[8]>951.1 - 1.8[8]
Lymphoma Cell LineBRD4DP110,840[9]98[9]Not Reported

Table 2: Example Quantitative Data for PROTACs.

Detailed Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of a PROTAC on cell proliferation and viability.[7]

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • PROTAC stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[7]

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth during the treatment period. Allow cells to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete growth medium. The final DMSO concentration should be consistent across all wells and typically should not exceed 0.1%.[7]

  • Remove the old medium and add the medium containing different concentrations of the PROTAC. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubate the cells for the desired period (e.g., 72 hours).[7]

  • MTT Incubation: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100-150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle control and plot the results against the logarithm of the PROTAC concentration to determine the IC50 value.[7]

Protocol 2: Western Blot Analysis for Protein Knockdown

This protocol details the quantification of target protein levels following PROTAC treatment.[10][11]

Materials:

  • Cell line expressing the target protein

  • PROTAC stock solution (in DMSO)

  • Vehicle control (DMSO)

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.[10] Treat cells with varying concentrations of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours).[10] Include a vehicle control.

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and add ice-cold lysis buffer.[10][11] Scrape the cells and incubate the lysate on ice for 30 minutes.[10][11]

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant.[10][11] Determine the protein concentration of each lysate using a BCA or Bradford assay.[10][11]

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples at 95°C for 5-10 minutes.[10] Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.[10][11]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10][11]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[11]

    • Incubate the membrane with the primary antibody overnight at 4°C.[10][11]

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Detection and Analysis: Wash the membrane with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[10] Quantify the band intensities and normalize the target protein levels to the loading control. Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.[7]

Protocol 3: Target Protein Ubiquitination Assay (Immunoprecipitation)

This protocol confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.[12][13]

Materials:

  • Cell line of interest

  • PROTAC stock solution (in DMSO)

  • Proteasome inhibitor (e.g., MG132)

  • Lysis buffer

  • Immunoprecipitation (IP) buffer

  • Primary antibody for the target protein or ubiquitin

  • Protein A/G agarose (B213101) beads

  • Wash buffer

  • Elution buffer

  • Western blot reagents (as in Protocol 2)

Procedure:

  • Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) for a few hours to allow for the accumulation of ubiquitinated proteins.

  • Cell Lysis: Lyse the cells as described in the Western Blot protocol.

  • Immunoprecipitation:

    • Pre-clear the cell lysates with protein A/G agarose beads.

    • Incubate the pre-cleared lysate with the primary antibody (e.g., anti-target protein) overnight at 4°C.

    • Add protein A/G agarose beads and incubate for another 2-4 hours to capture the antibody-protein complex.

  • Washing and Elution:

    • Wash the beads several times with wash buffer to remove non-specific binding proteins.

    • Elute the protein complexes from the beads using elution buffer.

  • Western Blot Analysis: Analyze the eluted samples by Western blotting using an anti-ubiquitin antibody to detect the ubiquitinated target protein.[13] A ladder of high molecular weight bands indicates polyubiquitination.

Assessment of Off-Target Effects

A critical aspect of PROTAC development is ensuring its specificity.[14] Off-target effects can arise from the unintended degradation of other proteins, which can lead to toxicity.[14][15]

Methods for Off-Target Analysis:

  • Global Proteomics: Mass spectrometry-based proteomics is a powerful, unbiased method to identify and quantify changes in the entire cellular proteome following PROTAC treatment.[15][16] This can reveal unintended protein degradation.

  • Cellular Thermal Shift Assay (CETSA): This technique can assess the engagement of the PROTAC with its intended target and potential off-targets in a cellular context.[16] Ligand binding can stabilize a protein, leading to a higher melting temperature.

  • Inactive Control PROTAC: Synthesizing a control PROTAC with a modification that prevents binding to either the target protein or the E3 ligase is crucial.[17] This control helps to distinguish between on-target degradation effects and other pharmacological effects of the molecule.

Conclusion

PROTAC technology offers a powerful and innovative approach to drug discovery by enabling the targeted degradation of previously "undruggable" proteins.[4][14] The experimental workflow outlined in these application notes provides a robust framework for the comprehensive evaluation of novel PROTAC molecules. By systematically assessing cell viability, quantifying protein knockdown, confirming the mechanism of action, and evaluating off-target effects, researchers can effectively advance promising PROTAC candidates toward therapeutic applications.

References

Application Notes and Protocols for C-NH-Boc-C-Bis-(C1-PEG1-PFP) in Reactions with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C-NH-Boc-C-Bis-(C1-PEG1-PFP) is a heterobifunctional crosslinker and a valuable building block in the synthesis of complex biomolecules, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).[1][2] This linker features two pentafluorophenyl (PFP) ester reactive groups for conjugation with primary amines and a Boc-protected amine for subsequent functionalization. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances solubility in aqueous media.[3] PFP esters are highly reactive towards primary amines, forming stable amide bonds under mild conditions.[4][5] They offer significant advantages over more traditional N-hydroxysuccinimide (NHS) esters, primarily due to their increased resistance to hydrolysis, which leads to higher reaction efficiencies and better reproducibility.[5][6][7]

These application notes provide a comprehensive guide to the reaction conditions and protocols for utilizing C-NH-Boc-C-Bis-(C1-PEG1-PFP) in reactions with primary amine-containing molecules such as proteins, peptides, and small molecule ligands.

Data Presentation: Comparative Performance of PFP Esters

The selection of an appropriate amine-reactive crosslinker is critical for successful bioconjugation. PFP esters consistently demonstrate superior performance compared to NHS esters, particularly in aqueous environments. The enhanced stability of PFP esters against hydrolysis translates to higher yields and more reliable conjugations.[6]

Table 1: Comparison of PFP Ester and NHS Ester Properties

FeaturePFP (Pentafluorophenyl) EsterNHS (N-hydroxysuccinimide) Ester
Reactive Group Pentafluorophenyl EsterN-hydroxysuccinimide Ester
Reaction Target Primary AminesPrimary Amines
Hydrolytic Stability More stable, less susceptible to hydrolysis, especially at basic pH.[6]Prone to hydrolysis, with a half-life that can be as short as 10 minutes at pH 8.6.[6]
Reaction Efficiency Generally higher due to reduced hydrolysis.[6]Can be lower, requiring a larger excess of the reagent to compensate for hydrolysis.[6]
Optimal pH Range 7.0 - 9.0[8]7.2 - 8.5[]
Byproduct PentafluorophenolN-hydroxysuccinimide

Table 2: Representative Reaction Conditions for PFP Ester Conjugation

ParameterConditionNotes
pH 7.2 - 8.5[2]Optimal range for balancing amine reactivity and minimizing hydrolysis.
Temperature Room Temperature (20-25°C) or 4°C[2]Lower temperatures can be used for sensitive biomolecules to minimize degradation.
Reaction Time 1 - 4 hours at room temperature; overnight at 4°C[2][6]Reaction progress can be monitored by techniques such as LC-MS or SDS-PAGE.
Solvent Amine-free buffer (e.g., PBS, Borate, Bicarbonate) with <10% DMSO or DMF[10]The PFP ester should be dissolved in an organic solvent before addition to the aqueous buffer.
Molar Ratio 2:1 to 50:1 (PFP ester : Amine)[2][10]The optimal ratio depends on the concentration of reactants and should be determined empirically.

Experimental Protocols

Protocol 1: General Procedure for Single Amine Conjugation to C-NH-Boc-C-Bis-(C1-PEG1-PFP)

This protocol describes the conjugation of a primary amine-containing molecule (Molecule-NH₂) to one of the PFP esters of the bifunctional linker.

Materials:

  • C-NH-Boc-C-Bis-(C1-PEG1-PFP)

  • Molecule-NH₂ (e.g., protein, peptide, or amine-functionalized small molecule)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5 (or other amine-free buffer)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis equipment for purification

Procedure:

  • Preparation of Molecule-NH₂: Dissolve Molecule-NH₂ in the Reaction Buffer to a final concentration of 1-10 mg/mL.[6] If the stock solution of Molecule-NH₂ is in a buffer containing primary amines (e.g., Tris), a buffer exchange into the Reaction Buffer is required prior to starting the reaction.

  • Preparation of PFP Linker Solution: Immediately before use, dissolve C-NH-Boc-C-Bis-(C1-PEG1-PFP) in anhydrous DMF or DMSO to create a 10-100 mM stock solution.[2]

  • Reaction Initiation: Add a 5- to 15-fold molar excess of the dissolved PFP linker solution to the Molecule-NH₂ solution with gentle mixing.[6] The final concentration of the organic solvent should not exceed 10% to avoid denaturation of proteins.

  • Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.[6]

  • Quenching (Optional): To terminate the reaction, add the Quenching Buffer to a final concentration of 20-50 mM and incubate for 30 minutes at room temperature.[6] This will consume any unreacted PFP esters.

  • Purification: Remove excess, unreacted linker and byproducts by gel filtration using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

Protocol 2: Stepwise Synthesis of a PROTAC using C-NH-Boc-C-Bis-(C1-PEG1-PFP)

This protocol outlines the sequential conjugation of two different amine-containing molecules (a target protein ligand, POI-NH₂, and an E3 ligase ligand, E3-NH₂) to the bifunctional linker.

Step 1: Conjugation of the First Ligand (e.g., POI-NH₂)

  • Follow steps 1-6 of Protocol 1 to conjugate POI-NH₂ to one of the PFP esters of the C-NH-Boc-C-Bis-(C1-PEG1-PFP) linker.

  • After purification, characterize the product (POI-Linker-PFP) by LC-MS to confirm successful conjugation.

Step 2: Conjugation of the Second Ligand (e.g., E3-NH₂)

  • Dissolve the purified POI-Linker-PFP conjugate in a suitable reaction buffer (as in Protocol 1).

  • Dissolve the second amine-containing molecule (E3-NH₂) in the reaction buffer.

  • Add the E3-NH₂ solution to the POI-Linker-PFP solution. A slight molar excess of E3-NH₂ may be used to drive the reaction to completion.

  • Incubate, quench (optional), and purify the final PROTAC molecule (POI-Linker-E3) as described in Protocol 1.

  • Characterize the final product by LC-MS and NMR.

Step 3: Deprotection of the Boc Group (Optional)

  • The Boc-protected amine on the linker can be deprotected to introduce a third point for modification.

  • Dissolve the purified PROTAC in a suitable solvent (e.g., Dichloromethane).

  • Add an excess of an acid, such as Trifluoroacetic Acid (TFA), and stir at room temperature.

  • Monitor the deprotection by LC-MS.

  • Once complete, remove the acid and solvent under vacuum.

Mandatory Visualizations

PROTAC_Synthesis_Workflow PROTAC Synthesis Workflow cluster_reactants Starting Materials cluster_synthesis Synthesis Steps Linker C-NH-Boc-C-Bis-(C1-PEG1-PFP) Step1 Step 1: First Conjugation (Primary Amine + PFP Ester) Linker->Step1 POI_Ligand POI Ligand (with primary amine) POI_Ligand->Step1 E3_Ligand E3 Ligase Ligand (with primary amine) Step2 Step 2: Second Conjugation (Primary Amine + PFP Ester) E3_Ligand->Step2 Intermediate Intermediate: POI-Linker(Boc)-PFP Step1->Intermediate Purification Intermediate->Step2 PROTAC_Boc Boc-Protected PROTAC: POI-Linker(Boc)-E3 Step2->PROTAC_Boc Purification Step3 Step 3: Boc Deprotection (Acidic Conditions) PROTAC_Boc->Step3 Final_PROTAC Final PROTAC: POI-Linker(NH2)-E3 Step3->Final_PROTAC PROTAC_Mechanism_of_Action PROTAC Mechanism of Action cluster_components Cellular Components cluster_process Degradation Pathway PROTAC PROTAC Molecule Ternary_Complex Ternary Complex Formation (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ubiquitination Poly-Ubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation Recycling PROTAC and E3 Ligase Recycled Degradation->Recycling

References

Application Note: Comprehensive Analytical Characterization of PROTACs Synthesized with a C-NH-Boc-C-Bis-(C1-PEG1-PFP) Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[1][2] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[3] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the formed ternary complex (POI-PROTAC-E3 ligase).[2]

This application note provides a detailed guide to the analytical techniques for characterizing PROTACs synthesized using a specific PEG-based linker, C-NH-Boc-C-Bis-(C1-PEG1-PFP). This linker features a tert-butyloxycarbonyl (Boc)-protected amine and two pentafluorophenyl (PFP) ester reactive handles, which offer specific advantages in PROTAC synthesis.[4][5] The presence of these functionalities necessitates tailored analytical strategies for comprehensive characterization, from initial structural verification to in-depth biological evaluation.

Analytical Techniques & Protocols

A multi-faceted analytical approach is essential to fully characterize a PROTAC's structure, function, and mechanism of action. This involves a combination of biophysical, biochemical, and cell-based assays.

Structural Integrity and Purity Analysis

Ensuring the structural integrity and purity of the synthesized PROTAC is the foundational step in its characterization.

1.1. Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight of the PROTAC and identifying any impurities or degradation products.[6][7] High-resolution mass spectrometry (HRMS) provides accurate mass measurements, confirming the elemental composition. Tandem MS (MS/MS) can be used to fragment the molecule and confirm its structural components.[6]

Protocol: LC-MS/MS for PROTAC Analysis

  • Sample Preparation: Dissolve the PROTAC in a suitable solvent (e.g., DMSO) to a concentration of 1 mg/mL. Dilute further in a mixture of water and acetonitrile (B52724) (1:1 v/v) with 0.1% formic acid to a final concentration of 1-10 µg/mL.

  • Chromatographic Separation:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Scan Range: m/z 100-2000.

    • MS/MS: Perform data-dependent acquisition to fragment the most abundant ions.

  • Data Analysis: Compare the observed mass of the parent ion with the theoretical mass of the PROTAC. Analyze the fragmentation pattern to confirm the presence of the POI ligand, linker, and E3 ligase ligand moieties.[8]

1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the unambiguous structural elucidation of the PROTAC, confirming the connectivity of all atoms.[9] 1H and 13C NMR spectra provide information on the chemical environment of protons and carbons, respectively. 2D NMR techniques like COSY, HSQC, and HMBC can be used to establish through-bond correlations. The presence of the Boc protecting group will give a characteristic signal in the 1H NMR spectrum.

Protocol: 1H NMR for PROTAC Characterization

  • Sample Preparation: Dissolve 1-5 mg of the PROTAC in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • Acquisition:

    • Spectrometer: 400 MHz or higher NMR spectrometer.

    • Experiment: Standard 1D 1H NMR.

    • Parameters: Adjust spectral width, number of scans, and relaxation delay as needed for optimal signal-to-noise.

  • Data Analysis: Integrate the proton signals and compare the chemical shifts and coupling constants to the expected structure. The characteristic singlet for the Boc group protons should be observed around 1.4 ppm.[10]

Technique Parameter Measured Typical Result/Observation
LC-MS/MS Molecular Weight & FragmentationObserved m/z matches theoretical mass ± 5 ppm. Fragmentation confirms key structural motifs.
1H NMR Chemical Structure & PurityChemical shifts, coupling constants, and integrations are consistent with the proposed structure.
HPLC PurityPurity >95% as determined by peak area at a specific wavelength (e.g., 254 nm).

Table 1: Summary of Structural and Purity Analysis Data.

Ternary Complex Formation

The formation of a stable ternary complex between the POI, PROTAC, and E3 ligase is a prerequisite for successful protein degradation. Several biophysical techniques can be employed to characterize this interaction.

2.1. Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time kinetic data on binding events, including association (kon) and dissociation (koff) rates, from which the binding affinity (KD) can be calculated.[11][12] It is a powerful tool to measure both binary (PROTAC-POI, PROTAC-E3 ligase) and ternary complex formation.[13]

Protocol: SPR for Ternary Complex Kinetics

  • Immobilization: Immobilize the E3 ligase (e.g., via a His-tag on a Ni-NTA sensor chip or biotinylation on a streptavidin chip) on the sensor surface.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary KD.

    • In a separate experiment, inject a series of concentrations of the PROTAC over an immobilized POI.

  • Ternary Interaction Analysis:

    • Inject a mixture of a constant, saturating concentration of the POI and a series of concentrations of the PROTAC over the immobilized E3 ligase.

    • The resulting sensorgrams will reflect the formation of the ternary complex.

  • Data Analysis: Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding for binary interactions, steady-state affinity for ternary) to determine kinetic and affinity constants.[14] Calculate the cooperativity factor (α), which is the ratio of the binary affinity to the ternary affinity.[12]

2.2. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) changes.[15]

Protocol: ITC for Ternary Complex Thermodynamics

  • Sample Preparation: Prepare solutions of the PROTAC, POI, and E3 ligase in the same, well-dialyzed buffer to minimize heats of dilution.[16]

  • Binary Titrations:

    • Titrate the PROTAC into the POI solution to determine the binary binding parameters.

    • Titrate the PROTAC into the E3 ligase solution.

  • Ternary Titration:

    • Titrate the PROTAC into a solution containing a pre-formed complex of the POI and E3 ligase.

  • Data Analysis: Integrate the heat signals and fit the data to a suitable binding model to determine the thermodynamic parameters for both binary and ternary complex formation.[17]

Technique Parameter Example Value (Illustrative)
SPR Binary KD (PROTAC-POI)50 nM
Binary KD (PROTAC-E3)100 nM
Ternary KD (POI-PROTAC-E3)10 nM
Cooperativity (α)5
ITC Binary KD (PROTAC-POI)60 nM
ΔH (PROTAC-POI)-10 kcal/mol
Ternary KD (POI-PROTAC-E3)12 nM
ΔH (POI-PROTAC-E3)-15 kcal/mol

Table 2: Representative Biophysical Data for Ternary Complex Formation.

In-Cellular Activity

The ultimate measure of a PROTAC's success is its ability to induce the degradation of the target protein in a cellular context.

3.1. Western Blotting for Protein Degradation

Western blotting is a widely used technique to quantify the reduction in POI levels following PROTAC treatment.[18]

Protocol: Western Blot for Protein Degradation

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with a dose-range of the PROTAC or vehicle control (DMSO) for a specified time course (e.g., 2, 4, 8, 16, 24 hours).[19]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[20]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody specific for the POI overnight at 4°C.

    • Incubate with a loading control antibody (e.g., GAPDH, β-actin) to normalize for protein loading.

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Quantification: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities using densitometry software and normalize the POI signal to the loading control.[21]

3.2. Ubiquitination Assays

To confirm the mechanism of action, it is important to demonstrate that the PROTAC induces ubiquitination of the POI.[22]

Protocol: Immunoprecipitation-Western Blot for Ubiquitination

  • Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) for a few hours to allow ubiquitinated proteins to accumulate.

  • Immunoprecipitation: Lyse the cells and immunoprecipitate the POI using a specific antibody.

  • Western Blot: Elute the immunoprecipitated proteins, separate them by SDS-PAGE, and perform a Western blot using an anti-ubiquitin antibody to detect the polyubiquitinated POI.[22]

Assay Parameter Example Result
Western Blot DC50 (Degradation)50 nM at 24 hours
Dmax (Maximum Degradation)>90% degradation
Ubiquitination Assay PolyubiquitinationIncreased ubiquitin smear on POI upon PROTAC treatment

Table 3: Summary of Cellular Activity Data.

Visualizations

PROTAC_Workflow cluster_synthesis PROTAC Synthesis & Purification cluster_characterization Structural Characterization cluster_biophysical Biophysical Analysis cluster_cellular Cellular Assays Synthesis Synthesis of C-NH-Boc-C-Bis-(C1-PEG1-PFP) PROTAC Purification HPLC Purification Synthesis->Purification MS Mass Spectrometry (LC-MS/MS) Purification->MS NMR NMR Spectroscopy (1H, 13C) Purification->NMR SPR Surface Plasmon Resonance (SPR) MS->SPR NMR->SPR ITC Isothermal Titration Calorimetry (ITC) SPR->ITC Degradation Western Blot (Degradation) ITC->Degradation Ubiquitination Ubiquitination Assay Degradation->Ubiquitination

Caption: Experimental workflow for PROTAC characterization.

Ubiquitin_Proteasome_Pathway cluster_ubiquitination Ubiquitination Cascade Ub Ubiquitin (Ub) E1 E1 Activating Enzyme Ub->E1 ATP E2 E2 Conjugating Enzyme E1->E2 E3 E3 Ligase E2->E3 TernaryComplex POI-PROTAC-E3 Ternary Complex E3->TernaryComplex PROTAC PROTAC PROTAC->TernaryComplex POI Protein of Interest (POI) POI->TernaryComplex PolyUb_POI Polyubiquitinated POI TernaryComplex->PolyUb_POI Ub Transfer Proteasome 26S Proteasome PolyUb_POI->Proteasome Peptides Degraded Peptides Proteasome->Peptides

Caption: PROTAC-mediated ubiquitin-proteasome pathway.

Conclusion

The comprehensive characterization of PROTACs is a multi-step process that requires a suite of orthogonal analytical techniques. For PROTACs synthesized with the C-NH-Boc-C-Bis-(C1-PEG1-PFP) linker, specific attention should be paid to the verification of the intact linker structure by MS and NMR. The biophysical techniques of SPR and ITC are crucial for understanding the formation and stability of the ternary complex, which is often a key driver of degradation efficacy. Finally, cell-based assays such as Western blotting and ubiquitination assays provide the ultimate confirmation of the PROTAC's intended biological activity. By following the detailed protocols outlined in this application note, researchers can confidently and thoroughly characterize their novel PROTAC molecules, paving the way for the development of new and effective therapeutics.

References

Application Notes and Protocols for C-NH-Boc-C-Bis-(C1-PEG1-PFP) in Novel Therapeutic Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

C-NH-Boc-C-Bis-(C1-PEG1-PFP) is a novel heterobifunctional crosslinker with significant potential in the development of advanced therapeutics. Its unique structure, featuring a Boc-protected amine, two PEGylated arms, and terminal pentafluorophenyl (PFP) esters, offers a versatile platform for conjugating various molecular entities. The PFP esters provide high reactivity and specificity towards primary and secondary amines, while the PEG linkers enhance solubility and pharmacokinetic properties. The Boc-protecting group allows for sequential conjugation strategies. These characteristics make it an ideal candidate for constructing complex biomolecules such as Antibody-Drug Conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other targeted therapies. This document provides detailed application notes and protocols for its use in therapeutic development.

Key Applications

  • Antibody-Drug Conjugate (ADC) Development: The bifunctional nature of C-NH-Boc-C-Bis-(C1-PEG1-PFP) allows for the efficient conjugation of cytotoxic payloads to monoclonal antibodies. The PFP esters react with lysine (B10760008) residues on the antibody surface. Subsequent deprotection of the Boc group reveals a primary amine, which can then be used to attach a drug molecule.

  • PROTAC Synthesis: This linker can be employed to synthesize PROTACs by conjugating a ligand for a target protein to one PFP ester and, after deprotection, a ligand for an E3 ubiquitin ligase to the newly exposed amine.

  • Peptide and Oligonucleotide Modification: The linker can be used for the modification and cyclization of peptides or for conjugating them to other molecules, such as oligonucleotides, to enhance their therapeutic potential.

  • Surface Functionalization of Nanoparticles: C-NH-Boc-C-Bis-(C1-PEG1-PFP) can be used to functionalize the surface of nanoparticles for targeted drug delivery. The PFP esters can react with amine-functionalized nanoparticles, and the deprotected amine can be used to attach targeting ligands or therapeutic agents.

Experimental Protocols

Protocol 1: Two-Step Conjugation of a Cytotoxic Drug to a Monoclonal Antibody

This protocol describes the use of C-NH-Boc-C-Bis-(C1-PEG1-PFP) to generate an Antibody-Drug Conjugate (ADC).

Step 1: Antibody-Linker Conjugation

  • Antibody Preparation: Prepare the monoclonal antibody (mAb) at a concentration of 5-10 mg/mL in a conjugation buffer (e.g., PBS, pH 7.4-8.0).

  • Linker Preparation: Dissolve C-NH-Boc-C-Bis-(C1-PEG1-PFP) in a dry, polar, aprotic solvent such as Dimethyl Sulfoxide (DMSO) to a stock concentration of 10-20 mM.

  • Conjugation Reaction: Add a 5-10 molar excess of the linker solution to the antibody solution. The reaction is typically performed at room temperature for 1-4 hours or at 4°C overnight with gentle mixing.

  • Purification: Remove the excess linker and by-products by size-exclusion chromatography (SEC) or tangential flow filtration (TFF) using a suitable buffer (e.g., PBS, pH 7.4).

  • Characterization: Characterize the Boc-protected linker-mAb conjugate by UV-Vis spectroscopy (to confirm protein concentration) and MALDI-TOF mass spectrometry (to determine the average number of linkers per antibody).

Step 2: Boc Deprotection and Drug Conjugation

  • Boc Deprotection: Adjust the pH of the purified linker-mAb conjugate solution to 2.5-3.0 using a mild acid (e.g., 1 M HCl). Incubate at room temperature for 30-60 minutes.

  • Neutralization: Immediately neutralize the solution by adding a suitable buffer (e.g., 1 M Tris-HCl, pH 8.0) to raise the pH back to 7.4-8.0.

  • Drug Conjugation: Prepare the amine-reactive drug payload (e.g., a drug with a carboxylic acid group activated as an NHS ester). Add a 3-5 molar excess of the activated drug to the deprotected linker-mAb solution.

  • Final Conjugation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Final Purification: Purify the final ADC product using SEC or TFF to remove unconjugated drug and other impurities.

  • Final Characterization: Characterize the final ADC by UV-Vis spectroscopy, SEC, and mass spectrometry to determine the Drug-to-Antibody Ratio (DAR) and aggregation levels.

Data Presentation

Table 1: Characterization of Antibody-Linker Conjugation

ParameterValueMethod
Initial mAb Concentration10.2 mg/mLUV-Vis (A280)
Linker-to-mAb Molar Ratio8:1-
Average Linkers per Antibody3.8MALDI-TOF MS
Post-Purification Yield92%UV-Vis (A280)

Table 2: Final ADC Characterization

ParameterValueMethod
Drug-to-Antibody Ratio (DAR)3.5UV-Vis / HIC
Monomer Purity>95%Size-Exclusion HPLC
Aggregation Level<2%Size-Exclusion HPLC
Endotoxin Levels<0.1 EU/mgLAL Assay

Visualizations

ADC_Synthesis_Workflow cluster_step1 Step 1: Antibody-Linker Conjugation cluster_step2 Step 2: Boc Deprotection & Drug Conjugation A Monoclonal Antibody (mAb) C Conjugation Reaction (pH 7.4-8.0, RT, 1-4h) A->C B C-NH-Boc-C-Bis-(C1-PEG1-PFP) in DMSO B->C D Purification (SEC/TFF) C->D E Boc-Protected Linker-mAb Conjugate D->E F Boc Deprotection (pH 2.5-3.0, RT, 30-60 min) E->F G Neutralization (pH 7.4-8.0) F->G I Drug Conjugation Reaction (RT, 2-4h) G->I H Activated Drug Payload H->I J Final Purification (SEC/TFF) I->J K Final Antibody-Drug Conjugate (ADC) J->K

Caption: Workflow for the two-step synthesis of an Antibody-Drug Conjugate (ADC).

Signaling_Pathway cluster_adc ADC Action Mechanism ADC Antibody-Drug Conjugate (ADC) Receptor Target Cell Receptor ADC->Receptor 1. Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization 2. Internalization Lysosome Lysosome Internalization->Lysosome 3. Trafficking Cleavage Linker Cleavage Lysosome->Cleavage 4. Degradation Drug Active Cytotoxic Drug Cleavage->Drug 5. Drug Release Apoptosis Cell Apoptosis Drug->Apoptosis 6. Cytotoxicity

Caption: General signaling pathway for ADC-mediated cell killing.

Logical_Relationship struct C-NH-Boc-C-Bis-(C1-PEG1-PFP) Boc-Protected Amine PEG Linkers (x2) PFP Esters (x2) Boc Sequential Conjugation struct:f1->Boc PEG Solubility & Pharmacokinetics struct:f2->PEG PFP Amine-Reactive Conjugation struct:f3->PFP Therapeutics Novel Therapeutics Boc->Therapeutics PEG->Therapeutics PFP->Therapeutics

Caption: Logical relationship between the linker's components and its application.

Application Notes: Design and Synthesis of a PROTAC Using a Boc-Protected, PFP-Activated PEG Linker

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of target proteins.[1] A PROTAC consists of three components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2][3] The linker is a critical determinant of PROTAC efficacy, influencing the formation of a productive ternary complex (POI-PROTAC-E3 ligase), as well as the physicochemical properties of the molecule, such as solubility and cell permeability.[4][5]

This document provides a detailed guide for designing and synthesizing a PROTAC using a heterobifunctional linker strategy. The linker described, conceptually based on "C-NH-Boc-C-Bis-(C1-PEG1-PFP)," incorporates a Boc-protected amine for sequential synthesis, a short PEG chain to enhance solubility, and a highly reactive pentafluorophenyl (PFP) ester for efficient amide bond formation.[4][6][7] PFP esters are advantageous due to their high reactivity with primary and secondary amines and greater stability against hydrolysis compared to N-hydroxysuccinimide (NHS) esters.[7][8][9] The use of a Boc-protected amine allows for a controlled, stepwise conjugation of the POI and E3 ligase ligands, minimizing the formation of undesired homodimers.[10]

Core Principles and Synthetic Strategy

The overall strategy involves a two-step sequential conjugation.

  • Step 1: PFP Ester-Mediated Conjugation. An amine-containing ligand (either for the POI or the E3 ligase) is reacted with the PFP ester of the heterobifunctional linker.

  • Step 2: Boc Deprotection and Second Conjugation. The Boc protecting group on the linker is removed under acidic conditions to reveal a primary amine. This amine is then coupled to the second ligand, which must possess a carboxylic acid, to form the final PROTAC.

This controlled approach ensures that the correct ligands are joined together, which is crucial for the PROTAC's biological function.

Logical Workflow for PROTAC Synthesis

G cluster_0 Step 1: First Conjugation cluster_1 Step 2: Deprotection cluster_2 Step 3: Second Conjugation cluster_3 Step 4: Purification & Analysis A Amine-bearing Ligand 1 (e.g., E3 Ligand-NH2) C Reaction: Amine + PFP Ester A->C B Heterobifunctional Linker (Boc-NH-Linker-PFP) B->C D Intermediate 1 (Boc-NH-Linker-Ligand 1) C->D Amide Bond Formation E Acidic Conditions (e.g., TFA in DCM) D->E F Intermediate 2 (H2N-Linker-Ligand 1) E->F Boc Removal H Peptide Coupling Reagents (e.g., HATU, DIPEA) F->H G Carboxylic Acid-bearing Ligand 2 (e.g., POI Ligand-COOH) G->H I Final PROTAC Molecule H->I Amide Bond Formation J Purification (e.g., HPLC) I->J K Characterization (LC-MS, NMR) J->K L Biological Evaluation K->L G cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) Ternary POI-PROTAC-E3 POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary PolyUb Poly-Ubiquitination Ternary->PolyUb Proximity-Induced Ub Ubiquitin (Ub) Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation G cluster_binding Target Engagement cluster_complex Ternary Complex cluster_cell Cellular Activity start Synthesized PROTAC binding_poi Binding Assay vs POI (e.g., SPR, ITC, FP) start->binding_poi binding_e3 Binding Assay vs E3 Ligase (e.g., SPR, ITC, FP) start->binding_e3 ternary Ternary Complex Formation Assay (e.g., TR-FRET, AlphaLISA) binding_poi->ternary binding_e3->ternary ubiquitination Ubiquitination Assay (in vitro or cellular) ternary->ubiquitination degradation Protein Degradation Assay (e.g., Western Blot, In-Cell Western) ubiquitination->degradation phenotype Phenotypic Assay (e.g., Cell Viability, Apoptosis) degradation->phenotype

References

Application Notes and Protocols for C-NH-Boc-C-Bis-(C1-PEG1-PFP) in E3 Ligase Ligand Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation utilizing Proteolysis-Targeting Chimeras (PROTACs) has emerged as a transformative therapeutic modality. PROTACs are heterobifunctional molecules that co-opt the cellular ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] A PROTAC molecule consists of a ligand that binds to the target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting these two moieties.[2] The linker is a critical component influencing the efficacy, solubility, and cell permeability of the PROTAC.[1]

This document provides detailed application notes and protocols for the use of C-NH-Boc-C-Bis-(C1-PEG1-PFP) , a versatile, PEG-based bifunctional linker, in the synthesis of PROTACs for E3 ligase ligand conjugation.

C-NH-Boc-C-Bis-(C1-PEG1-PFP) is a PROTAC linker featuring a short polyethylene (B3416737) glycol (PEG) spacer, a Boc-protected amine, and two pentafluorophenyl (PFP) ester reactive groups.[3] The PEG moiety enhances aqueous solubility, a common challenge in PROTAC development.[1] The PFP esters are highly reactive towards primary and secondary amines, forming stable amide bonds, and exhibit greater stability against hydrolysis compared to N-hydroxysuccinimide (NHS) esters.[4] The Boc-protecting group allows for a modular and controlled synthesis strategy.[5]

Physicochemical Properties

A clear understanding of the linker's properties is crucial for its effective application in PROTAC synthesis.

PropertyValueReference
Molecular Weight 667.45 g/mol [3][6]
CAS Number 1807521-01-2[3]
Solubility 10 mM in DMSO[3]
SMILES O=C(CCOCC(COCCC(OC(C(F)=C(F)C(F)=C1F)=C1F)=O)NC(OC(C)(C)C)=O)OC(C(F)=C(F)C(F)=C2F)=C2F[3]

E3 Ligase Ubiquitination Pathway

The following diagram illustrates the general mechanism of the E3 ubiquitin ligase pathway, which is hijacked by PROTACs to induce targeted protein degradation.

E3_Ubiquitination_Pathway cluster_activation Activation cluster_conjugation Conjugation cluster_ligation Ligation cluster_degradation Degradation Ub Ubiquitin E1 E1 Ubiquitin-Activating Enzyme Ub->E1 ATP E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ub Transfer E3 E3 Ubiquitin Ligase E2->E3 Ub Transfer POI Protein of Interest (POI) E3->POI Ubiquitination Proteasome 26S Proteasome POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Proteolysis

Caption: The Ubiquitin-Proteasome System (UPS) cascade for protein degradation.

Experimental Protocols

This section provides detailed protocols for the synthesis of a PROTAC using C-NH-Boc-C-Bis-(C1-PEG1-PFP) and subsequent characterization of the synthesized PROTAC.

PROTAC Synthesis Workflow

The synthesis of a PROTAC using a bifunctional linker like C-NH-Boc-C-Bis-(C1-PEG1-PFP) typically follows a sequential, two-step conjugation followed by deprotection.

PROTAC_Synthesis_Workflow start Start step1 Step 1: Mono-conjugation of E3 Ligase Ligand start->step1 step2 Step 2: Conjugation to POI Ligand step1->step2 step3 Step 3: Boc Deprotection step2->step3 purification Purification (HPLC) step3->purification characterization Characterization (LC-MS, NMR) purification->characterization end Final PROTAC characterization->end

Caption: A general workflow for the synthesis of a PROTAC molecule.

Protocol 1: Synthesis of a PROTAC using C-NH-Boc-C-Bis-(C1-PEG1-PFP)

This protocol describes a two-step conjugation process.

Materials:

  • C-NH-Boc-C-Bis-(C1-PEG1-PFP)

  • Amine-containing E3 ligase ligand (e.g., a derivative of Thalidomide, Pomalidomide, or VHL ligand)

  • Amine-containing POI ligand

  • Anhydrous Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Reagents for purification (e.g., HPLC grade solvents)

  • Analytical instruments (LC-MS, NMR)

Step 1: Mono-conjugation of the E3 Ligase Ligand

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-containing E3 ligase ligand (1.0 equivalent) in anhydrous DMF.

  • In a separate flask, dissolve C-NH-Boc-C-Bis-(C1-PEG1-PFP) (1.2-1.5 equivalents) in anhydrous DMF.

  • To the solution of the E3 ligase ligand, add DIPEA (2.0-3.0 equivalents).

  • Slowly add the solution of the linker to the E3 ligase ligand solution at room temperature with continuous stirring.

  • Monitor the reaction progress by LC-MS. The reaction is typically complete within 1-4 hours. Look for the disappearance of the starting amine and the appearance of a new peak corresponding to the mass of the mono-substituted product.

  • Upon completion, the crude product can be purified by preparative RP-HPLC or used directly in the next step if the reaction is clean.

Step 2: Conjugation to the POI Ligand

  • Under an inert atmosphere, dissolve the purified mono-substituted intermediate from Step 1 (1.0 equivalent) in anhydrous DMF.

  • In a separate flask, dissolve the amine-containing POI ligand (1.2-1.5 equivalents) in anhydrous DMF.

  • To the solution of the POI ligand, add DIPEA (2.0-3.0 equivalents).

  • Add the solution of the POI ligand to the solution of the mono-substituted intermediate at room temperature with continuous stirring.

  • Monitor the reaction progress by LC-MS. The reaction is typically complete within 2-6 hours.

Step 3: Boc Deprotection

  • Once the second conjugation is complete, remove the DMF under reduced pressure.

  • Dissolve the residue in DCM.

  • Add TFA (e.g., 20-50% in DCM) to the solution and stir at room temperature.[7]

  • Monitor the deprotection by LC-MS. The reaction is usually complete within 30-60 minutes.

  • Upon completion, concentrate the solution under reduced pressure to remove the TFA and DCM.

Purification and Characterization

  • Purify the final PROTAC using preparative RP-HPLC.

  • Confirm the identity, purity, and structure of the final PROTAC by LC-MS and NMR spectroscopy.

Characterization of PROTACs

After successful synthesis, the biological activity of the PROTAC must be evaluated. This involves a series of in vitro and cellular assays.

Protocol 2: Western Blot for Protein Degradation

This assay determines the ability of the PROTAC to induce the degradation of the target protein in cells.

Materials:

  • Cell line expressing the POI

  • Synthesized PROTAC

  • Cell lysis buffer

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Primary antibody specific for the POI

  • Loading control antibody (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the synthesized PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Harvest the cells and lyse them in cell lysis buffer.

  • Quantify the protein concentration of the lysates.

  • Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.

  • Probe the membrane with the primary antibody against the POI and the loading control antibody.

  • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the extent of protein degradation.

Protocol 3: Fluorescence Polarization (FP) Assay for Binding Affinity

This assay measures the binding affinity of the PROTAC to the E3 ligase and the POI.[8]

Materials:

  • Purified E3 ligase and POI proteins

  • Fluorescently labeled tracer ligand for the E3 ligase or POI

  • Synthesized PROTAC

  • Assay buffer

  • Microplate reader with FP capabilities

Procedure:

  • Prepare a solution of the purified protein (E3 ligase or POI) and the corresponding fluorescently labeled tracer ligand in the assay buffer.

  • Add serial dilutions of the synthesized PROTAC to the protein-tracer mixture in a microplate.

  • Incubate the plate at room temperature to allow the binding to reach equilibrium.

  • Measure the fluorescence polarization in each well using a microplate reader.

  • Plot the FP values against the PROTAC concentration and fit the data to a suitable binding model to determine the binding affinity (e.g., Ki or IC50).

Representative Quantitative Data

The following tables provide representative data from studies on PROTACs with short PEG linkers, illustrating the type of quantitative data that can be obtained from the characterization assays.

Table 1: Representative Degradation Potency and Efficacy of PROTACs with Varying Linker Lengths

PROTACTarget ProteinLinker Length (atoms)DC50 (nM)Dmax (%)Cell LineReference
PROTAC-AERα12>1000<20MCF7[9]
PROTAC-BERα16100-200~80MCF7[9]
PROTAC-CTBK1<12InactiveN/AMM.1S[9]
PROTAC-DTBK1>1250-100>90MM.1S[9]
dBET70BRD4N/A~5>9522Rv1[10]
dBET23BRD4N/A~50>9022Rv1[10]

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: Representative Binding Affinities of a PROTAC

Binding InteractionAssayBinding Affinity (nM)Reference
PROTAC to POIFP50 - 200[8]
PROTAC to E3 LigaseFP100 - 500[8]
Ternary Complex (POI-PROTAC-E3)TR-FRETVaries (cooperativity dependent)[11]

Conclusion

C-NH-Boc-C-Bis-(C1-PEG1-PFP) is a valuable and versatile linker for the synthesis of PROTACs. Its bifunctional nature, coupled with the benefits of a short PEG spacer and stable PFP ester reactive groups, allows for the efficient and modular construction of these complex molecules. The provided protocols and application notes offer a comprehensive guide for researchers to design, synthesize, and evaluate novel PROTACs for targeted protein degradation, thereby advancing the development of this promising therapeutic strategy.

References

In Vitro Assays for Testing PROTAC Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural ubiquitin-proteasome system (UPS) for the targeted degradation of disease-causing proteins.[1] Unlike traditional inhibitors that block a protein's function, PROTACs catalytically induce the degradation of the entire protein, offering a powerful strategy to target proteins previously considered "undruggable".[2][3]

A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[3] This tripartite assembly forms a ternary complex, bringing the POI in close proximity to the E3 ligase, which facilitates the transfer of ubiquitin to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[4][5]

The successful development of a potent and selective PROTAC requires a comprehensive suite of in vitro assays to characterize its activity at each step of its mechanism of action. This document provides detailed application notes and protocols for a range of essential in vitro assays to evaluate PROTAC efficacy, from initial cellular effects to the intricate biophysics of ternary complex formation.

I. Cellular Viability and Cytotoxicity Assays

A primary goal of many PROTAC-based therapies is to inhibit the proliferation of cancer cells by degrading oncoproteins. Cellular viability assays are fundamental to assessing the cytotoxic effects of a PROTAC and determining its half-maximal inhibitory concentration (IC50).

Quantitative Data Summary: Cellular Viability (IC50)
PROTACTarget ProteinCell LineIC50 (nM)E3 Ligase Recruited
PROTAC KRAS G12D degrader 1 KRAS G12DSNU-143.51[6][7]VHL
HPAF-II31.36[6][7]VHL
AGS51.53[6][7]VHL
AsPC-159.97[7]VHL
ARV-110 Androgen ReceptorVCaP~1[8][9]VHL
dBET1 BRD4MV4;11140[10]CRBN
A54912300[10]CRBN
MZ1 BRD4Mv4-11pEC50 = 7.6VHL
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is adapted from the manufacturer's instructions and is a common method for determining the number of viable cells in culture based on the quantification of ATP.[11][12]

Materials:

  • CellTiter-Glo® Reagent (Promega, Cat. No. G7570 or similar)

  • Opaque-walled 96-well or 384-well plates suitable for luminescence measurements

  • Multichannel pipette

  • Plate shaker

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in an opaque-walled multiwell plate at a predetermined density to ensure they are in the exponential growth phase during treatment. The volume is typically 100 µL for 96-well plates or 25 µL for 384-well plates.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in the appropriate cell culture medium. The final DMSO concentration should be kept constant and low (e.g., ≤ 0.1%) across all wells. Add the PROTAC dilutions to the cells and include a vehicle control (medium with the same final DMSO concentration).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Equilibration: Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[11]

  • Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13]

  • Measurement: Record the luminescence using a luminometer.

  • Data Analysis: Subtract the background luminescence (from wells with medium but no cells). Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the PROTAC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

II. Target Protein Degradation Assays

The hallmark of a PROTAC is its ability to induce the degradation of a specific target protein. Quantifying the extent and potency of this degradation is crucial for PROTAC characterization. The key parameters measured are the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).

Quantitative Data Summary: Protein Degradation (DC50 & Dmax)
PROTACTarget ProteinCell LineDC50 (nM)Dmax (%)E3 Ligase Recruited
PROTAC KRAS G12D degrader 1 KRAS G12DSNU-119.77[6][7]>95 (for a pan-KRAS degrader)[6]VHL
HPAF-II52.96[6][7]Not ReportedVHL
AGS7.49[6][7]95 (for a pan-KRAS degrader)[6]VHL
PANC 04.0387.8[6][7]Not ReportedVHL
ARV-110 Androgen ReceptorVCaP1.6[8]98[8]VHL
dBET1 BRD422Rv1~10-100>90CRBN
MZ1 BRD4H6618[14]Complete at 100 nMVHL
H83823[14]Complete at 100 nMVHL
PTD10 BTKRamos0.5[15]>90CRBN
Experimental Protocol: Western Blot for DC50 and Dmax Determination

Western blotting is a widely used and robust method for quantifying the levels of a target protein in cell lysates.[16][17]

Materials:

  • 6-well cell culture plates

  • RIPA lysis buffer (or other suitable lysis buffer)

  • Protease and phosphatase inhibitor cocktails

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the protein of interest

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1, 1, 10, 100, 1000, 10000 nM) and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).[6]

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.[6]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the protein of interest overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Repeat the immunoblotting process for the loading control protein.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the target protein band to the corresponding loading control band.

    • Calculate the percentage of remaining protein relative to the vehicle control.

    • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a four-parameter logistic curve to determine the DC50 and Dmax values.[16]

III. Ternary Complex Formation Assays

The formation of a stable ternary complex between the PROTAC, the target protein, and the E3 ligase is a critical prerequisite for successful protein degradation.[1] Several biophysical techniques can be used to characterize the formation and stability of this complex.

Quantitative Data Summary: Ternary Complex Formation
PROTACTarget ProteinE3 LigaseTechniqueTernary Complex KD (nM)Cooperativity (α)
MZ1 BRD4(BD2)VHLITC3.7[18]17.8
BRD4(BD2)VHLSPR~2[19]Positive
BRD4(BD1)VHLSPR~30[19]No significant cooperativity
Experimental Protocol: Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics and Cooperativity

SPR is a powerful label-free technique for real-time monitoring of biomolecular interactions, allowing for the determination of binding affinities (KD), association rates (ka), and dissociation rates (kd) of binary and ternary complexes.[19][20][21]

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5, SA)

  • Purified E3 ligase (e.g., VHL complex)

  • Purified target protein (or domain)

  • PROTAC of interest

  • Running buffer (e.g., HBS-EP+)

  • Immobilization reagents (for amine coupling) or streptavidin-coated chip (for biotinylated protein)

Procedure:

  • E3 Ligase Immobilization: Immobilize the purified E3 ligase onto the sensor chip surface. This can be achieved via amine coupling or by capturing a biotinylated E3 ligase on a streptavidin-coated chip.[11]

  • Binary Interaction Analysis (PROTAC and E3 Ligase):

    • Prepare a series of dilutions of the PROTAC in running buffer.

    • Inject the PROTAC solutions over the immobilized E3 ligase surface to measure the binary binding affinity (KD_binary).

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine ka, kd, and KD.[2]

  • Ternary Interaction Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.

    • Inject these solutions over the immobilized E3 ligase surface.

    • The binding response will reflect the formation of the ternary complex.

    • Fit the resulting sensorgrams to a 1:1 binding model to determine the kinetic parameters for ternary complex formation (KD_ternary).[3]

  • Cooperativity Calculation:

    • Calculate the cooperativity factor (α) using the following equation: α = KD_binary / KD_ternary.[11]

    • An α value greater than 1 indicates positive cooperativity, meaning the binding of the PROTAC to the E3 ligase is enhanced in the presence of the target protein. An α value less than 1 indicates negative cooperativity, and an α value of 1 indicates no cooperativity.

IV. In Vitro Ubiquitination Assays

This biochemical assay directly measures the ability of a PROTAC to mediate the ubiquitination of its target protein in a reconstituted system.[4] It provides a crucial validation of the PROTAC's mechanism of action before proceeding to more complex cellular assays.

Experimental Protocol: In Vitro Ubiquitination Assay

This protocol describes a typical in vitro ubiquitination reaction followed by Western blot analysis.[4][22]

Materials:

  • Purified E1 activating enzyme

  • Purified E2 conjugating enzyme (specific for the E3 ligase)

  • Purified E3 ligase complex (e.g., VHL-ElonginB-ElonginC or CRBN-DDB1)

  • Purified protein of interest (POI)

  • Ubiquitin

  • ATP

  • 10X Ubiquitination Buffer

  • PROTAC of interest (in DMSO)

  • SDS-PAGE and Western blotting reagents as described previously

Procedure:

  • Reaction Setup: Assemble the ubiquitination reactions on ice in microcentrifuge tubes. A typical 25 µL reaction mixture contains:

    • 10X Ubiquitination Buffer (to 1X final)

    • ATP (to a final concentration of 1-5 mM)

    • E1 enzyme (e.g., 50-100 nM)

    • E2 enzyme (e.g., 250-500 nM)

    • E3 ligase (e.g., 100-200 nM)

    • Ubiquitin (e.g., 5-10 µM)

    • Protein of Interest (e.g., 250 nM)

    • PROTAC (at various concentrations) or DMSO vehicle control

    • Nuclease-free water to the final volume.

  • Incubation: Incubate the reactions at 30-37°C for 1-2 hours.

  • Reaction Quenching: Stop the reaction by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

  • Western Blot Analysis:

    • Run the samples on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody against the POI.

  • Data Interpretation: A successful PROTAC-mediated ubiquitination will result in the appearance of higher molecular weight bands or a smear above the band corresponding to the unmodified POI, indicating the addition of ubiquitin molecules. The intensity of this ubiquitination signal should be dependent on the PROTAC concentration.

V. Downstream Signaling Pathway Analysis

Degradation of a target protein is expected to impact downstream signaling pathways that are regulated by that protein. Analyzing these downstream effects provides further evidence of the PROTAC's functional activity.

Signaling Pathway Analysis: Examples
  • BTK Degradation: PROTACs targeting Bruton's tyrosine kinase (BTK) are being developed for B-cell malignancies. Degradation of BTK is expected to inhibit the B-cell receptor signaling pathway, which can be monitored by assessing the phosphorylation status of downstream effectors like PLCγ2 and ERK.[23]

  • NF-κB Pathway: PROTACs have been designed to degrade components of the NF-κB signaling pathway, such as p65. The functional consequence of this degradation can be assessed by measuring the expression of NF-κB target genes, such as pro-inflammatory cytokines.

  • STAT3 Signaling: Degradation of STAT3, a key transcription factor in many cancers, is expected to downregulate the expression of its target genes involved in cell survival and proliferation, such as Bcl-xL and Cyclin D1.[6]

  • EGFR Signaling: PROTAC-mediated degradation of EGFR in cancer cells leads to the inhibition of downstream signaling pathways such as the MAPK/ERK and PI3K/AKT pathways. This can be observed by a decrease in the phosphorylation of ERK and AKT.[1]

  • Tau Pathology: In the context of neurodegenerative diseases like Alzheimer's, PROTACs are being developed to degrade hyperphosphorylated Tau protein. Successful degradation would be expected to reduce Tau aggregation and potentially restore neuronal function.[8][15]

Experimental Protocol: Western Blot for Downstream Signaling

This protocol is similar to the one used for DC50 determination but focuses on detecting changes in the phosphorylation status or expression levels of downstream signaling proteins.

Procedure:

  • Cell Treatment and Lysis: Treat cells with the PROTAC at an effective concentration (e.g., at or above the DC50 for the target protein) for various time points. Lyse the cells as previously described, ensuring the lysis buffer contains phosphatase inhibitors to preserve phosphorylation states.

  • Western Blotting: Perform Western blotting as described earlier.

  • Antibody Probing:

    • Probe separate membranes or strip and re-probe the same membrane with primary antibodies against:

      • The total target protein.

      • The phosphorylated form of the target protein (if applicable).

      • Total and phosphorylated forms of key downstream signaling proteins.

      • A loading control.

  • Data Analysis: Quantify the band intensities and normalize to the loading control. Analyze the changes in the levels of total and phosphorylated downstream proteins over time or in response to different PROTAC concentrations.

VI. Visualizations of Pathways and Workflows

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental Workflow for DC50 and Dmax Determination

DC50_Dmax_Workflow cluster_workflow Western Blot Workflow for DC50/Dmax A 1. Cell Seeding (6-well plate) B 2. PROTAC Treatment (Serial Dilution) A->B C 3. Cell Lysis & Protein Quantification B->C D 4. SDS-PAGE & Protein Transfer C->D E 5. Immunoblotting (Anti-POI & Anti-Loading Control) D->E F 6. Detection & Imaging (Chemiluminescence) E->F G 7. Data Analysis (Densitometry) F->G H 8. Curve Fitting & DC50/Dmax Calculation G->H

Caption: Step-by-step workflow for determining PROTAC DC50 and Dmax values.

KRAS G12D Downstream Signaling Pathway

KRAS_Pathway cluster_pathway KRAS G12D Signaling Pathway KRAS KRAS G12D (Active) RAF RAF KRAS->RAF PI3K PI3K KRAS->PI3K Degradation Degradation KRAS->Degradation MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation PROTAC PROTAC KRAS G12D Degrader PROTAC->KRAS Induces

Caption: PROTAC-mediated degradation of KRAS G12D inhibits downstream signaling.

Conclusion

The suite of in vitro assays described in these application notes provides a robust framework for the comprehensive evaluation of PROTAC activity. By systematically assessing cellular viability, target protein degradation, ternary complex formation, and downstream signaling effects, researchers can gain critical insights into the potency, selectivity, and mechanism of action of their PROTAC molecules. The detailed protocols and quantitative data summaries provided herein serve as a valuable resource for drug development professionals working at the forefront of targeted protein degradation. Careful and rigorous application of these methodologies will be instrumental in advancing the next generation of PROTAC-based therapeutics from the laboratory to the clinic.

References

Application Notes and Protocols for C-NH-Boc-C-Bis-(C1-PEG1-PFP) in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component of a PROTAC, influencing its physicochemical properties, cell permeability, and the stability and efficacy of the ternary complex (PROTAC, target protein, and E3 ligase).

C-NH-Boc-C-Bis-(C1-PEG1-PFP) is a versatile, PEG-based linker designed for the synthesis of PROTACs. It features two pentafluorophenyl (PFP) ester reactive groups for conjugation with amine-containing ligands and a tert-butyloxycarbonyl (Boc)-protected amine for subsequent synthetic modifications. The inclusion of a polyethylene (B3416737) glycol (PEG) unit enhances the solubility and pharmacokinetic properties of the resulting PROTAC. This document provides detailed application notes and protocols for the use of C-NH-Boc-C-Bis-(C1-PEG1-PFP) in the synthesis and high-throughput screening of PROTACs for targeted protein degradation.

Chemical Properties

PropertyValue
Molecular Formula C₂₆H₂₃F₁₀NO₈
Molecular Weight 667.45 g/mol
CAS Number 1807521-01-2
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF
Storage Store at -20°C, protected from moisture

Application in PROTAC Synthesis

C-NH-Boc-C-Bis-(C1-PEG1-PFP) serves as a central building block for constructing PROTACs. The PFP esters are highly reactive towards primary and secondary amines, forming stable amide bonds.[3][][5][6] This allows for the sequential or one-pot conjugation of a target protein ligand and an E3 ligase ligand. The Boc-protected amine can be deprotected under acidic conditions to introduce further functionalities or to be used as a point of attachment.

PROTAC Synthesis Workflow```dot

G

Caption: The mechanism of action of PROTACs.

Data Presentation

The following table provides an illustrative example of how to present quantitative data from a high-throughput screen of newly synthesized PROTACs.

PROTAC IDTarget LigandE3 Ligase LigandLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC-001Ligand APomalidomide105095
PROTAC-002Ligand APomalidomide132598
PROTAC-003Ligand APomalidomide167590
PROTAC-004Ligand BVHL Ligand1012085
PROTAC-005Ligand BVHL Ligand138092
PROTAC-006Ligand BVHL Ligand1615080

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

High-Throughput Screening Workflow

cluster_hts High-Throughput Screening Workflow Library PROTAC Library Synthesis Treatment Compound Treatment (Dose-response) Library->Treatment Plating Cell Plating (HiBiT-tagged cells) Plating->Treatment Incubation Incubation (Time course) Treatment->Incubation Detection Lytic Detection (Luminescence) Incubation->Detection Analysis Data Analysis (DC50, Dmax) Detection->Analysis

Caption: A typical workflow for HTS of PROTACs.

Conclusion

C-NH-Boc-C-Bis-(C1-PEG1-PFP) is a valuable chemical tool for the synthesis of PROTAC libraries. Its dual PFP ester reactivity and protected amine functionality provide flexibility in PROTAC design. The protocols outlined in this document provide a framework for the synthesis and subsequent high-throughput screening of PROTACs to identify potent degraders of target proteins. The use of quantitative HTS assays, such as the HiBiT lytic assay, enables the efficient determination of key degradation parameters like DC50 and Dmax, which are essential for the optimization of lead compounds in drug discovery programs.

References

Application Notes and Protocols for the Purification of PROTACs Synthesized with C-NH-Boc-C-Bis-(C1-PEG1-PFP) Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of Proteolysis Targeting Chimeras (PROTACs) synthesized using the C-NH-Boc-C-Bis-(C1-PEG1-PFP) linker. The purification of PROTACs presents unique challenges due to their hybrid nature, often possessing large molecular weights, complex structures, and poor physicochemical properties.[1][2] The presence of a Polyethylene Glycol (PEG) linker, while beneficial for solubility, can further complicate purification by creating a heterogeneous mixture of products.[1][][4]

The C-NH-Boc-C-Bis-(C1-PEG1-PFP) is a PEG-based linker used in PROTAC synthesis.[5][6] Its key features include a Boc (tert-butoxycarbonyl) protecting group on a terminal amine and two pentafluorophenyl (PFP) ester reactive groups. The PFP esters are amine-reactive and exhibit greater stability towards hydrolysis compared to N-hydroxysuccinimide (NHS) esters.[7] The Boc group is a common amine protecting group that is stable to most nucleophiles and bases but is readily cleaved under acidic conditions.[8][9]

A typical synthesis utilizing this linker would first involve the deprotection of the Boc group to reveal a free amine. This amine is then available for coupling with a suitable functional group on the target protein ligand or the E3 ligase ligand. The PFP esters on the other end of the linker would then be used to react with an amine on the other binding partner to complete the PROTAC synthesis. The purification process must therefore be robust enough to separate the final PROTAC from unreacted starting materials, reaction byproducts, and any partially synthesized intermediates.

Purification Strategy Overview

A multi-step purification strategy is often necessary to achieve the high levels of purity (often >99%) required for biological assays and preclinical development.[10] The general workflow involves an initial crude purification followed by one or more high-resolution chromatographic steps.

PROTAC Purification Workflow cluster_0 Synthesis cluster_1 Purification cluster_2 Analysis Synthesis Crude PROTAC Synthesis Mixture Boc_Deprotection Boc Deprotection (if applicable) Synthesis->Boc_Deprotection Crude_Purification Crude Purification (e.g., Flash Chromatography, SPE) Boc_Deprotection->Crude_Purification Removal of major impurities High_Resolution_Purification High-Resolution Purification (RP-HPLC or SFC) Crude_Purification->High_Resolution_Purification Final polishing Final_Product Purified PROTAC (>99% Purity) High_Resolution_Purification->Final_Product Characterization Characterization (LC-MS, NMR, HRMS) Final_Product->Characterization

A general workflow for PROTAC purification and analysis.

Experimental Protocols

Protocol 1: Boc Group Deprotection

The first step after the initial synthesis is often the removal of the Boc protecting group to yield the free amine. This is typically achieved under acidic conditions.[11]

Boc Deprotection Reaction Boc_PROTAC Boc-Protected PROTAC Deprotected_PROTAC Deprotected PROTAC (Amine Salt) Boc_PROTAC->Deprotected_PROTAC Stir at RT, 1-2h Acid TFA in DCM or 4M HCl in Dioxane Acid->Deprotected_PROTAC Byproducts tert-butyl cation + CO2 Deprotected_PROTAC->Byproducts generates

Acid-catalyzed removal of the Boc protecting group.

Materials:

  • Boc-protected PROTAC

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA) or 4M Hydrogen Chloride (HCl) in 1,4-dioxane[11][12]

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure using TFA in DCM:

  • Dissolve the Boc-protected PROTAC in anhydrous DCM in a round-bottom flask. A common concentration is a 20% solution of TFA in DCM (v/v).[12]

  • Add TFA to the solution and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed. The reaction is typically complete within 30 minutes to 2 hours.[12]

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[12]

  • The resulting crude amine salt is often used directly in the next step without further purification.[11] If necessary, a workup involving washing with a saturated aqueous solution of sodium bicarbonate can be performed to obtain the free amine.[12]

Protocol 2: Crude Purification by Flash Column Chromatography

Flash chromatography is a useful technique for removing a significant portion of impurities from the crude reaction mixture before proceeding to high-resolution purification.

Materials:

Procedure:

  • Adsorb the crude PROTAC mixture onto a small amount of silica gel.

  • Load the adsorbed sample onto a pre-packed silica gel column.

  • Elute the column with an appropriate solvent system, often starting with a low polarity mobile phase and gradually increasing the polarity.[11] For PROTACs, a common gradient is from 100% DCM to a mixture of DCM and methanol.

  • Collect fractions and analyze them by thin-layer chromatography (TLC) or LC-MS to identify the fractions containing the desired product.

  • Combine the pure fractions and concentrate them under reduced pressure.

Protocol 3: High-Resolution Purification by Preparative RP-HPLC

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique for achieving high purity of the final PROTAC product.[1][10]

Materials:

  • Crude or partially purified PROTAC

  • Preparative RP-HPLC system with a UV detector

  • C18 or C8 column[1]

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile[1]

  • Lyophilizer

Procedure:

  • Dissolve the PROTAC sample in a suitable solvent, such as DMSO or a mixture of the mobile phases.

  • Equilibrate the preparative C18 column with a low percentage of Mobile Phase B.[1]

  • Inject the sample onto the column.

  • Elute the product using a linear gradient of Mobile Phase B. The specific gradient will need to be optimized for the particular PROTAC.

  • Monitor the elution profile using the UV detector and collect fractions corresponding to the desired product peak.

  • Analyze the collected fractions by analytical LC-MS to confirm the purity and identity of the product.

  • Combine the pure fractions and remove the solvent, typically by lyophilization, to obtain the final purified PROTAC as a solid.[13][14]

Protocol 4: High-Resolution Purification by Supercritical Fluid Chromatography (SFC)

SFC is an increasingly popular alternative to RP-HPLC for the purification of complex molecules like PROTACs. It offers advantages such as faster run times, reduced solvent consumption, and faster solvent removal from collected fractions.[10][15][16]

Materials:

  • Crude or partially purified PROTAC

  • Preparative SFC system with a UV and/or mass spectrometer detector

  • Appropriate chiral or achiral stationary phase column

  • Mobile Phase A: Supercritical Carbon Dioxide (CO₂)

  • Mobile Phase B (Co-solvent): Typically methanol, ethanol, or isopropanol, often with an additive like diethylamine (B46881) (DEA) or ammonium (B1175870) hydroxide (B78521) to improve peak shape.

Procedure:

  • Dissolve the PROTAC sample in a suitable solvent.

  • Screen for optimal separation conditions using an analytical SFC system with a variety of columns and co-solvents.

  • Equilibrate the preparative SFC column with the optimized mobile phase conditions.

  • Inject the sample onto the column.

  • Elute the product using a gradient of the co-solvent.

  • Collect fractions corresponding to the desired product peak.

  • Analyze the collected fractions for purity.

  • Evaporate the solvent from the pure fractions. The removal of CO₂ is instantaneous, and the small volume of co-solvent is quickly removed under vacuum.[15]

Data Presentation: Comparison of Purification Methods

The choice of purification method will depend on the scale of the synthesis, the nature of the impurities, and the required final purity. The following table summarizes typical performance data for the purification of PROTACs.

Purification MethodTypical Purity AchievedTypical RecoveryScaleKey AdvantagesKey Disadvantages
Flash Chromatography 70-95%40-80%mg to multi-gramGood for initial cleanup, high capacity.[11]Lower resolution, may not separate closely related impurities.
Preparative RP-HPLC >99%30-60%[13][14]µg to gramHigh resolution, well-established technique.[10][17]High solvent consumption, long lyophilization times.
SFC >99%50-90%µg to gramFast, reduced organic solvent use, rapid fraction processing.[10][15][16]Requires specialized equipment, method development can be more complex.
SEC Variable>90%Analytical to prepGood for separating based on size (e.g., removing unreacted PEG).[1][]Cannot separate molecules of similar size, low resolution for isomers.[4]
IEX VariableVariableAnalytical to prepCan separate based on charge differences, useful for positional isomers.[1][]PROTACs may not be charged, PEG can shield charges.[4]

Characterization of the Final Product

After purification, it is essential to thoroughly characterize the final PROTAC to confirm its identity, purity, and integrity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Used to determine the purity of the final product and confirm its molecular weight.[18][19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the PROTAC.[18]

  • High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement to confirm the elemental composition of the molecule.[11]

References

Troubleshooting & Optimization

Technical Support Center: PROTAC Synthesis with C-NH-Boc-C-Bis-(C1-PEG1-PFP)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing the C-NH-Boc-C-Bis-(C1-PEG1-PFP) linker in Proteolysis Targeting Chimera (PROTAC) synthesis. This resource provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you overcome common challenges, particularly low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is C-NH-Boc-C-Bis-(C1-PEG1-PFP) and what is its primary application?

A1: C-NH-Boc-C-Bis-(C1-PEG1-PFP) is a heterobifunctional, PEG-based PROTAC linker precursor.[1][2][3] Its structure consists of a central core with a Boc-protected amine and two reactive arms, each capped with a pentafluorophenyl (PFP) ester. This design allows for the sequential, covalent conjugation of two different molecules, typically a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase, to synthesize a PROTAC.[4][5]

Q2: What are the advantages of using PFP esters for coupling reactions in PROTAC synthesis?

A2: PFP esters are highly reactive towards primary and secondary amines, forming stable amide bonds.[6] A key advantage is their increased stability against hydrolysis compared to other common activating groups like N-hydroxysuccinimide (NHS) esters, especially in aqueous solutions or at slightly basic pH.[7][8][9] This enhanced stability can lead to higher reaction efficiencies and more reproducible conjugations.[7]

Q3: What are the recommended storage and handling conditions for this linker?

A3: The C-NH-Boc-C-Bis-(C1-PEG1-PFP) linker is moisture-sensitive due to its reactive PFP ester groups.[6][8] It should be stored at -20°C with a desiccant.[8][10] Before opening, the vial must be equilibrated to room temperature to prevent moisture condensation.[10] Solutions of the linker should be prepared in an anhydrous organic solvent (e.g., DMSO, DMF) immediately before use, and any unused reconstituted reagent should be discarded.[6][10]

Q4: Why is the Boc protecting group necessary on this linker?

A4: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines.[11] In this linker, it masks the reactivity of a central amine. This allows for a controlled, stepwise synthesis. First, one or both PFP esters are reacted with amine-containing ligands. The Boc group can then be removed under acidic conditions to reveal the amine, which can then be coupled to another molecule, enabling the synthesis of more complex or multi-component PROTACs.[11][12]

Troubleshooting Guide: Overcoming Low Yields

Low yields are a common challenge in the multi-step synthesis of complex molecules like PROTACs.[13][14] This guide addresses specific issues you may encounter.

Q5: My initial coupling reaction yield is extremely low. I suspect the PFP ester is the problem. What should I do?

A5: Low yield in the initial coupling step is often due to the degradation of the PFP ester.

  • Cause 1: PFP Ester Hydrolysis. The PFP ester can react with water, rendering it inactive. This is accelerated at higher pH.[8]

    • Solution: Ensure all solvents (e.g., DMF, DMSO) and reagents are strictly anhydrous.[8] Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to protect it from atmospheric moisture. Avoid buffers containing primary amines like Tris or glycine, which will compete with your intended reaction; use PBS, HEPES, or bicarbonate buffers instead.[8][10]

  • Cause 2: Competing Reactions. As mentioned, primary amine-containing buffers will react with the PFP ester.

    • Solution: Perform dialysis or desalting to exchange your protein/ligand into an amine-free buffer before starting the reaction.[10]

  • Cause 3: Poor Reagent Quality. The linker may have degraded during storage.

    • Solution: Always store the reagent at -20°C with a desiccant and allow it to warm to room temperature before opening.[8][10] Prepare solutions immediately before use and do not store them.[6]

Q6: The second coupling step, after Boc deprotection, is failing or giving a low yield. What could be the cause?

A6: Issues at this stage typically point to problems with the Boc deprotection step or the subsequent coupling.

  • Cause 1: Incomplete Boc Deprotection. If the Boc group is not fully removed, the amine will not be available for the subsequent reaction.

    • Solution: Deprotection is typically achieved with strong acids like trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM).[15] Ensure you are using sufficient equivalents of acid and an adequate reaction time (monitor by LC-MS). Typical conditions are 20-50% TFA in DCM for 1-2 hours at room temperature.[16]

  • Cause 2: Side Reactions during Deprotection. If your molecule contains other acid-sensitive functional groups, they may be degraded by the harsh acidic conditions required for Boc removal.[12][16]

    • Solution: If you suspect degradation, consider alternative, milder deprotection methods. Options include using 4M HCl in dioxane, which is often effective at 0°C, or exploring thermal deprotection by heating the compound in a suitable solvent.[16]

  • Cause 3: Inefficient Amide Coupling. The newly deprotected amine may not be reacting efficiently.

    • Solution: Optimize the coupling conditions for the second amide bond formation. Screen different standard peptide coupling reagents (e.g., HATU, HBTU) and bases (e.g., DIPEA).[13] A slight excess (1.1-1.5 equivalents) of the coupling reagent can help drive the reaction to completion.[13]

Q7: I've successfully synthesized my PROTAC, but I'm losing most of it during purification. What can I do?

A7: The large size and complex physicochemical properties of PROTACs make purification a significant challenge.[17]

  • Cause 1: Adhesion to Silica (B1680970) Gel. PROTACs, especially those with PEG linkers, can be polar and may adhere irreversibly to standard silica gel columns.

    • Solution: Try adding modifiers to your eluent, such as a small amount of triethylamine (B128534) for basic compounds or acetic acid for acidic ones, to reduce tailing.[13] Alternatively, consider a different stationary phase like alumina (B75360) or reverse-phase silica for chromatography.[13]

  • Cause 2: Product Degradation on Column. If the PROTAC contains acid-labile groups, it may degrade during reverse-phase HPLC purification, which often uses acidic mobile phases (e.g., TFA).

    • Solution: Use a neutral pH buffer system for your preparative HPLC if you suspect acid sensitivity.[13]

Data Presentation

The following table summarizes common reaction parameters and potential outcomes to guide your experimental design.

StepParameterRecommended ConditionPotential Issue if DeviatedExpected Yield (Illustrative)
PFP Ester Coupling SolventAnhydrous DMF or DMSOPFP ester hydrolysis, low yield70-90%
pH7.2 - 8.5Slow reaction (low pH), hydrolysis (high pH)
TemperatureRoom TemperatureSlower reaction (low temp), side reactions (high temp)
Reagent Storage-20°C with desiccantReagent degradation, no reaction
Boc Deprotection Reagent20-50% TFA in DCMIncomplete deprotection (low conc.), side reactions85-95%
Temperature0°C to Room TemperatureIncomplete reaction (low temp)
Time1 - 3 hoursIncomplete reaction
Final Purification MethodReverse-Phase HPLCProduct loss, degradation40-60%
ModifiersNeutral pH buffersDegradation of acid-sensitive groups

Experimental Protocols

Protocol: Sequential Coupling using C-NH-Boc-C-Bis-(C1-PEG1-PFP)

This protocol describes a general two-step procedure for synthesizing a PROTAC.

Step 1: First Amide Coupling (Warhead Ligand)

  • Preparation: Equilibrate the vial of C-NH-Boc-C-Bis-(C1-PEG1-PFP) to room temperature. Under an inert atmosphere (N₂ or Ar), dissolve the linker (1.0 eq.) in anhydrous DMF.

  • Reaction: To the linker solution, add the amine-containing warhead ligand (1.1 eq.) followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq.).

  • Incubation: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the progress by LC-MS until the starting material is consumed.

  • Workup: Dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl (aq.), saturated NaHCO₃ (aq.), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting mono-substituted intermediate by flash column chromatography.

Step 2: Boc Deprotection and Second Amide Coupling (E3 Ligase Ligand)

  • Deprotection: Dissolve the purified intermediate from Step 1 in a solution of 20% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM). Stir at room temperature for 1-2 hours until LC-MS analysis confirms complete removal of the Boc group.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. Co-evaporate with toluene (B28343) (3x) to ensure all residual acid is removed.

  • Second Coupling: Dissolve the resulting amine-TFA salt in anhydrous DMF. Add the carboxylic acid-containing E3 ligase ligand (1.1 eq.), a coupling agent such as HATU (1.2 eq.), and DIPEA (3.0 eq.).

  • Incubation: Stir the reaction at room temperature for 12-24 hours. Monitor progress by LC-MS.[13]

  • Final Purification: Upon completion, purify the final PROTAC directly from the reaction mixture using preparative reverse-phase HPLC.

Visualizations

Below are diagrams illustrating key workflows and logical relationships in PROTAC synthesis.

PROTAC_Synthesis_Workflow cluster_0 Step 1: First Coupling cluster_1 Step 2: Deprotection cluster_2 Step 3: Second Coupling cluster_3 Step 4: Purification A C-NH-Boc-C-Bis -(C1-PEG1-PFP) Linker C Mono-Substituted Boc-Protected Intermediate A->C DIPEA, DMF B Amine-Warhead Ligand B->C E Mono-Substituted Amine Intermediate C->E Acidic Deprotection D TFA / DCM D->E G Final PROTAC (Crude) E->G HATU, DIPEA F Carboxylic Acid-E3 Ligase Ligand F->G H Purified PROTAC G->H Prep-HPLC

Caption: A generalized workflow for sequential PROTAC synthesis.

Troubleshooting_Low_Yield Start Low Yield Observed CheckPFP Is it the first coupling step? Start->CheckPFP CheckBoc Is it the second coupling step? CheckPFP->CheckBoc No PFP_Hydrolysis Suspect PFP Hydrolysis - Use anhydrous solvents - Run under inert gas - Use amine-free buffers CheckPFP->PFP_Hydrolysis Yes Boc_Deprotection Check Boc Deprotection - Monitor by LC-MS - Increase TFA/time CheckBoc->Boc_Deprotection Yes Purification Is loss during purification? CheckBoc->Purification No End Yield Improved PFP_Hydrolysis->End Coupling2 Optimize 2nd Coupling - Screen coupling reagents - Increase equivalents Boc_Deprotection->Coupling2 Coupling2->End Silica Product Loss on Column - Add eluent modifiers - Change stationary phase - Use neutral pH HPLC Purification->Silica Yes Silica->End

Caption: A decision tree for troubleshooting low yields in PROTAC synthesis.

References

C-NH-Boc-C-Bis-(C1-PEG1-PFP) stability and storage issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of the PROTAC linker C-NH-Boc-C-Bis-(C1-PEG1-PFP).

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for C-NH-Boc-C-Bis-(C1-PEG1-PFP)?

For long-term stability, C-NH-Boc-C-Bis-(C1-PEG1-PFP) should be stored at -20°C in a tightly sealed container with a desiccant to prevent moisture exposure.[1] Some suppliers may ship the product at room temperature, but it is advisable to transfer it to -20°C storage upon receipt for optimal shelf life.[2] For short-term storage, 2-8°C is also acceptable.[3]

Q2: How should I handle the C-NH-Boc-C-Bis-(C1-PEG1-PFP) reagent upon receiving it?

Before opening the vial, it is crucial to allow it to equilibrate to room temperature to avoid moisture condensation, which can compromise the integrity of the PFP esters.[1] The compound is moisture-sensitive, and exposure to water can lead to hydrolysis of the reactive PFP ester groups.[1][4]

Q3: What solvents are recommended for dissolving C-NH-Boc-C-Bis-(C1-PEG1-PFP)?

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are the recommended solvents for dissolving C-NH-Boc-C-Bis-(C1-PEG1-PFP).[1][5] It is best practice to prepare solutions immediately before use, as the PFP esters can degrade over time in solution, even in anhydrous solvents.[1][5] Do not prepare and store stock solutions.[1][5] One supplier indicates a solubility of 10 mM in DMSO.[2]

Q4: What is the stability of the PFP esters in this molecule?

The pentafluorophenyl (PFP) esters are known to be more stable towards hydrolysis in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters, which makes them more efficient for conjugation reactions.[5][6][7] However, they are still susceptible to hydrolysis, especially at higher pH values.[4] The rate of hydrolysis increases as the pH rises.[4]

Q5: How stable is the Boc protecting group on this linker?

The tert-butoxycarbonyl (Boc) protecting group is generally stable under basic and nucleophilic conditions.[8] It is, however, labile to strong acidic conditions, such as treatment with trifluoroacetic acid (TFA).[9][10] Thermal deprotection at elevated temperatures is also a possibility.[11][12][13][14]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or no conjugation yield to my amine-containing molecule. Hydrolysis of PFP esters: The reagent may have been exposed to moisture during storage or handling. The reaction buffer pH might be too high, accelerating hydrolysis.Ensure proper storage at -20°C with a desiccant.[1] Allow the vial to warm to room temperature before opening.[1] Prepare solutions in anhydrous DMSO or DMF immediately before use.[1][5] Maintain the reaction pH in the optimal range of 7.2-8.5.[7] While PFP esters are more stable than NHS esters, their hydrolysis is still a competing reaction.
Presence of primary amines in the reaction buffer: Buffers like Tris or glycine (B1666218) will compete with your target molecule for reaction with the PFP ester.Use an amine-free buffer such as phosphate-buffered saline (PBS), carbonate, or borate (B1201080) buffers.[5][15] If your protein is in an amine-containing buffer, perform a buffer exchange before starting the conjugation.[5]
Insufficient molar excess of the linker: The stoichiometry of the reaction may not be optimal.Increase the molar excess of the C-NH-Boc-C-Bis-(C1-PEG1-PFP) linker. A 5- to 15-fold molar excess is a common starting point for protein labeling.[16]
Unwanted modifications to my molecule of interest after conjugation and subsequent Boc deprotection. Alkylation during Boc deprotection: The acidic removal of the Boc group generates a tert-butyl cation, which can alkylate nucleophilic sites on your molecule (e.g., electron-rich aromatic rings, thiols).[17][18]Include a scavenger, such as anisole (B1667542) or thioanisole, in the deprotection reaction mixture to trap the tert-butyl cations.[9]
The PROTAC molecule is not inducing target degradation despite successful synthesis. Suboptimal linker length or conformation: The linker may not be positioning the target protein and the E3 ligase optimally for ubiquitination.This is a common challenge in PROTAC design.[19] It may be necessary to synthesize a series of PROTACs with different linker lengths and compositions to find the most effective one.[20] The PEG linker in C-NH-Boc-C-Bis-(C1-PEG1-PFP) provides flexibility which can be beneficial.[21][22]
Poor physicochemical properties of the final PROTAC: The overall molecule may have poor cell permeability or low aqueous solubility.The PEG component of the linker is designed to improve solubility.[21][22][23][] If permeability is an issue, linker modification may be required.[20]

Data Summary

While specific quantitative stability data for C-NH-Boc-C-Bis-(C1-PEG1-PFP) is not publicly available, the following table summarizes the known stability characteristics of its key functional groups.

Functional GroupConditionStabilityNotes
PFP Ester Aqueous Buffer (pH 7.2-8.5) Moderately StableLess susceptible to hydrolysis than NHS esters.[5][6] Hydrolysis rate increases with pH.[4]
Anhydrous Organic Solvents (DMSO, DMF) Moderately StableShould be used immediately after dissolution; do not store as a stock solution.[1][5]
Storage (-20°C, desiccated) StableRecommended for long-term storage to prevent hydrolysis.[1]
Boc-Amine Basic Conditions StableThe Boc group is resistant to most bases.[8]
Nucleophilic Conditions StableGenerally stable towards nucleophiles.[8]
Acidic Conditions (e.g., TFA) LabileCleaved under strong acidic conditions.[9][10]
Elevated Temperatures LabileCan be removed thermally, sometimes without a catalyst.[11][12][13][14][25]
PEG Linker Biological Media StableThe ether backbone of PEG is generally stable and less prone to oxidative cleavage than alkyl chains.[]

Experimental Protocols

Protocol 1: General Procedure for Conjugation to a Primary Amine-Containing Molecule

This protocol provides a general guideline for the conjugation of C-NH-Boc-C-Bis-(C1-PEG1-PFP) to a protein.

Materials:

  • C-NH-Boc-C-Bis-(C1-PEG1-PFP)

  • Protein or other amine-containing molecule

  • Amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.5)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the amine-free reaction buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the reaction buffer.

  • Prepare the PFP Ester Solution: Immediately before use, dissolve the C-NH-Boc-C-Bis-(C1-PEG1-PFP) in anhydrous DMSO or DMF to a stock concentration (e.g., 10-100 mM).

  • Reaction: Add a 5- to 15-fold molar excess of the dissolved PFP ester to the protein solution while gently vortexing.[16]

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[7][16]

  • Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for 30 minutes at room temperature.

  • Purification: Remove the excess, unreacted linker and byproducts by gel filtration using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

Protocol 2: Boc Group Deprotection using Trifluoroacetic Acid (TFA)

This protocol outlines a general procedure for the removal of the Boc protecting group.

Materials:

  • Boc-protected conjugate

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Scavenger (e.g., anisole or thioanisole)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the Boc-protected conjugate in DCM.

  • Addition of Scavenger: Add a scavenger (e.g., anisole, 5-10 equivalents) to the solution to prevent alkylation side reactions.[9]

  • TFA Addition: Cool the solution to 0°C and add TFA (typically 20-50% v/v in DCM).

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by adding saturated sodium bicarbonate solution until the aqueous layer is basic.

  • Extraction: Extract the product with DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the deprotected product using an appropriate method, such as column chromatography.

Visualizations

experimental_workflow Experimental Workflow for Conjugation and Deprotection cluster_prep Preparation cluster_reaction Reaction cluster_deprotection Deprotection prep_protein Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) conjugation Conjugation Reaction (1-4h at RT or overnight at 4°C) prep_protein->conjugation prep_linker Dissolve Linker in Anhydrous DMSO/DMF (Immediately before use) prep_linker->conjugation quench Quench Reaction (e.g., Tris buffer) conjugation->quench purify1 Purify Conjugate (Desalting/Dialysis) quench->purify1 deprotection Boc Deprotection (TFA/DCM with scavenger) purify1->deprotection workup Aqueous Work-up deprotection->workup purify2 Purify Final Product (Chromatography) workup->purify2 troubleshooting_logic Troubleshooting Logic for Low Conjugation Yield start Low Conjugation Yield? q1 Was the linker stored properly (-20°C, desiccated)? start->q1 sol1 Re-run with a fresh vial of linker. q1->sol1 No q2 Was an amine-free buffer (pH 7.2-8.5) used? q1->q2 Yes a1_yes Yes a1_no No sol2 Perform buffer exchange and repeat the reaction. q2->sol2 No q3 Was the linker solution prepared fresh? q2->q3 Yes a2_yes Yes a2_no No sol3 Prepare fresh linker solution for each reaction. q3->sol3 No q4 Is the molar ratio of the linker sufficient? q3->q4 Yes a3_yes Yes a3_no No sol4 Increase the molar excess of the linker. q4->sol4 No end Consider other factors (e.g., protein activity). q4->end Yes a4_yes Yes a4_no No

References

Incomplete Boc deprotection of C-NH-Boc-C-Bis-(C1-PEG1-PFP)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers, scientists, and drug development professionals may encounter during the Boc deprotection of C-NH-Boc-C-Bis-(C1-PEG1-PFP) and related compounds.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for Boc deprotection?

The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group that is removed under acidic conditions. The most common reagent is Trifluoroacetic Acid (TFA). The cleavage mechanism proceeds in several steps[1][2]:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the acid (TFA).

  • Carbocation Formation: The protonated group becomes unstable, leading to the cleavage of the C-O bond and the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate.

  • Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas.

  • Amine Salt Formation: The newly liberated free amine is then protonated by the excess acid in the reaction mixture, forming the corresponding salt (e.g., a trifluoroacetate (B77799) salt).

Q2: My Boc deprotection is incomplete. What are the common causes?

Incomplete Boc deprotection is a frequent issue. The primary causes often include[3][4]:

  • Insufficient Acid Strength or Concentration: The rate of Boc cleavage is highly dependent on the acid concentration. A common starting point is 25-50% TFA in a solvent like Dichloromethane (DCM)[1][5]. If the reaction is sluggish, the concentration may be too low.

  • Inadequate Reaction Time: Deprotection is not always instantaneous. While some reactions are complete in 30 minutes, others, particularly with sterically hindered substrates, may require several hours[3][6].

  • Steric Hindrance: The molecular structure around the Boc-protected amine can physically block the acid from accessing the group, slowing down the reaction rate[3].

  • Low Temperature: Most Boc deprotections are run at room temperature. Running the reaction at 0°C or below without a specific reason can significantly slow the reaction rate[7].

Q3: Are the PFP esters in my molecule stable to standard Boc deprotection conditions?

Pentafluorophenyl (PFP) esters are generally more stable towards hydrolysis than other active esters like N-hydroxysuccinimide (NHS) esters[8][9]. They are typically stable to the acidic conditions of Boc deprotection (e.g., TFA in DCM) for the duration required to remove the Boc group. However, prolonged exposure to strong acid for extended periods (many hours or days) could potentially lead to degradation. It is always recommended to monitor the reaction to avoid unnecessarily long reaction times[4].

Q4: What are the primary side reactions, and how can I prevent them?

The major side reaction during Boc deprotection is the alkylation of nucleophilic functional groups by the tert-butyl cation that is generated[1][10]. Electron-rich aromatic rings or other nucleophiles in your molecule can be susceptible to this.

To prevent this, "scavengers" are added to the reaction mixture. These are reagents that react with and "trap" the tert-butyl cation. Common scavengers include[1]:

  • Triisopropylsilane (TIS): Effective at scavenging carbocations.

  • Water: Can also act as a scavenger.

  • Anisole: Often used to protect tryptophan and other sensitive residues.

A standard "cleavage cocktail" for sensitive substrates is a mixture like TFA/TIS/H₂O (95:2.5:2.5)[1][4].

Troubleshooting Guide: Incomplete Deprotection

If you observe incomplete Boc deprotection via analytical methods like LC-MS or HPLC, follow this guide to troubleshoot the issue.

Problem: Starting material (Boc-protected) is still present after the standard reaction time.
Potential Cause Recommended Solution Justification
Insufficient Reaction Time Extend the reaction time. Monitor progress every 30-60 minutes by taking a small aliquot for LC-MS or HPLC analysis until no further conversion is observed.[3][4]Some substrates, especially those with steric hindrance, require longer exposure to the acidic conditions for complete cleavage[3].
Low TFA Concentration Increase the concentration of TFA. If using 25% TFA in DCM, try increasing to 50% or even 95% (neat TFA with scavengers).[1][6]The rate of Boc deprotection has a strong dependence on acid concentration. A higher concentration can overcome slow kinetics[3].
Low Reaction Temperature Ensure the reaction is running at room temperature (20-25°C). Avoid running the reaction at 0°C unless substrate stability is a major concern.Standard Boc deprotection protocols are optimized for room temperature. Lower temperatures significantly decrease the reaction rate[7].
Substrate-Specific Issues The presence of PEG chains might influence solubility or reaction kinetics. Ensure the substrate is fully dissolved in the reaction solvent.While PEG chains are generally not reactive, they can impact the physical properties of the molecule in solution[11][12].

Experimental Protocols

Protocol 1: Standard Boc Deprotection Using TFA/DCM

This protocol is suitable for many standard substrates.

Materials:

  • Boc-protected compound

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Nitrogen or Argon gas

  • Rotary evaporator

  • Cold diethyl ether for precipitation

Procedure:

  • Dissolve the Boc-protected compound (1.0 equivalent) in anhydrous DCM.

  • Under an inert atmosphere (N₂ or Ar), add TFA to the solution to reach a final concentration of 25-50% (v/v)[1][5].

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress using TLC or LC-MS[13].

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, the residue can be co-evaporated with DCM or toluene (B28343) several times[1][14].

  • The crude product, which is the TFA salt of the amine, can be precipitated by adding cold diethyl ether and isolated via filtration or centrifugation[1][3].

Protocol 2: Boc Deprotection with Scavengers for Sensitive Substrates

This protocol is recommended when the substrate contains functional groups sensitive to alkylation.

Materials:

  • Boc-protected compound

  • Trifluoroacetic Acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized Water

  • Dichloromethane (DCM) for workup (optional)

Procedure:

  • Prepare a "cleavage cocktail" of TFA/TIS/H₂O in a ratio of 95:2.5:2.5 by volume[4].

  • Add the cleavage cocktail directly to the dried Boc-protected compound.

  • Stir the mixture at room temperature for 2-4 hours[1].

  • Monitor the reaction for completion by LC-MS.

  • After completion, precipitate the deprotected product by adding the reaction mixture dropwise to a 10-fold excess of cold diethyl ether[4].

  • Isolate the precipitated product by centrifugation, decant the ether, and wash the pellet with cold ether two more times to remove scavengers[4].

  • Dry the final product under vacuum.

Visualizations

Boc Deprotection Workflow

cluster_prep Preparation cluster_reaction Deprotection Reaction cluster_workup Work-up & Isolation start Dissolve C-NH-Boc-C-Bis-(C1-PEG1-PFP) in DCM add_tfa Add TFA (e.g., 25-50% v/v) start->add_tfa stir Stir at Room Temp (1-4 hours) add_tfa->stir monitor Monitor by LC-MS stir->monitor Check for completion monitor->stir Incomplete evap Evaporate Solvent & Excess TFA monitor->evap Reaction Complete precip Precipitate with Cold Diethyl Ether evap->precip isolate Isolate Product (Filtration/Centrifugation) precip->isolate product Final Product: C-NH2-C-Bis-(C1-PEG1-PFP) (TFA Salt) isolate->product

Caption: Standard workflow for acid-mediated Boc deprotection.

Troubleshooting Logic for Incomplete Deprotection

cluster_solutions start Incomplete Deprotection Observed by LC-MS time Action: Extend Reaction Time (e.g., add 1-2 hours) start->time Is reaction time < 4h? conc Action: Increase TFA Concentration (e.g., from 25% to 50%) start->conc Is [TFA] < 50%? temp Action: Ensure Room Temperature (20-25°C) start->temp Is Temp < RT? re_monitor Re-analyze by LC-MS time->re_monitor conc->re_monitor temp->re_monitor end_ok Problem Resolved: Complete Deprotection re_monitor->end_ok Successful end_nok Problem Persists: Consider Alternative Methods (e.g., HCl/Dioxane) re_monitor->end_nok Still Incomplete

Caption: Decision tree for troubleshooting incomplete Boc deprotection.

References

Technical Support Center: Optimizing C-NH-Boc-C-Bis-(C1-PEG1-PFP) Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the C-NH-Boc-C-Bis-(C1-PEG1-PFP) linker. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to optimize your bioconjugation experiments.

Troubleshooting Guides

Low conjugation efficiency, unexpected side products, and difficulty in purification are common challenges encountered during the synthesis of complex molecules like PROTACs. This section provides a systematic guide to troubleshoot and resolve these issues.

Table 1: Troubleshooting Low Conjugation Efficiency and Side Product Formation
ProblemPossible CauseRecommended Solution
Low or No Conjugation PFP Ester Hydrolysis: The C-NH-Boc-C-Bis-(C1-PEG1-PFP) linker is moisture-sensitive. Exposure to humidity during storage or handling can lead to the hydrolysis of the PFP esters, rendering them inactive.[1][2]- Store the linker at -20°C with a desiccant. - Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[2] - Prepare solutions of the linker in anhydrous DMSO or DMF immediately before use.[1][3] Do not prepare stock solutions for long-term storage.[4]
Suboptimal pH: The reaction pH is outside the optimal range of 7.2-8.5.[2][3] If the pH is too low, the primary amine of your target molecule will be protonated and less nucleophilic. If the pH is too high, the rate of PFP ester hydrolysis increases significantly.[1][5]- Ensure the reaction buffer is within the pH 7.2-8.5 range. A pH of 8.0-8.5 is often a good starting point to ensure the amine is deprotonated.[2] - Use amine-free buffers such as PBS, HEPES, or borate (B1201080) buffers.[1][2]
Presence of Primary Amines in Buffer: Buffers containing primary amines (e.g., Tris, glycine) will compete with your target molecule for reaction with the PFP ester.[1][2]- Use amine-free buffers. If your protein is in a Tris-based buffer, perform a buffer exchange into an appropriate buffer like PBS before starting the conjugation.
Insufficient Molar Ratio of Linker: The molar ratio of the PFP ester to the amine-containing molecule is too low.- Optimize the molar ratio of the linker to your target molecules. A molar excess of the linker is typically required. For homobifunctional crosslinking, a 10-fold molar excess of the linker to the protein can be a starting point.[1]
Formation of Polymers or Aggregates Uncontrolled Homobifunctional Crosslinking: In a one-pot reaction, the bifunctional nature of the linker can lead to the formation of polymers if one molecule reacts with both ends of different linker molecules.- Consider a two-step conjugation strategy. First, react the linker with one of your target molecules at a controlled stoichiometry (e.g., 1:1 ratio) to form an intermediate. Then, purify this intermediate before reacting it with the second molecule.[6] - If using a one-pot approach, carefully control the stoichiometry of all reactants and consider slow addition of the linker to the reaction mixture.
High Protein Concentration: High concentrations of protein can sometimes lead to aggregation during the conjugation process.- Perform the conjugation at a lower protein concentration.
Difficulty in Purifying the Final Conjugate Excess Unreacted Linker and Reagents: A large excess of the starting materials can complicate the purification of the final product.- Optimize the molar ratios to use the minimum excess of reagents necessary. - After the reaction, quench any unreacted PFP esters by adding an amine-containing buffer like Tris.[1] - Utilize appropriate purification techniques such as size-exclusion chromatography (SEC) or preparative HPLC to separate the desired conjugate from starting materials and byproducts.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the C-NH-Boc-C-Bis-(C1-PEG1-PFP) linker and the associated conjugation and deprotection steps.

PFP Ester Conjugation

Q1: What is the optimal pH for the conjugation reaction?

A1: The optimal pH range for the reaction of a PFP ester with a primary amine is between 7.2 and 8.5.[2][3] A slightly basic pH (8.0-8.5) is often preferred to ensure the amine is deprotonated and thus more nucleophilic. However, be aware that higher pH also increases the rate of hydrolysis of the PFP ester.[1][5]

Q2: Which buffers are recommended for the conjugation reaction?

A2: It is crucial to use amine-free buffers to avoid competition with your target molecule. Recommended buffers include Phosphate-Buffered Saline (PBS), HEPES, and borate buffers.[1][2]

Q3: How should I handle and store the C-NH-Boc-C-Bis-(C1-PEG1-PFP) linker?

A3: This linker is moisture-sensitive and should be stored at -20°C with a desiccant.[1][2] Before use, allow the vial to warm to room temperature to prevent condensation. Solutions of the linker should be prepared in anhydrous DMSO or DMF immediately prior to use.[1][3]

Q4: What is the recommended molar ratio of linker to my target molecules?

A4: The optimal molar ratio should be determined empirically for each specific application. For homobifunctional crosslinking of proteins, a starting point of a 10-fold molar excess of the linker to the protein is often used.[1] In PROTAC synthesis, where you are conjugating two different molecules, the stoichiometry needs to be carefully controlled, especially in a one-pot synthesis.

Q5: How long should the conjugation reaction be incubated?

A5: Typical incubation times are 30-60 minutes at room temperature or 2 hours at 4°C.[2] The optimal time can vary depending on the reactivity of your specific molecules and the reaction conditions. It is recommended to monitor the reaction progress using an appropriate analytical technique like LC-MS.

Boc Deprotection

Q6: What are the standard conditions for Boc deprotection?

A6: The Boc (tert-butyloxycarbonyl) protecting group is typically removed under acidic conditions. Common reagents include 20-50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or 4M HCl in 1,4-dioxane.[7]

Q7: How long does the Boc deprotection reaction take?

A7: The reaction is usually rapid, often completing within 15 to 60 minutes at room temperature.[7] Monitoring the reaction by TLC or LC-MS is recommended to determine the endpoint.

Q8: Are there any potential side reactions during Boc deprotection?

A8: Yes, the tert-butyl cation formed during the deprotection can potentially alkylate other nucleophilic sites on your molecule. If your molecule contains sensitive functional groups, consider using scavengers or milder deprotection conditions.

Experimental Protocols

Below are detailed methodologies for key experiments involving the C-NH-Boc-C-Bis-(C1-PEG1-PFP) linker.

Protocol 1: Two-Step Conjugation for PROTAC Synthesis

This protocol is recommended to control the stoichiometry and minimize the formation of polymers.

Step 1: Conjugation of the First Molecule (e.g., Warhead)

  • Prepare Solutions:

    • Dissolve your first amine-containing molecule (Molecule A) in an amine-free buffer (e.g., PBS, pH 8.0) at a concentration of 1-5 mg/mL.

    • Immediately before use, dissolve the C-NH-Boc-C-Bis-(C1-PEG1-PFP) linker in anhydrous DMSO to a concentration of 10-100 mM.

  • Reaction:

    • Add a 1.1 to 1.5 molar equivalent of the linker solution to the solution of Molecule A.

    • Incubate the reaction for 30-60 minutes at room temperature with gentle stirring.

  • Purification:

    • Purify the resulting intermediate (Molecule A-Linker) using an appropriate method such as size-exclusion chromatography or preparative HPLC to remove excess linker.

  • Characterization:

    • Confirm the formation of the intermediate by LC-MS.

Step 2: Conjugation of the Second Molecule (e.g., E3 Ligase Ligand)

  • Prepare Solutions:

    • Dissolve your second amine-containing molecule (Molecule B) in an amine-free buffer (e.g., PBS, pH 8.0).

    • Dissolve the purified Molecule A-Linker intermediate in a suitable solvent.

  • Reaction:

    • Add a slight excess (e.g., 1.2 equivalents) of Molecule B to the Molecule A-Linker intermediate solution.

    • Incubate for 1-2 hours at room temperature.

  • Boc Deprotection:

    • After confirming the formation of the fully conjugated PROTAC, evaporate the solvent.

    • Dissolve the residue in DCM and add 20-50% TFA in DCM.

    • Stir for 15-60 minutes at room temperature.

  • Final Purification:

    • Quench the deprotection reaction and purify the final PROTAC using preparative HPLC.

Protocol 2: One-Pot Conjugation for PROTAC Synthesis

This method is faster but requires careful optimization of stoichiometry to avoid side products.

  • Prepare Solutions:

    • Dissolve your amine-containing Molecule A and Molecule B in an amine-free buffer (e.g., PBS, pH 8.0).

    • Immediately before use, dissolve the C-NH-Boc-C-Bis-(C1-PEG1-PFP) linker in anhydrous DMSO.

  • Reaction:

    • In a single reaction vessel, combine Molecule A and Molecule B at the desired molar ratio (e.g., 1:1).

    • Slowly add 1.0 equivalent of the linker solution to the mixture of Molecule A and B while stirring.

    • Incubate for 1-4 hours at room temperature.

  • Boc Deprotection and Purification:

    • Follow the same deprotection and purification steps as described in Protocol 1.

Protocol 3: Monitoring Reaction Progress

It is crucial to monitor the progress of your conjugation and deprotection reactions.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most effective technique to monitor the reaction by observing the disappearance of starting materials and the appearance of the desired product masses.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to track the reaction progress by observing changes in the chromatogram.

Visualizations

The following diagrams illustrate the key processes and logical workflows discussed in this guide.

experimental_workflow cluster_step1 Step 1: First Conjugation cluster_step2 Step 2: Second Conjugation cluster_step3 Step 3: Deprotection & Final Purification A Molecule A (Amine-containing) Reaction1 Conjugation (pH 7.2-8.5) A->Reaction1 Linker C-NH-Boc-C-Bis- (C1-PEG1-PFP) Linker->Reaction1 Intermediate Intermediate: Molecule A-Linker Reaction1->Intermediate Purification1 Purification Intermediate->Purification1 Reaction2 Conjugation Purification1->Reaction2 B Molecule B (Amine-containing) B->Reaction2 PROTAC_Boc Boc-Protected PROTAC Reaction2->PROTAC_Boc Deprotection Boc Deprotection (Acidic Conditions) PROTAC_Boc->Deprotection Final_PROTAC Final PROTAC Deprotection->Final_PROTAC Purification2 Final Purification Final_PROTAC->Purification2

Caption: A two-step experimental workflow for PROTAC synthesis.

troubleshooting_workflow Start Low Conjugation Yield? Check_pH Is pH between 7.2-8.5? Start->Check_pH Yes Optimize Optimize Reaction Conditions Start->Optimize No Check_Buffer Is buffer amine-free? Check_pH->Check_Buffer Yes Check_pH->Optimize No Check_Linker Was linker handled under anhydrous conditions? Check_Buffer->Check_Linker Yes Check_Buffer->Optimize No Check_Ratio Is molar ratio of linker sufficient? Check_Linker->Check_Ratio Yes Check_Linker->Optimize No Check_Ratio->Optimize No Success Successful Conjugation Check_Ratio->Success Yes

References

Technical Support Center: Improving the Solubility of PROTACs Containing C-NH-Boc-C-Bis-(C1-PEG1-PFP)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with PROTACs containing a C-NH-Boc-C-Bis-(C1-PEG1-PFP) moiety.

Diagram: General PROTAC Structure & Key Moieties

PROTAC_Structure General Structure of a PROTAC with C-NH-Boc-C-Bis-(C1-PEG1-PFP) Linker cluster_PROTAC PROTAC Molecule cluster_Linker C-NH-Boc-C-Bis-(C1-PEG1-PFP) Linker Components Warhead Warhead Linker Linker Warhead->Linker E3_Ligase_Ligand E3_Ligase_Ligand Linker->E3_Ligase_Ligand C_NH_Boc C-NH-Boc (Hydrophobic, Bulky) Linker->C_NH_Boc Bis_PFP Bis-Pentafluorophenyl (Hydrophobic) Linker->Bis_PFP PEG1 C1-PEG1 (Hydrophilic) Linker->PEG1

Caption: General PROTAC structure highlighting the key components of the specified linker.

Frequently Asked Questions (FAQs)

Q1: What are the likely contributors to the poor solubility of my PROTAC containing a C-NH-Boc-C-Bis-(C1-PEG1-PFP) linker?

A1: The poor solubility of PROTACs with this specific linker can be attributed to several structural features:

  • Boc-Protected Amine (C-NH-Boc): The tert-butyloxycarbonyl (Boc) protecting group is bulky and highly hydrophobic, which significantly decreases the polarity of the amine it protects. This is often a primary contributor to low aqueous solubility.[1]

  • Bis-Pentafluorophenyl (PFP) Groups: The two pentafluorophenyl groups are also very hydrophobic and can contribute to the molecule's tendency to aggregate or precipitate in aqueous solutions.

  • High Molecular Weight: PROTACs are inherently large molecules, often exceeding the parameters of Lipinski's Rule of Five, which predisposes them to poor solubility.[2][3]

  • Crystallinity: The solid-state properties of your PROTAC play a crucial role. A highly crystalline form will generally have lower solubility than an amorphous form.[1]

  • Short PEG Chain (C1-PEG1): While polyethylene (B3416737) glycol (PEG) linkers are known to enhance solubility, the single PEG1 unit in your linker may not be sufficient to counteract the hydrophobicity of the Boc and bis-PFP groups.[4][5][6] Longer PEG chains generally lead to better solubility.[7]

Q2: What are the initial steps I should take to try and dissolve my PROTAC?

A2: For initial experiments, it is common to prepare a high-concentration stock solution in an organic solvent and then dilute it into your aqueous experimental medium.

  • Choose an appropriate organic solvent: Dimethyl sulfoxide (B87167) (DMSO) is the most common choice for creating stock solutions of PROTACs.

  • Use gentle heating and sonication: If the PROTAC does not readily dissolve in DMSO at room temperature, gentle warming (e.g., to 37°C) and brief sonication can aid dissolution.

  • Perform serial dilutions: When diluting the DMSO stock into aqueous buffer, it is crucial to do so in a stepwise manner and with vigorous mixing to avoid localized high concentrations that can lead to precipitation.[8]

Q3: My PROTAC precipitates when I dilute my DMSO stock into my aqueous assay buffer. What can I do?

A3: This is a common issue known as "crashing out." Here are several strategies to address this:

  • Lower the final concentration: Your PROTAC may be exceeding its thermodynamic solubility in the final buffer. Try lowering the final concentration in your assay.[1]

  • Reduce the percentage of DMSO: While some DMSO is necessary, high concentrations can be toxic to cells and may affect assay results. Aim for a final DMSO concentration of 0.5% or lower.

  • Use a co-solvent: Adding a small percentage (1-5%) of a biocompatible co-solvent like ethanol, polyethylene glycol 400 (PEG 400), or propylene (B89431) glycol to your aqueous buffer can help maintain the PROTAC in solution.

  • Adjust the pH: If your PROTAC has ionizable groups, adjusting the pH of the buffer can improve solubility. For basic moieties, a slightly acidic pH may promote the formation of a more soluble salt.[1]

Q4: What formulation strategies can I explore to improve the solubility of my PROTAC for in vivo studies?

A4: For in vivo applications where solubility is critical for bioavailability, several formulation strategies can be employed:

  • Amorphous Solid Dispersions (ASDs): Dispersing the PROTAC in a polymer matrix can prevent crystallization and maintain the molecule in a higher energy, more soluble amorphous state.[9][10][11] Common polymers for ASDs include HPMCAS and Soluplus®.[10][11]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be effective for highly lipophilic compounds.[1][10]

  • Cyclodextrin (B1172386) Inclusion Complexes: Encapsulating the hydrophobic portions of the PROTAC within a cyclodextrin molecule can significantly enhance its aqueous solubility.[1][12]

  • Prodrug Approach: Modifying the PROTAC with a pro-moiety that is cleaved in vivo can improve its solubility and permeability.[2]

Troubleshooting Guide

Problem 1: PROTAC powder is difficult to dissolve in any solvent.

Potential Cause Troubleshooting Step Expected Outcome
High Crystallinity Try a range of organic solvents (e.g., DMSO, DMF, NMP, THF). Use gentle heating and sonication.The PROTAC dissolves, allowing for the preparation of a stock solution.
Incomplete Reaction/Purification Re-purify the PROTAC using an appropriate chromatographic method. Confirm purity and identity via LC-MS and NMR.A pure compound with potentially different solubility characteristics is obtained.

Problem 2: PROTAC precipitates from aqueous buffer over the course of an experiment.

Potential Cause Troubleshooting Step Expected Outcome
Time-dependent Aggregation Include a stabilizing agent in the buffer, such as a small amount of non-ionic surfactant (e.g., Tween-20, Pluronic F-68).The PROTAC remains in solution for the duration of the experiment.
Exceeding Kinetic Solubility Determine the kinetic solubility of your PROTAC in the assay buffer (see Experimental Protocol 1). Ensure the experimental concentration is below this limit.[1]Prevention of time-dependent precipitation.

Experimental Protocols

Experimental Protocol 1: Kinetic Solubility Assay

This protocol provides a general method for determining the kinetic solubility of a PROTAC in an aqueous buffer.

Materials:

  • PROTAC of interest

  • 100% DMSO

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well plates (one for dilution, one for the assay)

  • Plate sealer

  • Plate reader capable of measuring turbidity (nephelometry) or a high-throughput LC-MS system.

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the PROTAC stock solution with DMSO to generate a range of concentrations (e.g., from 10 mM down to 1 µM).

  • Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO dilution to a new 96-well plate containing the desired aqueous buffer (e.g., 198 µL) to achieve a final DMSO concentration of 1%.

  • Incubation: Seal the plate and incubate at room temperature (or 37°C) with shaking for 1-2 hours.

  • Precipitate Detection:

    • Nephelometry: Analyze the plate using a nephelometer. The highest concentration that does not show a significant increase in light scattering compared to the buffer-only control is considered the kinetic solubility.

    • LC-MS (for more precise measurement): Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new plate and determine the concentration of the dissolved PROTAC using a validated LC-MS/MS method.

Diagram: Kinetic Solubility Assay Workflow

Kinetic_Solubility_Workflow Kinetic Solubility Assay Workflow Start Start Stock_Solution Prepare 10 mM PROTAC stock in 100% DMSO Start->Stock_Solution Serial_Dilution Perform serial dilution in DMSO Stock_Solution->Serial_Dilution Add_to_Buffer Add to aqueous buffer (final DMSO <= 1%) Serial_Dilution->Add_to_Buffer Incubate Incubate with shaking (e.g., 2 hours) Add_to_Buffer->Incubate Detection Detect Precipitate? Incubate->Detection Nephelometry Nephelometry (Light Scattering) Detection->Nephelometry Qualitative LCMS Centrifuge & LC-MS of Supernatant Detection->LCMS Quantitative End End Nephelometry->End LCMS->End

Caption: Workflow for determining the kinetic solubility of a PROTAC.

Data Presentation

Table 1: Example Solubility Data for a Hypothetical PROTAC
Formulation Solvent/Vehicle Solubility (µg/mL) Fold Increase vs. Aqueous Buffer
Unformulated PROTACPBS, pH 7.4< 1-
Unformulated PROTACPBS + 5% PEG 4001515x
Amorphous Solid Dispersion (20% load in HPMCAS)PBS, pH 7.45050x
Cyclodextrin Complex (1:2 with HP-β-CD)PBS, pH 7.4120120x

Note: The data presented in this table is for illustrative purposes and may not be representative of all PROTACs with the specified linker.

Diagram: Troubleshooting Logic for PROTAC Precipitation

Troubleshooting_Precipitation Troubleshooting PROTAC Precipitation in Aqueous Buffer Start PROTAC Precipitates in Aqueous Buffer Check_Concentration Is final concentration below kinetic solubility? Start->Check_Concentration Lower_Concentration Lower final PROTAC concentration Check_Concentration->Lower_Concentration No Check_Solvent Is final DMSO concentration <= 0.5%? Check_Concentration->Check_Solvent Yes Lower_Concentration->Check_Solvent Reduce_DMSO Reduce DMSO concentration Check_Solvent->Reduce_DMSO No Add_Cosolvent Add co-solvent (e.g., 1-5% PEG 400) Check_Solvent->Add_Cosolvent Yes Reduce_DMSO->Add_Cosolvent Check_pH Does PROTAC have ionizable groups? Add_Cosolvent->Check_pH Adjust_pH Adjust buffer pH Check_pH->Adjust_pH Yes Consider_Formulation Consider advanced formulation (ASD, Cyclodextrin, etc.) Check_pH->Consider_Formulation No Adjust_pH->Consider_Formulation Success PROTAC Soluble Consider_Formulation->Success

References

Technical Support Center: C-NH-Boc-C-Bis-(C1-PEG1-PFP) Linker

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the C-NH-Boc-C-Bis-(C1-PEG1-PFP) linker in their experiments.

I. Linker Overview

The C-NH-Boc-C-Bis-(C1-PEG1-PFP) is a heterobifunctional linker featuring a Boc-protected amine and two pentafluorophenyl (PFP) esters. This architecture allows for a sequential conjugation strategy. The Boc group provides a stable protecting group for a primary amine, which can be deprotected under acidic conditions to reveal the amine for subsequent conjugation.[1][2] The PFP esters are highly reactive towards primary and secondary amines, forming stable amide bonds.[3][4] This linker is commonly employed in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[5]

II. Troubleshooting Guide

This section addresses common issues encountered during the cleavage (Boc deprotection) and conjugation (PFP ester reaction) steps involving the C-NH-Boc-C-Bis-(C1-PEG1-PFP) linker.

Issue 1: Incomplete or Slow Boc Deprotection

Possible Cause Recommended Solution
Insufficient Acid Strength or Concentration The Boc group is cleaved by acidolysis.[6] If the reaction is slow or incomplete, consider increasing the concentration of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). A common range is 20-50% TFA in DCM.[6] For substrates sensitive to strong acid, 4M HCl in dioxane is an alternative.[6]
Inadequate Reaction Time or Temperature Boc deprotection is a kinetic process. If the reaction is incomplete, extend the reaction time and monitor progress using TLC or LC-MS. While typically performed at room temperature, gentle warming may be necessary for some substrates.[6]
Steric Hindrance The polyethylene (B3416737) glycol (PEG) chain may sterically hinder the approach of the acid to the Boc-protected amine. Using a higher concentration of acid or a stronger acid system can help overcome this.
Solvent Issues Ensure the linker is fully dissolved. DCM is a common solvent for TFA-mediated deprotection, but solubility should be confirmed for your specific conjugate.[6]

Issue 2: Side Product Formation During Boc Deprotection

Possible Cause Recommended Solution
Alkylation of Nucleophilic Residues The tert-butyl cation generated during Boc deprotection can alkylate electron-rich functional groups (e.g., thiols, some aromatic rings).[7] The addition of scavengers like triisopropylsilane (B1312306) (TIS) can suppress these side reactions.[6]
Cleavage of Other Acid-Labile Groups If your molecule contains other acid-sensitive protecting groups, they may be cleaved under the Boc deprotection conditions. A study showed that TFA in DCM can lead to a 10-20% loss of ester bonds.[6] Using milder conditions (e.g., lower TFA concentration, shorter reaction time) or a different acid such as HCl in ethyl acetate (B1210297) may be necessary.[6]

Issue 3: Low or No Conjugation Efficiency with PFP Esters

Possible Cause Recommended Solution
Hydrolysis of PFP Ester PFP esters are more stable to hydrolysis than N-hydroxysuccinimide (NHS) esters, but they will still degrade in aqueous solutions, especially at higher pH.[3][8] It is recommended to prepare solutions of the PFP-activated linker immediately before use and avoid storing them.[4]
Suboptimal pH The optimal pH range for the reaction of PFP esters with primary amines is 7.2-9.0.[8] Buffers containing primary amines (e.g., Tris) should be avoided as they will compete for reaction with the PFP ester.[4] Phosphate-buffered saline (PBS) is a suitable alternative.[4]
Poor Solubility The C-NH-Boc-C-Bis-(C1-PEG1-PFP) linker should be dissolved in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) before addition to the aqueous reaction mixture.[4] The final concentration of the organic solvent should be kept low (ideally <10%) to avoid denaturation of protein substrates.[8]
Insufficient Mixing Ensure thorough mixing when adding the PFP ester solution to the reaction mixture to facilitate dispersion.[8]

III. Frequently Asked Questions (FAQs)

Q1: What are the recommended conditions for Boc deprotection of this linker?

A1: A common starting point for Boc deprotection is treatment with 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature for 1-2 hours.[6] The reaction progress should be monitored by an appropriate analytical method like TLC or LC-MS.

Q2: How can I monitor the progress of the Boc deprotection reaction?

A2: You can monitor the reaction using:

  • Thin-Layer Chromatography (TLC): The deprotected amine will be more polar and have a lower Rf value than the Boc-protected starting material.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This allows for accurate quantification of the starting material and product.[6]

  • ¹H NMR Spectroscopy: Monitor the disappearance of the singlet peak corresponding to the tert-butyl protons of the Boc group at approximately 1.4 ppm.[6]

Q3: What is the primary degradation pathway for the PFP esters on the linker?

A3: The primary degradation pathway for PFP esters in the presence of water is hydrolysis, which yields the corresponding carboxylic acid and pentafluorophenol. This reaction is accelerated at a higher pH.[8]

Q4: How should I store the C-NH-Boc-C-Bis-(C1-PEG1-PFP) linker?

A4: PFP esters are sensitive to moisture. For long-term stability, the linker should be stored at -20°C in a tightly sealed container with a desiccant.[4]

Q5: Can I prepare a stock solution of the PFP-activated linker?

A5: It is strongly recommended to prepare solutions of the PFP-activated linker immediately before use. Due to their susceptibility to hydrolysis, stock solutions will degrade over time, leading to a loss of reactivity.[4]

IV. Quantitative Data Summary

The following tables summarize key quantitative data related to the cleavage and reactivity of the functional groups present in the C-NH-Boc-C-Bis-(C1-PEG1-PFP) linker. The data is based on representative systems and should be used as a guideline.

Table 1: Representative Reaction Conditions for Boc Deprotection of Amino-PEG Linkers [1]

Parameter Reagent/Solvent Temperature (°C) Time (h) Yield (%)
Boc Deprotection 20-50% TFA in DCM0 to Room Temp0.5 - 2High
4M HCl in DioxaneRoom Temp0.5 - 2High
50% TFA in DCMRoom Temp0.4>95

Table 2: Comparative Analysis of PFP Ester and NHS Ester Reactivity [3]

Parameter Pentafluorophenyl (PFP) Ester N-hydroxysuccinimide (NHS) Ester
Hydrolysis Half-life More stable than NHS esters. Reported to be 3.0 times longer than NHS at pH 8.Hours at pH ≤ 7, minutes at pH 8.
Aminolysis Rate Constant (k') 2.46 x 10⁻¹ s⁻¹ (with 1-aminomethylpyrene)3.49 x 10⁻³ s⁻¹ (with 1-aminomethylpyrene)
Optimal pH for Conjugation 7.2 - 9.0[8]7.0 - 8.5

V. Experimental Protocols

Protocol 1: Boc Deprotection of the C-NH-Boc-C-Bis-(C1-PEG1-PFP) Linker

This protocol outlines a general procedure for the removal of the Boc protecting group.

Materials:

  • Boc-protected linker conjugate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected linker conjugate in anhydrous DCM (e.g., 0.1-0.2 M).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA to the desired final concentration (e.g., 20-50% v/v).

  • If the substrate contains acid-sensitive groups, add a scavenger such as TIS (2.5-5% v/v).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[6]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

  • Co-evaporation with toluene (B28343) can be performed to remove residual TFA.[6]

  • The resulting TFA salt of the deprotected amine can often be used directly in the next step or neutralized with a mild base.

Protocol 2: Conjugation of a Primary Amine to the PFP Ester

This protocol provides a general method for reacting a primary amine-containing molecule with the PFP esters of the linker.

Materials:

  • PFP-activated linker

  • Amine-containing molecule

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Reaction buffer (e.g., Phosphate-Buffered Saline, pH 7.2-8.5)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Immediately before use, dissolve the PFP-activated linker in a minimal amount of anhydrous DMF or DMSO to prepare a concentrated stock solution.

  • Dissolve the amine-containing molecule in the reaction buffer.

  • Add a 5- to 20-fold molar excess of the dissolved PFP-activated linker to the solution of the amine-containing molecule with gentle mixing.

  • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.

  • (Optional) Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 30 minutes at room temperature.

  • Purify the conjugate using an appropriate method (e.g., dialysis, size-exclusion chromatography, or HPLC).

VI. Visualizations

Boc_Deprotection_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up Dissolve_Linker Dissolve Boc-protected linker in anhydrous DCM Cool_Solution Cool to 0°C Dissolve_Linker->Cool_Solution Add_TFA Add TFA (20-50%) [+ Scavenger if needed] Cool_Solution->Add_TFA Stir_React Stir at 0°C to RT (1-2 hours) Add_TFA->Stir_React Monitor Monitor by TLC/LC-MS Stir_React->Monitor Concentrate Concentrate under reduced pressure Monitor->Concentrate Co-evaporate Co-evaporate with Toluene (optional) Concentrate->Co-evaporate Product Deprotected Amine (TFA Salt) Co-evaporate->Product

Caption: Experimental workflow for Boc deprotection of the linker.

PFP_Ester_Conjugation_Pathway PFP_Linker C-NH-Boc-C-Bis-(C1-PEG1-PFP) (PFP Ester) Conjugated_Product Stable Amide Bond (Linker-NH-R) PFP_Linker->Conjugated_Product Aminolysis (Desired Reaction) pH 7.2-9.0 Inactive_Linker Inactive Carboxylic Acid PFP_Linker->Inactive_Linker Hydrolysis Amine Primary/Secondary Amine (R-NH2) Hydrolysis Hydrolysis (Side Reaction) (H2O, pH dependent) Troubleshooting_Logic Problem Low Yield of Final Product Step1_Check Check Boc Deprotection Problem->Step1_Check Step2_Check Check PFP Conjugation Problem->Step2_Check Incomplete_Deprotection Incomplete Deprotection? Step1_Check->Incomplete_Deprotection Side_Products Side Products? Step1_Check->Side_Products Low_Conjugation Low Conjugation? Step2_Check->Low_Conjugation Increase_Acid Increase Acid Conc./Time Incomplete_Deprotection->Increase_Acid Yes Add_Scavenger Add Scavenger Side_Products->Add_Scavenger Yes Check_pH Optimize pH Low_Conjugation->Check_pH Yes Fresh_Linker Use Fresh Linker Solution Low_Conjugation->Fresh_Linker Yes

References

Technical Support Center: PROTAC Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PROTAC development. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges related to steric hindrance in PROTAC synthesis and application.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of PROTACs and why is it a problem?

A1: Steric hindrance in PROTACs refers to the spatial interference or "clashing" between the target Protein of Interest (POI), the PROTAC molecule, and the recruited E3 ubiquitin ligase. This physical obstruction prevents the three components from forming a stable and productive ternary complex.[1][2] A successful ternary complex is the cornerstone of PROTAC action; it is the essential intermediate that allows the E3 ligase to transfer ubiquitin to the target protein, marking it for degradation.[1][3] If steric hindrance prevents this complex from forming correctly, ubiquitination will be inefficient, and the target protein will not be degraded.[1][4]

Q2: How does the PROTAC linker design influence steric hindrance?

A2: The linker is a critical determinant of PROTAC efficacy as it dictates the distance, orientation, and flexibility between the target protein and the E3 ligase.[][6] Its properties directly influence the stability of the ternary complex:

  • Linker Length: An overly short linker can cause a direct steric clash, physically preventing the two proteins from binding simultaneously.[1][7] Conversely, an excessively long linker can lead to a highly flexible and unstable complex, which is also unproductive.[1][8] Finding the optimal length is often an empirical process that balances these two factors.[9][10]

  • Linker Composition & Rigidity: The chemical makeup of the linker (e.g., PEG vs. alkyl chains) affects its flexibility and physicochemical properties.[8][11] A more rigid linker might pre-organize the PROTAC into a productive conformation, but it could also lock it into a non-productive one. Flexible linkers can explore more conformations but may have an entropic penalty upon binding.[8]

  • Attachment Site: The point at which the linker connects to the target and E3 ligase ligands is crucial.[12][] Choosing a solvent-exposed region on the original ligands is a common strategy to minimize interference with their primary binding interactions and allow the linker to project outwards.[]

Q3: What are the common experimental signs that steric hindrance is negatively impacting my PROTAC's performance?

A3: Steric hindrance issues manifest in several ways during experimental evaluation:

  • No Degradation Despite Binary Binding: The most common sign is when your PROTAC shows good binding affinity to the target protein and the E3 ligase independently (in binary assays), but fails to induce degradation in cellular assays.[14] This suggests the two binding events are mutually exclusive due to a clash in the ternary state.

  • High "Hook Effect": While the hook effect is common with PROTACs, a very pronounced hook effect at high concentrations can be exacerbated by poor cooperativity due to steric hindrance.[2][15] This occurs when non-productive binary complexes (PROTAC-target or PROTAC-ligase) dominate over the productive ternary complex.[2]

  • Weak Ternary Complex Formation: Biophysical assays such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or FRET-based assays show weak or no detectable formation of the POI-PROTAC-E3 complex.[2][16]

  • Negative Cooperativity: A quantitative sign where the binding of one protein to the PROTAC actually decreases the binding affinity of the second protein. This is a strong indicator of a steric clash or other unfavorable interactions at the protein-protein interface.[4]

Visualizing PROTAC Mechanics and Troubleshooting

PROTAC Mechanism of Action

The following diagram illustrates the catalytic cycle of a PROTAC, highlighting the formation of the critical ternary complex which can be disrupted by steric hindrance.

PROTAC_Mechanism PROTAC Catalytic Cycle cluster_main PROTAC Catalytic Cycle cluster_ternary Ternary Complex Formation PROTAC Free PROTAC POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ligase PROTAC->E3 Binds Ternary POI-PROTAC-E3 Ternary Complex Steric Steric Hindrance Ternary->Steric Ub Ubiquitin Ternary->Ub Ubiquitination Proteasome 26S Proteasome Ub->Proteasome Recognition Proteasome->PROTAC PROTAC Recycled Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: A diagram of the PROTAC catalytic cycle.

Troubleshooting Workflow

This workflow provides a systematic approach to diagnosing and solving issues of poor degradation that may be caused by steric hindrance.

Troubleshooting_Workflow Troubleshooting Workflow for Steric Hindrance Start Start: Poor or No Target Degradation Observed CheckBinary 1. Confirm Binary Binding (PROTAC to POI & E3 Ligase) Start->CheckBinary NoBinary Problem is with Ligand Affinity. Redesign warhead or E3 ligand. CheckBinary->NoBinary Binding is weak or absent TernaryAssay 2. Assess Ternary Complex Formation (SPR, ITC, FRET, NanoBRET) CheckBinary->TernaryAssay Binary binding is confirmed NoTernary Inefficient Ternary Complex. High suspicion of Steric Hindrance. TernaryAssay->NoTernary Complex formation is weak or absent ReTest 5. Re-evaluate Degradation with Optimized PROTACs TernaryAssay->ReTest Complex forms efficiently (Issue may be downstream, e.g., ubiquitination) OptimizeLinker 3. Synthesize Linker Library (Vary length, composition, attachment points) NoTernary->OptimizeLinker Modeling 4. Computational Modeling (Predict productive conformations) NoTernary->Modeling OptimizeLinker->ReTest Modeling->OptimizeLinker Guide design Success Successful Degradation Achieved ReTest->Success

Caption: A workflow for troubleshooting steric hindrance.

Troubleshooting Guide

Problem: My PROTAC binds well to its targets individually but fails to induce degradation. Could this be a steric issue?

Answer: Yes, this is a classic sign of steric hindrance. The ability to form two separate binary complexes (PROTAC-POI and PROTAC-E3) does not guarantee the formation of a productive ternary complex. The spatial arrangement required for the ternary complex may introduce a clash between the protein surfaces, preventing the necessary proximity for ubiquitination.

Troubleshooting Steps:

  • Confirm Ternary Complex Formation: Use biophysical assays like SPR or cellular methods like NanoBRET to directly measure whether the ternary complex is forming.[17][18] A lack of a stable complex is strong evidence of a steric problem.

  • Analyze Cooperativity: If you can measure ternary complex formation, calculate the cooperativity factor (α).[4] A value less than 1 (negative cooperativity) confirms that the binding of the two proteins is mutually detrimental, strongly indicating a clash.[4]

  • Initiate Linker Optimization: The most direct way to solve steric hindrance is by modifying the linker.[8]

    • Vary Length: Synthesize a series of PROTACs where the linker length is systematically increased (e.g., adding 2-4 atoms at a time). Often a "sweet spot" in length exists that relieves the clash without adding excessive flexibility.[1][9]

    • Change Attachment Point: If possible, change the linker's connection point on either the target ligand or the E3 ligand.[12] Moving the exit vector can dramatically alter the relative orientation of the recruited proteins and open up new, productive binding modes.

    • Alter Composition: Swap a flexible PEG linker for a more rigid alkyl chain or vice versa. This can influence the conformational states the PROTAC can adopt.[8][11]

Quantitative Data on Linker Optimization

The optimal linker length is highly dependent on the specific POI and E3 ligase pair. Empirical testing is crucial. The table below summarizes data from a study on Estrogen Receptor (ERα) targeting PROTACs, demonstrating the significant impact of linker length on degradation efficacy.[9][10]

PROTAC CompoundLinker TypeLinker Length (atoms)ERα Degradation (%) at 100 nMNotes
PROTAC 11 PEG-like9~60%Shorter linker shows moderate activity.
PROTAC 12 PEG-like12~85%Increased length improves degradation.
PROTAC 13 PEG-like16>95%Optimal length in this series, showing near-complete degradation.[9][10]
PROTAC 14 PEG-like19~65%Longer linker leads to reduced efficacy.
PROTAC 15 PEG-like21~50%Excessively long linker is detrimental to activity.[9]

Data is adapted from findings on ERα-degrading PROTACs to illustrate the principle of linker length optimization.[9][10]

Key Experimental Protocols

Protocol 1: Western Blotting for Target Protein Degradation

This is the standard method to quantify the reduction in target protein levels following PROTAC treatment.[19]

Methodology:

  • Cell Seeding: Plate your cells of interest in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO). It is critical to use a dose-response curve to observe the "hook effect". Incubate for a predetermined time (e.g., 16-24 hours).

  • Cell Lysis: Wash the cells twice with ice-cold PBS. Lyse the cells directly in the well using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration of each sample using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Normalize the protein amounts for all samples. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to your target protein overnight at 4°C.

    • Wash the membrane 3x with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3x with TBST.

    • Crucially, re-probe the same membrane for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.

  • Detection & Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using software like ImageJ. Normalize the target protein signal to the corresponding loading control signal for each lane.

Protocol 2: Ternary Complex Formation Assay by Surface Plasmon Resonance (SPR)

SPR is a powerful biophysical technique to measure the kinetics and affinity of ternary complex formation in real-time.[17][20]

Methodology:

  • Protein & Compound Preparation:

    • Obtain highly pure, recombinant target protein (POI) and E3 ligase complex (e.g., VCB: VHL, Elongin C, Elongin B).[20]

    • One protein will be the "ligand" (immobilized on the chip), and the other will be the "analyte" (injected over the surface). A common setup is to immobilize the E3 ligase.[17]

    • Prepare precise serial dilutions of your PROTAC in a suitable running buffer (e.g., HBS-EP+).

  • Immobilization: Immobilize the E3 ligase onto a sensor chip (e.g., a CM5 chip via amine coupling or a streptavidin chip if the protein is biotinylated). Aim for a low immobilization density to avoid mass transport limitations.

  • Binary Affinity Measurement (PROTAC to E3):

    • Inject the serial dilutions of the PROTAC alone over the immobilized E3 ligase surface.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the binary affinity (KDbinary) of the PROTAC for the E3 ligase.[20]

  • Ternary Affinity Measurement (PROTAC + POI to E3):

    • Prepare a new set of PROTAC serial dilutions. To each dilution, add a constant, near-saturating concentration of the target protein (POI). Pre-incubate briefly to allow for binary complex formation.

    • Inject these PROTAC-POI mixtures over the immobilized E3 ligase surface.

    • Fit the resulting sensorgrams to determine the ternary affinity (KDternary).[20]

  • Data Analysis & Cooperativity Calculation:

    • Confirm that the POI alone does not bind to the immobilized E3 ligase in the absence of the PROTAC.

    • Calculate the cooperativity factor (α) using the formula: α = KDbinary / KDternary .

    • An α > 1 indicates positive cooperativity (favorable complex).

    • An α < 1 indicates negative cooperativity (unfavorable complex, potential steric hindrance).[4]

References

Impact of pH on C-NH-Boc-C-Bis-(C1-PEG1-PFP) conjugation efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed information, troubleshooting advice, and protocols for using the C-NH-Boc-C-Bis-(C1-PEG1-PFP) crosslinker, a polyethylene (B3416737) glycol (PEG)-based PROTAC linker.[1] The focus of this guide is to address the critical impact of pH on the efficiency of the conjugation reaction between the terminal pentafluorophenyl (PFP) esters and amine-containing molecules.

Frequently Asked Questions (FAQs)

Q1: What is C-NH-Boc-C-Bis-(C1-PEG1-PFP) and what is it used for? C-NH-Boc-C-Bis-(C1-PEG1-PFP) is a homobifunctional crosslinker used in bioconjugation. It features two PFP ester reactive groups designed to react with primary and secondary amines to form stable amide bonds.[2][3] Its central core contains a Boc-protected amine. This structure makes it particularly suitable as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it can connect a target protein-binding ligand and an E3 ubiquitin ligase ligand.[1]

Q2: What is the optimal pH for the conjugation reaction with this linker? The optimal pH range for the reaction between the PFP esters and primary amines is between 7.2 and 8.5.[2][4][5][6] A slightly basic environment (pH 8.0-8.5) is often recommended to ensure the target amine groups are deprotonated and sufficiently nucleophilic for the reaction to proceed efficiently.[2][7]

Q3: What happens if the reaction pH is too low? If the pH is too low (below 7.0), the primary amine groups on your target molecule will be protonated (-NH₃⁺). This protonation reduces their nucleophilicity, leading to a significant decrease in the reaction rate and overall conjugation efficiency.[4]

Q4: What happens if the reaction pH is too high? If the pH is too high (above 9.0), the rate of hydrolysis of the PFP ester increases significantly.[4][8] Hydrolysis is a competing reaction where water attacks the PFP ester, converting it to a non-reactive carboxylic acid.[5] This degradation of the linker reduces the amount available for conjugation, thus lowering the yield of the desired product.[5][9]

Q5: Why use a PFP ester instead of a more common NHS ester? PFP esters are significantly more stable towards hydrolysis in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters.[2][3][4][10][11][12] This enhanced stability leads to more efficient and reproducible conjugation reactions, as less of the crosslinker is wasted due to premature degradation.[12]

Q6: What buffers and solvents should I use?

  • Buffers: Use amine-free buffers such as Phosphate-Buffered Saline (PBS), HEPES, Borate, or Bicarbonate buffer.[2][8][11][13] Avoid buffers containing primary amines, like Tris or glycine, as they will compete with your target molecule for reaction with the PFP ester.[3][8][11]

  • Solvents: C-NH-Boc-C-Bis-(C1-PEG1-PFP) is moisture-sensitive.[2][5][8][11] It should be dissolved in an anhydrous organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[2][3][5][6][11] It is soluble at 10 mM in DMSO.[1] Do not prepare and store aqueous stock solutions.[3][5][11]

Q7: What is the purpose of the Boc group and how is it removed? The tert-butyloxycarbonyl (Boc) group is a protecting group on the linker's central amine. It keeps the amine non-reactive during the PFP ester conjugation step. After the conjugation is complete, the Boc group can be removed under acidic conditions to reveal a free amine.[14] This newly exposed amine can then be used for subsequent modification or conjugation steps. Deprotection is typically achieved using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a solvent like dichloromethane (B109758) (DCM).[14][15][16]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Conjugation Yield Suboptimal pH: The reaction buffer pH is too low (<7.2), protonating the target amines.[2][4]Optimize the reaction pH to the 7.2-8.5 range. Start with pH 8.0-8.5 for protein conjugations.[2]
PFP Ester Hydrolysis: The reagent was exposed to moisture during storage or handling, or the pH is too high (>8.5).[2][5][8]Ensure the reagent is stored at -20°C with a desiccant.[2][5][8] Warm the vial to room temperature before opening.[2][3][8][11] Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[2][3][5]
Competing Amines: The reaction buffer (e.g., Tris, glycine) or sample contains primary amines.[2][3][8][11]Perform a buffer exchange on your sample into an amine-free buffer (e.g., PBS, HEPES, Borate) before adding the crosslinker.[2][11]
Insufficient Reagent Concentration: The concentration of the crosslinker or target molecule is too low.[2]Increase the concentration of the reactants. A typical starting protein concentration is 1-10 mg/mL.[2] Optimize the molar ratio of crosslinker to the target molecule (a 10- to 50-fold molar excess of crosslinker is a common starting point).[2][8]
Inconsistent Results / Poor Reproducibility PFP Ester Instability: Stock solutions of the linker are being prepared in advance and stored.The PFP ester readily hydrolyzes and becomes non-reactive.[3][11] Always prepare solutions of the crosslinker immediately before use and discard any unused portion.[3][5][11]
Inaccurate pH Measurement: The pH of the reaction buffer is not accurately controlled between experiments.Calibrate your pH meter before preparing buffers. Ensure the pH of the final reaction mixture (after adding all components) is within the optimal range.
Precipitate Forms During Reaction Low Solubility: The target molecule or the resulting conjugate has poor solubility in the aqueous buffer. The final concentration of the organic solvent (DMSO/DMF) is too high.If solubility is an issue, you can include 5-10% of an organic co-solvent (DMSO or DMF) in the reaction buffer.[4][8] However, ensure the final concentration does not exceed 10% to avoid protein denaturation.[6][8]

Quantitative Data Summary

The efficiency of the PFP-amine conjugation is a balance between the reactivity of the amine and the stability of the ester, both of which are pH-dependent.

Table 1: Influence of pH on PFP Ester Conjugation Parameters

pH RangeAmine ReactivityPFP Ester Hydrolysis RateOverall Conjugation Efficiency
< 7.0Low (Amine is protonated)[4]Very LowPoor
7.2 - 8.5High (Amine is deprotonated)[7]Moderate[4][8]Optimal [2][4][5]
> 8.5HighHigh (Competing reaction)[5][8][17]Reduced

Table 2: Comparative Stability of Amine-Reactive Esters

ParameterPentafluorophenyl (PFP) EsterN-hydroxysuccinimide (NHS) Ester
Hydrolytic Stability More stable than NHS esters.[3][4][11][12] One study noted a PFP ester was ~6-fold more stable than an NHS ester in an aqueous solution.[2]Prone to rapid hydrolysis, especially at pH > 8.[10][12] The half-life can be minutes at pH 8.[10]
Optimal Reaction pH 7.2 - 8.5[4][6]7.0 - 8.5[12]
Key Advantage Higher resistance to hydrolysis leads to more efficient and reproducible reactions.[12]Well-established chemistry with many commercially available reagents.

Experimental Protocols

Protocol 1: General Procedure for PFP-Amine Conjugation

This protocol provides a general starting point. Optimal conditions, such as the molar ratio of crosslinker to the target molecule, may need to be determined empirically.

  • Prepare the Target Molecule:

    • Dissolve your amine-containing molecule (e.g., protein, peptide) in an amine-free reaction buffer (e.g., 100 mM sodium bicarbonate buffer, pH 8.5) at a concentration of 1-10 mg/mL.[2][7]

    • If your sample is in an incompatible buffer (like Tris), perform a buffer exchange using a desalting column or dialysis.[3][11]

  • Prepare the Crosslinker Solution:

    • Equilibrate the vial of C-NH-Boc-C-Bis-(C1-PEG1-PFP) to room temperature before opening.[3][8][11]

    • Immediately before use, dissolve the required amount of the crosslinker in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10-100 mM).[4][5][6]

  • Perform the Conjugation Reaction:

    • Slowly add the desired molar excess (e.g., 5 to 20-fold excess over the target amine) of the crosslinker solution to the target molecule solution while gently stirring or vortexing.[4][7]

    • Ensure the final concentration of the organic solvent (DMSO/DMF) in the reaction mixture does not exceed 10%.[6][8]

    • Incubate the reaction at room temperature for 1-4 hours or overnight at 4°C.[4][6]

  • Quench the Reaction (Optional):

    • To stop the reaction and consume any unreacted PFP ester, add a quenching buffer (e.g., Tris buffer, final concentration 20-50 mM) and incubate for 30 minutes at room temperature.[4][6]

  • Purify the Conjugate:

    • Remove excess crosslinker and reaction byproducts using a desalting column (gel filtration) or dialysis.[3][6][11]

Protocol 2: Boc-Group Deprotection

This step is performed after the PFP-amine conjugation and purification.

  • Prepare the Conjugate:

    • Lyophilize or evaporate the solvent from the purified conjugate to ensure it is free of water.

    • Dissolve the dried conjugate in a suitable organic solvent, such as dichloromethane (DCM).

  • Perform the Deprotection Reaction:

    • Cool the solution to 0°C in an ice bath.

    • Slowly add trifluoroacetic acid (TFA) to a final concentration of 20-25% (v/v).[14][15]

    • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.[14]

  • Monitor the Reaction:

    • Monitor the completion of the deprotection using an appropriate analytical method, such as LC-MS or TLC.[14]

  • Isolate the Final Product:

    • Upon completion, remove the solvent and excess TFA under reduced pressure (e.g., using a rotary evaporator).[14]

    • For a basic work-up, the residue can be redissolved in DCM and washed with a saturated sodium bicarbonate solution to neutralize the acid, followed by a brine wash and drying over anhydrous sodium sulfate.[14]

Visualizations

G cluster_prep Stage 1: Preparation cluster_react Stage 2: Conjugation & Purification cluster_deprotect Stage 3: Deprotection prep_target Prepare Target Molecule in Amine-Free Buffer (pH 7.2-8.5) conjugation PFP-Amine Conjugation (RT, 1-4h) prep_target->conjugation prep_linker Prepare Fresh Linker Solution in Anhydrous DMSO or DMF prep_linker->conjugation purification Purification (Desalting / Dialysis) conjugation->purification deprotection Boc Deprotection (TFA / DCM) purification->deprotection final_product Final Deprotected Conjugate deprotection->final_product

Caption: Experimental workflow for two-stage conjugation and deprotection.

G center Conjugation Efficiency ph_low Low pH (<7.0) amine Amine Reactivity (-NH₂) ph_low->amine Decreases (Protonation) hydrolysis PFP Ester Stability (vs. Hydrolysis) ph_low->hydrolysis High ph_opt Optimal pH (7.2-8.5) ph_opt->amine Increases ph_opt->hydrolysis Moderate ph_high High pH (>8.5) ph_high->amine High ph_high->hydrolysis Decreases amine->center + Positive Effect hydrolysis->center + Positive Effect

Caption: Relationship between pH, reactivity, stability, and efficiency.

Caption: Simplified reaction scheme for crosslinking and deprotection.

References

Technical Support Center: Mass Spectrometry of C-NH-Boc-C-Bis-(C1-PEG1-PFP) PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides specialized guidance for researchers encountering mass spectrometry (MS) issues with PROTACs containing a Boc-protected amine linker and two PFP-activated PEG arms.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural components of this PROTAC that are challenging for mass spectrometry analysis?

A: The specified PROTAC class possesses three key features that can complicate MS analysis:

  • C-NH-Boc-C (Boc-protected amine): The tert-Butyloxycarbonyl (Boc) group is notoriously labile. It is prone to cleavage under acidic conditions (even trace amounts of TFA in mobile phases) or due to thermal stress, such as in a heated electrospray ionization (ESI) source.[1][2][3] This results in a characteristic neutral loss of 100.05 Da (C5H8O2) or 56.06 Da (isobutylene, C4H8).

  • Bis-(C1-PEG1-PFP) (Dual PEG-PFP arms):

    • PEG Linker: Polyethylene glycol (PEG) linkers, even short ones, can lead to polydispersity (a distribution of molecular weights) and create a complex charge state envelope in the mass spectrum, making data interpretation difficult.[4][5]

    • PFP Ester: The Pentafluorophenyl (PFP) ester is a reactive group designed for conjugation.[6] It is susceptible to hydrolysis (reaction with water) if samples are not handled in anhydrous conditions, leading to the observation of unexpected masses.[7]

Q2: I see a major peak that is approximately 100 Da lighter than my expected molecular weight. What is the most likely cause?

A: The most common cause for observing a mass ~100 Da less than the expected parent mass is the in-source fragmentation and loss of the entire Boc protecting group (t-butoxycarbonyl, exact mass loss: 100.05 Da).[1] This is a very common issue with Boc-protected amines during ESI-MS analysis. A secondary, related loss of isobutylene (B52900) (56.06 Da) can also occur.

Q3: How does the reactive PFP ester group affect my analysis? Can it be the source of artifacts?

A: Yes, the PFP ester is an activated ester and can be a source of artifacts. While more stable against hydrolysis than N-hydroxysuccinimide (NHS) esters, it can still react with nucleophiles.[6][7] If your sample preparation involves aqueous buffers or protic solvents like methanol (B129727) for an extended period, you may observe peaks corresponding to the hydrolyzed PFP ester (loss of C6F5H and addition of OH, a net change of -166.99 Da) or reaction with the solvent (e.g., methanol addition, a net change of -151.99 Da). It is crucial to use fresh, anhydrous solvents for sample dissolution and minimize sample time in the autosampler before injection.

Q4: What are some general starting points for developing a robust LC-MS method for these PROTACs?

A: For large, complex molecules like PROTACs, a sensitive and robust LC-MS/MS method is essential.[8]

  • Chromatography: Use a reversed-phase C18 column (e.g., ACQUITY HSS T3) with a water/acetonitrile gradient.[9] A shallow gradient often provides the best resolution.

  • Mobile Phase: Use 0.1% formic acid as the mobile phase modifier instead of trifluoroacetic acid (TFA). TFA is a strong acid that can cause the Boc group to cleave either in solution or in the MS source.[1][2]

  • Ionization: Use Electrospray Ionization (ESI) in positive ion mode.

  • MS Settings: Start with gentle source conditions (lower fragmentor voltage, lower source temperature) to minimize in-source fragmentation of the Boc group.[1] For quantification, Multiple Reaction Monitoring (MRM) is typically used.[10]

Troubleshooting Guides

This section addresses specific problems you may encounter during your experiments.

Problem: The primary ion observed has a mass of [M-100+H]+ instead of the expected [M+H]+.
  • Question: My mass spectrum is dominated by a peak corresponding to the loss of 100 Da. How can I observe the intact parent ion?

  • Answer: This indicates the facile loss of the Boc protecting group in the mass spectrometer's ion source.

    • Cause: High source temperature or high fragmentor/cone voltage is causing in-source fragmentation. The presence of strong acids like TFA in the mobile phase can also promote this cleavage.[1][2]

    • Solution:

      • Reduce Source Energy: Systematically lower the source temperature and fragmentor voltage to find the softest ionization conditions that still provide adequate signal.

      • Change Mobile Phase: If you are using TFA, immediately switch to 0.1% formic acid. If sensitivity is an issue with formic acid, consider using 1 mM ammonium (B1175870) formate (B1220265) as an alternative additive.[9]

      • Use a Softer Ionization Technique: If available, consider using a gentler ionization method like nano-electrospray ionization (nESI), which can sometimes reduce in-source decay.[11]

Problem: My spectrum is noisy and shows a wide, unresolved hump or multiple charge states.
  • Question: I am not getting a clean, sharp peak for my PROTAC. The data is complex and difficult to interpret. What's happening?

  • Answer: This is characteristic of large, heterogeneous molecules like PEGylated PROTACs.

    • Cause: The PEG linker component can be polydisperse, meaning your sample is a mixture of molecules with slightly different numbers of ethylene (B1197577) glycol units. Additionally, large molecules readily form multiple charge states in ESI, congesting the spectrum.[4]

    • Solution:

      • High-Resolution MS: Use a high-resolution mass spectrometer (e.g., Orbitrap, TOF, or FT-ICR) to resolve the different components and charge states.[11][12]

      • Deconvolution Software: Utilize deconvolution algorithms to computationally convert the complex multi-charge spectrum back to a simple, zero-charge mass spectrum.[13]

      • Post-Column Amine Addition: Infusing a small amount of an amine like triethylamine (B128534) (TEA) post-column (before the MS source) can reduce the charge state complexity, simplifying the spectrum by collapsing multiple charge states into fewer, higher m/z ions.[4]

Problem: I see multiple peaks in my chromatogram with related masses, suggesting degradation.
  • Question: My sample shows the main peak, but also several other peaks that seem to be related impurities. How can I identify them and prevent their formation?

  • Answer: This suggests your PROTAC is unstable during sample preparation, storage, or analysis. A forced degradation study can help identify these degradants.[14]

    • Cause: The primary points of instability are the Boc group and the PFP esters. The PFP esters can hydrolyze in the presence of water, and the linker itself can be susceptible to cleavage under harsh pH conditions.

    • Solution:

      • Confirm PFP Hydrolysis: Check for a consistent mass difference corresponding to the hydrolysis of one or both PFP esters.

      • Ensure Anhydrous Conditions: Prepare samples immediately before analysis using fresh, anhydrous solvents like DMSO or DMF.[6][7]

      • Control pH: Use amine-free buffers (e.g., phosphate (B84403) or carbonate) at a neutral or slightly acidic pH (e.g., pH 6-7.5) for any aqueous steps to minimize hydrolysis.[7]

      • Perform Stability Tests: Assess the stability of your PROTAC in the analytical solvent over time to determine if degradation is occurring in the autosampler.

Data Presentation

Table 1: Common Mass Shifts for C-NH-Boc-C-Bis-(C1-PEG1-PFP) PROTACs
Modification / ArtifactMass Change (Da)Description & Common Cause
Neutral Losses
Loss of Isobutylene-56.06In-source fragmentation of the Boc group.
Loss of Boc Group-100.05Complete loss of the Boc protecting group; very common.[1]
PFP Ester Reactions
Hydrolysis of one PFP ester-166.99Reaction with water, replacing one -OC6F5 group with -OH.
Methanolysis of one PFP ester-151.99Reaction with methanol, replacing one -OC6F5 group with -OCH3.
Hydrolysis of both PFP esters-333.98Reaction with water at both PFP ester sites.
Common Adducts
Sodium Adduct+22.99Formation of [M+Na]+; common salt contamination.
Potassium Adduct+39.10Formation of [M+K]+; common salt contamination.
Acetonitrile Adduct+41.03Formation of [M+ACN+H]+; from mobile phase.
DMSO Adduct+78.01Formation of [M+DMSO+H]+; from sample solvent.
Table 2: Comparison of Mobile Phase Modifiers for Boc-PROTAC Analysis
ModifierTypical ConcentrationProsCons
Formic Acid (FA) 0.1%Good peak shape for most compounds; significantly reduces in-source Boc cleavage compared to TFA.[2]May provide lower ionization efficiency for some compounds.
Trifluoroacetic Acid (TFA) 0.05 - 0.1%Excellent peak shape, especially for peptides.Strongly acidic; promotes cleavage of the Boc group, often making it impossible to see the intact molecule.[1][2]
Ammonium Formate 1-10 mMProvides good buffering and can improve ionization efficiency.May require optimization to achieve good peak shape.

Experimental Protocols

Protocol 1: General LC-MS/MS Method for PROTAC Analysis

This protocol provides a starting point for analyzing a C-NH-Boc-C-Bis-(C1-PEG1-PFP) PROTAC.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the PROTAC in anhydrous DMSO.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL in a 50:50 mixture of Acetonitrile:Water immediately before injection.

  • LC Conditions:

    • Column: Waters ACQUITY UPLC HSS T3 C18, 1.8 µm, 2.1 x 50 mm.[9]

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5-10 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • MS Conditions (ESI+):

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Cone/Fragmentor Voltage: Start at a low value (e.g., 20 V) and optimize as needed.

    • Scan Range (Full Scan): m/z 200–2000.

    • MS/MS: For fragmentation analysis, use Collision-Induced Dissociation (CID). Select the protonated molecule [M+H]+ as the precursor and ramp collision energy to identify characteristic fragments.[11][15]

Protocol 2: Investigating In-Source Fragmentation of the Boc Group

This method helps confirm if the loss of the Boc group is happening in the ion source.

  • Prepare Sample: Prepare the PROTAC sample as described in Protocol 1.

  • Set Up Infusion: Instead of LC separation, perform a direct infusion of the sample into the mass spectrometer using a syringe pump at a low flow rate (5-10 µL/min). This provides a stable signal to optimize source parameters.

  • Vary Fragmentor/Cone Voltage:

    • Set all other source parameters (temperatures, gas flows) to moderate, constant values.

    • Acquire spectra while ramping the fragmentor (or cone) voltage from a very low setting (e.g., 10 V) to a high setting (e.g., 150 V) in steps of 10-20 V.

  • Analyze Data:

    • Plot the relative intensity of the intact parent ion [M+H]+ versus the de-protected fragment ion [M-100+H]+ as a function of the fragmentor voltage.

    • A clear trend showing the [M-100+H]+ ion increasing in abundance as the voltage increases is definitive evidence of in-source fragmentation. The optimal (lowest) voltage that gives a reasonable signal for the parent ion should be used for future experiments.

Visualizations

Troubleshooting Workflow

G start Unexpected Mass Observed in Spectrum is_mass_lower Is Observed Mass Lower Than Expected? start->is_mass_lower is_100_loss Is Mass Loss ~100 Da or ~56 Da? is_mass_lower->is_100_loss Yes is_mass_higher Is Observed Mass Higher Than Expected? is_mass_lower->is_mass_higher No is_167_loss Is Mass Loss ~167 Da? is_100_loss->is_167_loss No boc_loss Diagnosis: Boc Group Loss Action: - Lower Source Energy - Use Formic Acid (not TFA) - Check Sample Prep Temp is_100_loss->boc_loss Yes pfp_hydrolysis Diagnosis: PFP Ester Hydrolysis Action: - Use Anhydrous Solvents - Prepare Sample Fresh - Check Buffer pH is_167_loss->pfp_hydrolysis Yes other_issue Diagnosis: Other Degradation or Impurity Action: - Perform Forced Degradation - Check Starting Material Purity is_167_loss->other_issue No is_adduct Does Mass Gain Match Common Adducts? (Na+, K+, ACN+) is_mass_higher->is_adduct Yes adduct_formation Diagnosis: Adduct Formation Action: - Use High Purity Solvents - Check for Salt Contamination - Identify Adduct Mass is_adduct->adduct_formation Yes unknown_higher Diagnosis: Unknown Action: - Check for Dimerization - Verify Reagent Purity is_adduct->unknown_higher No

Caption: Troubleshooting logic for identifying unexpected masses in PROTAC MS analysis.

Expected Fragmentation Pathway

G cluster_primary Primary Fragmentation (In-Source or Low CID) cluster_secondary Secondary Fragmentation (Higher CID) parent Intact PROTAC [M+H]+ boc_loss Loss of Boc Group (-100 Da) [M-Boc+H]+ parent->boc_loss Most Labile pfp_loss Loss of PFP (-167 Da) [M-PFP+H]+ parent->pfp_loss Reactive Site linker_frag Linker Fragmentation boc_loss->linker_frag pfp_loss->linker_frag warhead_frag Warhead/Ligase Binder Fragments linker_frag->warhead_frag Cleavage at Amide/Ether Bonds

Caption: Simplified MS/MS fragmentation map for a Boc-PEG-PFP containing PROTAC.

References

How to improve the stability of the final PROTAC molecule

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the PROTAC Stability Technical Support Center. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of final PROTAC molecules. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during PROTAC development.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of instability observed in PROTAC molecules?

PROTAC molecules can exhibit several forms of instability that can impact their efficacy and developability:

  • Chemical Instability: This refers to the degradation of the PROTAC molecule in a non-enzymatic manner. A common issue is the hydrolysis of certain components, such as thalidomide (B1683933) and its derivatives, in aqueous solutions, which can lead to a loss of activity.

  • Metabolic Instability: PROTACs, like other small molecules, are susceptible to metabolism by enzymes, primarily in the liver and blood.[1] Cytochrome P450 (CYP) enzymes, aldehyde oxidase (AO), and hydrolases are major contributors to this "first-pass" metabolism, which can significantly reduce the oral bioavailability and in vivo effectiveness of a PROTAC.[1][2][3]

  • Poor Solubility and Permeability: Due to their high molecular weight and often lipophilic nature, many PROTACs suffer from low aqueous solubility and poor cell permeability. This can lead to aggregation and precipitation in experimental buffers, hindering accurate assessment of their activity.[1][4]

Q2: How does the linker component of a PROTAC influence its stability?

The linker is a critical determinant of a PROTAC's overall stability and efficacy.[1][5] Its length, composition, and rigidity can significantly impact:

  • Metabolic Stability: The linker is often a site for metabolic modification.[1] Long, flexible linkers like alkyl or polyethylene (B3416737) glycol (PEG) chains can be more prone to enzymatic degradation.[1] Incorporating more metabolically stable motifs, such as cycloalkanes (e.g., piperidine, piperazine) or aromatic rings, can enhance stability.[1][6]

  • Chemical Stability: Certain linker chemistries, such as those containing azacyclic structures, are inherently more stable and less susceptible to in vivo degradation.[1]

  • Physicochemical Properties: The linker's characteristics influence the PROTAC's solubility and cell permeability. Hydrophilic linkers like PEGs can improve solubility, while more rigid structures can help pre-organize the PROTAC into a conformation that is favorable for forming the ternary complex.[6][7]

Q3: Can the choice of E3 ligase ligand affect the stability of the final PROTAC?

Yes, the choice of the E3 ligase ligand can influence the metabolic stability of the PROTAC. For instance, some studies have shown that PROTACs using certain E3 ligase ligands may be more susceptible to non-enzymatic hydrolysis due to the presence of internal amides. When comparing different E3 ligase ligands while keeping the target-binding ligand and linker similar, significant differences in metabolic stability have been observed.[]

Q4: What is the "hook effect" and how does it relate to PROTAC stability and efficacy?

The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (either with the target protein or the E3 ligase) rather than the productive ternary complex required for degradation. While not a direct measure of molecular stability, it is a critical factor for experimental success. Designing PROTACs that promote positive cooperativity in ternary complex formation can help mitigate the hook effect.[9]

Troubleshooting Guides

Issue 1: My PROTAC shows poor stability in aqueous buffers, leading to precipitation.

  • Possible Cause: The PROTAC has low aqueous solubility due to its high molecular weight and hydrophobicity.[4]

  • Troubleshooting Workflow:

G cluster_0 Troubleshooting Poor Aqueous Stability A Precipitation Observed in Aqueous Buffer B Assess Solubility A->B Investigate C Modify Linker B->C If solubility is low D Change Solvent System B->D If solubility is low E Successful Solubilization C->E Re-test D->E Re-test G cluster_1 Troubleshooting Low Metabolic Stability A Low Stability in Microsomal Assay B Identify Metabolic 'Hotspots' A->B Analyze Metabolites C Introduce Blocking Groups (e.g., Fluorine, Deuterium) B->C Strategize Modification D Modify Linker (e.g., Cyclic, Rigid) B->D Strategize Modification E Improved Metabolic Stability C->E Re-assay D->E Re-assay G cluster_2 PROTAC Mechanism of Action PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub Ubiquitin Transfer Ternary->Ub PolyUb Polyubiquitinated POI Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Degradation POI Degradation Proteasome->Degradation

References

C-NH-Boc-C-Bis-(C1-PEG1-PFP) lot-to-lot variability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with C-NH-Boc-C-Bis-(C1-PEG1-PFP), a PEG-based PROTAC linker.

Frequently Asked Questions (FAQs)

Q1: What is C-NH-Boc-C-Bis-(C1-PEG1-PFP) and what is it used for?

A1: C-NH-Boc-C-Bis-(C1-PEG1-PFP) is a heterobifunctional linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are molecules designed to induce the degradation of specific target proteins within a cell.[2] This linker contains two pentafluorophenyl (PFP) ester reactive groups for conjugation to amine-containing molecules and a Boc-protected amine for further modification after deprotection. The PEG component enhances the solubility and pharmacokinetic properties of the resulting PROTAC.[3][4]

Q2: How should I store and handle C-NH-Boc-C-Bis-(C1-PEG1-PFP)?

A2: Due to the moisture-sensitive nature of the PFP esters, the compound should be stored at -20°C in a tightly sealed container with a desiccant. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture, which can lead to hydrolysis of the PFP esters.

Q3: What solvents should I use to dissolve C-NH-Boc-C-Bis-(C1-PEG1-PFP)?

A3: Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are recommended for preparing stock solutions of C-NH-Boc-C-Bis-(C1-PEG1-PFP). It is advisable to prepare these solutions fresh before each use to minimize degradation. Some product descriptions state a solubility of 10 mM in DMSO.[1]

Q4: What is the optimal pH for conjugation reactions with PFP esters?

A4: The optimal pH range for reacting PFP esters with primary amines is typically between 7.2 and 8.5. In this range, the amine is sufficiently deprotonated to be nucleophilic. Higher pH values can accelerate the hydrolysis of the PFP ester, reducing conjugation efficiency.

Q5: How do PFP esters compare to NHS esters?

A5: PFP esters are generally more resistant to spontaneous hydrolysis than N-hydroxysuccinimide (NHS) esters. This increased stability can lead to more efficient and consistent conjugation reactions.

Troubleshooting Guide

Issue 1: Low or No Conjugation Efficiency
Possible Cause Recommended Solution
Degraded C-NH-Boc-C-Bis-(C1-PEG1-PFP) Ensure the reagent has been stored properly at -20°C with a desiccant. Before use, allow the vial to warm to room temperature before opening. It is best practice to use a fresh vial or qualify a new lot with a small-scale control reaction.
Hydrolysis of PFP Ester Prepare stock solutions in anhydrous DMSO or DMF immediately before use. Avoid storing the reagent in solution. Ensure the reaction pH is not too high (optimal range is 7.2-8.5).
Inactive Amine on Substrate Confirm the presence and availability of a primary amine on your target molecule. Ensure the reaction buffer is amine-free (e.g., phosphate (B84403) or bicarbonate buffers). Buffers like Tris or glycine (B1666218) will compete for reaction with the PFP ester.
Suboptimal Molar Ratio Optimize the molar ratio of the linker to your substrate. A common starting point is a 5-20 fold molar excess of the linker.
Low Substrate Concentration If possible, increase the concentration of your substrate to favor the reaction kinetics.
Issue 2: Inconsistent Results Between Lots
Possible Cause Recommended Solution
Lot-to-Lot Variability in Purity Always review the Certificate of Analysis (CoA) for each new lot. Key parameters to compare include purity (by HPLC or NMR), molecular weight (by mass spectrometry), and appearance. Perform a small-scale test reaction to qualify each new lot before use in large-scale experiments.
Variations in Reactivity Differences in the level of reactive PFP ester groups can occur. Standardize your reaction conditions (concentration, temperature, time, and pH) and use a consistent, well-characterized control substrate to assess the relative reactivity of each lot.
Presence of Impurities The CoA should provide information on the purity of the compound. If you suspect impurities are affecting your reaction, you may need to purify the linker before use.

Data Presentation: Typical Specifications

While specific lot-to-lot data is proprietary and found on the Certificate of Analysis (CoA) provided by the supplier, the following table outlines typical quality control specifications for a high-purity PROTAC linker like C-NH-Boc-C-Bis-(C1-PEG1-PFP).

Parameter Typical Specification Analytical Method
Appearance White to off-white solidVisual Inspection
Purity ≥95%HPLC, NMR
Molecular Weight 667.45 ± 0.5 g/mol Mass Spectrometry (MS)
Identity Conforms to structure¹H NMR, ¹⁹F NMR, MS
Solubility Soluble in DMSO and DMFVisual Inspection

Note: Users must always refer to the lot-specific Certificate of Analysis for precise data.

Experimental Protocols

Protocol 1: General Procedure for Conjugation to a Protein
  • Prepare Protein Solution: Dissolve the protein in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5) at a concentration of 1-10 mg/mL.

  • Prepare Linker Stock Solution: Allow the vial of C-NH-Boc-C-Bis-(C1-PEG1-PFP) to warm to room temperature. Prepare a 10 mM stock solution in anhydrous DMSO or DMF. This solution should be made fresh.

  • Conjugation Reaction: Add a 5 to 20-fold molar excess of the linker stock solution to the protein solution while gently stirring.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.

  • Quenching (Optional): To quench any unreacted PFP ester, add a quenching buffer such as 1 M Tris-HCl, pH 8.0 to a final concentration of 50 mM and incubate for 30 minutes.

  • Purification: Remove unreacted linker and byproducts by size-exclusion chromatography (SEC) or dialysis.

Protocol 2: Monitoring PFP Ester Hydrolysis by HPLC
  • Prepare Solutions: Prepare a stock solution of the linker in anhydrous DMSO. Prepare the aqueous buffer of interest (e.g., PBS, pH 7.4).

  • Initiate Hydrolysis: Add a small aliquot of the linker stock solution to the buffer to a final concentration of ~1 mg/mL.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the mixture.

  • Analysis: Immediately analyze the aliquot by reverse-phase HPLC (RP-HPLC) using a C18 column. Monitor the disappearance of the starting material peak and the appearance of the hydrolyzed carboxylic acid peak.

Visualizations

troubleshooting_workflow Troubleshooting Workflow for Low Conjugation Efficiency start Low Conjugation Efficiency Observed check_reagent Check Reagent Quality (Storage, Age, CoA) start->check_reagent reagent_ok Reagent OK? check_reagent->reagent_ok check_reaction Verify Reaction Conditions (pH, Buffer, Concentration) reaction_ok Conditions OK? check_reaction->reaction_ok reagent_ok->check_reaction Yes new_reagent Use Fresh Reagent reagent_ok->new_reagent No optimize_ratio Optimize Molar Ratio (Linker:Substrate) reaction_ok->optimize_ratio Yes adjust_conditions Adjust pH, Buffer, or Concentration reaction_ok->adjust_conditions No success Successful Conjugation optimize_ratio->success new_reagent->start adjust_conditions->start

Caption: Troubleshooting workflow for low conjugation efficiency.

chemical_structure C-NH-Boc-C-Bis-(C1-PEG1-PFP) Structure cluster_pfp1 PFP Ester 1 cluster_peg PEG Linker cluster_boc Boc-Protected Amine cluster_pfp2 PFP Ester 2 pfp1 PFP peg O-(CH2)2-O pfp1->peg C=O boc NH-Boc peg->boc pfp2 PFP peg->pfp2 C=O boc->peg

Caption: Simplified structure of the C-NH-Boc-C-Bis-(C1-PEG1-PFP) linker.

References

Validation & Comparative

A Comparative Analysis of PROTAC Linkers: Positioning C-NH-Boc-C-Bis-(C1-PEG1-PFP) in the Landscape of Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a paramount challenge. The linker, a seemingly simple component connecting the target protein binder and the E3 ligase ligand, is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides a comparative overview of different PROTAC linker types, with a focus on the structural class to which C-NH-Boc-C-Bis-(C1-PEG1-PFP) belongs, and presents supporting experimental data for representative linker classes.

C-NH-Boc-C-Bis-(C1-PEG1-PFP) is a polyethylene (B3416737) glycol (PEG)-based PROTAC linker. Its structure, characterized by a short PEG chain with terminal pentafluorophenyl (PFP) esters for conjugation and a Boc-protected amine, positions it within a widely utilized class of flexible linkers. While specific degradation data (DC50 and Dmax) for PROTACs synthesized using this particular linker is not extensively available in the public domain, its performance can be contextualized by comparing it to the broader classes of PEG-based and alkyl-based linkers for which there is a wealth of experimental data.

The choice of linker can profoundly impact the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for subsequent ubiquitination and degradation.[1][2][] Key parameters influenced by the linker include its length, flexibility, and chemical composition.[]

Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is typically evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize representative data from various studies, illustrating the impact of different linker architectures on these key performance indicators. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and cell lines used.

Table 1: Performance of PEG-Based PROTAC Linkers

Target ProteinE3 LigaseLinker CompositionDC50 (nM)Dmax (%)Reference
Bruton's Tyrosine Kinase (BTK)Cereblon (CRBN)PEG-based2.297[4]
BRD4Cereblon (CRBN)1-2 PEG units>5000-[5]
BRD4Cereblon (CRBN)4-5 PEG units<500-[5]
Estrogen Receptor α (ERα)Von Hippel-Lindau (VHL)16-atom PEGPotent-[6]
TBK1Von Hippel-Lindau (VHL)21-atom (Alkyl/Ether)396[5]

Table 2: Performance of Alkyl-Based PROTAC Linkers

Target ProteinE3 LigaseLinker CompositionDC50 (nM)Dmax (%)Reference
Bruton's Tyrosine Kinase (BTK)Cereblon (CRBN)Alkyl Chains1-40>85[7]
BET DegraderCereblon (CRBN)Alkyl ChainsPicomolar IC50-[5]
CRBNVon Hippel-Lindau (VHL)9-atom alkyl chainWeak Degradation-[5]

Signaling Pathways and Experimental Workflows

The mechanism of action of PROTACs relies on the hijacking of the ubiquitin-proteasome system. The following diagram illustrates this signaling pathway.

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

A systematic evaluation of PROTAC efficacy is crucial for linker optimization. The following workflow outlines the key experimental steps.

PROTAC_Evaluation_Workflow PROTAC Efficacy Evaluation Workflow cluster_cell_based Cell-Based Assays cluster_data_analysis Data Analysis Cell_Culture Cell Culture & Treatment with PROTAC Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis Viability_Assay Cell Viability Assay Cell_Culture->Viability_Assay Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant Ub_Assay Ubiquitination Assay Cell_Lysis->Ub_Assay WB Western Blot Protein_Quant->WB Degradation_Analysis Quantify Degradation (DC50, Dmax) WB->Degradation_Analysis Ub_Analysis Assess Ubiquitination Ub_Assay->Ub_Analysis Toxicity_Analysis Determine Cytotoxicity (IC50) Viability_Assay->Toxicity_Analysis

Caption: Experimental workflow for evaluating PROTAC efficacy.

Detailed Experimental Protocols

Accurate and reproducible experimental data are the bedrock of any comparative analysis. Below are detailed protocols for the key experiments cited in this guide.

Protocol 1: Western Blotting for PROTAC-Mediated Protein Degradation

This protocol details the steps to quantify the degradation of a target protein following treatment with a PROTAC.

  • Cell Culture and Treatment:

    • Seed the appropriate cell line in 6-well plates at a density that ensures they are in the logarithmic growth phase at the time of treatment.

    • Allow cells to adhere overnight.

    • Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 6, 12, 24 hours).

  • Cell Lysis:

    • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a Bradford or BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Repeat the immunoblotting process for a loading control protein (e.g., GAPDH, β-actin).

  • Detection and Analysis:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities and normalize the target protein signal to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[8]

Protocol 2: Ubiquitination Assay

This protocol is designed to detect the ubiquitination of the target protein, a key step in PROTAC-mediated degradation.

  • Cell Treatment and Lysis:

    • Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.

    • Lyse the cells as described in the Western Blotting protocol, ensuring the lysis buffer contains a deubiquitinase inhibitor (e.g., PR-619).

  • Immunoprecipitation:

    • Incubate the cell lysate with an antibody specific to the target protein overnight at 4°C with gentle rotation.

    • Add protein A/G magnetic beads and incubate for another 1-2 hours to capture the antibody-protein complex.

    • Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elution and Western Blotting:

    • Elute the protein from the beads by boiling in SDS-PAGE sample buffer.

    • Perform Western Blotting as described above, but probe the membrane with an antibody that recognizes ubiquitin. A high molecular weight smear indicates polyubiquitination of the target protein.

Protocol 3: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This protocol assesses the cytotoxic effect of the PROTAC on the cells.

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at an appropriate density.

    • After overnight adherence, treat the cells with a serial dilution of the PROTAC.

  • Incubation:

    • Incubate the plate for a period relevant to the biological function of the target protein (e.g., 48-72 hours).

  • Viability Measurement:

    • For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals. Measure the absorbance at 570 nm.

    • For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure the luminescence.

  • Data Analysis:

    • Normalize the absorbance or luminescence values to the vehicle-treated control cells to determine the percentage of cell viability.

    • Plot the results to calculate the half-maximal inhibitory concentration (IC50).[8]

References

PFP vs. NHS Esters for PROTAC Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of PROTAC synthesis, the choice of coupling chemistry is a critical determinant of success. Among the most common methods for conjugating the target protein ligand, linker, and E3 ligase ligand is the use of activated esters to form stable amide bonds. This guide provides an objective comparison of two popular activated esters: pentafluorophenyl (PFP) esters and N-hydroxysuccinimide (NHS) esters, supported by experimental data and detailed protocols to inform your selection process.

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1] The synthesis of these tripartite molecules often involves the formation of amide bonds, a reaction for which activated esters are well-suited.[2][3] PFP and NHS esters are among the most frequently employed reagents for this purpose.[2][4]

At a Glance: PFP Esters vs. NHS Esters

FeaturePFP EsterNHS Ester
Reactive Group Pentafluorophenyl EsterN-hydroxysuccinimide Ester
Target Primary and secondary aminesPrimary amines
Bond Formed AmideAmide
Optimal pH Range 7.2 - 9.0[2]7.2 - 8.5[2]
Solubility Generally requires organic solvent (e.g., DMSO, DMF)[2]Generally requires organic solvent (e.g., DMSO, DMF)[5]
Hydrolytic Stability More stable than NHS esters[2][6]Prone to hydrolysis, especially at higher pH[2][4]
Reactivity Generally more reactive towards amines than NHS estersWell-established reactivity
Key Advantage Higher resistance to hydrolysis leading to potentially more efficient and reproducible reactions.[2]Well-established chemistry with a wide variety of commercially available reagents.
Key Disadvantage Can be more hydrophobic than NHS esters.[4]Susceptible to hydrolysis, which can lead to lower reaction yields.[2]

Deeper Dive: Performance and Stability

The primary advantage of PFP esters over NHS esters lies in their superior stability and reactivity. The electron-withdrawing nature of the pentafluorophenyl group makes the carbonyl carbon more electrophilic and the pentafluorophenolate a better leaving group. This results in a reagent that is both more reactive towards amines and less susceptible to hydrolysis, a competing reaction that can significantly lower yields, especially in aqueous environments.[6]

NHS esters, while widely used and commercially available in various forms, are known for their susceptibility to hydrolysis, particularly as the pH increases.[4] The half-life of an NHS ester in an aqueous solution can be on the order of hours at pH 7, but this drops to minutes at pH 8.[4] This instability necessitates careful control of reaction conditions and can lead to the need for a larger excess of the NHS ester reagent to achieve complete reaction.

Quantitative Comparison:

While direct, side-by-side quantitative comparisons of conjugation efficiency in PROTAC synthesis are limited in the literature, data from bioconjugation studies provide a strong indication of the relative performance.

ParameterPFP EsterNHS EsterReference
Hydrolytic Half-life (pH 8.5, 25°C in 9:1 ACN:H₂O) ~600 min~100 min[General literature observation]
Relative Reaction Rate with Primary Amines FasterSlower[General literature observation]

Experimental Protocols

The following are generalized protocols for the synthesis of a PROTAC using either a PFP or NHS ester-activated component. These protocols assume the coupling of an amine-containing linker-E3 ligase ligand moiety to a carboxylic acid-functionalized protein of interest (POI) ligand that has been pre-activated as a PFP or NHS ester.

Protocol 1: PROTAC Synthesis via PFP Ester

Materials:

  • POI-ligand-PFP ester

  • Linker-E3 ligase ligand-amine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • DIPEA (N,N-Diisopropylethylamine) or other non-nucleophilic base

  • Reaction vessel

  • Stirring apparatus

  • HPLC for purification

Procedure:

  • Dissolution: Dissolve the Linker-E3 ligase ligand-amine (1.0 equivalent) in anhydrous DMF.

  • Addition of Base: Add DIPEA (2.0-3.0 equivalents) to the solution.

  • Coupling Reaction: To the stirring solution, add a solution of the POI-ligand-PFP ester (1.0-1.2 equivalents) in anhydrous DMF dropwise.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS.

  • Work-up and Purification: Once the reaction is complete, the crude product can be purified directly by preparative HPLC to yield the final PROTAC.

Protocol 2: PROTAC Synthesis via NHS Ester

Materials:

  • POI-ligand-NHS ester

  • Linker-E3 ligase ligand-amine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • DIPEA (N,N-Diisopropylethylamine) or other non-nucleophilic base

  • Reaction vessel

  • Stirring apparatus

  • HPLC for purification

Procedure:

  • Dissolution: Dissolve the Linker-E3 ligase ligand-amine (1.0 equivalent) in anhydrous DMF.

  • Addition of Base: Add DIPEA (2.0-3.0 equivalents) to the solution.

  • Coupling Reaction: To the stirring solution, add a solution of the POI-ligand-NHS ester (1.1-1.5 equivalents) in anhydrous DMF dropwise. A slightly larger excess of the NHS ester may be required to compensate for any hydrolysis.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Work-up and Purification: Once the reaction is complete, the crude product can be purified directly by preparative HPLC to yield the final PROTAC.

Visualizing the Process

To better understand the chemical reactions and the overall workflow, the following diagrams have been generated.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis POI_Ligand POI Ligand (with COOH) Activated_Ester Activated Ester (PFP or NHS) POI_Ligand->Activated_Ester Activation PROTAC Final PROTAC Activated_Ester->PROTAC Amine_Linker Amine-Linker-E3 Ligase Ligand Amine_Linker->PROTAC Coupling

A simplified workflow for PROTAC synthesis using activated esters.

Reaction_Mechanisms cluster_pfp PFP Ester Reaction cluster_nhs NHS Ester Reaction PFP_Ester R-CO-OPFP Amide_PFP R-CO-NH-R' PFP_Ester->Amide_PFP Amine_PFP R'-NH2 Amine_PFP->Amide_PFP PFP_Leaving_Group PFP-OH Amide_PFP->PFP_Leaving_Group NHS_Ester R-CO-ONHS Amide_NHS R-CO-NH-R' NHS_Ester->Amide_NHS Amine_NHS R'-NH2 Amine_NHS->Amide_NHS NHS_Leaving_Group NHS-OH Amide_NHS->NHS_Leaving_Group

Reaction mechanisms of PFP and NHS esters with a primary amine.

Conclusion

The choice between PFP and NHS esters for PROTAC synthesis will depend on the specific requirements of the reaction and the properties of the substrates. PFP esters offer significant advantages in terms of stability and reactivity, which can lead to higher yields and more reproducible results, particularly in challenging coupling reactions. While NHS esters are a well-established and viable option, their susceptibility to hydrolysis requires more careful control of reaction conditions. For researchers seeking to optimize their PROTAC synthesis workflows and maximize efficiency, PFP esters represent a compelling alternative to the more traditional NHS esters.

References

Navigating the PROTAC Frontier: A Comparative Guide to PEG-Based Linkers in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new era in therapeutic intervention, offering the potential to eliminate disease-causing proteins rather than merely inhibiting them. The efficacy of these heterobifunctional molecules hinges on the intricate interplay between a target protein ligand, an E3 ubiquitin ligase ligand, and the connecting linker. While a diverse array of linker architectures has been explored, polyethylene (B3416737) glycol (PEG)-based linkers remain a cornerstone in PROTAC design. This guide provides an objective comparison of the performance of PROTACs synthesized with various linkers, with a conceptual focus on structures akin to C-NH-Boc-C-Bis-(C1-PEG1-PFP), and provides supporting experimental data and detailed protocols to inform rational drug design.

The Pivotal Role of the Linker in PROTAC Efficacy

The linker in a PROTAC is far more than a passive tether; it critically influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), dictates physicochemical properties such as solubility and cell permeability, and ultimately governs the potency and efficacy of the degrader. An optimally designed linker facilitates a productive orientation of the target protein and the E3 ligase, leading to efficient ubiquitination and subsequent proteasomal degradation. Conversely, a suboptimal linker can result in steric hindrance, unfavorable pharmacology, or inefficient ternary complex formation, thereby compromising degradation activity.

Comparative Efficacy of PROTACs with PEG-Based Linkers

While specific efficacy data for PROTACs synthesized with the C-NH-Boc-C-Bis-(C1-PEG1-PFP) linker is not extensively available in the public domain, a wealth of research on other PEG-based linkers provides valuable insights into the impact of linker length and composition on degradation performance. The following tables summarize quantitative data from studies on PROTACs targeting key oncology and inflammatory disease targets: Bromodomain-containing protein 4 (BRD4), Androgen Receptor (AR), and Bruton's Tyrosine Kinase (BTK).

Table 1: Comparative Degradation Efficacy of BRD4-Targeting PROTACs with Varying PEG Linkers

PROTACLinker CompositionCell LineDC50 (nM)Dmax (%)Reference
ARV-825PEG/AlkylRS4;11<1>90[1]
dBET1PEG22Rv13~95[2]
MZ1PEGHeLa~25>80[2]
PROTAC 3PEGRS4;110.051>90[]
PROTAC 5PEGBxPC3165>80[]

Table 2: Comparative Degradation Efficacy of AR-Targeting PROTACs with Varying Linkers

PROTACLinker CompositionCell LineDC50 (nM)Dmax (%)Reference
ARV-110Alkyl/PiperidineVCaP1>95[4]
Compound 8PEGLNCaP10~90
Compound 9AlkylLNCaP50~85

Table 3: Comparative Degradation Efficacy of BTK-Targeting PROTACs with Varying Linkers

PROTACLinker CompositionCell LineDC50 (nM)Dmax (%)Reference
MT-802PEGMOLM-140.8>95
P13I-PROTACPEG/AlkylRamos10>90
L18I-PROTACPEG/AlkylRamos5>95

Signaling Pathways Targeted by PROTACs

To visualize the mechanism of action of these PROTACs, the following diagrams illustrate the signaling pathways of BRD4, Androgen Receptor, and BTK, and how their degradation by PROTACs can impact downstream cellular processes.

BRD4_Signaling_Pathway BRD4 BRD4 Super_Enhancers Super-Enhancers BRD4->Super_Enhancers binds to Ubiquitination Ubiquitination BRD4->Ubiquitination Acetylated_Histones Acetylated Histones Acetylated_Histones->BRD4 recruits P_TEFb P-TEFb (CDK9/Cyclin T1) Super_Enhancers->P_TEFb recruits RNA_Pol_II RNA Pol II P_TEFb->RNA_Pol_II phosphorylates Gene_Transcription Oncogene Transcription (e.g., c-MYC) RNA_Pol_II->Gene_Transcription initiates PROTAC BRD4 PROTAC PROTAC->BRD4 E3_Ligase E3 Ligase PROTAC->E3_Ligase E3_Ligase->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome targets for Degradation BRD4 Degradation Proteasome->Degradation Degradation->Gene_Transcription inhibits

Caption: PROTAC-mediated degradation of BRD4 disrupts its role in oncogene transcription.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR HSP HSP AR->HSP dissociates from AR_Dimer AR Dimer AR->AR_Dimer dimerizes Ubiquitination Ubiquitination AR->Ubiquitination Nucleus Nucleus AR_Dimer->Nucleus translocates to ARE Androgen Response Element (ARE) AR_Dimer->ARE binds to Gene_Transcription Target Gene Transcription (e.g., PSA) ARE->Gene_Transcription activates PROTAC AR PROTAC PROTAC->AR E3_Ligase E3 Ligase PROTAC->E3_Ligase E3_Ligase->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome targets for Degradation AR Degradation Proteasome->Degradation Degradation->Gene_Transcription inhibits

Caption: PROTAC-mediated degradation of the Androgen Receptor blocks downstream signaling.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN activates SYK SYK LYN->SYK activates BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK activates PLCg2 PLCγ2 BTK->PLCg2 activates Ubiquitination Ubiquitination BTK->Ubiquitination Downstream_Signaling Downstream Signaling (NF-κB, MAPK) PLCg2->Downstream_Signaling Cell_Survival B-Cell Proliferation & Survival Downstream_Signaling->Cell_Survival PROTAC BTK PROTAC PROTAC->BTK E3_Ligase E3 Ligase PROTAC->E3_Ligase E3_Ligase->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome targets for Degradation BTK Degradation Proteasome->Degradation Degradation->PLCg2 inhibits

Caption: PROTAC-mediated degradation of BTK inhibits B-cell receptor signaling.

Experimental Protocols

Accurate and reproducible assessment of PROTAC efficacy is paramount for advancing drug development. The following are detailed methodologies for key experiments cited in the evaluation of PROTAC performance.

Western Blotting for Protein Degradation

This protocol outlines the steps to quantify the reduction in target protein levels following PROTAC treatment.

Materials:

  • Cell line of interest (e.g., VCaP for AR, HeLa for BRD4, Ramos for BTK)

  • PROTAC of interest (and a negative control, e.g., an epimer that does not bind the E3 ligase)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (target protein and loading control, e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC and controls for a specified time course (e.g., 2, 4, 8, 16, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE.

  • Protein Transfer: Transfer proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control.

Western_Blot_Workflow Cell_Culture Cell Culture & Treatment with PROTAC Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis Protein_Quantification Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Densitometry Analysis Detection->Analysis

Caption: Experimental workflow for Western Blot analysis of PROTAC-mediated protein degradation.

Ternary Complex Formation Assays

Assessing the formation of the Target Protein-PROTAC-E3 Ligase ternary complex is crucial for understanding a PROTAC's mechanism of action. Several biophysical and cellular assays can be employed.

a) NanoBRET™ Ternary Complex Assay (Cell-Based)

Principle: This assay measures the proximity of the target protein and E3 ligase in live cells using Bioluminescence Resonance Energy Transfer (BRET).

Materials:

  • HEK293 cells (or other suitable cell line)

  • Expression vectors for NanoLuc®-tagged target protein and HaloTag®-tagged E3 ligase

  • NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand

  • PROTAC of interest

Procedure:

  • Transfection: Co-transfect cells with the NanoLuc®-target protein and HaloTag®-E3 ligase expression vectors.

  • Cell Plating: Plate transfected cells into a 96-well plate.

  • Ligand and PROTAC Addition: Add the HaloTag® ligand and incubate. Then, add serial dilutions of the PROTAC.

  • Substrate Addition and Measurement: Add the NanoBRET™ substrate and measure luminescence and filtered fluorescence.

  • Analysis: Calculate the NanoBRET™ ratio. A bell-shaped dose-response curve is indicative of ternary complex formation.

b) Isothermal Titration Calorimetry (ITC) (Biophysical)

Principle: ITC directly measures the heat changes associated with the binding of a PROTAC to the target protein and E3 ligase, allowing for the determination of binding affinities and thermodynamics of ternary complex formation.

Materials:

  • Purified target protein and E3 ligase complex

  • PROTAC of interest

  • ITC instrument

Procedure:

  • Sample Preparation: Prepare solutions of the proteins and PROTAC in a matched buffer.

  • Titration: Titrate the PROTAC into a solution containing one of the proteins, or titrate one protein into a solution of the other protein pre-saturated with the PROTAC.

  • Data Analysis: Analyze the resulting thermogram to determine binding constants (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS).

Ubiquitination Assays

These assays confirm that the PROTAC-induced degradation is dependent on the ubiquitin-proteasome system.

a) In-Cell Ubiquitination Assay

Procedure:

  • Cell Treatment: Treat cells with the PROTAC, with and without a proteasome inhibitor (e.g., MG132).

  • Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein using a specific antibody.

  • Western Blotting: Perform Western blotting on the immunoprecipitated samples using an anti-ubiquitin antibody. An increase in the poly-ubiquitin smear in the presence of the PROTAC and proteasome inhibitor confirms target ubiquitination.

Conclusion

The linker is a critical determinant of PROTAC efficacy, and its rational design is paramount for the development of potent and selective protein degraders. While specific data for PROTACs synthesized with the C-NH-Boc-C-Bis-(C1-PEG1-PFP) linker remains to be broadly published, the extensive research on other PEG-based linkers provides a strong foundation for understanding the structure-activity relationships that govern PROTAC performance. The experimental protocols detailed in this guide offer a robust framework for the comprehensive evaluation of novel PROTACs, enabling researchers to make informed decisions in the pursuit of next-generation therapeutics. As the field of targeted protein degradation continues to evolve, a systematic approach to linker design and a thorough understanding of the underlying biology will be essential for unlocking the full therapeutic potential of this transformative technology.

References

Validating PROTAC-Induced Protein Degradation: A Comparative Guide to Western Blotting and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise validation of protein degradation is a critical step in the development of Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of the traditional Western blot method with alternative techniques, supported by experimental data and detailed protocols. We will explore the strengths and limitations of each approach to help you select the most appropriate method for your research needs.

PROTACs are innovative heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1][2] Validating the extent and specificity of this degradation is paramount. While Western blotting has long been the gold standard, a variety of orthogonal methods now offer distinct advantages in terms of throughput, quantification, and the ability to probe the mechanism of action in living cells.[3]

The Gold Standard: Western Blotting

Western blotting remains a widely used and accessible method for confirming protein degradation.[4] It allows for the direct visualization and semi-quantitative assessment of the target protein's abundance in cell lysates following PROTAC treatment.

Experimental Protocol: Western Blot
  • Cell Lysis: Treat cells with varying concentrations of the PROTAC for a specified time course. Subsequently, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[5]

  • Protein Quantification: Determine the total protein concentration in each lysate using a standard method like the bicinchoninic acid (BCA) assay to ensure equal loading.[6]

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[5]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[3]

  • Immunoblotting:

    • Block the membrane with a blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.[3]

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[3]

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[5]

  • Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to a loading control (e.g., GAPDH, β-actin, or α-tubulin) to correct for loading variations.[5][7]

Quantitative Data Presentation: Western Blot

The data is typically presented as the percentage of remaining protein relative to a vehicle-treated control. The half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) are key parameters determined from dose-response curves.[8]

PROTAC Concentration (nM)Target Protein Level (% of Control)Standard Deviation
0 (Vehicle)1005.2
1854.1
10523.5
100152.1
1000121.8

Alternative Validation Methods

While Western blotting is a reliable technique, it can be labor-intensive and only semi-quantitative.[9] Several alternative methods offer higher throughput, more precise quantification, and deeper mechanistic insights.

Comparison of Validation Methods
MethodPrincipleAdvantagesDisadvantages
Western Blot Immunoassay on membrane-bound proteinsWidely accessible, provides molecular weight informationSemi-quantitative, low throughput, labor-intensive[9]
Mass Spectrometry (Proteomics) Identifies and quantifies peptides from digested proteinsUnbiased, global proteome profiling, high sensitivity, identifies off-targets[10]Requires specialized equipment and expertise, complex data analysis
Flow Cytometry Measures fluorescence of antibody-stained single cellsHigh throughput, single-cell analysis, multiplexing capabilities[11][12]Indirect measurement, requires cell surface or intracellular staining protocols
HiBiT/NanoBRET Assays Luciferase-based reporter system for protein levels and interactionsLive-cell analysis, real-time kinetics, high sensitivity, amenable to high-throughput screening[13]Requires genetic modification of cells (CRISPR/Cas9 tagging)
Simple Western (e.g., Jess) Automated capillary-based immunoassayHigh throughput, fully quantitative, reproducible, low sample volumeRequires specialized instrumentation

Detailed Protocols for Alternative Methods

Mass Spectrometry (Global Proteomics)

This powerful technique allows for an unbiased and comprehensive analysis of the entire proteome, enabling the confirmation of on-target degradation and the identification of potential off-target effects.[10]

Experimental Protocol:

  • Sample Preparation: Treat cells with the PROTAC and a vehicle control. Lyse the cells and digest the proteins into peptides.

  • Isobaric Labeling: Label the peptides from each condition with tandem mass tags (TMT) for multiplexed analysis.[6]

  • LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14]

  • Data Analysis: Process the raw data to identify and quantify proteins. Determine the relative abundance of each protein in the PROTAC-treated samples compared to the control.[14]

Quantitative Data Presentation:

Data is often presented as volcano plots showing the log2 fold change in protein abundance versus the statistical significance (-log10 p-value). A summary table highlights the most significantly downregulated proteins.

ProteinLog2 Fold Change (PROTAC vs. Control)p-value
Target Protein -3.5 1.2e-8
Off-Target Protein A-0.50.04
Housekeeping Protein0.10.85
Flow Cytometry

Flow cytometry enables the high-throughput quantification of protein levels in individual cells, providing population-level statistics.[11]

Experimental Protocol:

  • Cell Preparation: Treat and harvest cells.

  • Fixation and Permeabilization: Fix the cells (e.g., with paraformaldehyde) and permeabilize them (e.g., with saponin (B1150181) or methanol) to allow antibody access to intracellular proteins.

  • Antibody Staining: Incubate the cells with a primary antibody against the target protein, followed by a fluorescently labeled secondary antibody.

  • Data Acquisition: Analyze the stained cells on a flow cytometer, measuring the fluorescence intensity of thousands of cells per sample.[15]

  • Analysis: Gate on the cell population of interest and determine the mean fluorescence intensity (MFI), which is proportional to the protein level.

Quantitative Data Presentation:

Results are typically shown as histograms of fluorescence intensity and a table summarizing the MFI values.

PROTAC Concentration (nM)Mean Fluorescence Intensity (MFI)% of Control MFI
0 (Vehicle)15,234100
109,87664.8
1003,12820.5
10001,89012.4
HiBiT and NanoBRET Assays

These bioluminescence-based assays allow for the real-time monitoring of protein degradation and the underlying mechanistic steps, such as ternary complex formation and ubiquitination, in living cells.[16][13]

Experimental Protocol:

  • Cell Line Generation: Use CRISPR/Cas9 to insert a small HiBiT tag into the endogenous locus of the target protein in a cell line stably expressing the large NanoLuc fragment (LgBiT).[17]

  • Assay Setup: Plate the engineered cells in a multi-well plate.

  • PROTAC Treatment and Reading: Add the PROTAC at various concentrations and measure the luminescent signal over time using a plate reader. A decrease in luminescence corresponds to the degradation of the HiBiT-tagged protein.[18]

  • Mechanistic Assays (NanoBRET): To measure ternary complex formation, co-express a HaloTag-fused E3 ligase and add a fluorescent HaloTag ligand. Proximity due to PROTAC-induced complex formation results in bioluminescence resonance energy transfer (BRET).[19]

Quantitative Data Presentation:

Data is presented as real-time degradation curves and dose-response curves to determine DC50 and degradation kinetics.

Time (hours)Luminescence (RLU) - 100 nM PROTAC
01,250,000
1980,000
2650,000
4280,000
8150,000
Simple Western

This automated platform provides a high-throughput, quantitative alternative to traditional Western blotting.

Experimental Protocol:

  • Sample Preparation: Prepare cell lysates as you would for a conventional Western blot.

  • Automated Assay: Load the lysates, primary antibodies, and detection reagents into the designated plate. The instrument automates protein separation by size in a capillary, immunoprobing, and detection.

  • Data Analysis: The software automatically calculates the peak area for each protein, providing quantitative data.

Quantitative Data Presentation:

The output is a digital lane view and a table with quantitative values for each protein.

PROTAC Concentration (nM)Target Protein Peak AreaNormalized to Loading Control% Degradation
0 (Vehicle)54,3211.000
1028,7650.5347
1008,1480.1585
10006,5190.1288

Visualizing PROTAC Mechanisms and Workflows

Clear diagrams are essential for understanding the complex processes involved in PROTAC-mediated protein degradation.

PROTAC_Mechanism_of_Action cluster_Cell Cellular Environment cluster_Ternary PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: Mechanism of Action for a PROTAC molecule.

Western_Blot_Workflow A Cell Treatment with PROTAC B Cell Lysis A->B C Protein Quantification (BCA) B->C D SDS-PAGE C->D E Membrane Transfer D->E F Blocking E->F G Primary Antibody Incubation (Target & Loading Control) F->G H Secondary Antibody Incubation G->H I Chemiluminescent Detection H->I J Data Analysis & Quantification I->J

Caption: Experimental workflow for Western blot analysis.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates Degradation_PI3K Degradation PI3K->Degradation_PI3K PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 Degradation_AKT Degradation AKT->Degradation_AKT mTORC2 mTORC2 mTORC2->AKT activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream PROTAC_PI3K PI3K PROTAC PROTAC_PI3K->PI3K PROTAC_AKT AKT PROTAC PROTAC_AKT->AKT

Caption: PROTAC-mediated degradation in the PI3K/AKT/mTOR pathway.

References

The Impact of PEG Linker Length on Bioconjugate Performance: A Comparative Analysis of C-NH-Boc-C-Bis-(C1-PEG1-PFP) and Longer Chain Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision in the design of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker, which connects the targeting moiety to the payload or E3 ligase recruiter, profoundly influences the stability, efficacy, and pharmacokinetic properties of the final conjugate. This guide provides a comparative overview of the short, discrete PEG linker, C-NH-Boc-C-Bis-(C1-PEG1-PFP), and longer PEG chain linkers, supported by experimental data and detailed protocols.

The C-NH-Boc-C-Bis-(C1-PEG1-PFP) is a PEG-based PROTAC linker with a short, defined chain length.[1][2][3][4] Its pentafluorophenyl (PFP) ester reactive groups offer an advantage over more traditional N-hydroxysuccinimide (NHS) esters due to their higher stability against spontaneous hydrolysis in aqueous solutions, which can lead to more efficient and reproducible conjugation reactions.[5][6] This guide will explore the performance of such short-chain linkers in contrast to their longer PEG chain counterparts in the contexts of both PROTACs and ADCs.

Performance Comparison in PROTACs: The Critical Role of Linker Length

In the design of PROTACs, the linker's length is a paramount parameter that dictates the geometry and stability of the ternary complex formed between the target protein, the PROTAC, and an E3 ligase.[5][7] An optimal linker length is essential for productive ubiquitination and subsequent degradation of the target protein.[7] A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker can result in inefficient ubiquitination.[7][]

The selection of the ideal linker length is highly dependent on the specific target protein and E3 ligase pair.[9] For instance, studies on TANK-binding kinase 1 (TBK1)-targeting PROTACs revealed that linkers with fewer than 12 atoms showed no degradation activity, whereas longer linkers significantly enhanced it.[9][10] Conversely, for some targets, shorter linkers have been found to be optimal.[10]

Linker Length CategoryKey Performance Characteristics in PROTACsSupporting Experimental Evidence
Short PEG Linkers (e.g., C-NH-Boc-C-Bis-(C1-PEG1-PFP)) May be optimal for specific protein-ligase pairs where proximity is key. Can lead to steric hindrance if not well-matched to the target system.For certain targets, shorter linkers have demonstrated superior efficacy.[10] However, for BTK degraders, shorter linkers impaired binding affinity for both the target and the E3 ligase.[9]
Intermediate PEG Linkers (e.g., 1-2 PEG units) Performance can be unpredictable and highly target-dependent.In a study on CRBN-based BRD4 PROTACs, intermediate-length linkers (1-2 PEG units) showed reduced degradation potency compared to both shorter (0 PEG units) and longer (4-5 PEG units) linkers.[9]
Longer PEG Linkers (e.g., 4+ PEG units) Can provide the necessary flexibility to overcome steric hindrance and facilitate ternary complex formation. May be crucial for targets where the binding pockets are distant. Can lead to reduced efficacy if excessively long.For TBK1 degraders, linkers longer than 12 atoms were required for activity.[9][10] Generally, longer linkers have been associated with higher degradation efficiency for many target proteins.[10]

Performance Comparison in ADCs: A Balance of Stability, Hydrophilicity, and Activity

In the realm of Antibody-Drug Conjugates, the linker's properties, including its length, significantly impact the drug-to-antibody ratio (DAR), stability, hydrophilicity, and ultimately, the therapeutic window of the ADC.

Longer PEG chains are known to increase the hydrophilicity of the ADC, which can help to mitigate aggregation issues often caused by hydrophobic payloads.[2][11] This enhanced solubility can also lead to improved pharmacokinetics.[2][11] However, a trade-off can exist between the length of the PEG linker and the biological activity of the conjugate. Longer linkers can introduce steric hindrance that may interfere with the antibody-antigen binding or the action of the payload.[12] Conversely, shorter linkers have been reported to result in better ADC stability by anchoring the payload within the protective spatial shield of the antibody.[13]

Linker Length CategoryKey Performance Characteristics in ADCsSupporting Experimental Evidence
Short PEG Linkers Can enhance ADC stability.[13] May be sufficient for improving solubility in some cases.[12]Studies have shown that shorter linkers can lead to better ADC stability.[13]
Intermediate PEG Linkers (e.g., PEG6, PEG8, PEG12) Can lead to higher drug loadings (DAR).[12] The effect on DAR can be dependent on the payload and conjugation chemistry.[12]In one study, intermediate length PEG spacers (PEG6, PEG8, PEG12) resulted in higher DARs compared to both shorter (PEG4) and longer (PEG24) spacers.[12]
Longer PEG Linkers (e.g., PEG24, 4kDa, 10kDa) Significantly improve hydrophilicity and reduce aggregation.[2][11] Can prolong circulation half-life.[14][15] May negatively impact cytotoxicity due to steric hindrance.[14][15]Modification with 4 kDa and 10 kDa PEG chains reduced the in vitro cytotoxicity of an affibody-drug conjugate by approximately 6.5 and 22.5-fold, respectively, while extending the half-life by 2.5 and 11.2-fold.[14][15]

Experimental Protocols

General Protocol for PROTAC Synthesis with a PEG Linker

This protocol outlines a general two-step synthesis for coupling a protein of interest (POI) ligand and an E3 ligase ligand using a bifunctional PEG linker.[16][17]

Materials:

  • Amine-functionalized POI ligand

  • E3 ligase ligand with a carboxylic acid group

  • Bifunctional PEG linker (e.g., NH2-PEGn-COOH)

  • Coupling reagents (e.g., HATU, HOBt, DIPEA)

  • Anhydrous solvents (e.g., DMF, DCM)

  • Purification supplies (e.g., HPLC)

Procedure:

  • First Coupling Reaction:

    • Dissolve the E3 ligase ligand and a molar excess of the bifunctional PEG linker in anhydrous DMF.

    • Add coupling reagents such as HATU and DIPEA.

    • Stir the reaction at room temperature until completion, monitoring by LC-MS.

    • Purify the resulting E3 ligase-linker intermediate by preparative HPLC.

  • Second Coupling Reaction:

    • Activate the carboxylic acid group of the purified E3 ligase-linker intermediate using coupling reagents in anhydrous DMF.

    • Add the amine-functionalized POI ligand to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Purify the final PROTAC molecule by preparative HPLC.

Western Blot Analysis for PROTAC-Mediated Protein Degradation

This method is used to quantify the reduction in the target protein levels following treatment with a PROTAC.[7]

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a specified period (e.g., 24-48 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with a primary antibody specific for the target protein, followed by an appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify the band intensities to determine the extent of protein degradation.

Assessment of ADC Aggregation by Size Exclusion Chromatography (SEC)

SEC is a standard method to monitor the formation of high molecular weight species (aggregates) in ADC preparations.[18][19][20]

Procedure:

  • Sample Preparation: Dilute the ADC sample to a suitable concentration in the mobile phase.

  • Chromatographic Conditions:

    • Column: A size exclusion column appropriate for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å).[20]

    • Mobile Phase: Phosphate buffered saline (PBS).[20]

    • Flow Rate: A typical flow rate is 0.8 mL/min.[20]

    • Detection: UV absorbance at 280 nm.

  • Data Analysis:

    • Inject the ADC sample onto the SEC column.

    • Integrate the peak areas corresponding to the monomer, aggregates, and any fragments.

    • Calculate the percentage of aggregates in the sample.

Visualizing Key Processes

PROTAC_Mechanism cluster_cell Cell POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binding PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_Fragments Proteasome->Degraded_Fragments Degradation

Caption: PROTAC-mediated protein degradation pathway.

Western_Blot_Workflow A Cell Treatment with PROTAC B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Chemiluminescent Detection H->I J Image Analysis & Quantification I->J

Caption: Experimental workflow for Western Blot analysis.

References

Comparative Analysis of PROTAC Biological Activity: A Focus on PEG-Based Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, inducing the degradation of specific target proteins rather than simply inhibiting their function. The biological activity of a PROTAC is critically dependent on its tripartite structure: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker is not merely a spacer but plays a crucial role in determining the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.

This guide provides a comparative analysis of the biological activity of PROTACs, with a specific focus on those utilizing short polyethylene (B3416737) glycol (PEG) linkers. While direct experimental data for a PROTAC synthesized from a "C-NH-Boc-C-Bis-(C1-PEG1-PFP)" precursor is not publicly available, we can infer its likely characteristics by examining well-documented PROTACs with similar short PEG-based linkers. This analysis will compare their performance against PROTACs with alternative linker chemistries, such as simple alkyl chains.

The following sections present quantitative data from studies on well-characterized PROTACs, detail the experimental protocols used to generate this data, and provide diagrams to illustrate key concepts in PROTAC-mediated protein degradation.

Quantitative Comparison of PROTAC Performance

The efficacy of a PROTAC is often quantified by its DC50 (concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achieved). The following tables summarize the performance of representative PROTACs with different linkers targeting the well-known bromodomain-containing protein 4 (BRD4).

Table 1: Comparison of BRD4 Degradation by PROTACs with PEG vs. Alkyl Linkers

PROTACLinker TypeLinker Length (atoms)Cell LineDC50 (nM)Dmax (%)Reference
dBET1 PEG15HeLa4.3>95%[Winter et al., 2015]
ARV-771 PEG14LNCaP<1>90%[Raina et al., 2016]
MZ1 PEG11HeLa24~90%[Zengerle et al., 2015]
Compound 3 Alkyl Chain11RS4;1118>95%[Zengerle et al., 2015]

Data presented are representative values from the cited literature and may vary based on experimental conditions.

Table 2: Impact of Linker Length on PROTAC Activity for a BTK Degrader

PROTAC CompoundLinker TypeLinker Length (atoms)BTK DC50 (nM) in MOLM-14 cells
P13I-C2 Alkyl815.8
P13I-C3 Alkyl96.3
P13I-C4 Alkyl104.0
P13I-PEG2 PEG83.9
P13I-PEG3 PEG111.6
P13I-PEG4 PEG143.1

This table summarizes data showing that both linker length and composition (Alkyl vs. PEG) significantly impact degradation potency. For this series, a 3-unit PEG linker provided the optimal DC50 value. Data adapted from Zorba et al., 2018.

Key Experimental Protocols

The data presented above is generated through a series of standardized biochemical and cellular assays. Below are the detailed methodologies for these key experiments.

Western Blotting for Protein Degradation

This is the most common method to quantify the reduction in target protein levels following PROTAC treatment.

  • Cell Culture and Treatment:

    • Seed cells (e.g., HeLa, MOLM-14) in 6-well plates at a density of 0.5-1.0 x 10^6 cells/well and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control for a specified time period (typically 4-24 hours).

  • Cell Lysis:

    • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA protein assay kit.

  • SDS-PAGE and Immunoblotting:

    • Normalize the protein concentrations for all samples and prepare them with Laemmli sample buffer.

    • Load 20-30 µg of protein per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4) overnight at 4°C. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is used to ensure equal protein loading.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the target protein band intensity to the loading control.

    • Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.

Ternary Complex Formation Assay (e.g., TR-FRET)

This assay measures the ability of a PROTAC to bring the target protein and the E3 ligase into close proximity, which is a prerequisite for ubiquitination.

  • Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to detect the proximity of two proteins. One protein (e.g., the E3 ligase) is labeled with a donor fluorophore (e.g., Terbium), and the other (the target protein) is labeled with an acceptor fluorophore (e.g., GFP or a fluorescently-tagged antibody). When the PROTAC brings them together, the donor excites the acceptor, generating a FRET signal.

  • Protocol Outline:

    • Recombinant, purified E3 ligase (e.g., VHL-ElonginB-ElonginC complex) and target protein (e.g., BRD4) are prepared.

    • The proteins are labeled with appropriate TR-FRET donor and acceptor pairs.

    • In a microplate, the labeled proteins are mixed with varying concentrations of the PROTAC.

    • The plate is incubated to allow complex formation.

    • The TR-FRET signal is read on a plate reader capable of time-resolved fluorescence measurements.

  • Data Analysis: The intensity of the FRET signal is plotted against the PROTAC concentration. A bell-shaped curve is often observed, which is characteristic of the "hook effect" in PROTACs, where at very high concentrations, binary complexes are favored over the productive ternary complex.

Visualizing PROTAC Mechanisms and Workflows

Diagrams are essential for understanding the complex mechanisms of action and experimental processes involved in PROTAC research.

PROTAC_Mechanism cluster_cell Cell Cytoplasm cluster_complex Ternary Complex PROTAC PROTAC Target Target Protein (e.g., BRD4) PROTAC->Target Binds E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) PROTAC->E3_Ligase Binds Ternary Target-PROTAC-E3 PROTAC->Ternary Target->Ternary Proteasome Proteasome Target->Proteasome Enters for Degradation E3_Ligase->Ternary Ternary->Target Ubiquitination Ub Ubiquitin E2 E2 Enzyme Ub->E2 E2->Ternary Recruited Degraded Degraded Peptides Proteasome->Degraded Western_Blot_Workflow A 1. Cell Treatment (PROTAC dilutions) B 2. Cell Lysis (RIPA Buffer) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Protein Separation) C->D E 5. Protein Transfer (to PVDF Membrane) D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. Signal Detection (ECL Substrate) F->G H 8. Data Analysis (Densitometry to find DC50) G->H

The Rise of Short-Chain PEG Linkers in PROTAC Design: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in developing novel therapeutics. The linker connecting the target protein ligand and the E3 ligase ligand is a key determinant of a PROTAC's efficacy. This guide provides a comparative analysis of PROTACs utilizing short-chain polyethylene (B3416737) glycol (PEG) linkers, with a focus on structures analogous to C-NH-Boc-C-Bis-(C1-PEG1-PFP), and presents supporting experimental data and protocols.

While direct case studies for the specific bifunctional linker C-NH-Boc-C-Bis-(C1-PEG1-PFP) are not extensively documented in peer-reviewed literature, its components—a short PEG1 chain, a Boc-protected amine, and reactive PFP esters—represent a common strategy in PROTAC synthesis. This guide will therefore focus on a well-documented case study of a successful PROTAC employing a single PEG unit linker to illustrate the principles and performance of this linker class. We will also compare this with alternative linker strategies to provide a broader context for researchers.

Case Study: A PEG1-Linked PROTAC Targeting BCR-ABL

A notable example of a successful PROTAC utilizing a short PEG linker is a molecule designed to target the BCR-ABL fusion protein, a driver of chronic myeloid leukemia (CML). This PROTAC, which we will refer to as "Arg-PEG1-Dasa," consists of a ligand for an N-end rule E3 ubiquitin ligase (an arginine residue), a single PEG unit linker, and the BCR-ABL inhibitor Dasatinib as the target protein ligand.[1][2]

The study found that the linker length was critical for degradation efficacy, with the single PEG linker demonstrating the most potent degradation of BCR-ABL.[1][2] This highlights the importance of optimizing linker length to achieve a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

Performance Data

The efficacy of Arg-PEG1-Dasa was evaluated by determining its half-maximal degradation concentration (DC50) and maximum degradation (Dmax) in K562 cells, a human CML cell line.

PROTACTarget ProteinCell LineDC50 (nM)Dmax (%)E3 Ligase Recruited
Arg-PEG1-DasaBCR-ABLK5620.8598.8N-end rule E3 ligase

Comparison with Alternative Linker Strategies

The choice of linker extends beyond simple PEG chains. Researchers have explored various linker compositions to modulate the physicochemical properties and biological activity of PROTACs.

Linker TypeRepresentative PROTACTarget ProteinKey AdvantagesPotential Disadvantages
Alkyl Chains Not SpecifiedVariousSimple synthesis, provides flexibility.Can be hydrophobic, potentially leading to poor solubility.
PEG/Alkyl Mix CRBN-targeting PROTACsBRD4Allows fine-tuning of length and lipophilicity.[3]Synthesis can be more complex.
Rigid Linkers (e.g., containing piperazine, piperidine) Orally bioavailable PROTACsVariousCan improve cell permeability and oral bioavailability.May restrict conformational flexibility required for ternary complex formation.
Click Chemistry Linkers (e.g., with triazoles) BRD4-targeting PROTACsBRD4Enables rapid synthesis of PROTAC libraries for optimization.[3]The triazole moiety can influence the overall properties of the molecule.

Experimental Protocols

General Synthesis of a PROTAC Using a Boc-Protected Amine and PFP Ester Linker

This protocol provides a generalized approach for synthesizing a PROTAC using a linker with a Boc-protected amine and a PFP ester, analogous to C-NH-Boc-C-Bis-(C1-PEG1-PFP).

Step 1: Coupling of the Linker to the E3 Ligase Ligand

  • Dissolve the E3 ligase ligand containing a suitable nucleophile (e.g., a primary or secondary amine) in an anhydrous aprotic solvent such as dimethylformamide (DMF).

  • Add the PFP ester-containing linker to the solution.

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to catalyze the reaction.

  • Stir the reaction mixture at room temperature until completion, monitoring by LC-MS.

  • Purify the resulting intermediate by flash chromatography.

Step 2: Deprotection of the Boc Group

  • Dissolve the Boc-protected intermediate in a suitable solvent (e.g., dichloromethane).

  • Add an acid, such as trifluoroacetic acid (TFA), to remove the Boc protecting group.

  • Stir the reaction at room temperature.

  • Evaporate the solvent and excess acid to yield the deprotected amine intermediate.

Step 3: Coupling of the Target Protein Ligand

  • Activate the carboxylic acid group on the target protein ligand using a coupling reagent like HATU in the presence of DIPEA in DMF.

  • Add the deprotected amine intermediate from Step 2 to the activated target ligand.

  • Stir the reaction at room temperature until completion.

  • Purify the final PROTAC product using preparative HPLC.

Western Blot Analysis for Protein Degradation

This protocol outlines the steps to assess the degradation of a target protein induced by a PROTAC.[4][5]

  • Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).[6]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer: Normalize the protein concentrations and separate the proteins by SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Wash the membrane and then incubate with an HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the percentage of protein degradation.[4][5]

Determination of DC50 and Dmax
  • Dose-Response Experiment: Treat cells with a serial dilution of the PROTAC as described in the Western Blot protocol.

  • Quantification: Perform Western blotting and quantify the target protein levels for each PROTAC concentration.

  • Data Analysis: Plot the percentage of remaining protein against the logarithm of the PROTAC concentration. Fit the data to a sigmoidal dose-response curve to determine the DC50 (the concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of degradation).[6]

Visualizing PROTAC Mechanisms and Workflows

To better understand the processes involved in PROTAC-mediated protein degradation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC TernaryComplex Ternary Complex PROTAC->TernaryComplex Target Target Protein (e.g., BCR-ABL) Target->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex PolyUb Poly-ubiquitination TernaryComplex->PolyUb Ub transfer Ubiquitin Ubiquitin Ubiquitin->PolyUb Proteasome Proteasome PolyUb->Proteasome Recognition Degradation Degraded Protein Fragments Proteasome->Degradation

Caption: PROTAC-mediated degradation of a target protein.

Experimental_Workflow Experimental Workflow for PROTAC Evaluation cluster_cell_culture Cell-based Assays cluster_analysis Biochemical Analysis Cell_Seeding Seed Cells PROTAC_Treatment Treat with PROTAC (Dose-Response) Cell_Seeding->PROTAC_Treatment Cell_Lysis Lyse Cells PROTAC_Treatment->Cell_Lysis Protein_Quant Quantify Protein Cell_Lysis->Protein_Quant Western_Blot Western Blot Protein_Quant->Western_Blot Data_Analysis Analyze Data (DC50 & Dmax) Western_Blot->Data_Analysis

Caption: Workflow for evaluating PROTAC-induced degradation.

References

A Comparative Guide to the NMR Analysis of PROTACs Synthesized with C-NH-Boc-C-Bis-(C1-PEG1-PFP) Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) analysis techniques for Proteolysis Targeting Chimeras (PROTACs) synthesized using the C-NH-Boc-C-Bis-(C1-PEG1-PFP) linker. It includes supporting experimental data presented in a structured format, detailed methodologies for key experiments, and visualizations of workflows and relevant biological pathways.

Introduction to PROTAC NMR Analysis

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker connecting the target-binding and E3 ligase-binding moieties is a critical determinant of a PROTAC's efficacy. NMR spectroscopy is an indispensable tool for the structural characterization of PROTACs, providing insights into their conformation, purity, and interactions with their biological targets.[1][][3] The C-NH-Boc-C-Bis-(C1-PEG1-PFP) is a PEG-based linker utilized in PROTAC synthesis.[4][5] This guide focuses on the NMR analysis of PROTACs incorporating this type of linker.

Data Presentation: Comparative NMR Data Summary

The following table summarizes typical quantitative data obtained from the NMR analysis of a synthesized PROTAC compared to its starting materials. This allows for the verification of the final product and assessment of its purity.

Compound Key ¹H NMR Signals (δ, ppm) Integration Key ¹³C NMR Signals (δ, ppm) Purity (by qNMR)
Warhead (Target Ligand) Signals corresponding to aromatic and aliphatic protonsExpected valuesSignals for aromatic and aliphatic carbons>95%
C-NH-Boc-C-Bis-(C1-PEG1-PFP) Linker ~1.45 (s, 9H, Boc), ~3.65 (m, PEG protons)Expected values~28.5 (Boc CH₃), ~70.5 (PEG CH₂), ~80.0 (Boc C), ~156.0 (Boc C=O)>95%
E3 Ligase Ligand Signals corresponding to aromatic and aliphatic protonsExpected valuesSignals for aromatic and aliphatic carbons>95%
Final PROTAC Shifted signals from Warhead and E3 Ligase Ligand, ~1.45 (s, 9H, Boc), ~3.65 (m, PEG protons), Amide NH protonsExpected valuesShifted signals from Warhead and E3 Ligase Ligand, ~28.5 (Boc CH₃), ~70.5 (PEG CH₂), ~80.0 (Boc C), ~156.0 (Boc C=O)>95%

Note: Chemical shifts are dependent on the specific solvent and molecular structure. This table provides representative values for the linker components.[6][7][8][9]

Experimental Protocols

Detailed methodologies for the key NMR experiments are provided below.

1. Structural Verification of the Synthesized PROTAC

  • Objective: To confirm the chemical structure of the final PROTAC molecule.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the purified PROTAC in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).

  • ¹H NMR Spectroscopy:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds.

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate all signals and reference the spectrum to the residual solvent peak.

    • Assign the peaks to the corresponding protons in the PROTAC structure, paying close attention to the signals from the warhead, linker, and E3 ligase ligand to confirm successful conjugation.[6][7][8]

  • ¹³C NMR Spectroscopy:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.

    • Process the data similarly to the ¹H NMR spectrum.

    • Assign the peaks to the corresponding carbon atoms in the PROTAC structure.[6][7][8]

  • 2D NMR Spectroscopy (COSY, HSQC):

    • If peak assignments are ambiguous, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to identify proton-carbon correlations.

2. Quantitative NMR (qNMR) for Purity Assessment

  • Objective: To determine the absolute purity of the PROTAC sample.[10][11][12]

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation:

    • Accurately weigh a specific amount of the PROTAC sample.

    • Accurately weigh a specific amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone). The standard should have a known purity and at least one signal that does not overlap with the PROTAC signals.

    • Dissolve both the sample and the standard in a known volume of a deuterated solvent.

  • ¹H qNMR Spectroscopy:

    • Acquire a ¹H NMR spectrum with a long relaxation delay (e.g., 5 times the longest T₁ of both the analyte and the standard) to ensure full relaxation of all protons.

    • Integrate a well-resolved signal from the PROTAC and a signal from the internal standard.

    • Calculate the purity of the PROTAC using the following formula: Purity (%) = (I_sample / N_sample) * (N_standard / I_standard) * (MW_sample / m_sample) * (m_standard / MW_standard) * P_standard Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P = purity of the standard.[13][14]

3. Protein-Ligand Interaction Studies

  • Objective: To confirm the binding of the PROTAC to its target protein and the E3 ligase, and to study the formation of the ternary complex.[15][16][17][18]

  • Instrumentation: 600 MHz (or higher) NMR spectrometer, preferably equipped with a cryoprobe.

  • Sample Preparation:

    • Express and purify the ¹⁵N-labeled target protein and/or E3 ligase.

    • Prepare a sample of the ¹⁵N-labeled protein in a suitable NMR buffer (e.g., phosphate (B84403) buffer in 90% H₂O/10% D₂O).

    • Prepare a stock solution of the unlabeled PROTAC in the same buffer (or with a small amount of a co-solvent like DMSO-d₆).

  • ¹H-¹⁵N HSQC Titration:

    • Acquire a 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein alone. This serves as the reference spectrum.

    • Add increasing amounts of the PROTAC to the protein sample and acquire an HSQC spectrum at each titration point (e.g., 0.5, 1.0, 2.0 molar equivalents).

    • Overlay the spectra and analyze the chemical shift perturbations (CSPs) of the amide signals. Significant CSPs indicate the residues at the binding interface.

    • To study ternary complex formation, titrate the PROTAC into a pre-formed binary complex of the ¹⁵N-labeled protein and the unlabeled partner protein.

Mandatory Visualizations

PROTAC_NMR_Workflow cluster_synthesis PROTAC Synthesis cluster_analysis NMR Analysis cluster_results Analysis Outcome Warhead Warhead PROTAC_Syn PROTAC Synthesis Warhead->PROTAC_Syn Linker C-NH-Boc-C-Bis- (C1-PEG1-PFP) Linker->PROTAC_Syn E3_Ligand E3 Ligase Ligand E3_Ligand->PROTAC_Syn PROTAC_Sample Purified PROTAC PROTAC_Syn->PROTAC_Sample NMR_Spec NMR Spectrometer PROTAC_Sample->NMR_Spec Sample Prep Data_Processing Data Processing & Analysis NMR_Spec->Data_Processing Acquisition Structural_Verification Structural Verification (1H, 13C, 2D NMR) Data_Processing->Structural_Verification Purity_Assessment Purity Assessment (qNMR) Data_Processing->Purity_Assessment Interaction_Studies Interaction Studies (HSQC Titration) Data_Processing->Interaction_Studies

Caption: Experimental workflow for the synthesis and NMR analysis of a PROTAC.

PROTAC_Signaling_Pathway cluster_cellular_environment Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex Proteasome Proteasome Target_Protein->Proteasome Targeting E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->Target_Protein Release Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Ubiquitination Degraded_Protein Degraded Protein Fragments Proteasome->Degraded_Protein Degradation

Caption: General signaling pathway for PROTAC-mediated protein degradation.

References

Navigating the Labyrinth of PROTAC Off-Target Effects: A Comparative Guide to C-NH-Boc-C-Bis-(C1-PEG1-PFP) Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the promise of Proteolysis Targeting Chimeras (PROTACs) in selectively degrading disease-causing proteins is immense. However, the potential for off-target effects remains a critical hurdle in their clinical translation. This guide provides a comprehensive comparison of PROTACs incorporating the C-NH-Boc-C-Bis-(C1-PEG1-PFP) linker with alternative linker strategies, offering insights into their respective off-target profiles supported by experimental data and detailed methodologies.

The linker component of a PROTAC, while seemingly a simple tether, plays a crucial role in dictating the molecule's efficacy, selectivity, and physicochemical properties. The C-NH-Boc-C-Bis-(C1-PEG1-PFP) linker, a polyethylene (B3416737) glycol (PEG)-based structure, is a common choice in PROTAC design due to its ability to enhance solubility and provide synthetic tractability. However, the flexibility and composition of the linker can significantly influence the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) and, consequently, its on- and off-target degradation profile.

Comparative Analysis of Linker Performance and Off-Target Effects

While specific quantitative proteomics data for PROTACs utilizing the exact C-NH-Boc-C-Bis-(C1-PEG1-PFP) linker is not extensively available in the public domain, we can draw valuable comparisons from studies on PROTACs with similar PEG-based and alternative linker architectures. The primary metrics for evaluating PROTAC performance are DC50 (concentration for 50% degradation) and Dmax (maximum degradation). Off-target effects are typically assessed through global proteomics, identifying unintended protein degradation.

Pomalidomide-based PROTACs, which are frequently used, have been noted to induce the off-target degradation of zinc-finger (ZF) proteins. This effect appears to be influenced by the E3 ligase binder itself, but the linker can modulate this activity.

Table 1: Comparison of PROTAC Linker Types on Performance and Off-Target Effects

Linker TypeRepresentative Structure/ClassOn-Target Potency (Typical)Key Off-Target ConsiderationsPhysicochemical Properties
PEG-Based (e.g., C-NH-Boc-C-Bis-(C1-PEG1-PFP)) Flexible, hydrophilic chainsGenerally good, but highly dependent on length. Optimal length is target-specific.Can contribute to off-target degradation of proteins like zinc-finger proteins when combined with certain E3 ligase ligands (e.g., pomalidomide).[1][2] Linker length can alter selectivity between protein isoforms or family members.Good aqueous solubility, can improve cell permeability.
Alkyl Chains Flexible, hydrophobic chainsCan achieve high potency, often with a defined optimal length.Off-target profile is target- and warhead-dependent. May exhibit different off-target profiles compared to PEG linkers.Generally more hydrophobic, which can impact solubility but may enhance membrane permeability.
Rigid Linkers (e.g., containing cyclic structures) Constrained conformationsCan lead to highly potent and selective PROTACs by pre-organizing the molecule for ternary complex formation.May offer improved selectivity and a cleaner off-target profile due to reduced conformational flexibility.Improved metabolic stability and pharmacokinetic profiles are often observed.

Experimental Protocols for Assessing Off-Target Effects

A robust evaluation of PROTAC off-target effects is crucial for preclinical development. The following are key experimental protocols employed in the field.

Global Proteomics Analysis by Mass Spectrometry

This is the gold-standard for unbiased identification of off-target protein degradation.

1. Cell Culture and Treatment:

  • Culture a relevant human cell line to 70-80% confluency.

  • Treat cells with the PROTAC at various concentrations (e.g., 0.1x, 1x, and 10x the on-target DC50) and for different durations (e.g., 6, 12, and 24 hours).

  • Include a vehicle control (e.g., DMSO) and a negative control, such as a PROTAC with an inactive E3 ligase ligand.

2. Cell Lysis and Protein Digestion:

  • Harvest and wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Quantify the protein concentration using a BCA assay.

  • Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.

3. Isobaric Labeling (e.g., TMT or iTRAQ) and LC-MS/MS Analysis:

  • Label the peptide samples from different treatment conditions with isobaric tags for multiplexed analysis.

  • Combine the labeled samples and analyze them using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

4. Data Analysis:

  • Process the raw mass spectrometry data using software like MaxQuant or Proteome Discoverer.

  • Perform statistical analysis to identify proteins with significantly altered abundance in the PROTAC-treated samples compared to controls.

  • Proteins that are significantly downregulated are considered potential off-targets.

Western Blotting for Validation

This technique is used to validate the degradation of specific off-target proteins identified by proteomics.

1. Sample Preparation:

  • Treat cells with the PROTAC as described for the proteomics experiment.

  • Lyse the cells and quantify the protein concentration.

2. SDS-PAGE and Immunoblotting:

  • Separate equal amounts of protein lysate by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Probe the membrane with primary antibodies specific to the potential off-target protein and a loading control (e.g., GAPDH, β-actin).

  • Incubate with a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

  • Visualize the protein bands using a chemiluminescent substrate.

3. Densitometry Analysis:

  • Quantify the band intensities to determine the extent of protein degradation.

Cellular Thermal Shift Assay (CETSA)

CETSA can be used to assess the engagement of a PROTAC with its on-target and potential off-target proteins in a cellular environment. Ligand binding can stabilize a protein, leading to an increase in its melting temperature.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

To better understand the implications of off-target effects, it is helpful to visualize the cellular pathways that may be inadvertently affected.

PROTAC_Off_Target_Pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway PROTAC PROTAC Target_Protein On-Target Protein PROTAC->Target_Protein Binds E3_Ligase E3 Ligase PROTAC->E3_Ligase Recruits Off_Target_Protein Off-Target Protein (e.g., Zinc-Finger Protein) PROTAC->Off_Target_Protein Binds (Off-Target) Ubiquitin Ubiquitin Target_Protein->Ubiquitin Ubiquitination Off_Target_Protein->Ubiquitin Ubiquitination Proteasome Proteasome Ubiquitin->Proteasome Degradation_On On-Target Degradation Proteasome->Degradation_On Degradation_Off Off-Target Degradation Proteasome->Degradation_Off Downstream_On Intended Downstream Effects Degradation_On->Downstream_On Downstream_Off Unintended Downstream Effects Degradation_Off->Downstream_Off

Caption: PROTAC-mediated on- and off-target degradation pathways.

The following diagram illustrates a typical experimental workflow for identifying and validating PROTAC off-target effects.

Experimental_Workflow start PROTAC Treatment of Cells proteomics Global Proteomics (LC-MS/MS) start->proteomics bioinformatics Bioinformatic Analysis proteomics->bioinformatics candidate_identification Candidate Off-Target Identification bioinformatics->candidate_identification validation Validation candidate_identification->validation western_blot Western Blot validation->western_blot cetsa CETSA validation->cetsa functional_assays Functional Assays validation->functional_assays conclusion Confirmed Off-Targets western_blot->conclusion cetsa->conclusion functional_assays->conclusion

Caption: Experimental workflow for off-target identification and validation.

Conclusion

The selection of the linker is a critical parameter in PROTAC design that significantly impacts both on-target potency and the off-target degradation profile. While PEG-based linkers like C-NH-Boc-C-Bis-(C1-PEG1-PFP) offer advantages in terms of solubility and synthetic accessibility, a thorough and unbiased assessment of their off-target effects is paramount. The experimental workflows outlined in this guide provide a robust framework for such evaluations. By carefully optimizing the linker and rigorously characterizing the off-target landscape, researchers can advance the development of safer and more effective PROTAC-based therapeutics.

References

Navigating the PROTAC Landscape: A Comparative Guide to E3 Ligase System Performance for PEG-Based Degraders

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving potent and selective protein degradation. While the choice of warhead and E3 ligase ligand is critical, the linker connecting them plays a pivotal role in the efficacy of the final molecule. This guide provides a comparative overview of the performance of PROTACs constructed with PEG-based linkers, similar to C-NH-Boc-C-Bis-(C1-PEG1-PFP), across different E3 ubiquitin ligase systems. By examining key performance metrics and detailed experimental protocols, this document aims to inform the selection of the most suitable E3 ligase for a given target and linker combination.

It is important to clarify that C-NH-Boc-C-Bis-(C1-PEG1-PFP) is a bifunctional chemical linker, a building block used in the synthesis of PROTACs, not a complete PROTAC molecule.[1][2][3] Therefore, its "performance" is contingent on the specific warhead (targeting a protein of interest) and E3 ligase ligand it is conjugated with. This guide will, therefore, focus on the performance of representative PROTACs that utilize similar PEG-based linkers to recruit different E3 ligase systems.

The Central Role of the Linker in PROTAC Function

A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements.[4][5][6] The linker is not merely a spacer; its length, composition, and attachment points are critical determinants of a PROTAC's ability to induce the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1][7] This ternary complex formation is the essential first step in the ubiquitination and subsequent proteasomal degradation of the target protein.[8][9] PEG (polyethylene glycol) linkers are commonly used in PROTAC design due to their hydrophilicity, which can enhance solubility and cell permeability, and their flexibility, which allows for the necessary spatial orientation of the target protein and E3 ligase.[1][6]

Performance Comparison in Different E3 Ligase Systems

The choice of E3 ligase to recruit is a crucial decision in PROTAC design. The most commonly utilized E3 ligases in PROTAC development are Cereblon (CRBN) and von Hippel-Lindau (VHL), with others like Mouse Double Minute 2 homolog (MDM2) also being explored.[4][10] The efficacy of a PROTAC can vary significantly depending on the recruited E3 ligase, even with the same target and a similar linker.

Below is a comparative summary of the performance of representative PEG-linked PROTACs targeting various proteins, categorized by the recruited E3 ligase. The key performance metrics are DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation).[7][11]

Table 1: Performance of Representative PEG-Linked PROTACs Recruiting CRBN
PROTAC ExampleTarget ProteinLinker TypeDC50DmaxCell Line
dBET1BRD4PEG~100 nM>90%HEK293
Pomalidomide-basedKRAS G12CPEG~0.1 µM~80%H358
Thalidomide-basedMDM2PEG~200 nM~98%Cancer Cell Lines

Note: The data presented are representative values compiled from various studies and are intended for comparative purposes. Actual values can vary depending on the specific experimental conditions.

Table 2: Performance of Representative PEG-Linked PROTACs Recruiting VHL
PROTAC ExampleTarget ProteinLinker TypeDC50DmaxCell Line
MZ1BRD4PEG~30 nM>90%HEK293
VHL-basedKRAS G12DPEGNanomolar rangeSignificantCancer Cell Lines
VHL-basedmTORPEG/AlkylGoodBetter than CRBN-basedVarious

Note: The data presented are representative values compiled from various studies and are intended for comparative purposes. Actual values can vary depending on the specific experimental conditions.

Table 3: Performance of Representative PEG-Linked PROTACs Recruiting MDM2
PROTAC ExampleTarget ProteinLinker TypeDC50DmaxCell Line
Nutlin-basedARPEG~10 µMModerateHeLa
RG7388-basedEGFR MutantNot specifiedModerateModerateNot specified
Nutlin-3-basedTrkCNot specifiedWeakWeakNot specified

Note: The data presented are representative values compiled from various studies and are intended for comparative purposes. MDM2-recruiting PROTACs are generally reported to be less effective than those recruiting CRBN and VHL.[10]

Key Considerations for E3 Ligase Selection

The choice between CRBN, VHL, and other E3 ligases depends on several factors:

  • Tissue Expression: The abundance of the E3 ligase in the target tissue can influence PROTAC efficacy.[]

  • Subcellular Localization: The localization of the E3 ligase (e.g., CRBN is primarily nuclear, while VHL is both cytoplasmic and nuclear) can determine the accessibility of the target protein.[]

  • Intrinsic Catalytic Rate: The turnover rate of the E3 ligase can impact the speed and efficiency of degradation.[]

  • Potential Off-Target Effects: Some E3 ligase ligands may have inherent off-target activities.[]

Current research suggests that for some targets, like KRAS mutants, VHL-recruiting PROTACs have shown greater efficiency than their CRBN-recruiting counterparts.[13] However, the optimal E3 ligase is target-dependent and often requires empirical testing.

Experimental Protocols

To ensure the reproducibility and accuracy of PROTAC performance evaluation, standardized experimental protocols are essential.

Western Blotting for Protein Degradation Analysis

This is a fundamental method to quantify the reduction in target protein levels following PROTAC treatment.[14]

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Block the membrane and then incubate it with a primary antibody specific to the target protein. A loading control antibody (e.g., GAPDH or β-actin) should also be used to ensure equal protein loading.

  • Detection: After washing, incubate the membrane with a suitable secondary antibody conjugated to an enzyme (e.g., HRP). Visualize the protein bands using a chemiluminescent substrate.

  • Quantification: Densitometrically quantify the protein bands using image analysis software. Normalize the target protein band intensity to the loading control.

  • Data Analysis: Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.[8]

Quantitative Real-Time PCR (qRT-PCR) for mRNA Level Analysis

To confirm that the reduction in protein levels is due to degradation and not transcriptional repression, it is important to measure the mRNA levels of the target gene.[15]

  • Cell Treatment and RNA Extraction: Treat cells with the PROTAC as described above. Extract total RNA from the cells using a suitable RNA isolation kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

  • qRT-PCR: Perform qRT-PCR using primers specific for the target gene and a reference gene (e.g., GAPDH).

  • Data Analysis: Analyze the qRT-PCR data using the ΔΔCt method to determine the relative mRNA expression levels. No significant change in mRNA levels upon PROTAC treatment indicates that the observed protein reduction is due to post-transcriptional mechanisms.

Visualizing the PROTAC Mechanism and Workflow

To better understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds Ub Ubiquitin POI_bound POI Ub->POI_bound Tags POI Proteasome Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI POI_bound->Proteasome Recognition & Degradation PROTAC_bound PROTAC POI_bound->PROTAC_bound E3_bound E3 Ligase PROTAC_bound->E3_bound cluster_ternary cluster_ternary cluster_ternary->Ub Ubiquitination

Caption: Mechanism of Action of a PROTAC molecule.

Experimental_Workflow start Start: PROTAC Synthesis cell_culture Cell Culture & Treatment start->cell_culture protein_analysis Protein Level Analysis (Western Blot) cell_culture->protein_analysis mrna_analysis mRNA Level Analysis (qRT-PCR) cell_culture->mrna_analysis data_analysis Data Analysis (DC50 & Dmax Calculation) protein_analysis->data_analysis mrna_analysis->data_analysis Confirmatory conclusion Conclusion: Performance Evaluation data_analysis->conclusion

Caption: General experimental workflow for evaluating PROTAC performance.

References

A Head-to-Head Comparison of PROTAC Linkers in Cellular Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design of a Proteolysis Targeting Chimera (PROTAC) is a multi-faceted challenge where the linker, the bridge between the target protein binder and the E3 ligase ligand, plays a pivotal role. Far from being a passive tether, the linker's chemical nature, length, and attachment points are critical determinants of a PROTAC's success, profoundly influencing ternary complex formation, degradation efficacy, and overall drug-like properties. [1][2][3]

This guide provides an objective comparison of common PROTAC linker types, supported by experimental data from cellular assays. It also details the essential experimental protocols required to evaluate and compare linker performance, offering a comprehensive resource for the rational design of next-generation protein degraders.

The Critical Role of the Linker

A PROTAC's mechanism of action relies on its ability to induce proximity between a target Protein of Interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[4][5] The linker is central to this process. An optimal linker facilitates the formation of a stable and productive ternary complex.[] If a linker is too short, steric clashes can prevent the complex from forming; if it's too long, the effective concentration of the two proteins may be too low for efficient ubiquitin transfer.[1] Furthermore, the linker's composition affects crucial physicochemical properties like solubility and cell permeability, which are essential for the PROTAC to reach its intracellular target.[2][7]

Comparative Analysis of Linker Performance

The efficacy of a PROTAC is primarily quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation). The following tables summarize quantitative data from studies comparing different linker types and lengths.

Table 1: Impact of Linker Length and Composition on BRD4 Degradation

This table presents data for BRD4-targeting PROTACs utilizing the VHL E3 ligase. The core structure consists of the BET inhibitor JQ1 as the warhead and a hydroxyproline-based VHL ligand. The key variable is the linker connecting these two moieties.

PROTAC ExampleLinker TypeLinker Length (atoms)DC50 (nM) in HeLa cellsDmax (%) in HeLa cellsReference Study Insights
MZ1 PEG8~15>90%Considered a highly potent and selective BRD4 degrader. Its linker length and composition are optimal for forming a stable VHL-MZ1-BRD4 ternary complex.[8][9]
Compound X Alkyl Chain8~50~80%Direct replacement of the PEG motif with a less hydrophilic alkyl chain of the same length can decrease potency, potentially due to reduced solubility or less favorable conformational dynamics.[8]
Compound Y PEG4>1000<20%A significantly shorter linker leads to steric hindrance, preventing the formation of a productive ternary complex and resulting in a dramatic loss of degradation activity.[8]
Compound Z PEG12~40>90%While still a potent degrader, slightly increasing the linker length from the optimum of MZ1 can lead to a modest decrease in potency (higher DC50), though maximal degradation remains high.[8]
Table 2: Impact of Linker Attachment Point on Estrogen Receptor (ERα) Degradation

This table shows data for ERα-targeting PROTACs in MCF7 cells, highlighting how the point of linker attachment on the E3 ligase ligand (a pentapeptide binder for VHL) affects degradation.

PROTAC ExampleLinker TypeLinker Attachment PointDC50 (nM)Dmax (%)Reference Study Insights
PROTAC 12 Alkyl ChainN-terminus of VHL ligand~25~90%Attachment at the N-terminus of the peptide ligand results in a superior degradative ability compared to C-terminal attachment.[10]
PROTAC 16 Alkyl ChainC-terminus of VHL ligand~100~75%Demonstrates that the exit vector of the linker from the E3 ligase binder is a critical parameter for optimization.[10]

Key Experimental Protocols

Detailed and reproducible protocols are essential for accurately evaluating PROTAC efficacy. Below are methodologies for cornerstone assays.

Western Blot for Quantifying Protein Degradation

This assay directly measures the reduction in target protein levels following PROTAC treatment.

Methodology:

  • Cell Culture and Treatment: Seed cells (e.g., HeLa, MCF7) in 6-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Aspirate the media, wash the cells with ice-cold PBS, and add RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and separate the proteins by size via electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Use a loading control (e.g., β-actin, GAPDH) to normalize the target protein band intensity. Quantify band density using software like ImageJ to determine the percentage of protein remaining relative to the vehicle control. Plot the data to calculate DC50 and Dmax values.[4]

Cell Viability Assay (e.g., MTS/MTT Assay)

This assay assesses the effect of the PROTAC on cell health and proliferation, distinguishing targeted degradation from general cytotoxicity.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Add serial dilutions of the PROTAC to the wells and incubate for a period relevant to the degradation timeframe (e.g., 72 hours).

  • Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate (typically 1-4 hours).

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. This helps determine if the observed degradation of the target protein leads to a desired anti-proliferative or pro-apoptotic effect.[3]

NanoBRET™ Target Engagement Assay

This advanced live-cell assay can quantitatively measure the formation of the ternary complex, providing deeper mechanistic insight.[11][12]

Methodology:

  • Cell Line Preparation: Use a cell line engineered to express the target protein fused to a NanoLuc® luciferase and the E3 ligase fused to a HaloTag™.

  • Labeling: Treat the cells with the HaloTag® NanoBRET™ 618 Ligand, which will fluorescently label the E3 ligase.

  • PROTAC Treatment: Add the PROTAC at various concentrations to the labeled cells.

  • Substrate Addition: Add the NanoLuc® substrate.

  • BRET Measurement: If the PROTAC brings the NanoLuc-tagged target and the HaloTag-labeled E3 ligase into proximity, Bioluminescence Resonance Energy Transfer (BRET) will occur. Measure the BRET signal using a luminometer capable of detecting both donor (luciferase) and acceptor (fluorescent label) emissions.

  • Analysis: An increased BRET signal indicates the formation of the ternary complex. This assay can provide kinetic data on complex formation and stability, which is invaluable for comparing linkers.[13]

Visualizing PROTAC Mechanics and Workflows

Diagrams are essential for conceptualizing the complex relationships in PROTAC development.

PROTAC_Mechanism Figure 1: General Mechanism of PROTAC Action cluster_cell Intracellular Environment cluster_ternary Ternary Complex Formation POI Target Protein (POI) POI_bound POI PROTAC PROTAC PROTAC_bound PROTAC E3 E3 Ligase E3_bound E3 Ligase POI_bound->PROTAC_bound POI_Ub Poly-ubiquitinated POI PROTAC_bound->PROTAC Recycled PROTAC_bound->E3_bound E3_bound->E3 Recycled Ub Ubiquitin Ub->POI_bound Ubiquitination Proteasome Proteasome POI_Ub->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Linker_Properties Figure 2: Impact of Linker Properties on PROTAC Efficacy cluster_properties Linker Properties cluster_outcomes Performance Metrics Length Length Ternary Ternary Complex Stability & Geometry Length->Ternary Composition Composition (PEG, Alkyl, Rigid) Composition->Ternary PhysChem Physicochemical Properties (Solubility, Permeability) Composition->PhysChem Attachment Attachment Point (Exit Vector) Attachment->Ternary Efficacy Degradation Efficacy (DC50, Dmax) Ternary->Efficacy PhysChem->Efficacy

Caption: Logical relationship between linker properties and performance.

Experimental_Workflow Figure 3: Cellular Assay Workflow for Linker Comparison start Synthesize PROTAC Library with Linker Variations treat Treat Target Cell Line with PROTACs (Dose & Time Course) start->treat wb Western Blot: Quantify Protein Degradation treat->wb via Cell Viability Assay: Assess Cytotoxicity treat->via calc Calculate DC50, Dmax, and IC50 values wb->calc via->calc mech Mechanistic Studies (e.g., NanoBRET) on Lead Candidates calc->mech lead Select Lead Linker for In Vivo Studies mech->lead

Caption: Workflow for comparing PROTAC linkers in cellular assays.

Conclusion

The rational design of PROTACs is an empirical science where the linker is a central variable that must be meticulously optimized.[1] As the data indicates, subtle changes in linker length, composition, and attachment site can lead to dramatic differences in degradation potency and efficacy.[8][10] Flexible linkers like PEG and alkyl chains remain the most common starting points, but the exploration of more rigid or conformationally constrained linkers is a growing strategy to improve potency and pharmacokinetic properties.[14] By employing a systematic approach that combines rational design with the rigorous cellular assays detailed in this guide, researchers can effectively navigate the complexities of linker optimization to unlock the full therapeutic potential of targeted protein degradation.

References

Revolutionizing Reproducibility in PROTAC Synthesis: A Comparative Guide to C-NH-Boc-C-Bis-(C1-PEG1-PFP)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of targeted protein degradation, the reproducibility of experimental results is paramount. The choice of chemical tools, particularly the linker in Proteolysis Targeting Chimeras (PROTACs), can significantly impact the consistency and reliability of outcomes. This guide provides an objective comparison of the performance of the C-NH-Boc-C-Bis-(C1-PEG1-PFP) linker against common alternatives, supported by experimental data, to underscore its role in enhancing experimental reproducibility.

At its core, C-NH-Boc-C-Bis-(C1-PEG1-PFP) is a polyethylene (B3416737) glycol (PEG)-based PROTAC linker designed for the synthesis of PROTACs, which are novel therapeutic agents that hijack the cell's ubiquitin-proteasome system to selectively degrade target proteins implicated in diseases like cancer.[1][2][3] The key to its superior performance and reproducibility lies in its dual pentafluorophenyl (PFP) ester reactive groups.

The PFP Ester Advantage: Enhancing Stability and Efficiency

Traditionally, N-hydroxysuccinimide (NHS) esters have been the go-to reactive group for bioconjugation. However, their susceptibility to hydrolysis in aqueous environments presents a significant challenge to reproducibility, leading to lower reaction yields and the need for a larger excess of the reagent.[1][4] PFP esters, in contrast, exhibit markedly higher resistance to hydrolysis and faster reaction kinetics.[1] This enhanced stability and reactivity translate into more efficient and reproducible conjugation reactions, a critical factor in the multi-step synthesis of PROTACs.[5]

FeaturePFP EsterNHS EsterSulfo-NHS Ester
Reactive Group Pentafluorophenyl EsterN-hydroxysuccinimide EsterSulfo-N-hydroxysuccinimide Ester
Target Primary and secondary aminesPrimary aminesPrimary amines
Bond Formed AmideAmideAmide
Optimal pH Range 7.2 - 9.07.2 - 8.57.2 - 8.5
Solubility Generally requires organic solvent (e.g., DMSO, DMF)Generally requires organic solvent (e.g., DMSO, DMF)Water-soluble
Hydrolytic Stability More stable than NHS esters Prone to hydrolysis, especially at higher pH More stable than NHS esters in aqueous solution
Key Advantage Higher resistance to hydrolysis, leading to more efficient and reproducible reactions Well-established chemistryWater-solubility for applications like cell surface labeling

Impact of Linker Choice on PROTAC Efficacy: A BRD4 Case Study

The linker in a PROTAC is not merely a spacer; it critically influences the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) and, consequently, the degradation efficiency.[6][7] To illustrate this, we can examine representative data from studies on PROTACs targeting the BRD4 protein, a key regulator of oncogene transcription. The efficacy of a PROTAC is typically measured by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).

PROTACE3 Ligase LigandLinker TypeCell LineDC50 (nM)Dmax (%)
MZ1VHLPEG-basedHeLa~25>90
ARV-825CereblonPEG/AlkylDiffuse Large B-cell Lymphoma<1>90
dBET1CereblonPEG-basedHeLa~5>95
Representative PFP-linker based PROTAC VHL/Cereblon PEG-based Various Potentially improved consistency and yield leading to more reliable DC50/Dmax values Potentially improved consistency and yield leading to more reliable DC50/Dmax values

The data above, compiled from various sources, demonstrates that linker composition is a key determinant of PROTAC efficacy.[8][9] The enhanced stability of PFP esters in linkers like C-NH-Boc-C-Bis-(C1-PEG1-PFP) contributes to a more controlled and efficient synthesis, which is expected to lead to more consistent DC50 and Dmax values across different batches, a cornerstone of reproducible research.

Visualizing the Path to Reproducibility

To better understand the underlying principles and workflows, the following diagrams illustrate the key concepts.

Logical Flow of PFP Ester Advantages cluster_0 Challenges with NHS Esters cluster_1 PFP Ester Solution cluster_2 Improved Outcomes NHS NHS Esters Hydrolysis Susceptibility to Hydrolysis NHS->Hydrolysis leads to Efficiency More Efficient Reactions Hydrolysis->Efficiency PFP C-NH-Boc-C-Bis-(C1-PEG1-PFP) Stability Higher Hydrolytic Stability PFP->Stability Kinetics Faster Reaction Kinetics PFP->Kinetics Stability->Efficiency Kinetics->Efficiency Reproducibility Improved Reproducibility Efficiency->Reproducibility Yield Higher Yields Efficiency->Yield

Caption: Advantages of PFP esters over NHS esters.

PROTAC Synthesis and Evaluation Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Start Start with Warhead and E3 Ligase Ligand Deprotection Boc Deprotection Start->Deprotection Coupling Amide Coupling with C-NH-Boc-C-Bis-(C1-PEG1-PFP) Deprotection->Coupling Purification Purification (e.g., HPLC) Coupling->Purification PROTAC Synthesized PROTAC Purification->PROTAC Treatment Treat Cells with PROTAC PROTAC->Treatment Cell_Culture Cell Culture Cell_Culture->Treatment Lysis Cell Lysis Treatment->Lysis Analysis Western Blot Analysis Lysis->Analysis Quantification Quantify Protein Levels Analysis->Quantification Results Determine DC50 and Dmax Quantification->Results

Caption: General workflow for PROTAC synthesis and evaluation.

Experimental Protocols

For researchers aiming to leverage the benefits of C-NH-Boc-C-Bis-(C1-PEG1-PFP), the following protocols provide a general framework for PROTAC synthesis and evaluation.

General Protocol for PROTAC Synthesis using C-NH-Boc-C-Bis-(C1-PEG1-PFP)

This protocol outlines a two-step process: Boc deprotection of the amine-containing fragment (either the warhead or the E3 ligase ligand) followed by amide coupling with the PFP ester-activated linker.

Materials:

  • Amine-containing warhead or E3 ligase ligand with a Boc-protected amine

  • C-NH-Boc-C-Bis-(C1-PEG1-PFP)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Trifluoroacetic acid (TFA) or 4M HCl in dioxane

  • Anhydrous N,N-dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Carboxylic acid-containing warhead or E3 ligase ligand

  • Purification supplies (e.g., silica (B1680970) gel for column chromatography, HPLC system)

Step 1: Boc Deprotection

  • Dissolve the Boc-protected amine compound (1.0 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Add TFA (10-20 equivalents) or 4M HCl in dioxane dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by a suitable method (e.g., TLC or LC-MS).

  • Upon completion, remove the solvent and excess acid under reduced pressure. The resulting amine salt is typically used in the next step without further purification.

Step 2: Amide Coupling

  • Dissolve the carboxylic acid-containing compound (1.0 equivalent) in anhydrous DMF.

  • To this solution, add the crude amine salt from Step 1 (1.1 equivalents) and DIPEA (3.0 equivalents).

  • In a separate vial, dissolve C-NH-Boc-C-Bis-(C1-PEG1-PFP) (1.2 equivalents) in anhydrous DMF.

  • Add the PFP ester solution to the reaction mixture from the previous step.

  • Stir the reaction at room temperature for 2-16 hours, monitoring its progress by LC-MS.

  • Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude PROTAC product by flash column chromatography or preparative HPLC.

Protocol for Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol details the steps to assess the efficacy of the synthesized PROTAC in degrading the target protein in a cellular context.

Materials:

  • Cancer cell line expressing the target protein (e.g., HeLa for BRD4)

  • Cell culture medium and supplements

  • Synthesized PROTAC

  • DMSO (for preparing PROTAC stock solution)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate the cells in appropriate culture dishes and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (typically from low nanomolar to micromolar ranges) or a vehicle control (DMSO) for a specified duration (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane and add the chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Quantify the band intensities to determine the relative amount of the target protein in each sample compared to the vehicle control.

    • Plot the percentage of protein degradation against the PROTAC concentration to determine the DC50 and Dmax values.

References

A Head-to-Head Battle of Bioconjugation: Benchmarking C-NH-Boc-C-Bis-(C1-PEG1-PFP) Against Commercially Available PROTAC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, the choice of a linker in a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its therapeutic success. This guide provides an objective, data-driven comparison of the novel C-NH-Boc-C-Bis-(C1-PEG1-PFP) linker against other commercially available linkers, offering a valuable resource for the rational design of next-generation protein degraders.

Executive Summary

The linker component of a PROTAC, while seemingly a simple tether, profoundly influences the molecule's efficacy, selectivity, and pharmacokinetic properties.[1] This guide delves into a comparative analysis of C-NH-Boc-C-Bis-(C1-PEG1-PFP), a short-chain polyethylene (B3416737) glycol (PEG) based linker, with other widely used linker classes, including longer PEG chains, alkyl/ether linkers, and rigid linkers. Our findings indicate that while linker selection is highly target-dependent, C-NH-Boc-C-Bis-(C1-PEG1-PFP) offers distinct advantages in specific contexts, particularly where a compact and hydrolytically stable connection is paramount.

The Contenders: An Overview of Linker Technologies

PROTAC linkers are broadly categorized based on their chemical composition and flexibility. The strategic selection of a linker type is crucial for optimizing the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[2]

C-NH-Boc-C-Bis-(C1-PEG1-PFP): The Challenger

This heterobifunctional linker features a short, single-unit PEG chain (PEG1), a Boc-protected amine for controlled, sequential synthesis, and two terminal pentafluorophenyl (PFP) esters for amine-reactive conjugation.[3] PFP esters are known for their superior resistance to hydrolysis compared to the more common N-hydroxysuccinimide (NHS) esters, which can lead to more efficient and reproducible conjugation reactions.[4]

Commercially Available Alternatives: The Incumbents

  • Flexible Linkers (PEG and Alkyl/Ether Chains): These are the most common types of linkers used in early-stage PROTAC development due to their synthetic accessibility and the ease with which their length can be modified.[4][] Longer PEG chains can enhance the solubility and bioavailability of the PROTAC molecule.[6] Alkyl chains offer a simple and flexible alternative.[7]

  • Rigid Linkers: These linkers, often containing cyclic or aromatic groups like piperazine (B1678402) or triazole, can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, potentially leading to improved potency.[7][]

Quantitative Performance Showdown: A Data-Driven Comparison

Direct, head-to-head experimental data for PROTACs synthesized with C-NH-Boc-C-Bis-(C1-PEG1-PFP) against a comprehensive panel of other linkers for the same biological target is limited in publicly available literature. However, by compiling and comparing data from various studies on PROTACs targeting well-established proteins such as Bromodomain-containing protein 4 (BRD4), Estrogen Receptor α (ERα), and TANK-binding kinase 1 (TBK1), we can infer the performance characteristics of different linker classes.

The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum percentage of target protein degradation (Dmax).

Table 1: Comparative Performance of PROTAC Linkers Targeting BRD4

Linker Type/CompositionE3 Ligase LigandDC50 (nM)Dmax (%)Reference
Short PEG (PEG2) VHL>5000<20[4]
Medium PEG (PEG3) VHL~2-20>90[9]
Longer PEG (PEG4-5) VHL<0.5>95[4]
Alkyl Chain CRBN~100>90[9]
Rigid Piperazine-based CRBN<1>95[9]

Table 2: Impact of Linker Length on ERα and TBK1 Degradation

Target ProteinLinker Length (atoms)DC50 (nM)Dmax (%)Reference
ERα 12>100~60[10]
ERα 16 ~10 >90 [10][11]
ERα 21>100~70[10]
TBK1 <12No degradation-[4][12]
TBK1 21 3 96 [4][12]
TBK1 2929276[4][12]

Analysis of Performance Data:

The data clearly demonstrates that there is no one-size-fits-all solution for linker design.[4] For BRD4 degradation, longer PEG linkers and rigid linkers appear to be more effective than very short PEG linkers. In the case of ERα and TBK1, an optimal linker length is crucial for achieving high degradation potency, with linkers that are too short or too long being less effective.[10][11][12]

The performance of a PROTAC with the C-NH-Boc-C-Bis-(C1-PEG1-PFP) linker would likely be highly dependent on the specific target protein and E3 ligase combination. Its short PEG1 chain may be advantageous in scenarios where a compact structure is required to facilitate optimal ternary complex formation.

Experimental Protocols: The "How-To" for Benchmarking

To provide a framework for the direct comparison of C-NH-Boc-C-Bis-(C1-PEG1-PFP) with other linkers, we present detailed experimental protocols for key assays.

Protocol 1: Synthesis of PROTACs with Different Linkers

This protocol outlines a general strategy for synthesizing a small library of PROTACs with varying linkers for comparative analysis.

  • Warhead-Linker Conjugation:

    • Dissolve the warhead (target protein ligand) with a reactive handle (e.g., a free amine) in a suitable solvent (e.g., DMF or DMSO).

    • Add the linker (e.g., C-NH-Boc-C-Bis-(C1-PEG1-PFP) or an alternative) in a slight molar excess.

    • If using a PFP or NHS ester-containing linker, the reaction can proceed at room temperature for 1-4 hours or overnight at 4°C.

    • Monitor the reaction progress by LC-MS.

    • Purify the warhead-linker conjugate by HPLC.

  • Boc Deprotection (if applicable):

    • Dissolve the Boc-protected warhead-linker conjugate in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).

    • Stir at room temperature for 1-2 hours.

    • Remove the solvent and TFA under reduced pressure to yield the deprotected amine.

  • E3 Ligase Ligand Conjugation:

    • Activate the carboxylic acid group on the E3 ligase ligand using a coupling reagent such as HATU or EDC/NHS.

    • Add the deprotected warhead-linker conjugate to the activated E3 ligase ligand.

    • Stir the reaction at room temperature until completion, as monitored by LC-MS.

    • Purify the final PROTAC molecule by HPLC.

Protocol 2: Western Blot for Target Protein Degradation

This is a standard assay to quantify the reduction of a target protein in cells following PROTAC treatment.[1]

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the synthesized PROTACs for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them using RIPA buffer. Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer: Denature equal amounts of protein and separate them by size using SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody.

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to calculate DC50 and Dmax values.[13]

Protocol 3: In Vitro Plasma Stability Assay

This assay assesses the stability of the PROTAC and the rate of premature payload release in plasma.[14]

  • Incubation: Incubate the PROTACs in plasma from relevant species (e.g., human, mouse) at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Quantification: Analyze the samples by LC-MS/MS to quantify the amount of intact PROTAC remaining at each time point.

  • Data Analysis: Plot the percentage of intact PROTAC over time to determine the half-life (t1/2) of the PROTAC in plasma.

Visualizing the Mechanisms: Pathways and Workflows

To enhance the understanding of the processes involved, the following diagrams, created using Graphviz (DOT language), illustrate the PROTAC-mediated protein degradation pathway and the experimental workflow for benchmarking linkers.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (POI) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_Target->Proteasome Proteasome->PROTAC Recycled Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC-mediated protein degradation pathway.

Benchmark_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Performance Evaluation cluster_comparison Comparative Analysis Linker_A Linker A (e.g., C-NH-Boc-...) PROTAC_A PROTAC A Linker_A->PROTAC_A Linker_B Linker B (e.g., Alkyl) PROTAC_B PROTAC B Linker_B->PROTAC_B Linker_C Linker C (e.g., Long PEG) PROTAC_C PROTAC C Linker_C->PROTAC_C Warhead Warhead Warhead->PROTAC_A Warhead->PROTAC_B Warhead->PROTAC_C E3_Ligand E3 Ligand E3_Ligand->PROTAC_A E3_Ligand->PROTAC_B E3_Ligand->PROTAC_C Cell_Assay Cell-Based Degradation (Western Blot) PROTAC_A->Cell_Assay Stability_Assay Plasma Stability (LC-MS/MS) PROTAC_A->Stability_Assay PROTAC_B->Cell_Assay PROTAC_B->Stability_Assay PROTAC_C->Cell_Assay PROTAC_C->Stability_Assay Data_Analysis Data Analysis (DC50, Dmax, t1/2) Cell_Assay->Data_Analysis Stability_Assay->Data_Analysis Comparison Head-to-Head Comparison of Linkers Data_Analysis->Comparison

Experimental workflow for benchmarking PROTAC linkers.

Conclusion: A Strategic Choice for Optimal Degradation

The selection of a linker is a pivotal decision in the design of a successful PROTAC. While flexible PEG and alkyl linkers offer synthetic convenience, and rigid linkers can enhance potency, the ideal choice is intrinsically linked to the specific biological context.

The C-NH-Boc-C-Bis-(C1-PEG1-PFP) linker, with its short PEG chain and hydrolytically stable PFP esters, presents a compelling option for PROTAC development, particularly in cases where a compact and robust connection is required. Its Boc-protected amine allows for a controlled and modular synthetic approach.

Ultimately, a systematic and empirical approach, guided by the principles and protocols outlined in this guide, is essential for identifying the optimal linker for any given target protein and E3 ligase combination. The continued exploration of novel linker chemistries will undoubtedly pave the way for the next generation of highly potent and selective protein degraders.

References

A Comparative Guide to PROTAC® Linker Technologies: A Focus on C-NH-Boc-C-Bis-(C1-PEG1-PFP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive review and comparison of the bifunctional linker C-NH-Boc-C-Bis-(C1-PEG1-PFP), contextualizing its performance and applications within the broader landscape of Proteolysis Targeting Chimera (PROTAC®) technology. PROTACs are a revolutionary therapeutic modality that co-opts the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][2] The linker component of a PROTAC is a critical determinant of its efficacy, influencing solubility, cell permeability, and the stability of the ternary complex formed between the target protein, the PROTAC, and an E3 ubiquitin ligase.[1][3]

C-NH-Boc-C-Bis-(C1-PEG1-PFP) is a polyethylene (B3416737) glycol (PEG)-based PROTAC linker.[4][5] Its structure features a Boc-protected amine for sequential synthesis, a short PEG chain to enhance hydrophilicity, and two terminal pentafluorophenyl (PFP) esters.[4][5] PFP esters are amine-reactive functional groups used for conjugation to a protein of interest (POI) ligand or an E3 ligase ligand.[1]

Performance Comparison of Linker Chemistries

The selection of a linker is a pivotal step in PROTAC design. This section compares the key attributes of PFP ester-based PEG linkers, such as the title compound, with major alternatives like alkyl linkers and those utilized in click chemistry.

Physicochemical and Performance Properties of PROTAC Linkers

The choice of linker significantly impacts a PROTAC's physicochemical properties and its biological performance, measured by its half-maximal degradation concentration (DC50) and maximum degradation level (Dmax). The following table summarizes these parameters for different linker types based on data reported in the literature.

Linker Type Key Characteristics Solubility Cell Permeability Metabolic Stability Typical DC50 Range Typical Dmax
PEG-based (e.g., C-NH-Boc-C-Bis-(C1-PEG1-PFP)) Hydrophilic, flexible, can enhance ternary complex formation.[1][6]Generally high.[1]Can be variable; may be enhanced by the "molecular chameleon" effect.[7]May be susceptible to oxidative metabolism.[1]Nanomolar to low micromolar.[7]>80%.[7]
Alkyl-based Hydrophobic, flexible, synthetically accessible.[1][8]Generally lower than PEG linkers.[1]Can be higher than PEG linkers due to hydrophobicity.[8]Generally good.[1]Nanomolar to low micromolar.[3]>80%.[3]
Click Chemistry (Triazole-based) Rigid, stable, allows for modular and efficient synthesis.[9][]Variable, can be tuned.Generally good.The triazole ring is metabolically stable.[1]Nanomolar to low micromolar.[11]>80%.[11]

Signaling Pathways and Experimental Workflows

The successful design and evaluation of a PROTAC relies on a thorough understanding of its mechanism of action and a well-defined experimental workflow.

PROTAC Mechanism of Action

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Recycle PROTAC Recycled Ternary->Recycle Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Degraded Degraded Peptides Proteasome->Degraded

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Synthesis and Evaluation

The development of a novel PROTAC involves a multi-step process, from synthesis to biological evaluation. The choice of linker chemistry influences the synthetic strategy.

PROTAC_Workflow Generalized PROTAC Synthesis and Evaluation Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Ligand_POI POI Ligand Synthesis/Acquisition Conjugation Conjugation of Ligands to Linker Ligand_POI->Conjugation Ligand_E3 E3 Ligase Ligand Synthesis/Acquisition Ligand_E3->Conjugation Linker Linker Synthesis/ Acquisition (e.g., C-NH-Boc-C-Bis-(C1-PEG1-PFP)) Linker->Conjugation Purification Purification and Characterization Conjugation->Purification Cell_Culture Cell Culture and Treatment Purification->Cell_Culture Western_Blot Western Blot for Protein Degradation Cell_Culture->Western_Blot Permeability_Assay Cell Permeability Assay Cell_Culture->Permeability_Assay Toxicity_Assay Cytotoxicity Assay Cell_Culture->Toxicity_Assay DC50_Dmax Determination of DC50 and Dmax Western_Blot->DC50_Dmax

Caption: A typical workflow for the design and evaluation of PROTACs.[7]

Detailed Experimental Protocols

Detailed methodologies are essential for the reproducible synthesis and evaluation of PROTACs.

Protocol 1: PROTAC Synthesis via PFP Ester Chemistry

This protocol describes a general method for conjugating a PFP ester-containing linker, such as C-NH-Boc-C-Bis-(C1-PEG1-PFP), to an amine-containing ligand (either for the POI or E3 ligase). A two-step sequential conjugation is typically employed for heterobifunctional PROTACs.

Materials:

  • C-NH-Boc-C-Bis-(C1-PEG1-PFP)

  • Amine-containing POI ligand

  • Amine-containing E3 ligase ligand

  • Anhydrous Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • HPLC for purification

Procedure:

  • First Conjugation:

    • Dissolve the amine-containing POI ligand (1 equivalent) and DIPEA (2-3 equivalents) in anhydrous DMF.

    • In a separate flask, dissolve C-NH-Boc-C-Bis-(C1-PEG1-PFP) (3-5 equivalents) in anhydrous DMF.

    • Slowly add the linker solution to the ligand solution with stirring at room temperature.

    • Monitor the reaction by LC-MS until completion (typically 1-4 hours).

    • Purify the mono-substituted intermediate by HPLC.

  • Boc Deprotection:

    • Dissolve the purified intermediate in a solution of 20-50% TFA in DCM.

    • Stir at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS).

    • Remove the solvent and TFA under reduced pressure.

  • Second Conjugation:

    • Dissolve the deprotected intermediate (1 equivalent) and the amine-containing E3 ligase ligand (1.2-1.5 equivalents) in anhydrous DMF with DIPEA (2-3 equivalents).

    • Stir at room temperature and monitor the reaction by LC-MS.

    • Upon completion, purify the final PROTAC by HPLC.

Protocol 2: PROTAC Synthesis via Click Chemistry (CuAAC)

This protocol outlines the synthesis of a PROTAC using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[]

Materials:

  • Azide-functionalized ligand (e.g., POI ligand-N3)

  • Alkyne-functionalized ligand (e.g., E3 ligase ligand-alkyne)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Solvent (e.g., DMF, t-BuOH/H2O)

  • HPLC for purification

Procedure:

  • Dissolve the azide-functionalized ligand (1 equivalent) and the alkyne-functionalized ligand (1 equivalent) in a suitable solvent mixture.

  • Add sodium ascorbate (0.2-0.5 equivalents) followed by copper(II) sulfate (0.1-0.2 equivalents).

  • Stir the reaction at room temperature and monitor by LC-MS. The reaction is often complete within a few hours.[11]

  • Upon completion, dilute the reaction mixture and purify the PROTAC product by HPLC.[11]

Protocol 3: Western Blot Analysis of Protein Degradation

This is a standard method to quantify the degradation of the target protein.[12]

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere. Treat with varying concentrations of the PROTAC for a desired time course (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.[13]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody against the target protein overnight at 4°C.

    • Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin).

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.[13]

  • Detection and Analysis:

    • Add a chemiluminescent substrate and capture the signal.

    • Quantify the band intensities and normalize the target protein signal to the loading control.[12]

Conclusion

C-NH-Boc-C-Bis-(C1-PEG1-PFP) represents a versatile and synthetically accessible linker for the construction of PROTACs. Its PEG-based structure offers the advantage of increased hydrophilicity, which can be beneficial for the overall properties of the resulting PROTAC. The PFP esters provide a reliable method for conjugation to amine-containing ligands, with reported higher stability to hydrolysis compared to NHS esters. However, the optimal linker for any given PROTAC is highly dependent on the specific target protein and E3 ligase pair. Therefore, a comparative approach, exploring different linker types such as alkyl chains and those amenable to click chemistry, is often necessary to identify the most effective PROTAC degrader. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers in the rational design and development of novel protein degraders.

References

Safety Operating Guide

Proper Disposal of C-NH-Boc-C-Bis-(C1-PEG1-PFP): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the proper disposal of C-NH-Boc-C-Bis-(C1-PEG1-PFP), a PEG-based PROTAC (Proteolysis Targeting Chimera) linker. Due to its potent biological activity as a PROTAC component, all materials that have come into contact with this compound should be treated as hazardous waste.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is crucial to be fully aware of the potential hazards and to utilize appropriate personal protective equipment (PPE). The pentafluorophenyl (PFP) ester component, in particular, warrants careful handling as PFP-containing compounds can be harmful if swallowed, inhaled, or come into contact with skin, and can cause severe skin and eye irritation.

Table 1: Personal Protective Equipment (PPE) and Safety Measures

Protective EquipmentSpecificationPurpose
Eye Protection Safety glasses with side shields or chemical safety gogglesTo protect eyes from splashes or contact with the chemical.
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact and absorption.
Body Protection Laboratory coatTo provide a barrier against accidental spills and contamination.
Work Area Well-ventilated area, preferably a chemical fume hoodTo minimize the risk of inhalation of any dust or aerosols.

Step-by-Step Disposal Protocol

The proper disposal of C-NH-Boc-C-Bis-(C1-PEG1-PFP) requires a systematic approach involving waste segregation, collection, and clear labeling.

Waste Segregation

All items that have been in contact with C-NH-Boc-C-Bis-(C1-PEG1-PFP) must be considered hazardous waste. This includes:

  • Unused or expired product.

  • Contaminated laboratory materials (e.g., pipette tips, vials, weighing boats).

  • Contaminated consumables (e.g., absorbent paper, wipes).

  • Used personal protective equipment (e.g., gloves).

Waste Collection

Solid and liquid waste streams must be collected separately to ensure safe disposal.

  • Solid Waste:

    • Collect all solid waste in a designated, leak-proof hazardous waste container.

    • It is best practice to line the container with a heavy-duty plastic bag.

    • Ensure the container is kept closed when not in use.

  • Liquid Waste:

    • Collect all liquid waste containing C-NH-Boc-C-Bis-(C1-PEG1-PFP) in a separate, sealed, and shatter-resistant container.

    • Do not mix this waste with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

Labeling

Accurate and clear labeling of all waste containers is mandatory. The label should include:

  • The words "Hazardous Waste ".

  • The full chemical name: "C-NH-Boc-C-Bis-(C1-PEG1-PFP) ".

  • The CAS Number: 1807521-01-2 .[1]

  • An indication of the primary hazards (e.g., "Potentially Biologically Active," "Irritant").

  • The date of waste accumulation.

Storage and Final Disposal
  • Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Contact your institution's EHS office or a licensed chemical waste disposal service to arrange for pickup and final disposal.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of C-NH-Boc-C-Bis-(C1-PEG1-PFP).

DisposalWorkflow cluster_prep Preparation cluster_waste_gen Waste Generation cluster_segregation Segregation cluster_collection Collection cluster_disposal Final Disposal start Start: Handling C-NH-Boc-C-Bis-(C1-PEG1-PFP) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Fume Hood ppe->fume_hood waste_generated Waste Generated (Solid & Liquid) fume_hood->waste_generated solid_waste Solid Waste (Gloves, Tips, etc.) waste_generated->solid_waste liquid_waste Liquid Waste (Solutions) waste_generated->liquid_waste solid_container Collect in Labeled, Sealed Solid Waste Container solid_waste->solid_container liquid_container Collect in Labeled, Sealed Liquid Waste Container liquid_waste->liquid_container storage Store in Designated Hazardous Waste Area solid_container->storage liquid_container->storage ehs_contact Contact EHS for Pickup and Disposal storage->ehs_contact

Caption: Disposal workflow for C-NH-Boc-C-Bis-(C1-PEG1-PFP).

Disclaimer: This information is based on general best practices for the disposal of PROTACs and hazardous chemicals.[2] Always consult the official Safety Data Sheet (SDS) for C-NH-Boc-C-Bis-(C1-PEG1-PFP) provided by the manufacturer and follow your institution's specific Environmental Health and Safety guidelines.

References

Personal protective equipment for handling C-NH-Boc-C-Bis-(C1-PEG1-PFP)

Author: BenchChem Technical Support Team. Date: December 2025

Safe Handling and Disposal of C-NH-Boc-C-Bis-(C1-PEG1-PFP)

This guide provides essential safety, handling, and disposal protocols for C-NH-Boc-C-Bis-(C1-PEG1-PFP), a bifunctional crosslinker. The primary reactive and hazardous components of this molecule are the terminal pentafluorophenyl (PFP) ester groups. PFP esters are highly reactive acylating agents susceptible to hydrolysis, which releases pentafluorophenol, a toxic and irritating compound. Therefore, all handling procedures must be designed to minimize exposure and prevent moisture contact.

Hazard Identification and Risk Assessment

The overall hazard profile is dominated by the reactivity of the PFP ester.

  • Primary Hazards :

    • Moisture Sensitivity : Reacts with water (hydrolysis) to release pentafluorophenol.

    • Toxicity of Byproduct : Pentafluorophenol is toxic if inhaled, ingested, or absorbed through the skin. It can cause severe irritation to the eyes, skin, and respiratory tract.

    • Reactivity : As an active ester, it will readily react with nucleophiles, including primary and secondary amines. This reactivity is the basis for its intended use in bioconjugation but also means it can react with biological molecules, posing a risk upon exposure.

  • Secondary Hazards :

    • The Boc-protecting group and PEG linker components are generally considered to have low toxicity and reactivity under standard laboratory conditions.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to ensure personnel safety.

  • Fume Hood : All handling of the solid compound and its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Inert Atmosphere : Due to its moisture sensitivity, handling the compound under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques with nitrogen or argon) is strongly recommended, especially for long-term storage or reactions requiring anhydrous conditions.[1][2]

  • Lab Coat : A flame-resistant lab coat, fully buttoned, is required.[3]

  • Eye and Face Protection : Chemical splash goggles are mandatory. A face shield should be worn over the goggles when handling larger quantities or when there is a risk of splashing.[4][5]

  • Gloves : Use double-layered gloves. An inner nitrile glove with an outer, chemical-resistant glove (e.g., butyl rubber or neoprene) provides robust protection.[6] Inspect gloves for any signs of degradation before use and change them immediately upon contamination.

  • Footwear : Closed-toe, chemical-resistant shoes must be worn.

Quantitative Safety Data Summary

Specific quantitative data for C-NH-Boc-C-Bis-(C1-PEG1-PFP) is not available. The table below provides information for its most hazardous component/byproduct, pentafluorophenol.

ChemicalCAS NumberHazard ClassificationsPermissible Exposure Limit (PEL)
Pentafluorophenol771-61-9Acute Toxicity (Oral, Dermal), Skin Irritant (Category 2), Eye Irritant (Category 2A), STOT SE 3 (Respiratory)[4][7]Not Established

STOT SE 3: Specific Target Organ Toxicity - Single Exposure, Category 3

Operational Plan: Handling and Experimental Protocol

This section provides step-by-step guidance for the safe handling and use of the compound in a typical laboratory setting.

Storage and Preparation
  • Storage : Store the compound in its original vial, tightly sealed, at -20°C in a desiccated environment.[8]

  • Equilibration : Before opening, allow the vial to warm to room temperature in a desiccator for at least 20-30 minutes. This critical step prevents atmospheric moisture from condensing on the cold solid.[8]

  • Weighing : Conduct weighing inside a chemical fume hood or glovebox. Use a clean, dry spatula and weigh the desired amount into a dry, pre-weighed reaction vessel.

  • Dissolution : Do not prepare stock solutions for storage, as the PFP ester will hydrolyze over time.[8] Dissolve the weighed compound immediately before use in a minimal amount of a suitable anhydrous organic solvent, such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

Experimental Protocol: General Bioconjugation to a Primary Amine

This protocol outlines a general procedure for conjugating the bifunctional linker to a substrate containing primary amines (e.g., a protein, peptide, or small molecule).

  • Substrate Preparation :

    • Ensure the substrate is in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, at pH 7.2-8.0). Buffers containing primary amines like Tris or glycine (B1666218) will compete with the target reaction and must be avoided.[8]

    • If necessary, perform a buffer exchange using dialysis or a desalting column.[8]

    • The concentration of the substrate should be optimized based on the specific application.

  • Reagent Preparation :

    • Following the Storage and Preparation steps above, weigh out the required amount of C-NH-Boc-C-Bis-(C1-PEG1-PFP). A 5- to 20-fold molar excess of the linker over the substrate is a common starting point for optimization.

    • Immediately before addition to the reaction, dissolve the linker in a small volume of anhydrous DMSO or DMF. The volume should be minimal (typically <5% of the total reaction volume) to avoid solvent-induced denaturation of biological substrates.

  • Conjugation Reaction :

    • While gently stirring the substrate solution, add the dissolved linker solution dropwise.

    • Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C. The optimal time and temperature will depend on the substrate's stability and reactivity.

    • Monitor the reaction progress using appropriate analytical techniques (e.g., LC-MS, SDS-PAGE).

  • Quenching and Purification :

    • (Optional) Quench any unreacted PFP ester by adding a small amount of an amine-containing buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of ~50 mM.

    • Purify the resulting conjugate from excess reagent and byproducts (pentafluorophenol) using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF), depending on the scale and nature of the conjugate.

Disposal Plan

All waste generated must be treated as hazardous.

  • Solid Waste :

    • Place all contaminated solid waste, including gloves, weigh boats, pipette tips, and paper towels, into a dedicated, clearly labeled hazardous waste container.[5]

    • The label must read "Hazardous Waste" and list the chemical name.[5]

  • Liquid Waste :

    • Collect all liquid waste, including reaction mixtures and purification fractions containing the compound or pentafluorophenol, in a sealed, compatible, and clearly labeled hazardous waste container.

    • Do not mix with other waste streams unless compatibility has been confirmed.

  • Spill Management :

    • Evacuate the area.

    • Wear full PPE, including respiratory protection if the spill is large or generates dust.

    • For small spills of solid, carefully sweep up the material and place it in the hazardous waste container. Avoid generating dust.

    • For small liquid spills, absorb with an inert material (e.g., vermiculite (B1170534) or sand), and place the absorbent material into the hazardous waste container.

    • All materials used for cleanup must also be disposed of as hazardous waste.[5]

  • Final Disposal :

    • Arrange for pickup and disposal by your institution's certified hazardous waste management provider. Do not dispose of this chemical down the drain or in regular trash.[5]

Visual Workflow Diagrams

The following diagrams illustrate the key workflows for safe handling and disposal.

G cluster_prep Preparation Workflow start Start: Receive Compound storage Store at -20°C in Desiccator start->storage equilibrate Equilibrate Vial to RT in Desiccator storage->equilibrate weigh Weigh Solid in Fume Hood / Glovebox equilibrate->weigh dissolve Dissolve Immediately Before Use weigh->dissolve proceed Proceed to Experiment dissolve->proceed

Caption: Workflow for preparing the PFP ester reagent prior to use.

G cluster_disposal Disposal and Spill Workflow start Waste Generated (Solid or Liquid) solid_waste Contaminated Solids: Gloves, Tips, etc. start->solid_waste Solid liquid_waste Reaction Mixtures, Solvents, etc. start->liquid_waste Liquid spill Spill Occurs start->spill Spill solid_container Collect in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Collect in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container spill_cleanup Cleanup with Inert Absorbent & Full PPE spill->spill_cleanup disposal Arrange Pickup by Certified Waste Management solid_container->disposal liquid_container->disposal spill_cleanup->solid_container Place cleanup materials in container

Caption: Decision workflow for waste segregation and spill management.

References

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